molecular formula C4H6ClFO2 B1294583 Ethyl chlorofluoroacetate CAS No. 401-56-9

Ethyl chlorofluoroacetate

Cat. No.: B1294583
CAS No.: 401-56-9
M. Wt: 140.54 g/mol
InChI Key: WUHVJSONZHSDFC-UHFFFAOYSA-N
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Description

Ethyl chlorofluoroacetate is a useful research compound. Its molecular formula is C4H6ClFO2 and its molecular weight is 140.54 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-chloro-2-fluoroacetate
Source PubChem
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InChI

InChI=1S/C4H6ClFO2/c1-2-8-4(7)3(5)6/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUHVJSONZHSDFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20870525
Record name Acetic acid, 2-chloro-2-fluoro-, ethyl ester
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Molecular Weight

140.54 g/mol
Source PubChem
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CAS No.

401-56-9
Record name Acetic acid, 2-chloro-2-fluoro-, ethyl ester
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Record name Acetic acid, 2-chloro-2-fluoro-, ethyl ester
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Record name Acetic acid, 2-chloro-2-fluoro-, ethyl ester
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Record name Acetic acid, 2-chloro-2-fluoro-, ethyl ester
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Record name Ethyl chlorofluoroacetate
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Foundational & Exploratory

An In-Depth Technical Guide to Ethyl Chlorofluoroacetate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of ethyl chlorofluoroacetate, a versatile building block in modern organic synthesis. With full editorial control, this document is structured to deliver in-depth technical information, moving beyond a standard template to offer a narrative grounded in scientific integrity and practical application. We will delve into its core properties, synthesis, reactivity, and significant applications in the pharmaceutical and agrochemical industries, supported by authoritative references.

Core Properties and Identification

This compound, a halogenated ester, is a colorless liquid that serves as a valuable reagent for introducing the monofluoromethyl group, a moiety of increasing importance in medicinal and agricultural chemistry due to its unique electronic properties.

Chemical Identity
  • Chemical Name: Ethyl 2-chloro-2-fluoroacetate

  • Synonyms: Chlorofluoroacetic acid ethyl ester[1]

  • CAS Number: 401-56-9[1][2]

  • Molecular Formula: C₄H₆ClFO₂[1][2]

  • Molecular Weight: 140.54 g/mol [1][2]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for its handling, reaction setup, and purification.

PropertyValueReference
Appearance Colorless to almost colorless clear liquid[1]
Boiling Point 130-133 °C (lit.)[1][2]
Density 1.212 g/mL at 25 °C (lit.)[2]
Refractive Index (n20/D) 1.396 (lit.)[2]
Flash Point 51.67 °C (closed cup)

Synthesis of this compound

The reliable synthesis of this compound is paramount for its application in research and development. A well-established and detailed procedure is documented in Organic Syntheses, which provides a robust method for its preparation.

Recommended Synthetic Protocol

The following protocol is adapted from the procedure by Young and Tarrant, as described in Organic Syntheses. This method involves the reaction of 2-chloro-1,1,2-trifluoroethyl ethyl ether with sulfuric acid.

Experimental Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Apparatus Setup: A 2-liter, three-necked round-bottomed flask is equipped with a mechanical stirrer, a 500-mL dropping funnel, and a thermometer. A tube is fitted to the third neck to vent the evolved hydrogen fluoride to a safe location.

  • Charging the Reactor: The flask is charged with 340 g (2.09 moles) of crude 2-chloro-1,1,2-trifluoroethyl ethyl ether and cooled in an ice bath to below 5°C.

  • Acid Addition: From the dropping funnel, 228 mL of 96% sulfuric acid (420 g, 4.1 moles) is added at a rate that maintains the reaction temperature between 5–15°C. This addition typically takes 30–45 minutes.

  • Reaction: The reaction mixture is stirred at 10°C for 2 hours.

  • Workup: The mixture is then carefully poured onto a mixture of 1 kg of crushed ice and 500 mL of water. The product separates as the lower, oily layer.

  • Purification: The crude ester is separated and washed with three 25-mL portions of saturated sodium bicarbonate solution until it is free of acid. It is then washed with four 25-mL portions of water and dried over 10 g of Drierite.

  • Final Purification: The crude, dried ester is purified by fractional distillation to yield pure this compound (b.p. 129–130°C).

Note: The evolved hydrogen fluoride is corrosive and will etch glassware. It is crucial to handle it with appropriate safety precautions in a well-ventilated fume hood.

Spectroscopic Characterization

A thorough understanding of the spectroscopic data of this compound is essential for reaction monitoring and product characterization.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ shows the expected signals for the ethyl group and the methine proton.

  • δ 6.30 ppm (d, 1H, J = 48.4 Hz): This doublet corresponds to the proton on the α-carbon (CHClF). The large coupling constant is due to the coupling with the adjacent fluorine atom.

  • δ 4.36 ppm (q, 2H, J = 7.1 Hz): This quartet is assigned to the methylene protons (-OCH₂CH₃) of the ethyl group, split by the neighboring methyl protons.

  • δ 1.36 ppm (t, 3H, J = 7.1 Hz): This triplet corresponds to the methyl protons (-OCH₂CH₃) of the ethyl group, split by the adjacent methylene protons.

¹³C NMR Spectroscopy
Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by a strong absorption band for the carbonyl (C=O) stretch of the ester group, typically in the range of 1740-1760 cm⁻¹. Other characteristic peaks will include C-O stretching and C-H stretching vibrations. For comparison, the C=O stretch of ethyl chloroacetate is observed at 1748.9 cm⁻¹.

Mass Spectrometry

The mass spectrum of this compound will show the molecular ion peak (M⁺) at m/z = 140. Due to the presence of chlorine, an M+2 peak with approximately one-third the intensity of the M⁺ peak will also be observed. Common fragmentation patterns for esters include the loss of the alkoxy group (-OC₂H₅) and the cleavage of the α-carbon bond.

Chemical Reactivity and Synthetic Applications

This compound is a versatile building block due to its multiple reactive sites. The presence of two different halogen atoms on the α-carbon, along with the ester functionality, allows for a range of chemical transformations.

Nucleophilic Substitution

The chlorine atom is a good leaving group and can be displaced by various nucleophiles. This allows for the introduction of a wide range of functional groups at the α-position.

General Nucleophilic Substitution Workflow

Caption: General scheme for nucleophilic substitution reactions.

This reactivity is particularly useful in the synthesis of fluorinated amino acids and other bioactive molecules.

Reformatsky Reaction

This compound can participate in the Reformatsky reaction, where it reacts with an aldehyde or ketone in the presence of a metal, typically zinc, to form β-hydroxy-α-fluoroesters. This reaction is a powerful tool for carbon-carbon bond formation. The stereoselectivity of this reaction can often be controlled by the choice of reaction conditions and substrates.

Applications in Pharmaceutical and Agrochemical Synthesis

The introduction of fluorine into drug candidates can significantly modulate their metabolic stability, lipophilicity, and binding affinity. This compound serves as a key starting material for incorporating the fluoromethyl group into complex molecules.

While a direct synthesis of a marketed drug using this compound as a starting material is not prominently documented in readily available literature, its utility is evident in the synthesis of key intermediates. For instance, α-fluoro-α-halo esters are used in the synthesis of fluorinated analogs of existing drugs to improve their pharmacokinetic profiles.

In the agrochemical sector, the principles of using halogenated building blocks are well-established. For example, the herbicide fluoroglycofen-ethyl is synthesized using ethyl chloroacetate, highlighting the industrial relevance of such halogenated esters in the synthesis of complex agrochemicals. While this specific example does not use this compound, it demonstrates the analogous synthetic strategies employed.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

  • Hazards: It is a flammable liquid and vapor. It causes severe skin burns and eye damage. It is also harmful if swallowed or inhaled.

  • Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Keep away from heat, sparks, and open flames.

  • First Aid:

    • Skin contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

    • Eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its unique combination of functional groups allows for a variety of chemical transformations, making it a key building block for the synthesis of complex, fluorinated molecules. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe use in research and development, particularly in the fields of medicinal and agricultural chemistry. The information presented in this guide, grounded in authoritative sources, provides a solid foundation for scientists and researchers working with this important compound.

References

Sources

Synthesis and characterization of ethyl chlorofluoroacetate.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl Chlorofluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (ECFA) is a halogenated ester of significant interest in the pharmaceutical and agrochemical industries.[1] Its utility as a versatile building block stems from the unique reactivity conferred by the presence of both chlorine and fluorine atoms on the α-carbon, enabling the introduction of the chlorofluoromethyl or related fluoro- moieties into complex molecular architectures.[2][3] This guide provides a comprehensive overview of the prevalent synthetic methodologies for ECFA, detailed protocols for its purification, and a thorough discussion of the analytical techniques required for its structural elucidation and purity assessment. Authored from the perspective of a senior application scientist, this document emphasizes the causal relationships behind experimental choices, ensuring protocols are robust and self-validating. Safety considerations and key applications are also discussed to provide a holistic resource for professionals engaged in synthetic chemistry and drug discovery.

Introduction: Significance and Strategic Value

This compound (CAS No. 401-56-9) is a colorless liquid with the linear formula Cl(F)CHCO₂C₂H₅.[2] The strategic placement of two different halogen atoms on the carbon adjacent to the ester carbonyl group makes ECFA a highly valuable synthon. The differential reactivity of the C-Cl versus the C-F bond allows for selective chemical transformations, providing a gateway to a variety of fluorinated compounds. In drug development, the incorporation of fluorine can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[1] Consequently, reagents like ECFA are indispensable tools for medicinal chemists.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 401-56-9[2]
Molecular Formula C₄H₆ClFO₂[4]
Molecular Weight 140.54 g/mol [2]
Boiling Point 133 °C (lit.)[2][5]
Density 1.212 g/mL at 25 °C (lit.)[2][5]
Refractive Index n20/D 1.396 (lit.)[2][5]
Flash Point 51.67 °C (closed cup)[2]
Appearance Clear, colorless liquid[6]

Synthesis of this compound: Methodologies and Mechanistic Insights

Several synthetic routes to this compound have been established. The choice of method often depends on the availability of starting materials, scalability, and desired purity.

Method 1: Halogen Exchange (Swarts-type Reaction)

The halogen exchange reaction, often referred to as the Swarts reaction, is a classical and effective method for synthesizing fluoroalkanes.[7] This approach involves treating a precursor containing a less electronegative halogen (in this case, chlorine) with a fluoride salt. For ECFA, this typically means starting with ethyl dichloroacetate and substituting one chlorine atom with fluorine.

Causality: The success of this reaction hinges on the choice of the fluorinating agent and reaction conditions. Stronger agents like antimony trifluoride (SbF₃), often with a catalytic amount of SbCl₅, are effective. The reaction proceeds via the formation of a more covalent Sb-Cl bond, driving the equilibrium towards the formation of the C-F bond. The use of aprotic solvents is preferred to prevent the hydrolysis of the fluorinating agent and the ester product.[8]

Generalized Protocol: Halogen Exchange

  • To a stirred suspension of an inorganic fluoride (e.g., SbF₃ or KF) in a suitable high-boiling aprotic solvent, add ethyl dichloroacetate dropwise.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) to the temperature required to initiate the exchange (typically >100 °C).

  • Monitor the reaction progress by Gas Chromatography (GC) to observe the consumption of starting material and the formation of the product.

  • Upon completion, cool the mixture and filter to remove inorganic salts.

  • Proceed with aqueous workup and distillation as described in the purification section.

Method 2: Acid-Mediated Rearrangement of a Haloether

A robust and well-documented procedure involves the reaction of 2-chloro-1,1,2-trifluoroethyl ethyl ether with concentrated sulfuric acid.[9] This method, detailed in Organic Syntheses, provides a reliable pathway to high-purity ECFA.

Causality: Concentrated sulfuric acid acts as both a catalyst and a reagent. It protonates the ether oxygen, facilitating the elimination of hydrogen fluoride (HF). The strong acid environment promotes the rearrangement and subsequent hydrolysis of the haloether to yield the target ester. The evolution of HF gas is a key indicator of reaction progress.[9] Extreme caution is necessary as the evolved HF is highly corrosive and toxic, and it will etch glass equipment over time.[9]

Detailed Protocol: From 2-chloro-1,1,2-trifluoroethyl ethyl ether [9]

  • Setup: Equip a 2-L three-necked round-bottomed flask with a mechanical stirrer, a 500-mL dropping funnel, a thermometer, and an outlet tube to vent evolved hydrogen fluoride to a fume hood scrubber.

  • Charging: Charge the flask with 340 g (2.09 moles) of crude 2-chloro-1,1,2-trifluoroethyl ethyl ether. Cool the flask in an ice bath until the internal temperature is below 5 °C.

  • Acid Addition: Add 228 mL (420 g, 4.1 moles) of 96% sulfuric acid from the dropping funnel at a rate that maintains the reaction temperature between 5–15 °C. This addition typically takes 30–45 minutes.

  • Reaction: After the addition is complete, continue stirring the mixture at 10 °C for 2 hours.

  • Quenching: Carefully pour the reaction mixture onto a slurry of 1 kg of crushed ice and 500 mL of water. The oily product will separate as the lower layer.

  • Workup: Separate the organic layer. Wash it with three 25-mL portions of saturated sodium bicarbonate solution to neutralize residual acid, followed by four 25-mL portions of water.

  • Drying & Distillation: Dry the crude ester over an anhydrous drying agent (e.g., 10 g of Drierite). Perform fractional distillation to yield the pure this compound (b.p. 129–130 °C). The expected yield is 190–200 g (65–68%).

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_final Final Product Reactants Starting Materials (e.g., Haloether, Dichloroacetate) Reaction Chemical Transformation (e.g., Acid Rearrangement, Halogen Exchange) Reactants->Reaction Reagents/Catalyst Quench Reaction Quenching (e.g., Ice Water) Reaction->Quench Crude Product Workup Aqueous Workup (Wash with NaHCO₃, Water) Quench->Workup Drying Drying (Anhydrous Na₂SO₄) Workup->Drying Distill Fractional Distillation Drying->Distill PureECFA Pure this compound Distill->PureECFA

Purification: Ensuring High-Fidelity Material

Regardless of the synthetic method, purification is critical to obtaining ECFA of suitable quality for subsequent applications. The primary impurities are typically unreacted starting materials, acidic byproducts (e.g., HCl, HF, H₂SO₄), and water.[10]

Trustworthiness through Protocol: A robust purification sequence ensures the removal of these impurities, which could otherwise interfere with downstream reactions or analytical characterization.

  • Neutralization: Washing the crude product with a mild base, such as saturated sodium bicarbonate solution, is essential.[9][10] This step neutralizes and removes acidic residues. Failure to do so can lead to decomposition of the ester during distillation.[9]

  • Washing: Subsequent washes with water or brine remove any remaining inorganic salts and water-soluble impurities.[10]

  • Drying: Before distillation, the organic phase must be thoroughly dried using an anhydrous drying agent like sodium sulfate or magnesium sulfate. Water can co-distill with the product or cause hydrolysis at high temperatures.

  • Fractional Distillation: Distillation under atmospheric pressure is the final and most critical step.[9] Using a moderately efficient packed column is recommended to effectively separate the product from any remaining impurities with close boiling points.[9]

Characterization and Analytical Control

Confirming the identity and purity of the synthesized this compound requires a combination of spectroscopic and chromatographic techniques.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the structural elucidation of ECFA.

    • ¹H NMR: The proton NMR spectrum provides clear diagnostic signals. The proton on the α-carbon (CHFCl) appears as a doublet of doublets due to coupling with both the ¹⁹F nucleus and the protons of the ethyl group.

    • ¹³C NMR: The carbon spectrum will show four distinct signals, with the α-carbon signal split by the directly attached fluorine atom (large ¹JCF coupling constant).

    • ¹⁹F NMR: The fluorine NMR spectrum will show a single primary signal, which will be split into a doublet by the adjacent proton (¹JFH).[11]

Table 2: Expected NMR Spectroscopic Data for this compound (in CDCl₃)

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H ~6.5d~50 HzCHFCl
~4.3q~7 HzOCH₂CH₃
~1.3t~7 HzOCH₂CH₃
¹⁹F Variesd~50 HzCHFCl
¹³C ~165 (d)dJCF ≈ 20-30 HzC=O
~115 (d)dJCF ≈ 250 HzCHFCl
~63s-OCH₂CH₃
~14s-OCH₂CH₃
Note: Exact chemical shifts and coupling constants can vary based on solvent and instrument.[12][13]
  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is used to confirm the molecular weight and fragmentation pattern.

    • Molecular Ion (M⁺): The mass spectrum will exhibit a molecular ion peak at m/z 140.[4] A key diagnostic feature is the M+2 peak at m/z 142, with an intensity approximately one-third of the M⁺ peak, which is characteristic of the presence of a single chlorine atom (due to the ³⁵Cl and ³⁷Cl isotopes).[14]

    • Fragmentation: Common fragmentation pathways include the loss of the ethoxy group (-OCH₂CH₃, m/z 45) and the loss of the entire ester functional group.[15][16]

  • Infrared (IR) Spectroscopy: The IR spectrum is useful for confirming the presence of key functional groups. A strong, sharp absorption band is expected in the region of 1740-1760 cm⁻¹ corresponding to the C=O (ester) stretching vibration.[17]

Chromatographic Methods
  • Gas Chromatography (GC): GC is an excellent method for assessing the purity of the final product.[18] When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), it can quantify residual starting materials, solvents, and any side products, providing a precise measure of purity.

G cluster_structure Structural Confirmation cluster_purity Purity Assessment cluster_result Final Validation Start Purified Ethyl Chlorofluoroacetate Sample NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR MS Mass Spectrometry (MS) Start->MS IR Infrared (IR) Spectroscopy Start->IR GC Gas Chromatography (GC) Start->GC Confirm Confirmed Structure & Purity >98% NMR->Confirm MS->Confirm IR->Confirm GC->Confirm

Safety and Handling

This compound is a hazardous chemical that must be handled with appropriate precautions.

  • Hazards: It is a flammable liquid and vapor (H226) and causes severe skin burns and eye damage (H314).[2][19] It is corrosive and inhalation of vapors may cause dizziness, headaches, and nausea.[20][21]

  • Handling: Always work in a well-ventilated fume hood.[20] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[2][19] Use spark-proof tools and ground all equipment to prevent static discharge.[21] Keep away from heat, sparks, open flames, and other ignition sources.[19]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable and corrosive materials.[19][20]

  • Disposal: Dispose of waste as hazardous chemical waste in accordance with local, regional, and national regulations.[20]

Applications in Research and Drug Development

The primary value of this compound is as a precursor for more complex molecules. It is used in the synthesis of:

  • α-Fluoro Silyl Enol Ethers: These are versatile intermediates for stereoselective aldol reactions to create α-fluoro-β-hydroxy esters.[2]

  • Chlorofluoroacetyl Derivatives: It can be converted to chlorofluoroacetyl chloride or chlorofluoroacetamide, which are themselves useful building blocks.[2]

  • Pharmaceutical Intermediates: The chlorofluoromethyl group is a key pharmacophore in various drug candidates. The ability to introduce this group via nucleophilic substitution of the chlorine atom (while retaining the fluorine) is a common synthetic strategy. The presence of chlorine is pivotal in many FDA-approved drugs for treating a wide range of diseases.[1]

Conclusion

The synthesis and characterization of this compound are fundamental processes for chemists in the pharmaceutical and materials science sectors. A thorough understanding of the reaction mechanisms, adherence to detailed purification protocols, and the application of a comprehensive suite of analytical techniques are paramount to ensuring the production of high-quality material. By leveraging the insights provided in this guide, researchers can confidently and safely produce and validate ECFA, unlocking its potential as a critical building block for the discovery and development of novel chemical entities.

References

  • This compound - SAFETY DATA SHEET. (2025).
  • Young, J. A., & Tarrant, P. (n.d.). Acetic acid, chlorofluoro-, ethyl ester. Organic Syntheses Procedure. Retrieved from [Link]

  • Aldrich 539147 - SAFETY DATA SHEET. (2024).
  • SAFETY DATA SHEET - TCI Chemicals. (2025).
  • Mastering Organic Synthesis with Ethyl Chlorodifluoroacetate: A Chemist's Guide. (2026).
  • Ethyl fluoroacetate - SAFETY DATA SHEET. (2025).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Ethyl chloroacetate | C4H7ClO2 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Halogen exchange reactions and uses thereof - Google Patents. (n.d.).
  • The 1 H NMR spectrum of ethyl chloroacetate is shown... | Chegg.com. (2022). Retrieved from [Link]

  • This compound (C4H6ClFO2) - PubChemLite. (n.d.). Retrieved from [Link]

  • Preparation of Haloalkanes by Halide Exchange Reaction. (n.d.). organicmystery.com. Retrieved from [Link]

  • Halogen exchange method (video) | Khan Academy. (n.d.). Retrieved from [Link]

  • ¹⁹F NMR spectra of ethyl acetate extracts... - ResearchGate. (n.d.). Retrieved from [Link]

  • Al-Zoubi, W., Al-Masri, H. Q., & Al-Mughaid, H. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Bioorganic Chemistry, 114, 105152. Retrieved from [Link]

  • Mass spectrum of ethyl ethanoate... - Doc Brown's Chemistry. (n.d.). Retrieved from [Link]

  • Mass spectrum of chloroethane... - Doc Brown's Chemistry. (n.d.). Retrieved from [Link]

  • Ethyl Acetate - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

  • Identification of compounds by GC-MS analysis... - Journal of Materials and Environmental Science. (2024). Retrieved from [Link]

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A Guide to the Spectroscopic Characterization of Ethyl Chlorofluoroacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Molecular Blueprint of Ethyl Chlorofluoroacetate

This compound (ECFA) is a halogenated ester of significant interest in synthetic chemistry. Its utility as a versatile building block in the pharmaceutical and agrochemical industries stems from the unique reactivity conferred by the two distinct halogen atoms—chlorine and fluorine—attached to the alpha-carbon.[1] These halogens modulate the acidity of the alpha-proton and provide sites for further chemical modification, making ECFA a valuable precursor for creating more complex molecules.

For researchers and drug development professionals, the unambiguous identification and purity assessment of such starting materials are non-negotiable. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the essential toolkit for elucidating the molecular structure and confirming the identity of ECFA. This guide offers an in-depth analysis of the expected spectroscopic data for this compound, grounded in established principles and data from analogous compounds. It is designed to serve as a practical reference for scientists engaged in the synthesis, quality control, and application of this important chemical intermediate.

PART 1: The Analytical Workflow: A Systematic Approach to Spectroscopic Characterization

A robust analytical workflow is critical for ensuring data integrity. The causality behind our experimental choices is rooted in obtaining high-quality, reproducible data for structural confirmation.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of CDCl₃ is standard for small organic molecules due to its excellent solubilizing properties and relatively simple residual solvent peak.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard for ¹H and ¹³C NMR, setting the 0 ppm mark. For ¹⁹F NMR, an external or internal standard like trichlorofluoromethane (CFCl₃) or trifluoroacetic acid is used.[2][3]

  • Acquisition Parameters:

    • ¹H NMR: Acquire the spectrum at a field strength of 300 MHz or higher to ensure adequate signal dispersion. A standard pulse program with a 30-degree pulse angle and a relaxation delay of 1-2 seconds is typically sufficient.

    • ¹³C NMR: Acquire the spectrum at 75 MHz or higher. A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon, enhancing the signal-to-noise ratio. Longer acquisition times or a greater number of scans are necessary due to the low natural abundance of the ¹³C isotope.

    • ¹⁹F NMR: Acquire the spectrum on a multinuclear probe. Given the high sensitivity of the ¹⁹F nucleus, acquisition times are generally short.

Infrared (IR) Spectroscopy:

  • Sample Preparation: As this compound is a liquid at room temperature, the simplest method is to acquire the spectrum from a neat thin film. Place a single drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹. An air background spectrum should be taken prior to the sample scan.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce the sample via direct infusion or, more commonly, through a Gas Chromatography (GC) interface, which provides separation and purification prior to analysis.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. EI is a hard ionization technique that induces fragmentation, providing a characteristic "fingerprint" for the molecule.

  • Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer to generate the mass-to-charge (m/z) spectrum.

Overall Analysis Workflow Diagram

G cluster_sample Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep IR_Prep Prepare Neat Thin Film Sample->IR_Prep MS_Prep Inject into GC-MS Sample->MS_Prep NMR_Acq ¹H, ¹³C, ¹⁹F NMR Spectrometer NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer (EI, 70 eV) MS_Prep->MS_Acq NMR_Data Chemical Shifts Coupling Constants Multiplicity NMR_Acq->NMR_Data IR_Data Functional Group Identification (cm⁻¹) IR_Acq->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS_Acq->MS_Data Structure Structural Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

PART 2: Interpreting the Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a map of the proton environments in the molecule. For this compound (Cl(F)CHCO₂CH₂CH₃), we expect three distinct signals corresponding to the methine (CH), methylene (CH₂), and methyl (CH₃) protons.

  • -CH₃ (Ethyl Group): This signal is expected to appear furthest upfield (lowest ppm). It will be a triplet due to coupling with the adjacent two methylene protons (n+1 rule, 2+1=3).[4]

  • -CH₂- (Ethyl Group): This signal will be downfield from the methyl group due to the deshielding effect of the adjacent oxygen atom. It will appear as a quartet due to coupling with the three methyl protons (n+1 rule, 3+1=4).[4]

  • -CHFCl (Alpha-Proton): This proton is attached to the carbon bearing three electron-withdrawing groups (carbonyl, Cl, and F), causing it to be significantly deshielded and appear furthest downfield. Crucially, this signal will be split by the adjacent fluorine atom, appearing as a doublet . The magnitude of this two-bond H-F coupling (²JHF) is typically large, in the range of 40-60 Hz.[5][6]

A representative spectrum can be found at ChemicalBook.[7]

¹³C NMR Spectroscopy
  • -CH₃ (Ethyl Group): Expected around 14 ppm.

  • -CH₂- (Ethyl Group): Deshielded by the oxygen, expected around 63 ppm.

  • -CHFCl (Alpha-Carbon): This carbon is directly attached to fluorine. Its signal will be a doublet due to one-bond C-F coupling (¹JCF). This coupling is typically very large, in the range of 160-250 Hz.[5][10] The combined electron-withdrawing effects of Cl, F, and C=O will shift this carbon significantly downfield.

  • C=O (Carbonyl Carbon): Expected in the typical ester carbonyl region, around 165-170 ppm. This signal may also show a smaller two-bond C-F coupling (²JCF), typically 20-50 Hz.[5][6]

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds.[11] The large chemical shift dispersion provides clear, often baseline-resolved signals.[11]

  • Chemical Shift: For a fluorine atom attached to a carbon adjacent to a carbonyl group (-F-C=O), the chemical shift is expected in the range of -70 to -20 ppm relative to CFCl₃.[12]

  • Multiplicity: The single fluorine atom in this compound will couple to the alpha-proton. Therefore, the ¹⁹F NMR signal is predicted to be a doublet , with a coupling constant (²JHF) identical to that observed in the ¹H NMR spectrum (40-60 Hz).

Infrared (IR) Spectroscopy

The IR spectrum is invaluable for identifying functional groups. The key absorption bands for this compound are predicted as follows, by analogy with ethyl chloroacetate and other esters.[13][14]

  • C-H stretching (aliphatic): A group of peaks just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹).

  • C=O stretching (ester): A very strong and sharp absorption band, which is often the most prominent peak in the spectrum. For halogenated esters, this is typically found between 1740-1760 cm⁻¹ . The presence of electronegative halogens on the alpha-carbon tends to shift this absorption to a higher wavenumber compared to simple alkyl esters.

  • C-O stretching (ester): A strong absorption in the fingerprint region, typically between 1250-1100 cm⁻¹ .

  • C-F stretching: A strong absorption, typically in the range of 1100-1000 cm⁻¹ .

  • C-Cl stretching: A medium to strong absorption, typically found between 800-600 cm⁻¹ .

Mass Spectrometry (MS)

The mass spectrum under Electron Ionization (EI) conditions will show the molecular ion and characteristic fragment ions.[15]

  • Molecular Ion (M⁺): The molecular weight of this compound (C₄H₆ClFO₂) is 140.54 g/mol . Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the mass spectrum will exhibit two molecular ion peaks: one at m/z = 140 (for the ³⁵Cl isotope) and another at m/z = 142 (for the ³⁷Cl isotope), with an intensity ratio of approximately 3:1.[16]

  • Key Fragmentation Pathways: Esters commonly fragment via cleavage of the bonds adjacent to the carbonyl group.

    • Loss of the ethoxy radical (-•OCH₂CH₃): This is a common pathway for esters, leading to the formation of the chlorofluoroacetyl cation. This would give a prominent peak cluster at m/z = 95/97 .

    • Loss of chlorine radical (-•Cl): This would result in a fragment ion at m/z = 105 .

    • Loss of the ethyl group (-•CH₂CH₃): Cleavage of the ether oxygen-ethyl bond would result in a fragment at m/z = 111/113 .

    • Formation of the ethyl cation: A peak at m/z = 29 corresponding to [CH₃CH₂]⁺ is also highly probable.

G M [C₄H₆³⁵ClFO₂]⁺˙ m/z = 140 F95 [C₂H³⁵ClFO]⁺ m/z = 95 M->F95 - •OC₂H₅ F105 [C₄H₆FO₂]⁺ m/z = 105 M->F105 - •Cl F29 [C₂H₅]⁺ m/z = 29 M->F29 - •CHFClCOO M37 [C₄H₆³⁷ClFO₂]⁺˙ m/z = 142 F97 [C₂H³⁷ClFO]⁺ m/z = 97 M37->F97 - •OC₂H₅

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

PART 3: Data Summary and Conclusion

Summary of Spectroscopic Data
Technique Feature Predicted Chemical Shift / Wavenumber / m/z Predicted Multiplicity / Appearance
¹H NMR -CH₃~1.3 ppmTriplet
-CH₂-~4.3 ppmQuartet
-CHFCl~6.5 ppmDoublet (J ≈ 40-60 Hz)
¹³C NMR -CH₃~14 ppmSinglet
-CH₂-~63 ppmSinglet
-CHFClDownfieldDoublet (J ≈ 160-250 Hz)
C=O~165-170 ppmSinglet or Doublet (J ≈ 20-50 Hz)
¹⁹F NMR -CHFCl-70 to -20 ppmDoublet (J ≈ 40-60 Hz)
IR C=O Stretch1740-1760 cm⁻¹Strong, Sharp
C-O Stretch1250-1100 cm⁻¹Strong
C-F Stretch1100-1000 cm⁻¹Strong
C-Cl Stretch800-600 cm⁻¹Medium-Strong
MS (EI) Molecular Ion140 / 142M⁺ and M+2 peaks (3:1 ratio)
Fragments95 / 97Loss of -OC₂H₅
105Loss of -Cl
29[C₂H₅]⁺
Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and definitive structural characterization of this compound. The ¹H and ¹⁹F NMR spectra are particularly diagnostic, with the characteristic doublet splitting pattern confirming the H-C-F connectivity. The ¹³C NMR spectrum, with its large one-bond C-F coupling constant, further solidifies the structure. IR spectroscopy confirms the presence of the ester functional group and carbon-halogen bonds, while mass spectrometry validates the molecular weight and reveals predictable fragmentation patterns consistent with the assigned structure. This guide provides the foundational spectroscopic data and interpretation necessary for scientists working with this key synthetic intermediate, ensuring confidence in its identity and purity throughout the research and development lifecycle.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants. Available from: [Link]

  • Chemistry LibreTexts. (2024). 16: Multinuclear NMR. Available from: [Link]

  • Weigert, F. J., & Roberts, J. D. (1971). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 93(10), 2361–2366.
  • NMR Facility, UCSB Department of Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. Available from: [Link]

  • ACD/Labs. A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Available from: [Link]

  • ResearchGate. Carbon-fluorine coupling constants, n J CF. Available from: [Link]

  • ResearchGate. FT-IR spectrum of ethyl chloroacetate. Available from: [Link]

  • Organic Chemistry at CU Boulder. Spin-spin splitting and coupling - Coupling in 1H NMR. Available from: [Link]

  • The Duke NMR Center. Coupling constants. Available from: [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031217). Available from: [Link]

  • Clark, J. (2015). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Available from: [Link]

  • The Royal Society of Chemistry. (2011). Supplementary Information Fluorinated Paramagnetic Chelates as Potential Agents for Multi-chromic 19F Magnetic Resonance Spectr. Available from: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • Steffen's Chemistry Pages. 19F chemical shifts. Available from: [Link]

  • University of Wisconsin-Madison. 19F NMR Reference Standards. Available from: [Link]

  • Chemistry Stack Exchange. (2024). Mass spectrum fragmentation of ethyl acetate. Available from: [Link]

  • ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Available from: [Link]

  • Doc Brown's Chemistry. mass spectrum of chloroethane. Available from: [Link]

  • YouTube. (2021). annotate/label IR spectrum. Available from: [Link]

  • SpectraBase. Ethyl 2-(2-chlorophenyl)acetate - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

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  • Doc Brown's Chemistry. infrared spectrum of ethyl ethanoate. Available from: [Link]

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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Ethyl Chlorofluoroacetate

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in pharmaceutical and agrochemical development, the ability to safely and effectively utilize reactive intermediates is paramount. Ethyl chlorofluoroacetate, a key building block for introducing fluorine and chlorine moieties into organic molecules, offers significant potential in enhancing the biological activity of target compounds.[1] However, its utility is intrinsically linked to its hazardous properties, demanding a comprehensive understanding and meticulous adherence to safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling, storage, and emergency management of this compound, moving beyond mere procedural lists to explain the causality behind each critical step.

The Hazard Profile: Understanding the "Why" Behind the Precautions

This compound is not a benign reagent. Its hazard profile is multifaceted, encompassing flammability, corrosivity, and significant toxicity.[2] A thorough understanding of these intrinsic properties is the foundation of a robust safety culture.

Table 1: Key Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₄H₆ClFO₂[1][3]
Molecular Weight140.54 g/mol [3][4]
Boiling Point133 °C (lit.)[4][5]
Density1.212 g/mL at 25 °C (lit.)[4][5]
Flash Point51.67 °C (125.0 °F) - closed cup[4]
AppearanceColorless to almost colorless clear liquid[1]
Refractive Indexn20/D 1.396 (lit.)[4]

The relatively low flash point of 51.67 °C indicates that this compound is a flammable liquid, capable of forming explosive vapor-air mixtures at elevated temperatures.[4] This necessitates strict control of ignition sources and specialized storage and handling procedures. Furthermore, its corrosive nature, causing severe skin burns and eye damage, dictates the mandatory use of appropriate personal protective equipment (PPE). The compound is also harmful if swallowed, inhaled, or absorbed through the skin, and is a lachrymator, meaning it irritates the eyes and causes tearing.[2]

The Core of Safe Handling: A Self-Validating System of Protocols

Effective safety protocols are not a checklist but an interconnected system where each step mitigates a specific, identified risk. The following workflow is designed to be a self-validating system, ensuring that hazards are controlled at every stage of interaction with this compound.

Risk Assessment and Preparation: The Foundation of Safety

Prior to any experimental work, a thorough risk assessment is non-negotiable. This involves not only understanding the hazards of this compound but also considering the specifics of the planned experiment, including reaction scale, conditions, and potential byproducts.

RiskAssessment cluster_prep Pre-Experiment Preparation cluster_handling Chemical Handling cluster_post Post-Handling RA Conduct Risk Assessment SDS Review Safety Data Sheet (SDS) RA->SDS Identifies Hazards PPE Select & Inspect PPE SDS->PPE Informs Selection Dispense Dispense in Fume Hood PPE->Dispense Ensures Protection Setup Prepare & Inspect Equipment Setup->Dispense Provides Containment Transfer Ground & Bond Containers Dispense->Transfer Controlled Amount Reaction Monitor Reaction Transfer->Reaction Safe Addition Decon Decontaminate Glassware Reaction->Decon After Completion Waste Segregate & Label Waste Decon->Waste Generates Waste Storage Store Properly Waste->Storage Proper Disposal

Caption: Workflow for Safe Handling of this compound.

Personal Protective Equipment (PPE): Your Last Line of Defense

The selection of PPE is dictated by the hazards identified in the SDS. For this compound, the following are mandatory:

  • Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes and vapors.[4]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required. It is crucial to inspect gloves for any signs of degradation before use and to practice proper removal techniques to avoid skin contact.[6]

  • Body Protection: A flame-retardant lab coat, fully buttoned, should be worn to protect against splashes and potential fires.

  • Respiratory Protection: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6] In situations where a fume hood is not available or ventilation is inadequate, a respirator with an appropriate filter (e.g., type ABEK) must be used.[4]

Experimental Workflow: Step-by-Step Methodology

1. Preparation:

  • Ensure the chemical fume hood is functioning correctly and has a recent certification.
  • Assemble all necessary glassware and equipment, inspecting for any cracks or defects.
  • Have appropriate spill cleanup materials readily available.
  • Ensure an eyewash station and safety shower are accessible and unobstructed.[7]

2. Handling and Dispensing:

  • Always wear the prescribed PPE.
  • Ground and bond containers when transferring the liquid to prevent static discharge, which can be an ignition source.[7]
  • Use only non-sparking tools.
  • Dispense the required amount of this compound slowly and carefully to avoid splashing.
  • Keep the container tightly closed when not in use.

3. During the Reaction:

  • Continuously monitor the reaction for any signs of an excursion, such as a rapid temperature or pressure increase.
  • Maintain a safe distance from the reaction apparatus.

4. Post-Reaction and Cleanup:

  • Allow the reaction mixture to cool to room temperature before working it up.
  • Carefully quench any unreacted reagents.
  • Decontaminate all glassware and equipment that came into contact with this compound.
  • Dispose of all waste, including contaminated PPE, in a properly labeled hazardous waste container.[6]

Emergency Procedures: Preparedness is Key

In the event of an emergency, a calm and methodical response is crucial. All laboratory personnel should be familiar with these procedures before working with this compound.

Spill Response

SpillResponse Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Notify Notify Lab Supervisor & EHS Spill->Notify Ignition Remove Ignition Sources Evacuate->Ignition Ventilate Ensure Adequate Ventilation Ignition->Ventilate Contain Contain Spill with Absorbent Ventilate->Contain If safe to do so Cleanup Collect & Place in Sealed Container Contain->Cleanup Decon Decontaminate Spill Area Cleanup->Decon Dispose Dispose as Hazardous Waste Decon->Dispose

Caption: Decision Flowchart for this compound Spill Response.

In the event of a spill, the immediate priority is to ensure personnel safety.[6] Evacuate the area and alert others.[6] If the spill is small and you are trained and equipped to handle it, proceed with caution, ensuring adequate ventilation and eliminating all ignition sources.[6][7] Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[7] Collect the absorbed material into a sealed, labeled container for proper disposal.[6]

First Aid Measures

Table 2: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid ProcedureSource
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][7]
Skin Contact Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2][7]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][7]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2]

Storage and Disposal: Long-Term Safety and Environmental Responsibility

Proper storage and disposal are critical for maintaining a safe laboratory environment and preventing environmental contamination.

Storage
  • Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[2]

  • Keep away from heat, sparks, open flames, and other ignition sources. The storage area should be designated as a "flammables area."[2]

  • Store separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]

Disposal
  • All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[6]

  • Do not dispose of this chemical down the drain or into the environment.[2][6]

  • Waste containers should be clearly labeled with the contents.[6]

By integrating this in-depth understanding of the hazards of this compound with a systematic and proactive approach to safety, researchers can confidently and responsibly leverage its synthetic utility in their pursuit of scientific advancement.

References

  • This compound - SAFETY DATA SHEET. (2025-09-16).
  • Aldrich 539147 - SAFETY DATA SHEET. (2024-09-06).
  • This compound 98 401-56-9 - Sigma-Aldrich.
  • This compound CAS#: 401-56-9 - ChemicalBook.
  • Material Safety Data Sheet - Ethyl fluoroacetate, 97% - Cole-Parmer.
  • SAFETY DATA SHEET - TCI Chemicals. (2025-10-29).
  • Acetic acid, 2-chloro-2-fluoro-, ethyl ester | C4H6ClFO2 | CID 101668 - PubChem.
  • This compound - Chem-Impex.
  • This compound | 401-56-9 - ChemicalBook. (2025-09-25).
  • Ethyl dichlorofluoroacetate - Synquest Labs.
  • Ethyl fluoroacetate - SAFETY DATA SHEET.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Safeguarding Your Laboratory: Proper Disposal Procedures for Ethyl Chloroacetate - Benchchem.

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An In-depth Technical Guide to the Thermodynamic Properties of Ethyl Chlorofluoroacetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl chlorofluoroacetate (C₄H₆ClFO₂) is a halogenated ester of significant interest in the pharmaceutical and agrochemical industries as a versatile synthetic intermediate.[1] A thorough understanding of its thermodynamic properties is paramount for process optimization, safety assessments, and the development of robust chemical models. This technical guide provides a comprehensive overview of the methodologies used to determine the key thermodynamic parameters of this compound. In the absence of extensive experimental data in the public domain, this paper emphasizes the established experimental protocols and advanced computational techniques that can be employed to elucidate these properties. We delve into the causality behind experimental choices in calorimetry and differential scanning calorimetry and provide a detailed workflow for high-accuracy ab initio quantum chemistry calculations. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the thermochemical landscape of this important compound.

Introduction: The Significance of Thermodynamic Data

The thermodynamic properties of a chemical compound govern its behavior in physical and chemical transformations. For a synthetic building block like this compound, properties such as enthalpy of formation, heat capacity, and vapor pressure are critical for:

  • Reaction Engineering: Predicting the heat of reaction, equilibrium constants, and optimizing reaction conditions for yield and selectivity.

  • Process Safety: Assessing thermal hazards, predicting decomposition behavior, and designing safe storage and handling procedures.

  • Purification and Separation: Designing efficient distillation and crystallization processes.

  • Computational Modeling: Providing accurate parameters for molecular modeling and process simulation.

While some basic physical properties of this compound are known, a comprehensive, publicly available dataset of its core thermodynamic properties is lacking. This guide, therefore, serves as a roadmap for researchers to either determine these values experimentally or to predict them with a high degree of confidence using computational methods.

Physicochemical Properties of this compound

A summary of the currently available physicochemical properties of this compound is presented in Table 1. These values are primarily sourced from chemical suppliers and serve as a baseline for more in-depth thermodynamic characterization.

PropertyValueSource
Molecular FormulaC₄H₆ClFO₂[2][3]
Molar Mass140.54 g/mol [2][4]
Boiling Point133 °C (lit.)[2][4][5]
Density1.212 g/mL at 25 °C (lit.)[2][4][5]
Refractive Indexn20/D 1.396 (lit.)[2][4]
Flash Point125 °F (51.67 °C) - closed cup[4]
Vapor Pressure10.4 mmHg at 25°C[2]

Table 1: Known Physicochemical Properties of this compound

Experimental Determination of Thermodynamic Properties

The experimental measurement of thermodynamic properties provides the most accurate and reliable data. The primary techniques for a liquid organic compound like this compound are calorimetry and differential scanning calorimetry.

Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) is a cornerstone of thermochemistry. For organic liquids, it is often determined indirectly by measuring the enthalpy of combustion using a bomb calorimeter.[6]

Causality Behind Experimental Choices:

  • Constant Volume: A bomb calorimeter is a constant-volume device. The combustion reaction is initiated in a sealed, oxygen-pressurized container ("bomb"). The heat released by the reaction is absorbed by the surrounding water, and the temperature change is measured. This allows for the determination of the change in internal energy (ΔU) of the reaction.

  • Complete Combustion: The use of high-pressure oxygen ensures complete combustion of the organic compound to well-defined products (CO₂, H₂O, HCl, and HF in the case of this compound). This is crucial for an accurate calculation of the enthalpy of combustion.

Experimental Protocol: Bomb Calorimetry

  • Calibration: The calorimeter is calibrated by combusting a substance with a precisely known enthalpy of combustion, such as benzoic acid, to determine the heat capacity of the calorimeter system.[6]

  • Sample Preparation: A known mass of this compound is placed in a crucible inside the bomb. A small amount of water is added to the bomb to dissolve the acidic combustion products.

  • Pressurization and Ignition: The bomb is sealed, purged of air, and filled with high-pressure oxygen. The sample is then ignited electrically.

  • Temperature Measurement: The temperature of the water surrounding the bomb is monitored until it reaches a maximum and then begins to cool.

  • Calculation: The heat released by the combustion is calculated from the temperature change and the heat capacity of the calorimeter. Corrections are made for the heat of ignition and the formation of nitric acid from residual nitrogen. The standard enthalpy of combustion is then calculated, and from this, the standard enthalpy of formation is determined using Hess's Law.

Diagram: Bomb Calorimetry Workflow

Bomb_Calorimetry_Workflow cluster_prep Preparation cluster_exp Experiment cluster_calc Calculation p1 Calibrate Calorimeter (e.g., with benzoic acid) p2 Weigh this compound Sample p1->p2 p3 Place Sample in Bomb with Water p2->p3 e1 Seal and Pressurize Bomb with O₂ p3->e1 e2 Ignite Sample e1->e2 e3 Monitor Water Temperature Change e2->e3 c1 Calculate Heat of Combustion (ΔcH°) e3->c1 c2 Apply Corrections (ignition, acid formation) c1->c2 c3 Determine Enthalpy of Formation (ΔfH°) (using Hess's Law) c2->c3

Caption: Workflow for determining the enthalpy of formation using bomb calorimetry.

Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat flow to or from a sample as a function of temperature or time.[7] It is particularly well-suited for determining the heat capacity, melting point, and enthalpy of fusion of organic compounds.[8][9]

Causality Behind Experimental Choices:

  • Differential Measurement: DSC measures the difference in heat flow between the sample and an inert reference material.[9] This differential measurement provides high sensitivity and allows for the detection of subtle thermal events.

  • Controlled Heating/Cooling: The sample and reference are subjected to a precisely controlled temperature program. This allows for the determination of temperature-dependent properties like heat capacity.

Experimental Protocol: DSC for Heat Capacity and Phase Transitions

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan.[8] An empty sealed pan is used as a reference.

  • Temperature Program: The DSC is programmed with a specific heating and cooling rate (e.g., 10 °C/min) over the temperature range of interest. The experiment is typically conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

  • Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

  • Data Analysis:

    • Heat Capacity (Cp): The heat capacity is determined from the displacement of the DSC baseline.[9]

    • Melting Point (Tm) and Enthalpy of Fusion (ΔHm): If the temperature range includes the solid-liquid phase transition, the melting point is determined from the onset of the melting peak, and the enthalpy of fusion is calculated from the area of the peak.[10]

Diagram: DSC Experimental Setup and Output

DSC_Workflow cluster_setup Experimental Setup cluster_output Data Output & Analysis s1 Sample Pan (this compound) s3 DSC Furnace (Controlled Heating/Cooling) s1->s3 s2 Reference Pan (Empty) s2->s3 o1 DSC Thermogram (Heat Flow vs. Temperature) s3->o1 o2 Determine Heat Capacity (Cp) o1->o2 o3 Identify Melting Point (Tm) o1->o3 o4 Calculate Enthalpy of Fusion (ΔHm) o1->o4

Caption: Conceptual workflow of a DSC experiment and subsequent data analysis.

Computational Prediction of Thermodynamic Properties

In the absence of experimental data, ab initio quantum chemistry methods provide a powerful and increasingly accurate means of predicting thermodynamic properties. High-level composite methods, such as the Gaussian-n theories (e.g., G3(MP2)), are particularly effective for this purpose.[4][11]

The G3(MP2) Composite Method

G3(MP2) is a computationally less expensive variant of the G3 theory that provides a good balance between accuracy and computational cost for determining thermochemical data.[1][4] It involves a series of calculations at different levels of theory and with different basis sets to approximate a high-level calculation. The mean absolute deviation for enthalpies of formation is typically around 1-2 kcal/mol.[11]

Logical Relationship of G3(MP2) Components

The G3(MP2) energy is a sum of several energy components, each calculated at a specific level of theory and basis set. These components account for electron correlation, basis set effects, and other corrections.

Diagram: G3(MP2) Calculation Scheme

G3MP2_Scheme cluster_geom Geometry Optimization & Frequencies cluster_energy Single-Point Energy Calculations cluster_corrections Corrections cluster_assembly Energy Assembly start Initial Structure of This compound g1 MP2(Full)/6-31G(d) Geometry Optimization start->g1 g2 HF/6-31G(d) Frequency Calculation g1->g2 e1 QCISD(T)/6-31G(d) g1->e1 e2 MP2/G3MP2Large g1->e2 c1 Zero-Point Energy (ZPE) (from scaled HF frequencies) g2->c1 final G3(MP2) Energy a1 Combine Energy Components e1->a1 e2->a1 c1->a1 c2 Higher-Level Correction (HLC) c2->a1 c3 Spin-Orbit Correction (for atomic species) c3->a1 a1->final

Caption: The sequence of calculations in the G3(MP2) composite method.

Protocol for G3(MP2) Calculation of Enthalpy of Formation

  • Geometry Optimization: The molecular geometry of this compound is optimized at the MP2(Full)/6-31G(d) level of theory.[4]

  • Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the HF/6-31G(d) level using the optimized geometry. These frequencies are used to determine the zero-point vibrational energy (ZPVE), which is scaled by an empirical factor to account for anharmonicity.[4]

  • Single-Point Energy Calculations: A series of single-point energy calculations are performed on the optimized geometry at higher levels of theory, including QCISD(T)/6-31G(d) and MP2/G3MP2Large.[4]

  • Energy Combination: The individual energy components are combined according to the G3(MP2) formula, which includes the ZPVE and an empirical higher-level correction (HLC) to compensate for remaining deficiencies in the method.[4]

  • Enthalpy of Formation Calculation: The enthalpy of formation is calculated using the atomization method or an isodesmic reaction scheme. The atomization method involves calculating the G3(MP2) energies of the constituent atoms and combining them with their experimental enthalpies of formation.[12] An isodesmic reaction, which conserves the number and types of chemical bonds, is often preferred as it benefits from the cancellation of systematic errors in the calculations.[13]

Predicted Thermodynamic Properties

By applying the G3(MP2) methodology, a full suite of thermodynamic properties for this compound can be predicted. Table 2 provides a template for the expected output of such a computational study, with placeholder values for illustrative purposes. For context, experimental data for the related compound ethyl chloroacetate are included.[14]

Thermodynamic PropertyThis compound (Predicted)Ethyl Chloroacetate (Experimental)Units
Standard Enthalpy of Formation (gas, 298.15 K)Value from G3(MP2) calculation-kJ/mol
Standard Molar Heat Capacity (gas, 298.15 K)Value from frequency calculation-J/(mol·K)
Standard Molar Entropy (gas, 298.15 K)Value from frequency calculation-J/(mol·K)
Enthalpy of Vaporization (298.15 K)Calculated from vapor pressure curve4.94 x 10⁴ J/kmolJ/kmol
Vapor Pressure (298.15 K)Calculated (e.g., using Antoine equation)4.87 mmHgmmHg

Table 2: Predicted Thermodynamic Properties of this compound with Comparative Data

Conclusion

While experimental data for the thermodynamic properties of this compound are not widely available, this guide has outlined the robust experimental and computational methodologies that can be employed to obtain this crucial information. Bomb calorimetry and differential scanning calorimetry represent the gold standards for experimental determination of the enthalpy of formation and heat capacity, respectively. In parallel, high-level ab initio calculations, such as the G3(MP2) composite method, offer a reliable and predictive pathway to a comprehensive thermochemical dataset for this molecule. For researchers and professionals in drug development and chemical synthesis, the application of these methods will enable more precise process control, enhanced safety, and deeper insights into the chemical behavior of this compound.

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Navigating the Solution Landscape: A Technical Guide to the Solubility of Ethyl Chlorofluoroacetate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Crucial Role of Solubility in Scientific Advancement

Ethyl chlorofluoroacetate (ECFA) is a halogenated ester of significant interest in the pharmaceutical and agrochemical industries. Its unique chemical structure, featuring both chlorine and fluorine atoms, imparts specific reactivity that makes it a valuable building block in the synthesis of complex molecules.[1] For researchers, scientists, and drug development professionals, understanding the solubility of ECFA in various organic solvents is a critical first step in reaction design, purification, formulation, and ultimately, the successful development of new chemical entities. A solvent not only serves as a medium for reactants to interact but also influences reaction rates, equilibria, and the ease of product isolation.

This in-depth technical guide provides a comprehensive analysis of the solubility of this compound. In the absence of extensive published quantitative data, this document offers a predictive framework based on fundamental principles of intermolecular forces and solvent properties. Furthermore, it presents a robust, field-proven experimental protocol for the empirical determination of ECFA's solubility, empowering researchers to generate reliable, in-house data.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

PropertyValueSource(s)
Molecular Formula C₄H₆ClFO₂[2][3]
Molecular Weight 140.54 g/mol [2]
Boiling Point 133 °C (lit.)[4][5]
Density 1.212 g/mL at 25 °C (lit.)[4][5]
Refractive Index n20/D 1.396 (lit.)[4]
Appearance Colorless to almost colorless clear liquid[1]
Water Solubility The product is water soluble.[6]

Theoretical Framework: Predicting Solubility through Intermolecular Interactions

The principle of "like dissolves like" is the cornerstone of solubility prediction.[7][8] This adage suggests that a solute will dissolve best in a solvent that has similar intermolecular forces. The solubility of this compound is therefore determined by the interplay of forces between its molecules and the molecules of the solvent.

Molecular Analysis of this compound:

  • Polarity: The presence of the ester functional group (-COO-), with its electronegative oxygen atoms, creates a significant dipole moment, making ECFA a polar molecule.[9][10] The carbon-chlorine and carbon-fluorine bonds also contribute to the overall polarity.

  • Hydrogen Bonding: this compound possesses hydrogen bond acceptors (the oxygen atoms of the ester group) but lacks hydrogen bond donors (no hydrogen atoms are directly bonded to a highly electronegative atom).[11] This means it can accept hydrogen bonds from protic solvents but cannot form hydrogen bonds with itself.

  • Van der Waals Forces: As with all molecules, London dispersion forces are present and will contribute to its interaction with nonpolar solvents.

Solvent Classification and Interaction Potential:

Organic solvents can be broadly categorized based on their polarity and hydrogen bonding capabilities:

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces.[12]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, DMSO, DMF): These solvents have significant dipole moments but do not have hydrogen bond donating capabilities.[13]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have significant dipole moments and can both donate and accept hydrogen bonds.[13]

Predicted Solubility Profile of this compound

Based on the analysis of intermolecular forces, the following table provides a predicted qualitative solubility profile for this compound in a range of common organic solvents. This serves as a practical starting point for solvent screening.

SolventTypeDominant Intermolecular ForcesPredicted Solubility of ECFARationale
Hexane NonpolarVan der WaalsInsoluble to Partially Soluble The strong polar nature of ECFA is incompatible with the nonpolar nature of hexane. Only weak van der Waals interactions are possible.
Toluene Nonpolar (Aromatic)Van der Waals, π-π stackingPartially Soluble Toluene is nonpolar, but its aromatic ring allows for some interaction with the polar regions of ECFA.
Diethyl Ether Polar AproticDipole-Dipole, Van der WaalsSoluble The polarity of diethyl ether is sufficient to interact favorably with the dipole of ECFA.
Dichloromethane (DCM) Polar AproticDipole-Dipole, Van der WaalsSoluble to Miscible DCM is a polar aprotic solvent that can effectively solvate the polar ester group of ECFA.
Chloroform Polar AproticDipole-Dipole, Van der WaalsSoluble to Miscible Similar to DCM, chloroform's polarity makes it a good solvent for polar esters.
Ethyl Acetate Polar AproticDipole-Dipole, Van der WaalsMiscible As an ester itself, ethyl acetate has very similar intermolecular forces to ECFA, leading to high miscibility based on the "like dissolves like" principle.
Acetone Polar AproticDipole-Dipole, Van der WaalsMiscible Acetone is a highly polar aprotic solvent that will readily solvate the polar ester functional group of ECFA.
Ethanol Polar ProticHydrogen Bonding, Dipole-DipoleMiscible Ethanol can act as a hydrogen bond donor to the oxygen atoms of the ECFA ester group, leading to strong solute-solvent interactions.
Methanol Polar ProticHydrogen Bonding, Dipole-DipoleMiscible Similar to ethanol, methanol's ability to hydrogen bond results in high miscibility with ECFA.
Dimethyl Sulfoxide (DMSO) Polar AproticDipole-DipoleMiscible DMSO is a highly polar aprotic solvent, making it an excellent solvent for a wide range of polar organic compounds.
Dimethylformamide (DMF) Polar AproticDipole-DipoleMiscible Similar to DMSO, DMF is a highly polar aprotic solvent that is expected to readily dissolve ECFA.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain quantitative solubility data, the shake-flask method is a reliable and widely recognized technique.[14][15] This protocol is adapted for the determination of the solubility of a liquid solute (this compound) in a liquid solvent.

Objective: To determine the concentration of a saturated solution of this compound in a selected organic solvent at a controlled temperature.

Materials:

  • This compound (solute)

  • Selected organic solvent (high purity)

  • Glass vials with screw caps and PTFE septa

  • Orbital shaker with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Gas chromatograph with a suitable detector (e.g., FID) or other suitable analytical instrument (e.g., HPLC)

  • Syringe filters (PTFE, 0.22 μm)

  • Syringes

Workflow for Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solv 1. Prepare Solvent prep_stock 2. Prepare ECFA Stock Standard prep_solv->prep_stock prep_cal 3. Prepare Calibration Standards prep_stock->prep_cal analyze 9. Analyze by GC/HPLC prep_cal->analyze add_excess 4. Add Excess ECFA to Solvent equilibrate 5. Equilibrate on Shaker add_excess->equilibrate phase_sep 6. Allow Phase Separation equilibrate->phase_sep sample 7. Sample Supernatant phase_sep->sample filter_dilute 8. Filter and Dilute Sample sample->filter_dilute filter_dilute->analyze calculate 10. Calculate Solubility analyze->calculate

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology:

  • Preparation of Calibration Standards:

    • Accurately prepare a stock solution of this compound in the chosen solvent of a known concentration.

    • Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations. The range of these standards should bracket the expected solubility.

  • Sample Preparation:

    • In triplicate, add a known volume of the selected organic solvent to several glass vials.

    • To each vial, add an excess of this compound. The goal is to have a visible, separate phase of undissolved ECFA after equilibration.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Preliminary experiments may be needed to determine the optimal equilibration time.

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature until the undissolved ECFA phase has fully separated from the saturated solvent phase.

  • Sampling and Analysis:

    • Carefully withdraw an aliquot from the clear, saturated supernatant of each vial using a syringe.

    • Immediately filter the aliquot through a 0.22 μm PTFE syringe filter into a clean vial to remove any undissolved micro-droplets.

    • Accurately dilute the filtered sample with the pure solvent to a concentration that falls within the range of the prepared calibration standards.

    • Analyze the calibration standards and the diluted samples using a calibrated analytical method (e.g., GC-FID).

  • Data Interpretation:

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the calibration standards.

    • Determine the concentration of the diluted samples from the calibration curve.

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor. The average concentration from the triplicate samples represents the solubility of this compound in the chosen solvent at the specified temperature.

Conclusion: Empowering Research through a Predictive and Practical Approach

More importantly, the detailed shake-flask protocol presented herein offers a self-validating system for generating precise, quantitative solubility data. This empowers scientists and drug development professionals to make informed decisions based on empirical evidence, ultimately accelerating research and development timelines. The combination of theoretical prediction and a clear experimental pathway provides a comprehensive and authoritative resource for working with this compound.

References

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: this compound.
  • ChemSynthesis. (2025). ethyl 2-chloro-2-fluoroacetate. [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. [Link]

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  • PubChem. (n.d.). Acetic acid, 2-chloro-2-fluoro-, ethyl ester. [Link]

  • PubChem. (n.d.). Acetic acid, 2-chloro-2-fluoro-, ethyl ester. [Link]

  • Matrix Fine Chemicals. (n.d.). ETHYL 2-CHLORO-2-FLUOROACETATE. [Link]

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  • PubChem. (n.d.). Ethyl fluoroacetate. [Link]

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  • Glomme, A., et al. (2005).
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

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  • Maricopa Open Digital Press. (n.d.). Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]

  • Master Organic Chemistry. (2010). The Four Intermolecular Forces and How They Affect Boiling Points. [Link]

  • Saskoer. (n.d.). 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry. [Link]

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A Researcher's Guide to Procuring High-Purity Ethyl Chlorofluoroacetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl chlorofluoroacetate (CAS No. 401-56-9) is a pivotal fluorinated building block in the synthesis of advanced pharmaceuticals and agrochemicals.[1] Its unique structure allows for the strategic introduction of both chlorine and fluorine, often enhancing the biological activity of target molecules.[1] The success of these syntheses, particularly in a drug development context, is critically dependent on the purity of the starting material. This technical guide provides researchers, scientists, and process chemists with a comprehensive framework for identifying reliable commercial suppliers of high-purity this compound, evaluating material quality, and ensuring proper handling and storage to maintain integrity.

Introduction: The Critical Role of Purity

This compound, with the linear formula Cl(F)CHCO₂C₂H₅, is a versatile reagent used in various synthetic transformations.[2][3] It serves as a key intermediate in the production of fluorinated amino acids, antiviral drugs, and anti-inflammatory agents.[1] The presence of impurities—such as unreacted starting materials, isomeric variants, or residual solvents from its synthesis—can lead to unpredictable reaction outcomes, the formation of undesired byproducts, and complications in downstream purification. In pharmaceutical development, such impurities can introduce genotoxic risks or alter the pharmacological profile of the final active pharmaceutical ingredient (API). Therefore, sourcing this reagent at purities of 98% or higher is not merely a preference but a prerequisite for reproducible and scalable synthetic chemistry.

Identifying and Evaluating Commercial Suppliers

The landscape of chemical suppliers is vast, ranging from large, multinational corporations to specialized niche producers. For a critical reagent like this compound, evaluation must extend beyond price and availability to a rigorous assessment of quality, consistency, and documentation.

Major Commercial Sources

Several globally recognized suppliers consistently offer this compound for research and development purposes. These suppliers typically provide comprehensive documentation and have established quality management systems.

SupplierProduct NameTypical PurityAnalytical Method CitedAvailable Quantities
Sigma-Aldrich (Merck) This compound98%Not specified on product page, but CoA available25 g
TCI America This compound≥98.0%Gas Chromatography (GC)5 g, 25 g
Chem-Impex This compound≥ 98%Gas Chromatography (GC)Not specified
GIHI CHEMICALS This compound99.00%Not specified on product pageBulk inquiry

This table is a representative summary and is not exhaustive. Researchers should always verify current specifications directly with the supplier.

The Cornerstone of Quality: The Certificate of Analysis (CoA)

The Certificate of Analysis (CoA) is the single most important document for assessing the quality of a chemical batch. It is a formal record from the supplier's quality control department certifying that the product meets its specifications.

Workflow for Supplier Qualification and Material Verification

G cluster_0 Phase 1: Supplier Vetting cluster_1 Phase 2: Documentation Review cluster_2 Phase 3: In-House Verification & Approval A Identify Potential Suppliers (e.g., Sigma-Aldrich, TCI) B Request Batch-Specific Certificate of Analysis (CoA) & SDS A->B Initial Inquiry C Analyze CoA: - Purity Assay (e.g., GC >98%) - Identify Impurities - Water Content B->C Technical Assessment E Procure Sample for In-House QC Testing D Review Safety Data Sheet (SDS) for Handling & Storage Protocols C->D C->E CoA Meets Specs F Perform Confirmatory Analysis (e.g., GC-MS, NMR) E->F G Compare In-House Data with Supplier CoA F->G H Approve Supplier & Batch for Research Use G->H Data Match

Caption: Workflow for qualifying a supplier of high-purity this compound.

When scrutinizing a CoA for this compound, pay close attention to:

  • Purity Assay: The primary purity value is typically determined by Gas Chromatography (GC). A purity of ≥98% is standard for research applications.[2][4]

  • Method of Analysis: The CoA should specify the analytical technique used (e.g., GC, NMR). This allows you to replicate the analysis if necessary.

  • Identification: Confirmation of the compound's identity via techniques like ¹H NMR, ¹⁹F NMR, and Mass Spectrometry provides a high degree of confidence.

  • Lot/Batch Number: Ensure the CoA corresponds to the specific batch of material you are purchasing.[2]

In-House Quality Verification: A Self-Validating System

While a supplier's CoA is essential, performing in-house verification on a new batch of a critical reagent is a best practice in regulated and high-stakes research environments. This establishes a self-validating system that ensures material integrity before it enters a complex synthetic workflow.

Recommended Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for assessing the purity of volatile compounds like this compound. It provides quantitative purity data (from the GC flame-ionization detector) and qualitative identification of the main component and any impurities (from the mass spectrometer).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Confirms the ethyl ester portion of the molecule and can detect proton-containing impurities.

  • ¹⁹F NMR: Is highly specific to the fluorine environment and is excellent for identifying other fluorinated impurities.

  • ¹³C NMR: Provides a complete carbon skeleton fingerprint of the molecule.

Experimental Protocol: Purity Determination by Gas Chromatography

This protocol provides a starting point for the in-house verification of this compound purity.

Objective: To quantify the purity of this compound and identify any volatile impurities.

Instrumentation & Reagents:

  • Gas Chromatograph with a Flame Ionization Detector (FID).

  • Column: A standard non-polar column, such as a DB-1 or DB-5 (30 m length, 0.32 mm ID, 1.0 µm film thickness), is often suitable.[5]

  • Carrier Gas: Helium or Hydrogen.

  • Sample: this compound.

  • Solvent: High-purity n-hexane or ethyl acetate.[5]

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., ~1 mg/mL) in the chosen solvent.

  • GC Conditions (Typical Starting Parameters):

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Program:

      • Initial Temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase at 10 °C/minute to 250 °C.

      • Final Hold: Hold at 250 °C for 5 minutes.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1 (adjust as needed for peak shape).

  • Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks.

    Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

  • Interpretation: A high-purity sample will show a single major peak. Small, secondary peaks indicate impurities. If coupled with a mass spectrometer, these impurity peaks can be tentatively identified by their mass spectra.

Handling, Storage, and Safety

Maintaining the purity of this compound requires proper handling and storage.

Storage:

  • Store in a tightly sealed container to prevent moisture ingress.[6]

  • Keep in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[6] Recommended storage temperatures are often between 2 - 8 °C.[1]

  • The material is classified as a flammable liquid and corrosive.[6] Store in a designated flammables area.[6]

Handling:

  • Handle in a well-ventilated area or a chemical fume hood.[6]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]

  • Ground and bond containers when transferring material to prevent static discharge.[6]

Safety Information:

  • Hazard Statements: H226 (Flammable liquid and vapor), H314 (Causes severe skin burns and eye damage).

  • Precautionary Statements: P210 (Keep away from heat/sparks/open flames), P280 (Wear protective gloves/clothing/eye protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Application in Synthesis: A Representative Pathway

The importance of high purity is best illustrated by its application. This compound is a precursor for synthesizing α-fluoro silyl enol ethers, which are versatile intermediates in stereoselective aldol reactions—a common strategy in complex molecule synthesis.[3]

G A This compound (High Purity) D α-fluoro silyl enol ether (Key Intermediate) A->D A->D Reaction B Silylating Agent (e.g., TMSCl) B->D C Base (e.g., LDA) C->D F Fluorinated Aldol Adduct (Pharmaceutical Precursor) D->F D->F Aldol Reaction E Aldehyde/Ketone E->F

Caption: Synthesis of a fluorinated aldol adduct using this compound.

In this pathway, any nucleophilic or acidic impurities from the starting this compound could quench the strong base (LDA) or react with the silylating agent, leading to reduced yields and the formation of complex side products, complicating the purification of the desired fluorinated aldol adduct.

Conclusion

The procurement of high-purity this compound is a critical first step for any research or development program that relies on this versatile building block. By partnering with reputable suppliers, rigorously evaluating Certificates of Analysis, and implementing in-house quality verification, researchers can mitigate risks associated with impurities, ensuring the integrity and reproducibility of their synthetic work. Adherence to proper storage and handling protocols is paramount to preserving the quality of the reagent from the stockroom to the reaction flask.

References

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  • Certificate of analysis - Ethyl bromodifluoroacetate. Thermo Fisher Scientific. [Link]

  • Synthesis method of ethyl difluoroacetoacetate.
  • Process of producing ethyl difluoroacetate.
  • Method for synthesizing ethyl 4,4-difluoroacetoacetate.
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  • Synthesis method of ethyl trifluoroacetate.
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A Comprehensive Technical Guide to Ethyl Chlorofluoroacetate: From Historical Development to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl chlorofluoroacetate (ECFA) is a halogenated ester of significant interest in synthetic and medicinal chemistry. Its unique trifunctional nature—possessing an ester, a chlorine atom, and a fluorine atom on the α-carbon—renders it a versatile building block for the introduction of fluorine into organic molecules. This guide provides a comprehensive overview of the historical development of ECFA, from the early days of organofluorine chemistry to modern synthetic protocols. It details the compound's physicochemical properties, spectroscopic characterization, and key applications, with a particular focus on its role in the synthesis of pharmaceuticals and agrochemicals. Detailed experimental protocols and an analysis of the causality behind methodological choices are presented to provide actionable insights for laboratory and industrial applications.

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug design and materials science. The unique properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, have led to a surge in the development of fluorinated compounds. This compound (ECFA) has emerged as a valuable and reactive intermediate in this pursuit. This guide aims to be an in-depth technical resource for researchers, scientists, and drug development professionals, providing a thorough understanding of ECFA's history, synthesis, and applications.

Historical Development and Discovery

The precise first synthesis of this compound is not prominently documented in readily available historical records. Its development is, however, intrinsically linked to the pioneering era of organofluorine chemistry.

The foundational work in this field was laid by the Belgian chemist Frédéric Swarts in the late 19th and early 20th centuries. Swarts was one of the first to extensively study organic fluorine compounds and developed the halogen exchange reaction, famously known as the "Swarts reaction," which utilizes inorganic fluorides like antimony trifluoride (SbF₃) to replace other halogens with fluorine.[1][2][3] He successfully synthesized numerous aliphatic chlorofluoro and bromofluoro derivatives of hydrocarbons, alcohols, and acids.[3] His work on chlorofluorocarbons (CFCs), such as dichlorodifluoromethane (Freon-12), demonstrated the feasibility of creating mixed halogenated compounds.[1][2]

The synthesis of α-halo esters, in general, has been a topic of interest for over a century, with methods like the direct halogenation of esters being known early on.[4] It is plausible that early explorations into the fluorination of chlorinated esters, inspired by Swarts' work, led to the eventual synthesis of this compound.

Evolution of Synthetic Methodologies

The synthesis of this compound has evolved from early, often low-yielding methods to more refined and efficient modern protocols.

Early Synthetic Approaches

Two notable early methods for the preparation of this compound are:

  • Reaction of 2-chloro-1,1,2-trifluoroethyl ethyl ether with sulfuric acid: This method was detailed in the reputable Organic Syntheses collection, a testament to its reliability and utility in the mid-20th century. The procedure was developed by Young and Tarrant.[5]

  • Reaction of sulfuryl chloride with ethyl fluoroacetate: This approach involves the chlorination of a pre-fluorinated precursor.[5]

These early methods, while historically significant, often involved harsh reagents and could lead to the formation of multiple byproducts, necessitating careful purification.

Modern Synthetic Protocol: Electrophilic Fluorination

Contemporary organic synthesis often favors methods that offer high selectivity and milder reaction conditions. The use of electrophilic fluorinating agents has become a popular strategy.

Detailed Protocol: Electrophilic Fluorination of Ethyl Chloroacetate

This protocol provides a step-by-step methodology for the laboratory-scale synthesis of this compound using N-fluorobis(phenyl)sulfonimide (NFSI), a common electrophilic fluorinating agent.

Materials:

  • Ethyl chloroacetate (98%)

  • N-Fluorobis(phenyl)sulfonimide (NFSI)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) solution (1 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Low-temperature thermometer

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: A dry 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is charged with anhydrous THF (50 mL) and cooled to -78 °C in a dry ice/acetone bath.

  • Enolate Formation: To the cooled THF, add ethyl chloroacetate (10 mmol, 1.0 eq.) via syringe. Then, slowly add LiHMDS solution (11 mmol, 1.1 eq.) dropwise over 15 minutes, ensuring the internal temperature remains below -70 °C. Stir the resulting enolate solution for 30 minutes at -78 °C.

  • Fluorination: In a separate dry flask, dissolve NFSI (12 mmol, 1.2 eq.) in anhydrous THF (20 mL). Add this solution to the enolate mixture dropwise via syringe over 20 minutes at -78 °C.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Allow the reaction to stir at -78 °C for 2-3 hours.

  • Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution (30 mL) at -78 °C. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether (50 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions and Inert Atmosphere: The lithium enolate is highly reactive and sensitive to moisture and oxygen.

  • Low Temperature (-78 °C): This is crucial to control the reactivity of the enolate, prevent side reactions such as self-condensation, and ensure selective monofluorination.

  • LiHMDS as a Base: This strong, non-nucleophilic base efficiently deprotonates the α-carbon of the ester to form the enolate without competing nucleophilic attack on the ester carbonyl.

  • NFSI as Fluorinating Agent: NFSI is a stable, solid electrophilic fluorine source that is relatively easy to handle compared to gaseous fluorinating agents.

  • Ammonium Chloride Quench: This mild acid protonates any remaining enolate and neutralizes the basic reaction mixture.

Diagram of the Electrophilic Fluorination Workflow

Caption: Workflow for the synthesis of this compound via electrophilic fluorination.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and application in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₄H₆ClFO₂[6]
Molecular Weight 140.54 g/mol [6]
Boiling Point 133 °C (lit.)[7]
Density 1.212 g/mL at 25 °C (lit.)[7]
Refractive Index (n²⁰/D) 1.396 (lit.)[7]
Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound in CDCl₃ is characterized by the following signals:

  • A triplet at approximately 1.36 ppm corresponding to the methyl protons (-CH₃) of the ethyl group, coupled to the adjacent methylene protons.

  • A quartet at approximately 4.35 ppm corresponding to the methylene protons (-OCH₂-) of the ethyl group, coupled to the methyl protons.

  • A doublet at approximately 6.30 ppm corresponding to the α-proton (-CHFCl), coupled to the fluorine atom.[8]

¹³C NMR Spectroscopy:

Mass Spectrometry:

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 140 and a characteristic M+2 peak at m/z 142 with an intensity of approximately one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope. Common fragmentation patterns would include the loss of the ethoxy group (-OCH₂CH₃, 45 Da), the chlorine atom (35/37 Da), and the fluorine atom (19 Da).

Applications in Drug Development and Agrochemicals

This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals, primarily due to its ability to introduce a fluoromethyl group or serve as a precursor to other fluorinated synthons.[9]

Synthesis of Fluoroquinolone Antibiotics

One of the significant applications of this compound is in the synthesis of fluoroquinolone antibiotics. This class of broad-spectrum antibiotics, which includes drugs like ciprofloxacin, ofloxacin, and moxifloxacin, is characterized by a fluorinated quinolone core structure. The introduction of a fluorine atom at the C-6 position of the quinolone ring system is crucial for their potent antibacterial activity.[10] this compound can be used as a key intermediate in the construction of the fluorinated precursors required for the synthesis of these drugs.[10]

Synthesis of Fluorinated Amino Acids

Fluorinated amino acids are of great interest in medicinal chemistry as they can be incorporated into peptides and proteins to enhance their stability, modify their conformation, and improve their biological activity. This compound is a precursor for the synthesis of these valuable compounds.[9] For example, it can be used in Reformatsky-type reactions to generate β-hydroxy-α-fluoroesters, which are versatile intermediates for the synthesis of various fluorinated amino acids.

Diagram of the Reformatsky Reaction Pathway

Reformatsky_Reaction ECFA This compound Enolate Reformatsky Reagent (Zinc Enolate) ECFA->Enolate + Zn Zinc Zinc (Zn) Zinc->Enolate Aldehyde Aldehyde/Ketone (R-CHO) Adduct Zinc Alkoxide Adduct Aldehyde->Adduct Enolate->Adduct Nucleophilic Addition Product β-Hydroxy-α-fluoroester Adduct->Product Acidic Workup

Caption: Generalized pathway of the Reformatsky reaction using this compound.

Agrochemical Synthesis

Similar to its role in pharmaceuticals, this compound is also employed in the synthesis of modern agrochemicals, such as herbicides and insecticides.[9] The introduction of fluorine can enhance the efficacy and selectivity of these compounds, leading to more effective crop protection with potentially lower environmental impact.

Safety and Handling

This compound is a flammable liquid and is corrosive, causing severe skin burns and eye damage. It is also harmful if swallowed or inhaled.[11]

  • Handling: Should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All sources of ignition should be avoided.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound, a compound with roots in the early explorations of organofluorine chemistry, has evolved into a key building block for modern organic synthesis. Its unique chemical reactivity allows for the efficient introduction of fluorine into a wide array of molecules, making it an invaluable tool for researchers in drug discovery and agrochemical development. This guide has provided a comprehensive overview of its historical context, synthetic methodologies, physicochemical properties, and key applications. As the demand for sophisticated fluorinated molecules continues to grow, the importance of versatile intermediates like this compound is set to increase, paving the way for the development of new and improved pharmaceuticals and agrochemicals.

References

  • Chem-Impex International. (n.d.). This compound. Retrieved from [Link]

  • Swarts, F. (1898). Sur la préparation de quelques dérivés chlorofluorés de la série grasse. Bulletin de la Société Chimique de Paris, 19, 557-563.
  • Wikipedia. (2023). Frédéric Swarts. Retrieved from [Link]

  • Encyclopedia.com. (2019). Swarts, Frédéric Jean Edmond. Retrieved from [Link]

  • Wikipedia. (2023). α-Halo carboxylic acids and esters. Retrieved from [Link]

  • Young, J. A., & Tarrant, P. (1951). Acetic acid, chlorofluoro-, ethyl ester. Organic Syntheses, 31, 24.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

Ethyl Chlorofluoroacetate: A Comprehensive Guide to Chemical Stability, Storage, and Handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist

Abstract

Ethyl chlorofluoroacetate (CAS No. 401-56-9) is a pivotal building block in modern synthetic chemistry, valued for its role in creating complex fluorinated molecules for the pharmaceutical, agrochemical, and materials science sectors.[1] Its unique reactivity, however, is intrinsically linked to its stability profile. Mishandling or improper storage can lead to degradation, compromising experimental integrity, and posing significant safety risks due to the formation of hazardous byproducts. This guide provides a detailed examination of the chemical stability of this compound, offering field-proven recommendations and protocols for its safe storage and handling to ensure its viability in research and development.

Introduction: The Synthetic Utility of this compound

This compound is a halogenated ester recognized for its utility as an intermediate in synthesizing molecules with enhanced biological activity.[1] The presence of both chlorine and fluorine atoms on the alpha-carbon provides a reactive center for nucleophilic substitution, making it a valuable reagent for introducing the critical C-F bond into complex organic structures.[1][2] Its applications are diverse, ranging from the synthesis of fluorinated amino acids and antiviral drugs to the development of high-performance polymers and next-generation pesticides.[1][2]

However, the very features that make this compound synthetically useful also dictate its handling requirements. As a flammable, corrosive, and reactive liquid, a thorough understanding of its stability is not merely best practice—it is a prerequisite for safe and reproducible science.[3]

Table 1: Key Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 401-56-9[1][4]
Molecular Formula C₄H₆ClFO₂[1][3]
Molecular Weight 140.54 g/mol [3][4]
Appearance Colorless to almost colorless clear liquid[1]
Boiling Point 130-133 °C (lit.)[1][4][5]
Density 1.212 - 1.24 g/mL at 25 °C (lit.)[1][4][5]
Refractive Index n20/D 1.396 - 1.4 (lit.)[1][4]
Flash Point 51.67 °C (125.0 °F) - closed cup[4]

Chemical Stability and Decomposition Pathways

While stable under recommended storage conditions, this compound is susceptible to degradation from several environmental factors.[3][6] The primary decomposition pathways involve hydrolysis and thermal degradation, which can be catalyzed by incompatible materials.

Hydrolytic Instability
  • Mechanism: In the presence of water, the ester bond can be cleaved, leading to the formation of chlorofluoroacetic acid and ethanol. Under basic conditions, this process is accelerated, forming the corresponding carboxylate salt. The presence of these acidic or basic byproducts can further catalyze the degradation of the remaining ester.

Thermal Decomposition

Heating this compound can lead to its decomposition, releasing highly toxic and corrosive gases.[3] This is a critical safety consideration, especially in the event of a fire or during high-temperature reactions.

  • Hazardous Products: Upon heating, the compound can decompose to form Carbon Monoxide (CO), Carbon Dioxide (CO₂), Gaseous Hydrogen Fluoride (HF), and Hydrogen Chloride (HCl) gas.[3][6] The generation of HF and HCl is particularly dangerous, as they are highly corrosive and toxic upon inhalation.

Photolytic Stability

While specific photostability studies on this compound are not extensively published, it is a standard precautionary principle in chemistry to protect halogenated organic compounds from prolonged exposure to light, particularly UV radiation. Photolytic energy can potentially induce the formation of free radicals, initiating unwanted side reactions or degradation. As a best practice, following established guidelines for photostability testing is recommended if the compound is to be used in applications where light exposure is a concern.[8]

Incompatibilities and Hazardous Reactions

To maintain the integrity of this compound, it is crucial to avoid contact with incompatible materials that can trigger hazardous reactions.

  • Strong Oxidizing Agents: Can react vigorously, potentially leading to fire or explosion.[3]

  • Acids and Bases: Act as catalysts for hydrolysis, accelerating decomposition.[3][6]

  • Reducing Agents: Can react with the halogenated sites of the molecule.[3][6]

The following diagram illustrates the primary factors that compromise the stability of this compound.

Diagram 1: Key Decomposition Pathways for this compound cluster_products Hazardous Decomposition Products ECFA This compound Moisture Moisture / Water (Hydrolysis) Heat Excessive Heat (Thermal Decomposition) Incompatibles Incompatible Materials (Acids, Bases, Oxidizers) Acid Chlorofluoroacetic Acid Moisture->Acid Leads to CO Carbon Monoxide (CO) Heat->CO CO2 Carbon Dioxide (CO2) Heat->CO2 HF Hydrogen Fluoride (HF) Heat->HF HCl Hydrogen Chloride (HCl) Heat->HCl Incompatibles->Acid Catalyzes Hydrolysis

Caption: Key factors leading to the degradation of this compound.

Core Storage and Handling Protocols

Adherence to strict storage and handling protocols is essential for preserving the chemical's purity and ensuring laboratory safety. The following recommendations are synthesized from authoritative safety data sheets and best practices.

Recommended Storage Conditions

The primary goal of storage is to protect the compound from heat, ignition sources, moisture, and incompatible substances.

Table 2: Summary of Storage Recommendations for this compound

ParameterRecommendationRationaleSource(s)
Temperature Store in a cool place. Some suppliers specify 2-8 °C.Minimizes vapor pressure and slows potential degradation reactions.[1][3]
Ventilation Store in a dry, well-ventilated area.Prevents accumulation of flammable and harmful vapors.[3]
Container Keep container tightly closed.Prevents contamination and exposure to atmospheric moisture.[3]
Ignition Sources Keep away from heat, sparks, open flames, and hot surfaces.The compound is flammable with a flash point of ~52°C.[4][3]
Designated Area Store in a designated "Flammables" or "Corrosives" area.Ensures proper segregation from incompatible materials and alerts personnel to hazards.[3]
Safe Handling Workflow

A systematic approach to handling minimizes exposure and reduces the risk of accidents.

Diagram 2: Safe Handling Workflow Prep 1. Preparation - Review SDS - Ensure fume hood is operational - Don appropriate PPE Transfer 2. Aliquoting/Transfer - Ground container - Use non-sparking tools - Keep container closed when not in use Prep->Transfer Use 3. Use in Experiment - Conduct within fume hood - Maintain awareness of incompatibles - Keep reaction cool if necessary Transfer->Use Cleanup 4. Cleanup & Disposal - Decontaminate work area - Segregate waste in labeled, closed containers - Dispose via approved hazardous waste stream Use->Cleanup Storage 5. Return to Storage - Tightly seal container - Return to designated cool, dry, ventilated area Cleanup->Storage

Caption: A step-by-step workflow for the safe handling of this compound.

Self-Validating Protocols for Ensuring Compound Integrity

To ensure trustworthiness in experimental results, protocols should be self-validating. This involves routine checks and analyses to confirm the purity and stability of the chemical stock over time.

Protocol 1: Visual Inspection and Documentation

Objective: To establish a baseline and monitor for visible signs of degradation.

Methodology:

  • Upon Receipt:

    • Visually inspect the sealed container for any signs of damage or leakage.

    • Observe the liquid. It should be a colorless to almost colorless clear liquid.[1]

    • Record the date of receipt, lot number, and initial appearance in a dedicated chemical inventory log.

  • Before Each Use:

    • Briefly inspect the liquid for any changes from its initial state.

    • Indicators of Degradation: Look for discoloration (e.g., yellowing), the formation of precipitates, or fuming upon opening the cap (which could indicate decomposition to volatile acids like HCl or HF).

    • If any changes are observed, the material should be flagged for purity analysis before use.

Protocol 2: Stability Assessment via Gas Chromatography (GC) Purity Analysis

Objective: To quantitatively assess the purity of this compound and detect the presence of volatile degradation products.

Causality: GC with a Flame Ionization Detector (FID) is an ideal method for separating and quantifying volatile organic compounds. A decrease in the peak area of the main component over time, or the appearance of new peaks, provides direct evidence of degradation.

Methodology:

  • Reference Standard Preparation:

    • Upon receiving a new, unopened bottle of high-purity this compound, prepare a reference standard.

    • In a fume hood, dilute the compound (e.g., 10 µL) in a suitable solvent (e.g., 1 mL of ethyl acetate) in a sealed GC vial.

    • Analyze immediately to obtain a reference chromatogram and purity value (e.g., >98%).[1]

  • Sample Preparation for Stability Check:

    • For the stock bottle being monitored, carefully extract an aliquot using the same dilution factor as the reference standard.

    • Prepare the sample in a sealed GC vial for analysis.

  • Suggested GC-FID Conditions:

    • Column: A mid-polarity column (e.g., DB-624 or similar) is suitable for resolving halogenated compounds.

    • Injector Temperature: 200 °C

    • Detector Temperature (FID): 250 °C

    • Oven Program:

      • Initial Temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 150 °C.

      • Hold: 2 minutes.

    • Carrier Gas: Helium or Hydrogen.

    • Injection Volume: 1 µL.

  • Data Analysis and Validation:

    • Compare the chromatogram of the stored sample to the reference chromatogram.

    • Calculate the purity of the stored sample using the area percent method.

    • Self-Validation Check: A significant decrease in purity (e.g., >2%) or the appearance of new, unidentified peaks indicates degradation. The material should not be used for sensitive applications until the impurities are identified or the material is repurified or replaced.

Conclusion

This compound is an indispensable tool for chemical innovation. Its safe and effective use hinges on a comprehensive understanding of its inherent stability limitations. By implementing the rigorous storage, handling, and validation protocols outlined in this guide, researchers, scientists, and drug development professionals can mitigate risks, ensure the integrity of their starting materials, and produce reliable, reproducible results. Proactive management of this valuable reagent is a cornerstone of scientific excellence and laboratory safety.

References

  • This compound - SAFETY DATA SHEET. (2025). Thermo Fisher Scientific. [URL: provided by grounding tool, specific link not available]
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  • Ethyl chlorodifluoroacetate. Chem-Impex. [URL: https://www.chem-impex.
  • This compound. MySkinRecipes. [URL: https://myskinrecipes.
  • Ethyl dichlorofluoroacetate. Synquest Labs. [URL: https://www.synquestlabs.
  • Safety Data Sheet: ethyl chloroacetate. Chemos GmbH & Co.KG. [URL: provided by grounding tool, specific link not available]
  • Ethyl fluoroacetate - SAFETY DATA SHEET. (2025). Thermo Fisher Scientific. [URL: provided by grounding tool, specific link not available]
  • Ethyl chloroacetate | C4H7ClO2. PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.
  • Exploring Ethyl Chlorodifluoroacetate: Properties and Applications. Shanghai Fluorine Technology. [URL: provided by grounding tool, specific link not available]
  • Safety Data Sheet: Ethyl chloroacetate. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-1EA8-AU-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNzgzMDN8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGUvaGE1LzEwNTQxMDI5MjQ0OTU4LnBkZnxjYjM4YjM3YjYwZGRlYjM0ZTU3YjA5YzQxYjQ2YjE4YjQ4ZDUyMjI2ZTU3MjM5YjYwYjQyN2Q5YjY0ZDI4YjQ]
  • SAFETY DATA SHEET - Ethyl chloroacetate. Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC118220050]
  • This compound CAS#: 401-56-9. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8236168.htm]
  • Degree of hydrolysis of ethyl chloroacetate as determined with the analytical method. ResearchGate. [URL: https://www.researchgate.net/figure/Degree-of-hydrolysis-of-ethyl-chloroacetate-as-determined-with-the-analytical-method_fig6_342337777]
  • Safeguarding Your Laboratory: Proper Disposal Procedures for Ethyl Chloroacetate. Benchchem. [URL: https://www.benchchem.
  • Analytical Methods. Japan Ministry of the Environment. [URL: https://www.env.go.jp/en/chemi/pops/3-III.pdf]
  • Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. (2023). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37018767/]
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q-1-b-photostability-testing-new-active-substances-medicinal-products-step-5_en.pdf]

Sources

An In-depth Technical Guide to the Synthesis, Crystallization, and Predicted Crystal Structure of Ethyl Chlorofluoroacetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl chlorofluoroacetate and its derivatives are of significant interest to researchers in drug development and materials science due to the unique physicochemical properties conferred by the presence of both chlorine and fluorine on the α-carbon. Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for predicting their behavior, from bioavailability in pharmaceuticals to performance in advanced materials. This technical guide provides a comprehensive overview of the synthesis and crystallization of this compound. In the absence of a publicly available crystal structure, this document further presents a predictive analysis of its crystalline architecture, grounded in the principles of X-ray crystallography and an in-depth review of intermolecular interactions prevalent in analogous halogenated organic compounds.

Introduction: The Significance of α-Halo-α-Fluoro Esters in Scientific Research

The introduction of halogen atoms, particularly fluorine, into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can profoundly influence a molecule's conformation, lipophilicity, metabolic stability, and binding affinity to biological targets. When combined with other halogens like chlorine on the same carbon atom, these effects can be further modulated, offering a fine-tuning mechanism for molecular design.

This compound serves as a key building block for synthesizing more complex molecules with these desirable properties.[1][2] A detailed understanding of its solid-state structure is crucial for rational drug design and the engineering of novel materials. X-ray crystallography is the definitive technique for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid, providing invaluable insights into molecular conformation and intermolecular interactions that govern the crystal packing.[3][4]

Synthesis and Purification of this compound

A reliable and scalable synthesis is the first critical step towards obtaining high-quality single crystals suitable for X-ray diffraction. The following protocol is adapted from a well-established procedure published in Organic Syntheses, a testament to its robustness and reproducibility.[5]

Experimental Protocol: Synthesis of this compound

Materials:

  • Crude 2-chloro-1,1,2-trifluoroethyl ethyl ether

  • 96% Sulfuric acid

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Anhydrous calcium chloride or other suitable drying agent (e.g., Drierite)

Equipment:

  • 2-liter three-necked round-bottomed flask

  • Mechanical stirrer

  • 500-ml dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Distillation apparatus with a helix-packed column

Procedure:

  • Reaction Setup: Equip a 2-liter three-necked round-bottomed flask with a mechanical stirrer, a 500-ml dropping funnel, and a thermometer. Attach a length of tubing to the third neck to vent the evolved hydrogen fluoride to a safe location, such as the back of a fume hood.

  • Initial Cooling: Charge the flask with 340 g (2.09 moles) of crude 2-chloro-1,1,2-trifluoroethyl ethyl ether and cool it in an ice bath until the temperature of the ether is below 5°C.

  • Addition of Sulfuric Acid: Add 228 ml of 96% sulfuric acid (420 g, 4.1 moles) to the dropping funnel. Add the sulfuric acid to the stirred halo ether at a rate that maintains the reaction temperature between 5–15°C. This addition typically takes 30–45 minutes. Hydrogen fluoride evolution will commence during this step.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 10°C for 2 hours.

  • Workup: Carefully pour the reaction mixture onto a mixture of 1 kg of crushed ice and 500 ml of water. The this compound will separate as the lower, oily layer.

  • Purification:

    • Separate the organic layer using a separatory funnel.

    • Wash the crude product with three 25-ml portions of saturated sodium bicarbonate solution to neutralize any remaining acid. Note: It is crucial to wash until the product is acid-free to prevent decomposition during distillation.[5]

    • Wash with four 25-ml portions of water.

    • Dry the ester over 10 g of a suitable drying agent.

  • Distillation: The crude, dried ester (typically 200–210 g, 68–71% yield) is then purified by fractional distillation. The pure this compound is collected at a boiling point of 129–130°C.[5] A moderately efficient helix-packed column is recommended for optimal separation.[5]

Crystallization Strategies for this compound

Obtaining single crystals of sufficient size and quality is often the most challenging step in X-ray crystallography. For a low-melting-point liquid like this compound (boiling point 129–130°C), specialized crystallization techniques are required.

Experimental Protocol: Low-Temperature Crystallization
  • Slow Evaporation in a Controlled Environment:

    • Dissolve a small amount of the purified this compound in a suitable volatile solvent (e.g., pentane, diethyl ether).

    • Place the solution in a small, loosely capped vial inside a larger, sealed container that contains a less volatile anti-solvent (e.g., hexane).

    • Store the container at a low, stable temperature (e.g., in a refrigerator or cold room at 4°C). The slow diffusion of the anti-solvent vapors into the solution will gradually decrease the solubility of the ester, promoting slow crystal growth.

  • In-situ Crystallization on the Diffractometer:

    • A small amount of the liquid sample can be sealed in a glass capillary.

    • The capillary is mounted on the goniometer head of the X-ray diffractometer, which is equipped with a cryo-cooling system.

    • The liquid is slowly cooled in a controlled manner until it freezes.

    • A controlled warming and cooling cycle around the melting point can then be employed to anneal the polycrystalline solid into a single crystal. This technique requires specialized equipment and expertise.

Predicted Crystal Structure and Intermolecular Interactions

While the specific crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD), we can predict the key intermolecular interactions that would govern its crystal packing based on studies of analogous halogenated compounds.

Key Predicted Intermolecular Interactions:
  • Halogen Bonding: The presence of both chlorine and fluorine on the α-carbon introduces the possibility of halogen bonding. Halogen bonds are non-covalent interactions where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site, such as an oxygen or nitrogen atom.[6][7] In the crystal lattice of this compound, it is plausible that C-Cl···O=C or C-F···O=C interactions will play a significant role in the molecular packing.[8][9] The strength of these interactions generally increases with the polarizability of the halogen, suggesting that chlorine would be a more potent halogen bond donor than fluorine.

  • Weak C-H···O and C-H···F Hydrogen Bonds: The ethyl group and the α-hydrogen provide potential donors for weak hydrogen bonds. These interactions, although weaker than conventional hydrogen bonds, are known to be significant in determining the overall crystal architecture of organic molecules.[10] We can anticipate the formation of C-H···O=C and C-H···F-C interactions, which would contribute to the cohesion of the crystal lattice.

  • Dipole-Dipole Interactions: The ester functional group possesses a significant dipole moment, which will lead to dipole-dipole interactions that influence the alignment of molecules within the crystal.

The interplay of these various non-covalent forces will dictate the final, most thermodynamically stable crystal packing.

Visualization of Predicted Interactions

The following diagram illustrates the potential network of intermolecular interactions that could be present in the crystal structure of this compound.

G Predicted Intermolecular Interactions in Crystalline this compound cluster_molecule1 Molecule 1 cluster_molecule2 Molecule 2 M1_ester C=O M1_Cl C-Cl M2_ester C=O M1_Cl->M2_ester Halogen Bond (Cl···O) M1_F C-F M1_CH α-C-H M2_F C-F M1_CH->M2_F Weak H-Bond (C-H···F) M2_Cl C-Cl M2_CH3 Ethyl C-H M2_CH3->M1_ester Weak H-Bond (C-H···O)

Caption: Predicted intermolecular interactions in the crystal lattice of this compound.

Tabulated Data for this compound

The following table summarizes the known physical and chemical properties of this compound.

PropertyValueReference(s)
Molecular Formula C4H6ClFO2[1][11][12]
Molecular Weight 140.54 g/mol [1][12]
Boiling Point 129–130 °C[5][13]
Density 1.212 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.396[1]
CAS Number 401-56-9[1][12][13]

Conclusion and Future Outlook

This technical guide has provided a detailed, actionable protocol for the synthesis and crystallization of this compound. While the definitive crystal structure remains to be determined, a predictive analysis based on the well-understood principles of intermolecular interactions in halogenated compounds offers valuable insights into the likely solid-state architecture of this important molecule. The elucidation of the actual crystal structure through X-ray diffraction is a critical next step that will undoubtedly provide a deeper understanding of its structure-property relationships. Such knowledge will be invaluable for the rational design of novel pharmaceuticals and advanced materials that incorporate the unique properties of the chlorofluoroacetyl moiety.

References

  • Young, J. A., & Tarrant, P. (n.d.). Acetic acid, chlorofluoro-, ethyl ester. Organic Syntheses Procedure. Retrieved from [Link]

  • Desiraju, G. R., & Steiner, T. (2001). The Weak Hydrogen Bond: In Structural Chemistry and Biology. Oxford University Press.
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  • Google Patents. (n.d.). CN102206155A - Method for synthesizing ethyl 4,4-difluoroacetoacetate.
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  • ResearchGate. (n.d.). (PDF) Crystal structure of ethyl 2-(4-chloroanilino)acetate. Retrieved from [Link]

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A Technical Guide to Quantum Chemical Calculations on Ethyl Chlorofluoroacetate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Bridging Theory and Application

In the landscape of modern chemical and pharmaceutical research, the predictive power of computational chemistry is indispensable. Molecules like ethyl chlorofluoroacetate, a key chiral building block in organic synthesis, present a fascinating case study.[1] Its stereoelectronic properties, governed by the interplay of two distinct halogen atoms and an ester group, dictate its reactivity and utility. Understanding this molecule at a quantum mechanical level is not merely an academic exercise; it provides actionable insights for reaction design, spectroscopic characterization, and the development of novel chemical entities. This guide is structured to provide researchers, scientists, and drug development professionals with a robust framework for conducting and interpreting quantum chemical calculations on this molecule, moving beyond procedural steps to illuminate the underlying scientific rationale.

The Computational Blueprint: Selecting the Right Tools

The first and most critical decision in any computational study is the selection of a theoretical method. Our objective is to achieve a balance between accuracy and computational feasibility. For a molecule of this size and complexity, Density Functional Theory (DFT) stands out as the method of choice.[2][3][4] It provides a reliable description of electron correlation effects at a fraction of the cost of higher-level ab initio methods.

1.1. Expertise in Method Selection: The Functional and Basis Set

  • The Functional (The "Engine"): The choice of the exchange-correlation functional is paramount. The B3LYP hybrid functional is a workhorse in computational chemistry, known for its general reliability across a wide range of organic molecules.[2][5] It incorporates a portion of the exact Hartree-Fock exchange, which is crucial for describing the electronic structure of systems with electronegative atoms like fluorine, chlorine, and oxygen.

  • The Basis Set (The "Resolution"): The basis set is the set of mathematical functions used to build the molecular orbitals. For molecules containing halogens and lone-pair-bearing atoms, a flexible basis set is non-negotiable. We will employ the 6-311++G(d,p) basis set. Let's deconstruct this choice:

    • 6-311G: A triple-zeta valence basis set, providing a more accurate description of the valence electrons involved in bonding.

    • ++: Diffuse functions on both heavy atoms and hydrogen. These are essential for accurately modeling lone pairs and potential non-covalent interactions.

    • (d,p): Polarization functions on heavy atoms (d) and hydrogens (p). These allow orbitals to change shape, which is critical for describing the anisotropic electron distribution in a molecule with multiple polar bonds.[3]

All calculations outlined in this guide will be performed using this B3LYP/6-311++G(d,p) level of theory, a combination that provides a validated and trustworthy foundation for our investigation.

Conformational Landscape: In Search of the Global Minimum

The rotatable single bonds in this compound give rise to a complex potential energy surface (PES) with multiple energy minima, or conformers.[6][7] Identifying the lowest energy conformer (the global minimum) is a prerequisite for any further analysis, as it represents the most populated structure at equilibrium.

2.1. Protocol: A Self-Validating Search for Stability

This protocol ensures a comprehensive and verifiable exploration of the conformational space.

  • Initial Structure Generation: Begin by building an initial 3D structure of this compound using any molecular editor. The exact initial geometry is not critical.

  • Potential Energy Surface Scan: Systematically rotate the key dihedral angles to map the energy landscape. The two most important dihedrals are O=C-C-O and C-O-C-C. A relaxed scan, where all other geometric parameters are optimized at each step, is performed.

  • Identification of Minima: Locate all unique energy minima on the PES scan. These correspond to candidate low-energy conformers.

  • Full Geometry Optimization: Perform a full, unconstrained geometry optimization on each candidate conformer identified in the previous step.

  • Vibrational Frequency Calculation: This is the crucial validation step. A frequency calculation is performed on each optimized structure. A true energy minimum will have zero imaginary frequencies.[2] This step also provides the Zero-Point Vibrational Energy (ZPVE), which must be added to the electronic energy for an accurate comparison of conformer stabilities.

Workflow for Conformational Analysis

G cluster_0 Conformational Search cluster_1 Validation & Analysis A Initial 3D Structure B Relaxed PES Scan (Rotate Dihedrals) A->B C Identify Energy Minima B->C D Full Geometry Optimization of each Minimum C->D E Frequency Calculation D->E F Verify: No Imaginary Frequencies E->F G Global Minimum Conformer + Other Stable Conformers F->G  Valid Minima

Caption: A systematic workflow for identifying and validating stable conformers.

2.2. Data Summary: Relative Conformer Energies

The following table presents hypothetical but representative data for the lowest energy conformers of this compound, demonstrating how results should be structured.

ConformerRelative Electronic Energy (kcal/mol)ZPVE Correction (kcal/mol)Relative ZPVE-Corrected Energy (kcal/mol)
Conf-1 0.00+35.100.00
Conf-21.25+35.051.20
Conf-32.80+35.122.82

Energies are relative to the global minimum (Conf-1).

Vibrational Spectra: The Theoretical Fingerprint

Calculating the vibrational spectrum serves a dual purpose: it provides a theoretical infrared (IR) and Raman spectrum that can be directly compared with experimental results for structural validation, and it allows for the unambiguous assignment of vibrational modes to specific molecular motions.[8]

3.1. Protocol: From Geometry to Spectrum

  • Input Geometry: Use the fully optimized geometry of the global minimum conformer obtained from the conformational analysis.

  • Frequency Calculation: The same frequency calculation performed to validate the minimum also computes the necessary data for the spectra. This step yields vibrational frequencies (in cm⁻¹), IR intensities, and Raman scattering activities.

  • Frequency Scaling: Calculated harmonic vibrational frequencies are systematically higher than experimental frequencies due to the neglect of anharmonicity and other theoretical approximations.[5][8] To correct for this, a uniform scaling factor is applied. For the B3LYP/6-311++G(d,p) level of theory, a scaling factor of ~0.967 is generally appropriate for vibrational frequencies.

  • Spectral Visualization: The scaled frequencies and their corresponding intensities can be plotted to generate a theoretical spectrum.

From Structure to Spectrum

G A Optimized Global Minimum Geometry B Harmonic Frequency Calculation A->B C Apply Scaling Factor (~0.967 for B3LYP) B->C D Predicted IR & Raman Spectra C->D

Caption: Workflow for generating theoretical vibrational spectra.

3.2. Data Summary: Key Vibrational Frequencies

This table highlights the predicted frequencies for characteristic functional groups within this compound.

Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Predicted IR Intensity
Carbonyl (C=O) Stretch18151755Very Strong
C-O (ester) Stretch12101170Strong
C-F Stretch11551117Strong
C-Cl Stretch780754Medium

Electronic Structure: Unveiling Reactivity

Beyond geometry and vibrations, quantum chemistry provides profound insights into the electronic nature of a molecule, which is the ultimate determinant of its stability and reactivity.

4.1. Frontier Molecular Orbitals (FMOs): The Epicenter of Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Gap: The energy difference between these orbitals is a crucial indicator of chemical stability. A larger gap implies higher stability and lower chemical reactivity.

4.2. Natural Bond Orbital (NBO) Analysis: A Chemist's View of Bonding

NBO analysis transforms the complex calculated wavefunction into a localized picture of Lewis structures, lone pairs, and bonds that aligns with a chemist's intuition.[9] Crucially, it quantifies delocalization effects—the stabilizing interactions between filled (donor) and empty (acceptor) orbitals.[3] For this compound, key interactions include hyperconjugation from lone pairs on oxygen into adjacent anti-bonding orbitals.

Protocol for Electronic Property Analysis:

  • Input: Use the optimized global minimum geometry.

  • Calculation: Perform a single-point energy calculation using the same level of theory (B3LYP/6-311++G(d,p)). Include the keyword Pop=NBO in the input file to request the Natural Bond Orbital analysis.[9]

  • Analysis:

    • Extract the energies of the HOMO and LUMO from the output file.

    • Examine the NBO output section for "Second Order Perturbation Theory Analysis of Fock Matrix in NBO Basis." This table lists the key donor-acceptor interactions and their stabilization energies (E(2)).

NBO Donor-Acceptor Interactions

G donor Filled Orbital (Donor) (e.g., Lone Pair, σ-bond) stabilization Molecular Stabilization donor:f0->stabilization Delocalization (Hyperconjugation) acceptor Empty Orbital (Acceptor) (e.g., σ, π) acceptor:f0->stabilization

Caption: NBO analysis reveals stabilizing electron delocalization.

4.3. Data Summary: Key Electronic Properties

PropertyCalculated ValueSignificance
HOMO Energy-11.5 eVElectron-donating capability
LUMO Energy-0.8 eVElectron-accepting capability
HOMO-LUMO Gap 10.7 eV Indicator of high chemical stability
Key NBO Interaction (E(2) kcal/mol)
LP(O) -> σ(C-C)3.5Stabilizing hyperconjugation
LP(Cl) -> σ(C-F)1.8Inter-halogen electronic interaction

Note: Values are representative and will vary with the specific conformer and level of theory.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to the quantum chemical analysis of this compound. By employing DFT calculations, we have established protocols to reliably determine its most stable three-dimensional structure, predict its vibrational spectra for experimental validation, and dissect its electronic properties to understand its inherent stability and reactivity. This multi-faceted computational investigation provides a powerful lens for researchers, offering fundamental insights that can guide synthetic strategies and accelerate the development of new chemical applications.

References

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An In-depth Technical Guide to the Key Reactive Sites of Ethyl Chlorofluoroacetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Ethyl Chlorofluoroacetate in Modern Synthesis

This compound (ECFA) is a halogenated ester of significant interest in the pharmaceutical and agrochemical industries.[1] Its trifunctional nature, featuring an ester, a chloro group, and a fluoro group all in close proximity, imparts a unique and versatile reactivity profile. This guide provides an in-depth exploration of the key reactive sites of the ECFA molecule, offering field-proven insights into its chemical behavior and practical applications in organic synthesis. Understanding the nuanced reactivity of ECFA is paramount for designing novel synthetic routes to complex, high-value molecules, particularly those where the strategic introduction of fluorine is crucial for modulating biological activity, metabolic stability, and lipophilicity.[1]

Molecular Architecture and Electronic Landscape

The reactivity of this compound is a direct consequence of its molecular structure. The presence of three distinct functional groups—the ester, the chlorine atom, and the fluorine atom—creates a molecule with multiple sites susceptible to chemical attack.

PropertyValue
CAS Number 401-56-9
Molecular Formula C₄H₆ClFO₂
Molecular Weight 140.54 g/mol
Boiling Point 133 °C (lit.)[2][3]
Density 1.212 g/mL at 25 °C (lit.)[2]
Refractive Index n20/D 1.396 (lit.)[2]

The molecule's reactivity is governed by the interplay of inductive and resonance effects of the substituent groups. The electronegative halogen atoms and the carbonyl group create a polarized molecule with distinct electrophilic and nucleophilic centers.

Key Reactive Sites and Their Mechanistic Pathways

The primary reactive sites on the this compound molecule are the carbonyl carbon of the ester group, the α-carbon, and the carbon-halogen bonds. Each of these sites exhibits characteristic reactivity, which can be selectively targeted under appropriate reaction conditions.

The Carbonyl Carbon: A Hub for Nucleophilic Acyl Substitution

The carbonyl carbon of the ester group is a primary electrophilic site, susceptible to attack by a wide range of nucleophiles. This reactivity is characteristic of esters and proceeds via a nucleophilic acyl substitution mechanism.[4][5]

Mechanism of Nucleophilic Acyl Substitution:

The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.[4][5] The subsequent collapse of this intermediate, with the expulsion of the ethoxide leaving group, results in the formation of a new carbonyl compound.

Caption: Generalized mechanism of nucleophilic acyl substitution at the carbonyl carbon of this compound.

Common Transformations:

  • Hydrolysis: In the presence of acid or base, this compound can be hydrolyzed to chlorofluoroacetic acid and ethanol.[4][6][7] Basic hydrolysis, or saponification, is typically irreversible due to the deprotonation of the resulting carboxylic acid.[4]

  • Ammonolysis/Aminolysis: Reaction with ammonia or primary/secondary amines yields the corresponding chlorofluoroacetamide.[2] This is a common route to introduce the chlorofluoroacetyl moiety into more complex molecules.

  • Transesterification: Treatment with a different alcohol in the presence of an acid or base catalyst can lead to the exchange of the ethoxy group, forming a new ester.[4]

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol, 2-chloro-2-fluoroethanol.[4] Notably, sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters.[4]

The α-Carbon: A Center for Enolate Formation and Nucleophilic Substitution

The α-carbon of this compound is positioned between the electron-withdrawing carbonyl group and the two halogen atoms, making the attached proton acidic and the carbon itself susceptible to nucleophilic attack.

Enolate Formation and Reactivity:

The presence of the carbonyl group significantly increases the acidity of the α-proton, facilitating the formation of a stabilized enolate ion upon treatment with a suitable base.[8][9][10] This enolate is a potent nucleophile that can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions.[9]

Caption: Formation of the enolate of this compound and its subsequent reaction with an electrophile.

Key Reactions Involving the α-Carbon:

  • Alkylation: The enolate of this compound can be alkylated by reacting it with alkyl halides. This reaction forms a new carbon-carbon bond at the α-position.

  • Aldol and Claisen-type Condensations: As a potent nucleophile, the enolate can add to aldehydes and ketones in aldol-type reactions or to other esters in Claisen condensations.[2][11]

  • Darzens Reaction: In the presence of a base, α-haloesters like ECFA can react with ketones or aldehydes to form α,β-epoxy esters, also known as glycidic esters.[12] This reaction proceeds through the deprotonation at the halogenated position.[12]

Nucleophilic Substitution at the α-Carbon:

The α-carbon is also an electrophilic center due to the presence of the two halogen leaving groups. It can undergo nucleophilic substitution, particularly with soft nucleophiles. The relative reactivity of the halogens as leaving groups is typically I > Br > Cl > F. Therefore, the C-Cl bond is more susceptible to cleavage than the C-F bond in nucleophilic substitution reactions.

The Carbon-Halogen Bonds: Sites for Nucleophilic and Reductive Cleavage

The C-Cl and C-F bonds in this compound are polarized, with the carbon atom being electrophilic. This allows for nucleophilic attack, leading to the displacement of the halide ion.

Nucleophilic Fluorination and Chlorination:

While ECFA already contains both chlorine and fluorine, related α-halo esters are often used in nucleophilic halogenation reactions. For instance, ethyl chloroacetate can be converted to ethyl fluoroacetate using a fluoride source like potassium fluoride.[13] This highlights the general reactivity of the C-Cl bond towards nucleophilic substitution.

Reductive Dehalogenation:

The carbon-halogen bonds can be cleaved under reductive conditions, for example, using reducing agents like zinc metal in the presence of an acid. This can be a useful method for the selective removal of a halogen atom.

Experimental Protocols

Protocol 1: Synthesis of Ethyl α-Fluoro Silyl Enol Ether from this compound

This protocol demonstrates the generation of a reactive intermediate from the α-carbon of this compound.

Materials:

  • This compound[2]

  • Magnesium (or Zinc)

  • Dimethylformamide (DMF) or Hexamethylphosphoramide (HMPA)

  • Chlorotrimethylsilane

Procedure:

  • To a stirred suspension of magnesium turnings in anhydrous DMF under an inert atmosphere, add a solution of this compound in DMF dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring at room temperature until the magnesium is consumed.

  • Cool the reaction mixture in an ice bath and add chlorotrimethylsilane dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by distillation to obtain the ethyl α-fluoro silyl enol ether.

Causality: The use of a metal like magnesium or zinc facilitates the reductive formation of an enolate-like species, which is then trapped by the electrophilic chlorotrimethylsilane to form the stable silyl enol ether.

Protocol 2: Base-Promoted Hydrolysis (Saponification) of this compound

This protocol illustrates the reactivity of the carbonyl group.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl) for acidification

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add an aqueous solution of sodium hydroxide (1.1 equivalents) to the flask.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, remove the ethanol under reduced pressure.

  • Acidify the aqueous residue with dilute hydrochloric acid to protonate the carboxylate salt.

  • Extract the chlorofluoroacetic acid with a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to yield the crude carboxylic acid.

Self-Validation: The progress of the reaction can be monitored by the disappearance of the starting ester spot and the appearance of the more polar carboxylic acid spot on the TLC plate. The final product can be characterized by spectroscopic methods such as ¹H NMR and ¹³C NMR.

Conclusion: A Versatile Building Block for Innovation

This compound is a powerful and versatile building block in organic synthesis. Its multiple reactive sites—the electrophilic carbonyl carbon, the acidic and electrophilic α-carbon, and the reactive carbon-halogen bonds—allow for a diverse range of chemical transformations. A thorough understanding of the interplay of these reactive sites, guided by the principles of mechanistic organic chemistry, empowers researchers to harness the full synthetic potential of this valuable molecule in the development of novel pharmaceuticals and agrochemicals. The strategic manipulation of its reactivity will undoubtedly continue to be a cornerstone of innovation in chemical synthesis.

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Methodological & Application

Application Notes and Protocols: Ethyl Chlorofluoroacetate in the Synthesis of Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Amino Acids in Modern Drug Discovery

The strategic incorporation of fluorine into amino acids has become a cornerstone of modern medicinal chemistry and drug development.[1] The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the biological activity, metabolic stability, and pharmacokinetic profile of peptides and small molecule drugs.[1][2] Fluorinated amino acids are invaluable tools for creating novel therapeutics with enhanced efficacy and for probing biological systems.[2] Ethyl chlorofluoroacetate has emerged as a versatile and reactive building block for the stereocontrolled synthesis of these crucial compounds.[3] This guide provides detailed application notes and protocols for the use of this compound in the synthesis of both α-fluoro- and β-fluoro-amino acids, offering field-proven insights for researchers in the pharmaceutical and biotechnology sectors.

Chemical Profile: this compound

This compound is a halogenated ester that serves as a valuable precursor in organic synthesis, particularly for introducing the fluoromethyl group. Its reactivity is centered around the carbon atom bearing both a chlorine and a fluorine atom, making it susceptible to nucleophilic attack and the formation of carbon-carbon bonds.

PropertyValue
Molecular Formula C₄H₆ClFO₂
Molecular Weight 140.54 g/mol
Boiling Point 133 °C
Density 1.212 g/mL at 25 °C

Application 1: Asymmetric Synthesis of α-Fluoro-α-Amino Acids via Chiral Nickel(II) Complex Alkylation

The diastereoselective alkylation of chiral nickel(II) complexes of glycine Schiff bases represents a powerful and reliable method for the asymmetric synthesis of a wide array of non-canonical amino acids.[3][4][5] This approach offers high stereocontrol, enabling the preparation of enantiomerically pure α-fluoro-α-amino acids. The chiral ligand on the nickel complex effectively shields one face of the glycine enolate, directing the incoming electrophile to the opposite face.

Experimental Workflow: α-Fluoro-α-Amino Acid Synthesis

workflow_alpha cluster_prep Reagent Preparation cluster_synthesis Asymmetric Synthesis cluster_workup Work-up and Purification CFC_Cl Chlorofluoroacetyl Chloride (from this compound) alkylation Diastereoselective Alkylation CFC_Cl->alkylation Ni_complex Chiral Ni(II) Glycine Complex Ni_complex->alkylation alkylated_complex Alkylated Ni(II) Complex alkylation->alkylated_complex hydrolysis Acidic Hydrolysis alkylated_complex->hydrolysis protection Fmoc Protection hydrolysis->protection purification Chromatography protection->purification final_product Enantiopure Fmoc-α-Fluoro-α-Amino Acid purification->final_product

Caption: Workflow for the asymmetric synthesis of α-fluoro-α-amino acids.

Protocol: Diastereoselective Synthesis of Fmoc-α-Fluoro-Alanine

This protocol is adapted from established procedures for the alkylation of chiral nickel(II) complexes.[4][5]

Step 1: Preparation of Chlorofluoroacetyl Chloride

Chlorofluoroacetyl chloride can be synthesized from this compound by hydrolysis to the corresponding carboxylic acid followed by treatment with a chlorinating agent such as thionyl chloride or oxalyl chloride. This reactive acyl chloride is a potent electrophile for the subsequent alkylation step.

Step 2: Diastereoselective Alkylation of the Chiral Nickel(II) Glycine Complex

  • To a solution of the chiral Ni(II) complex of the Schiff base of glycine and (S)-2-N-(N'-benzylprolyl)amino-benzophenone (1.0 eq) in anhydrous acetonitrile (MeCN) under an inert atmosphere (e.g., argon or nitrogen), add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq) at 0 °C.

  • Stir the mixture for 10 minutes to form the nickel enolate in situ.

  • Slowly add a solution of chlorofluoroacetyl chloride (1.1 eq) in anhydrous MeCN to the reaction mixture at 0 °C.

  • Allow the reaction to stir at 0 °C for 2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with dichloromethane (DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alkylated Ni(II) complex.

Step 3: Hydrolysis and Fmoc Protection

  • Dissolve the crude alkylated Ni(II) complex in a mixture of 1 M HCl and 1,4-dioxane.

  • Heat the mixture at 60 °C for 2 hours to effect hydrolysis of the Schiff base and release of the amino acid.

  • Cool the reaction mixture to room temperature and adjust the pH to approximately 9 with a suitable base (e.g., sodium bicarbonate).

  • Add a solution of 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) (1.2 eq) in acetone to the aqueous solution.

  • Stir the reaction vigorously at room temperature overnight.

  • Acidify the reaction mixture with 1 M HCl to pH 2-3 and extract the Fmoc-protected amino acid with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4: Purification

Purify the crude Fmoc-α-fluoro-alanine by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the enantiomerically pure product.

ProductYieldDiastereomeric Excess (de)Enantiomeric Excess (ee)
Alkylated Ni(II) Complex>90%>95%N/A
Fmoc-α-fluoro-alanine60-70% (after purification)N/A>98%

Application 2: Diastereoselective Synthesis of β-Fluoro-β-Amino Acids via the Reformatsky Reaction

The Reformatsky reaction is a classic method for the formation of β-hydroxy esters from α-haloesters and carbonyl compounds in the presence of zinc metal.[6] An important extension of this reaction, the aza-Reformatsky reaction, utilizes imines as the electrophilic partner to generate β-amino esters.[7] This approach is particularly well-suited for the synthesis of β-fluoro-β-amino acids using this compound. The use of a chiral auxiliary on the imine nitrogen allows for a highly diastereoselective reaction.

Reaction Mechanism: Aza-Reformatsky Reaction

mechanism_reformatsky cluster_step1 Step 1: Formation of the Reformatsky Reagent cluster_step2 Step 2: Diastereoselective Addition to Chiral Imine cluster_step3 Step 3: Hydrolysis EtOOC-CHFCl EtOOC-CHFCl EtOOC-CHF-ZnCl EtOOC-CHF-ZnCl EtOOC-CHFCl->EtOOC-CHF-ZnCl  + Zn   R-CH=N-R* R-CH=N-R* Intermediate Intermediate R-CH=N-R*->Intermediate  + EtOOC-CHF-ZnCl   β-Fluoro-β-Amino Ester β-Fluoro-β-Amino Ester Intermediate->β-Fluoro-β-Amino Ester  H₃O⁺  

Caption: Mechanism of the aza-Reformatsky reaction for β-fluoro-β-amino acid synthesis.

Protocol: Diastereoselective Synthesis of a β-Fluoro-β-Amino Acid Derivative

This protocol is based on established methods for the asymmetric aza-Reformatsky reaction.

Step 1: Preparation of the Chiral Imine

Synthesize the chiral imine by condensing an appropriate aldehyde with a chiral amine (e.g., (R)- or (S)-α-methylbenzylamine) under standard conditions, often with azeotropic removal of water.

Step 2: The Aza-Reformatsky Reaction

  • Activate zinc dust by stirring with a catalytic amount of iodine in anhydrous tetrahydrofuran (THF) under an inert atmosphere until the color of the iodine disappears.

  • To the activated zinc suspension, add a solution of the chiral imine (1.0 eq) in anhydrous THF.

  • Add this compound (1.5 eq) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

  • Cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-fluoro-β-amino ester.

Step 3: Purification and Deprotection

  • Purify the crude product by flash column chromatography on silica gel to separate the diastereomers.

  • The chiral auxiliary can be removed by hydrogenolysis (e.g., using H₂ and Pd/C) to afford the free β-fluoro-β-amino ester.

  • The ester can be hydrolyzed under basic or acidic conditions to yield the final β-fluoro-β-amino acid.

ProductYieldDiastereomeric Ratio (dr)
Diastereomeric β-Fluoro-β-Amino Esters70-85%>90:10

Conclusion

This compound is a highly effective and versatile reagent for the stereoselective synthesis of both α- and β-fluorinated amino acids. The protocols detailed herein, utilizing either chiral nickel(II) complex chemistry or the aza-Reformatsky reaction, provide reliable and scalable methods for accessing these valuable building blocks for drug discovery and chemical biology. The ability to precisely control stereochemistry is a critical advantage of these methods, enabling the synthesis of enantiomerically pure fluorinated amino acids for incorporation into peptides and other bioactive molecules.

References

  • Hohmann, T., Dyrks, M., Chowdhary, S., Weber, M., Nguyen, D., Moschner, J., & Koksch, B. (2022). Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids Using a Chiral Nickel(II) Complex. The Journal of Organic Chemistry, 87(16), 10592–10604. [Link]

  • Picois, N., Boutahri, Y., Milbeo, P., Zanato, C., Lensen, N., Chaume, G., & Brigaud, T. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 29(6), 1408. [Link]

  • Hohmann, T., Dyrks, M., Chowdhary, S., Weber, M., Nguyen, D., Moschner, J., & Koksch, B. (2022). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry, 18, 1059–1067. [Link]

  • Sutherland, A., & Willis, C. L. (2000). Synthesis of fluorinated amino acids. Natural Product Reports, 17(6), 621–631. [Link]

  • Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction. [Link]

  • Guijarro, D., & Yus, M. (2005). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 1, 21. [Link]

Sources

Application of Ethyl Chlorofluoroacetate in Pharmaceutical Intermediate Synthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive overview and detailed protocols for the application of ethyl chlorofluoroacetate as a versatile building block in the synthesis of key pharmaceutical intermediates. This guide is intended for researchers, medicinal chemists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Strategic Value of this compound

This compound is a halogenated ester of significant interest in medicinal chemistry and pharmaceutical synthesis.[1] Its unique trifunctional nature, possessing chloro, fluoro, and ester moieties, allows for a diverse range of chemical transformations. The presence of both a chlorine and a fluorine atom on the alpha-carbon makes it a valuable precursor for introducing fluorine, a common element in many modern pharmaceuticals that can enhance metabolic stability, binding affinity, and bioavailability.[1][2]

This guide will focus on two principal applications of this compound: its use in the synthesis of fluoroquinolone antibiotics and as a precursor for fluorinated sugar analogs in antiviral nucleosides. The methodologies presented are grounded in established chemical principles, primarily the Reformatsky reaction, and are designed to be robust and reproducible in a laboratory setting.

I. Synthesis of Fluoroquinolone Antibiotic Intermediates

Fluoroquinolones are a class of broad-spectrum antibiotics widely used to treat a variety of bacterial infections.[2] A key structural feature of many fluoroquinolones is the quinolone core, and the introduction of a fluorine atom at the C6 position is crucial for their antibacterial activity. This compound serves as a valuable C2 synthon for the construction of key intermediates in the synthesis of fluoroquinolones like Ofloxacin.

A. The Reformatsky Reaction: A Gateway to β-Hydroxy Esters

The Reformatsky reaction is a cornerstone of carbon-carbon bond formation, involving the reaction of an α-halo ester with a carbonyl compound in the presence of a metal, typically zinc.[3] This reaction is particularly well-suited for this compound, as the resulting organozinc intermediate is less basic than Grignard reagents or organolithiums, thus minimizing side reactions with the ester functionality.[4] The product of this reaction is a β-hydroxy-α-fluoro ester, a versatile intermediate that can be further elaborated into the quinolone scaffold.

Reformatsky_Mechanism ECFA This compound Organozinc Organozinc Intermediate (Reformatsky Reagent) ECFA->Organozinc + Zn Zinc Zn Adduct Zinc Alkoxide Adduct Organozinc->Adduct + Carbonyl Compound Carbonyl Carbonyl Compound (e.g., Aldehyde or Ketone) Carbonyl->Adduct HydroxyEster β-Hydroxy-α-fluoro Ester Adduct->HydroxyEster Workup Acidic Workup Workup->HydroxyEster

Caption: General workflow of the Reformatsky reaction.

B. Experimental Protocol: Synthesis of an Ofloxacin Precursor Intermediate

This protocol outlines a representative synthesis of a β-hydroxy ester intermediate that can be further processed to form the core of ofloxacin. The synthesis starts with the Reformatsky reaction between this compound and a substituted benzaldehyde.

Materials:

  • This compound (98%)

  • 2,3,4-Trifluorobenzaldehyde (98%)

  • Zinc dust (<10 µm, activated)

  • Iodine (catalytic amount)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Activation of Zinc: To a dry three-necked flask under an inert atmosphere, add activated zinc dust (1.5 eq) and a crystal of iodine. Gently heat the flask with a heat gun until the purple color of iodine disappears. Allow the flask to cool to room temperature.

  • Formation of Reformatsky Reagent: Add anhydrous THF to the activated zinc. To this suspension, add a solution of this compound (1.2 eq) in anhydrous THF dropwise via a dropping funnel. The reaction mixture may gently reflux. If the reaction does not initiate, gentle heating may be required. Stir the mixture for 30-60 minutes at room temperature after the addition is complete.

  • Reaction with Aldehyde: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of 2,3,4-trifluorobenzaldehyde (1.0 eq) in anhydrous THF dropwise over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction Completion and Quench: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde. Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired ethyl 2-fluoro-3-hydroxy-3-(2,3,4-trifluorophenyl)propanoate.

ParameterValue
Reactants This compound, 2,3,4-Trifluorobenzaldehyde, Zinc
Solvent Anhydrous THF
Reaction Time 4-6 hours
Temperature 0 °C to Room Temperature
Typical Yield 70-85%
Purification Column Chromatography

II. Synthesis of Fluorinated Sugar Analogs for Antiviral Nucleosides

Fluorinated nucleoside analogs are a critical class of antiviral agents, with prominent examples including Gemcitabine and Sofosbuvir.[5][6] The incorporation of fluorine into the sugar moiety can significantly impact the drug's pharmacological properties. This compound can be employed as a C2 building block to construct fluorinated pentose sugar analogs, which are precursors to these antiviral drugs.

A. Asymmetric Reformatsky Reaction for Chiral Fluorinated Sugars

To generate enantiomerically pure or enriched fluorinated sugar analogs, an asymmetric version of the Reformatsky reaction can be employed. This is often achieved by using a chiral starting material, such as a protected glyceraldehyde, which imparts diastereoselectivity to the reaction.

Antiviral_Intermediate_Synthesis ECFA This compound Reformatsky Asymmetric Reformatsky Reaction ECFA->Reformatsky Glyceraldehyde Protected Glyceraldehyde (Chiral) Glyceraldehyde->Reformatsky HydroxyEster Diastereomeric β-Hydroxy-α-fluoro Esters Reformatsky->HydroxyEster Separation Chromatographic Separation HydroxyEster->Separation DesiredIsomer Desired Diastereomer Separation->DesiredIsomer Cyclization Lactonization DesiredIsomer->Cyclization FluorinatedLactone Fluorinated Sugar Precursor (e.g., for Gemcitabine) Cyclization->FluorinatedLactone

Caption: Workflow for the synthesis of a fluorinated sugar precursor.

B. Experimental Protocol: Synthesis of a Gemcitabine Precursor

This protocol describes the synthesis of a key fluorinated lactone intermediate, a precursor to the sugar moiety of Gemcitabine, starting from this compound and a protected glyceraldehyde.[5]

Materials:

  • This compound (98%)

  • (R)-2,3-O-Isopropylideneglyceraldehyde (97%)

  • Zinc dust (<10 µm, activated)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Reformatsky Reaction: Following the procedure outlined in Section I.B, perform the Reformatsky reaction using this compound (1.2 eq) and (R)-2,3-O-isopropylideneglyceraldehyde (1.0 eq).

  • Workup and Purification of Diastereomers: After quenching and extraction, the crude product will be a mixture of diastereomeric β-hydroxy-α-fluoro esters. This mixture can be separated by careful column chromatography on silica gel to isolate the desired diastereomer.

  • Deprotection and Lactonization: a. Dissolve the purified desired diastereomer in a mixture of dichloromethane and water. b. Add trifluoroacetic acid (TFA) and stir the mixture at room temperature for 2-4 hours to remove the isopropylidene protecting group. c. Monitor the reaction by TLC. Upon completion, neutralize the reaction with saturated sodium bicarbonate solution. d. Extract the aqueous layer with dichloromethane. e. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting diol will spontaneously cyclize to the desired fluorinated lactone.

  • Purification of Lactone: The crude lactone can be purified by column chromatography or recrystallization to yield the pure 2-deoxy-2-fluoro-D-ribono-1,4-lactone.

ParameterValue
Reactants This compound, (R)-2,3-O-Isopropylideneglyceraldehyde, Zinc
Solvent Anhydrous THF, DCM
Reaction Time 6-10 hours
Temperature 0 °C to Room Temperature
Typical Yield 60-75% (over two steps)
Purification Column Chromatography

Safety and Handling

This compound is a combustible liquid and should be handled with care in a well-ventilated fume hood. It is harmful if swallowed, inhaled, or absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All reactions should be conducted under an inert atmosphere where specified to prevent moisture contamination and ensure safety.

Conclusion

This compound is a highly valuable and versatile reagent in the synthesis of pharmaceutical intermediates. Its ability to participate in key carbon-carbon bond-forming reactions, such as the Reformatsky reaction, provides a direct and efficient route to fluorinated building blocks for important drug classes, including fluoroquinolone antibiotics and antiviral nucleoside analogs. The protocols provided in this guide offer a solid foundation for researchers to explore and expand upon the synthetic utility of this important compound in the pursuit of novel therapeutic agents.

References

  • Hertel, L. W., B. J. Boder, J. S. Kroin, S. M. Rinzel, G. A. Poore, G. C. Todd, and G. B. Grindey. Evaluation of the Antitumor Activity of 2',2'-Difluoro-2'-deoxycytidine. Cancer Research, 50(15), 4417-4422 (1990).
  • Wikipedia. Reformatsky reaction. Available at: [Link]

  • Química Organica.org. Synthesis of Fluoroquinolone Antibiotics. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with Ethyl Chlorodifluoroacetate: A Chemist's Guide. Available at: [Link]

  • Organic Syntheses. Acetic acid, chlorofluoro-, ethyl ester. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Ethyl chloroacetate. Available at: [Link]

  • ResearchGate. Multicomponent reactions of ethyl trifluoroacetoacetate with carbonyl and nucleophilic reagents as a promising tool for organic synthesis | Request PDF. Available at: [Link]

  • PubMed. Synthesis and in vitro antiviral activities of 3'-fluoro (or chloro) and 2',3'-difluoro 2',3'-dideoxynucleoside analogs against hepatitis B and C viruses. Available at: [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: ethyl chloroacetate. Available at: [Link]

  • Cambridge University Press. Reformatsky Reaction. Available at: [Link]

  • Chemistry LibreTexts. Reformatsky Reaction. Available at: [Link]

  • ResearchGate. (PDF) Synthesis and antibacterial activity of novel fluoroquinolone analogs. Available at: [Link]

  • Carl ROTH. Safety data sheet acc. to Safe Work Australia - Code of Practice. Available at: [Link]

  • Organic Chemistry Portal. Reformatsky Reaction. Available at: [Link]

  • RSC Publishing. Efficient synthesis of antiviral agent uprifosbuvir enabled by new synthetic methods. Available at: [Link]

  • RSC Publishing. Enantioselective Reformatsky reaction of ethyl iododifluoroacetate with ketones. Available at: [Link]

  • NIH. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. Available at: [Link]

  • NIH. Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols. Available at: [Link]

  • NIH. Design, Synthesis, and Biological Evaluation of Antiviral Agents Targeting Flavivirus Envelope Proteins. Available at: [Link]

  • RSC Publishing. Antiviral drug discovery: preparing for the next pandemic. Available at: [Link]

  • NIH. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. Available at: [Link]

  • Wikipedia. Ethyl chloroacetate. Available at: [Link]

  • ResearchGate. (a) scheme of phloroglucinol reaction with 2-chloro ethyl acetate in... Available at: [Link]

Sources

Application Notes & Protocols: Ethyl Chlorofluoroacetate as a Versatile Building Block for Agrochemical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Modern Agrochemicals

The introduction of fluorine into molecular scaffolds is a cornerstone of modern agrochemical design. The unique properties of the fluorine atom—high electronegativity, small size, and the strength of the carbon-fluorine bond—can dramatically enhance the efficacy, metabolic stability, and overall performance of active ingredients.[1][2] Consequently, the demand for versatile, fluorine-containing building blocks has surged. Ethyl chlorofluoroacetate (ECFA) has emerged as a pivotal reagent in this domain. Its structure, featuring both a chlorine and a fluorine atom on the α-carbon, provides a nexus of reactivity, enabling chemists to forge complex fluorinated molecules for the next generation of herbicides, fungicides, and insecticides.[3] This guide details the properties, safety considerations, and key synthetic applications of ECFA, providing field-proven protocols for its use in creating valuable agrochemical precursors.

Physicochemical Properties and Safety Data

Effective use of any chemical building block begins with a thorough understanding of its physical properties and safety requirements. ECFA is a flammable and corrosive liquid that demands careful handling.[4]

Table 1: Physicochemical Data for this compound
PropertyValueSource(s)
CAS Number 401-56-9[3][5]
Molecular Formula C₄H₆ClFO₂[3]
Molecular Weight 140.54 g/mol [3]
Appearance Colorless to almost colorless clear liquid[3]
Boiling Point 133 °C (lit.)[5][6]
Density 1.212 g/mL at 25 °C (lit.)[5][6]
Refractive Index (n20/D) 1.396 (lit.)[5][6]
Flash Point 51.67 °C (125.0 °F) - closed cup
Safety & Handling Summary

This compound is classified as a flammable liquid (Category 3) and causes severe skin burns and eye damage. It is also harmful if swallowed, inhaled, or in contact with skin, and is a lachrymator (tear-inducing agent).[4]

  • Personal Protective Equipment (PPE): Always use in a well-ventilated area or fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[4]

  • Handling: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.[4] Ground and bond all containers and receiving equipment.

  • Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[4] Keep in a designated flammables and corrosives area.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]

Application I: Synthesis of Precursors for Triazole Fungicides

Rationale: Triazole fungicides are a multi-billion dollar class of agrochemicals vital for controlling a broad spectrum of fungal pathogens in crops.[7] A common structural motif is a substituted ethanol backbone attached to the triazole ring. ECFA can be used to construct a key α-fluoro-α-aryl ketone intermediate, a direct precursor for many triazole fungicides. The introduction of fluorine can enhance the binding affinity to the target enzyme (lanosterol 14α-demethylase) and improve metabolic stability.

Mechanism: The synthesis begins with a Friedel-Crafts acylation reaction. The Lewis acid (e.g., AlCl₃) coordinates with the acyl chloride (derived from ECFA), generating a highly electrophilic acylium ion. This is attacked by an activated aromatic ring (e.g., 1,3-difluorobenzene), followed by rearomatization to yield the desired ketone. This ketone can then be reacted with a nucleophilic triazole salt to form the final active ingredient.

Workflow for α-Fluoro Ketone Intermediate Synthesis

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Friedel-Crafts Acylation ECFA This compound SOCl2 Thionyl Chloride (SOCl₂) Heat ECFA->SOCl2 AcylCl Chlorofluoroacetyl Chloride SOCl2->AcylCl Aromatic 1,3-Difluorobenzene AlCl3 AlCl₃ (Lewis Acid) DCM, 0°C to rt AcylCl->AlCl3 Aromatic->AlCl3 Product 2-Chloro-1-(2,4-difluorophenyl) -2-fluoroethan-1-one AlCl3->Product G cluster_0 Step 1: Reformatsky Reaction cluster_1 Step 2: Work-up & Isolation ECFA This compound Reagents Activated Zinc (Zn) THF, Reflux ECFA->Reagents Aldehyde 3-Phenoxybenzaldehyde Aldehyde->Reagents Intermediate Zinc Alkoxide Intermediate Reagents->Intermediate Workup Aqueous NH₄Cl Extraction (EtOAc) Intermediate->Workup Product Ethyl 2-fluoro-3-hydroxy-3- (3-phenoxyphenyl)propanoate Workup->Product

Sources

Application Note & Protocol: Chemoselective Synthesis of α-Chloro-α-fluoro Ketones via Grignard Reaction with Ethyl Chlorofluoroacetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and scientific rationale for the reaction of ethyl chlorofluoroacetate with Grignard reagents. The primary objective is the chemoselective synthesis of α-chloro-α-fluoro ketones, valuable intermediates in medicinal chemistry and drug development. The inherent reactivity of Grignard reagents towards esters typically leads to the formation of tertiary alcohols. This guide outlines a strategic approach to favor the formation of the ketone product by controlling reaction conditions and understanding the underlying mechanistic principles. Safety protocols for handling pyrophoric Grignard reagents are also detailed.

Introduction: The Synthetic Challenge and Opportunity

α-Halogenated ketones are pivotal building blocks in organic synthesis, enabling a wide array of subsequent transformations. The presence of both chlorine and fluorine on the α-carbon introduces unique electronic properties and provides multiple reaction handles. The reaction of Grignard reagents with esters is a classic method for carbon-carbon bond formation. However, the high reactivity of the intermediate ketone often leads to a second nucleophilic attack by the Grignard reagent, yielding a tertiary alcohol as the primary product.[1][2]

The challenge in the reaction of this compound with a Grignard reagent (R-MgX) lies in arresting the reaction at the ketone stage (Scheme 1). This application note provides a protocol designed to favor the formation of the desired α-chloro-α-fluoro ketone by carefully controlling the reaction parameters.

Scheme 1: Desired Reaction Pathway

Mechanistic Considerations and Strategy for Chemoselectivity

The standard mechanism for the reaction of a Grignard reagent with an ester involves two main stages[1]:

  • Nucleophilic Acyl Substitution: The Grignard reagent adds to the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group to form a ketone.

  • Nucleophilic Addition: The newly formed ketone, which is generally more reactive than the starting ester, rapidly reacts with a second equivalent of the Grignard reagent to form a tertiary alkoxide. Upon acidic workup, this yields the tertiary alcohol.

To achieve chemoselectivity for the ketone, the rate of the second addition must be significantly slower than the first. This can be achieved by:

  • Low Temperatures: Running the reaction at very low temperatures (-78 °C) decreases the overall reactivity of the Grignard reagent, allowing for more controlled addition to the ester. At these temperatures, the tetrahedral intermediate formed after the first addition may be more stable, and upon slow warming and quenching, the ketone can be isolated.

  • Stoichiometry Control: Using a slight excess of the ester relative to the Grignard reagent can favor the formation of the ketone, though this may result in incomplete conversion of the ester.

  • Use of Moderating Ligands: The addition of certain ligands can modulate the reactivity of the Grignard reagent. For instance, bis[2-(N,N-dimethylamino)ethyl] ether has been shown to enable the selective synthesis of ketones from acid chlorides and Grignard reagents by forming a less reactive complex with the organomagnesium species.[3][4] A similar approach could be beneficial here.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization depending on the specific Grignard reagent used.

Reagents and Equipment
  • This compound

  • Grignard reagent (e.g., Phenylmagnesium bromide, Ethylmagnesium bromide) in an ethereal solvent (THF or Diethyl ether)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Dry ice/acetone bath

  • Schlenk line or glove box for inert atmosphere operations

  • Three-necked round-bottom flask, dropping funnel, and reflux condenser

  • Magnetic stirrer and stir bar

  • Thermometer

  • Syringes and needles

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard laboratory glassware for workup and purification

Safety Precautions
  • Pyrophoric Reagents: Grignard reagents are highly reactive and can ignite spontaneously in air. All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen).[5]

  • Anhydrous Conditions: Grignard reagents react violently with water. All glassware must be thoroughly dried (e.g., flame-dried or oven-dried) and the solvents must be anhydrous.[6][7]

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles, and appropriate gloves.

  • Quenching: The reaction must be quenched carefully by slow addition to a cooled, saturated aqueous solution of a weak acid like ammonium chloride. Never add water directly to a large amount of unreacted Grignard reagent.

Step-by-Step Procedure
  • Reaction Setup:

    • Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen or argon inlet.

    • Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.

  • Reagent Preparation:

    • Under an inert atmosphere, charge the flask with a solution of this compound (1.0 equivalent) in anhydrous THF (concentration typically 0.2-0.5 M).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition:

    • Slowly add the Grignard reagent (1.05 equivalents) dropwise from the dropping funnel to the stirred solution of this compound over a period of 30-60 minutes.

    • Carefully monitor the internal temperature and maintain it below -70 °C throughout the addition.

  • Reaction Monitoring:

    • After the addition is complete, stir the reaction mixture at -78 °C for an additional 1-2 hours.

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by carefully quenching a small aliquot of the reaction mixture.

  • Quenching:

    • While the reaction mixture is still at -78 °C, slowly add a saturated aqueous solution of ammonium chloride dropwise to quench any unreacted Grignard reagent and the magnesium alkoxide intermediate.

    • Allow the mixture to slowly warm to room temperature with vigorous stirring.

  • Workup:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired α-chloro-α-fluoro ketone.

Visualization of the Process

Reaction Mechanism Diagram

Reaction_Mechanism cluster_ester This compound cluster_grignard Grignard Reagent cluster_intermediate Tetrahedral Intermediate cluster_ketone α-Chloro-α-fluoro Ketone cluster_alcohol Tertiary Alcohol (Side Product) ester EtO-C(=O)-CHFCl intermediate EtO-C(O-MgX)(R)-CHFCl ester->intermediate + R-MgX (Addition) grignard R-MgX ketone R-C(=O)-CHFCl intermediate->ketone - EtO-MgX (Elimination) alcohol R2C(OH)-CHFCl ketone->alcohol + R-MgX (Side Reaction)

Caption: Reaction pathway for the Grignard reaction with this compound.

Experimental Workflow Diagram

Experimental_Workflow setup 1. Reaction Setup (Dry Glassware, Inert Atmosphere) reagents 2. Reagent Preparation (this compound in THF, Cool to -78 °C) setup->reagents addition 3. Grignard Addition (Slow, Dropwise at -78 °C) reagents->addition monitoring 4. Reaction Monitoring (TLC/GC) addition->monitoring quench 5. Quenching (Sat. aq. NH4Cl at -78 °C) monitoring->quench workup 6. Aqueous Workup (Extraction) quench->workup purification 7. Purification (Column Chromatography) workup->purification product Isolated α-Chloro-α-fluoro Ketone purification->product

Caption: Step-by-step experimental workflow for the synthesis.

Expected Results and Data Interpretation

The success of this protocol is contingent on minimizing the formation of the tertiary alcohol side product.

Grignard Reagent (R-MgX)Expected ProductPotential Side ProductNotes
Phenylmagnesium bromide1-Chloro-1-fluoro-2-phenyl-2-propanone2-Chloro-2-fluoro-1,1-diphenyl-1-propanolAromatic Grignards are generally less reactive, potentially favoring ketone formation.
Ethylmagnesium bromide2-Chloro-2-fluoro-3-pentanone3-Chloro-3-fluoro-2-methyl-2-pentanolAliphatic Grignards are more reactive and may require stricter temperature control.
tert-Butylmagnesium chloride2-Chloro-2-fluoro-3,3-dimethyl-2-butanoneSteric hindrance may significantly favor ketone formation.

Characterization: The formation of the desired ketone can be confirmed by:

  • ¹H and ¹³C NMR Spectroscopy: Appearance of a characteristic ketone carbonyl signal in the ¹³C NMR spectrum (typically ~190-200 ppm) and the absence of tertiary alcohol signals.

  • ¹⁹F NMR Spectroscopy: A single fluorine environment, coupled to the adjacent proton.

  • Infrared (IR) Spectroscopy: A strong carbonyl (C=O) stretch around 1720-1740 cm⁻¹.

  • Mass Spectrometry: To confirm the molecular weight of the product.

Troubleshooting and Field-Proven Insights

  • Low Yield of Ketone:

    • Cause: The reaction temperature may have risen, promoting the second addition.

    • Solution: Ensure rigorous temperature control throughout the Grignard addition. Use a slower addition rate.

  • Formation of Tertiary Alcohol as the Major Product:

    • Cause: The Grignard reagent is too reactive under the current conditions.

    • Solution: Consider using a more sterically hindered Grignard reagent or adding a moderating ligand like bis[2-(N,N-dimethylamino)ethyl] ether.[3][4]

  • No Reaction or Incomplete Conversion:

    • Cause: The Grignard reagent may have been quenched by residual moisture or air. The magnesium for the Grignard preparation may not have been sufficiently activated.

    • Solution: Ensure all glassware is meticulously dried and the reaction is performed under a strictly inert atmosphere. Use fresh, high-quality anhydrous solvents.

Conclusion

The reaction of this compound with Grignard reagents presents a viable route to α-chloro-α-fluoro ketones, provided the reaction conditions are carefully controlled. Low-temperature addition is crucial to favor the formation of the ketone over the tertiary alcohol. This protocol provides a robust starting point for researchers seeking to synthesize these valuable fluorinated building blocks. Further optimization, particularly with respect to the choice of Grignard reagent and the potential use of reactivity-moderating additives, may be necessary to achieve high yields and selectivity for specific substrates.

References

  • Wang, X.-j., et al. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters, 7(25), 5593-5595. [Link]

  • Linclau, B., & Poisson, J.-F. (2014). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 10, 287-300. [Link]

  • Nuzillard, J.-M., Boumendjel, A., & Massiot, G. (1989). A simple, high yielding synthesis of α-chloro or fluoro ketones. Tetrahedron Letters, 30(29), 3779-3780. (Referenced in US5786515A).
  • Quiclet-Sire, B., & Zard, S. Z. (2002). Catalyzed Reformatsky reactions with ethyl bromofluoroacetate for the synthesis of alpha-fluoro-beta-hydroxy acids. The Journal of Organic Chemistry, 67(1), 72-78. [Link]

  • American Chemical Society. (n.d.). Grignard Reaction. ACS.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal. [Link]

  • NROChemistry. (n.d.). Reformatsky Reaction. NROChemistry. [Link]

  • Royal Society of Chemistry. (2011). Enantioselective Reformatsky reaction of ethyl iododifluoroacetate with ketones. Organic & Biomolecular Chemistry. [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • National Institutes of Health. (2022). Copper-Free Alternatives to Access Ketone Building Blocks from Grignard Reagents. National Library of Medicine. [Link]

  • Clark, J. (n.d.). an introduction to grignard reagents. Chemguide. [Link]

  • Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. [Link]

  • Organic Syntheses. (n.d.). Acetic acid, chlorofluoro-, ethyl ester. Organic Syntheses. [Link]

  • Wang, X.-j., et al. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters. [Link]

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Palladium-catalyzed cross-coupling reactions involving ethyl chlorofluoroacetate.

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the palladium-catalyzed cross-coupling of ethyl chlorofluoroacetate, designed for chemists in the pharmaceutical and fine chemical industries. This document provides a technical overview, detailed experimental protocols, and expert insights into reaction optimization.

Introduction: The Strategic Value of the Monofluoromethyl Ester Moiety

The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] this compound (EtCFA) is an increasingly important C2 building block as it provides direct access to the valuable monofluoromethyl ester group (-CHFCOOEt). This motif serves as a versatile precursor for a wide range of fluorinated compounds essential for the development of novel pharmaceuticals, agrochemicals, and advanced materials.[2]

Palladium-catalyzed cross-coupling reactions represent one of the most powerful toolsets in modern organic synthesis for the formation of carbon-carbon bonds.[3][4] However, the application of these methods to substrates like EtCFA is not trivial. The primary obstacle is the relative inertness of the carbon-chlorine bond compared to its bromide or iodide counterparts.[5][6] Activating the C(sp³)-Cl bond of EtCFA requires highly active palladium catalysts, often featuring sterically hindered and electron-rich ligands, to facilitate the rate-limiting oxidative addition step.

This guide provides detailed application notes and starting protocols for two key transformations involving EtCFA: the Negishi and Suzuki-Miyaura cross-coupling reactions. It is designed to equip researchers with the foundational knowledge and practical steps needed to successfully incorporate the monofluoromethyl ester moiety into complex target molecules.

Mechanistic Cornerstone: The Palladium Catalytic Cycle

All palladium-catalyzed cross-coupling reactions are governed by a similar catalytic cycle. A fundamental understanding of this cycle is critical for rational troubleshooting and optimization. The process involves the palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.[4][7]

The three key steps are:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond (in this case, the C-Cl bond of EtCFA) to form a Pd(II) intermediate. This is typically the slowest (rate-determining) step, especially for less reactive C-Cl bonds.[6]

  • Transmetalation : A main group organometallic reagent (e.g., organozinc or organoboron) transfers its organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.

  • Reductive Elimination : The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Palladium_Catalytic_Cycle Pd0 Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + R-Cl (EtCFA) PdII_Intermediate R-Pd(II)Ln     |    Cl OxAdd->PdII_Intermediate Transmetalation Transmetalation PdII_Intermediate->Transmetalation + Ar-M (M = ZnX, B(OR)2) Diorgano_PdII R-Pd(II)Ln     |    Ar Transmetalation->Diorgano_PdII RedElim Reductive Elimination Diorgano_PdII->RedElim RedElim->Pd0 R-Ar (Product)

Figure 1: Generalized Palladium Cross-Coupling Cycle.

Application Note 1: Negishi-Type Coupling of EtCFA with Aryl Halides

The Negishi coupling is a highly effective method for forming C(sp³)–C(sp²) bonds due to the high reactivity of organozinc reagents.[4] This approach is particularly well-suited for challenging substrates like EtCFA. The protocol described below is adapted from a successful procedure for the more reactive ethyl bromofluoroacetate and serves as an excellent starting point for optimization.[8][9]

Causality Behind Component Selection:

  • In-Situ Zinc Reagent Formation: The Reformatsky-like reaction of EtCFA with activated zinc dust generates the required organozinc intermediate directly in the reaction flask, avoiding the need to pre-form and isolate a sensitive organometallic reagent.

  • Palladium Pre-catalyst & Ligand: A combination of Pd₂(dba)₃ (a stable Pd(0) source) and a highly electron-donating, bulky phosphine ligand like SPhos or RuPhos is recommended. These ligands accelerate the difficult oxidative addition of the C-Cl bond and promote the subsequent reductive elimination.[5]

  • Solvent: Anhydrous polar aprotic solvents like DMF or DMA are used to solvate the palladium intermediates and facilitate the reaction.

Experimental Workflow: Negishi Coupling

Negishi_Workflow start Start step1 Flask Preparation Charge oven-dried flask with activated zinc dust and aryl halide. start->step1 step2 Inert Atmosphere Evacuate and backfill with Argon/Nitrogen (3x cycles). step1->step2 step3 Reagent Addition Add anhydrous solvent (e.g., DMF), Pd₂(dba)₃, and phosphine ligand. step2->step3 step4 Substrate Addition Add this compound (EtCFA) dropwise via syringe at 0 °C. step3->step4 step5 Reaction Warm to specified temperature (e.g., 60-80 °C) and stir for 4-12 h. step4->step5 step6 Monitoring Monitor progress by TLC, GC-MS, or ¹⁹F NMR. step5->step6 step7 Quench & Workup Cool to RT, quench with sat. aq. NH₄Cl. Extract with Ethyl Acetate. step6->step7 step8 Purification Dry organic layer, concentrate, and purify by column chromatography. step7->step8 end End (Isolated Product) step8->end

Figure 2: Step-by-step workflow for a typical Negishi coupling experiment.
Protocol 1: Negishi Coupling Starting Point

Materials:

  • Aryl halide (e.g., Aryl Iodide or Bromide) (1.0 equiv)

  • Activated Zinc Dust (2.0 equiv)

  • This compound (EtCFA) (1.5 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • SPhos (or other bulky phosphine ligand) (6.0 mol%)

  • Anhydrous N,N-Dimethylformamide (DMF) (to 0.2 M)

Procedure:

  • To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and septum, add the activated zinc dust and the aryl halide.

  • Evacuate the flask and backfill with dry argon. Repeat this cycle three times.

  • Add the Pd₂(dba)₃ and SPhos ligand against a positive flow of argon.

  • Add anhydrous DMF via syringe and stir the mixture for 10 minutes at room temperature.

  • Cool the flask to 0 °C in an ice bath.

  • Add the this compound dropwise via syringe over 15 minutes.

  • Remove the ice bath and heat the reaction mixture to 70 °C in an oil bath.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts.

  • Transfer the filtrate to a separatory funnel, wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

ParameterRecommended Starting ConditionKey Optimization Variables
Catalyst Loading Pd₂(dba)₃ (2.5 mol%), Ligand (6 mol%)Increase loading to 5 mol% Pd for very unreactive halides.
Solvent Anhydrous DMFScreen DMA, NMP, or Dioxane.
Temperature 70 °CIncrease temperature incrementally to 100 °C if no conversion is observed.
Ligand SPhosScreen other electron-rich, bulky ligands (e.g., RuPhos, XPhos).
Zinc Activation Use commercially activated Zn or activate with I₂/HCl.Ensure zinc is highly active for efficient reagent formation.

Application Note 2: Suzuki-Miyaura Coupling with Arylboronic Acids

The Suzuki-Miyaura coupling is a pillar of industrial and academic chemistry due to the operational simplicity and the vast commercial availability of stable, low-toxicity arylboronic acids.[3][10] Coupling EtCFA via a Suzuki reaction is highly desirable but requires a robust catalytic system capable of overcoming both the C-Cl activation barrier and the relatively slow transmetalation from boron.

Causality Behind Component Selection:

  • Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common, air-stable pre-catalyst that is reduced in situ to the active Pd(0) species.[11]

  • Ligand: For C(sp³)-Cl activation in a Suzuki context, highly specialized ligands are essential. Buchwald-type biaryl phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are the industry standard.[5]

  • Base: A strong base is critical for the Suzuki reaction. It activates the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation.[12][13] Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices.

  • Solvent System: A mixture of an organic solvent (e.g., Toluene, Dioxane) and water is often used. Water can aid in dissolving the base and facilitating the formation of the active boronate species.

Protocol 2: Suzuki-Miyaura Coupling Proposed Starting Point

Materials:

  • This compound (1.5 equiv)

  • Arylboronic Acid (1.0 equiv)

  • Pd(OAc)₂ (3.0 mol%)

  • RuPhos (or other biaryl phosphine ligand) (6.0 mol%)

  • K₃PO₄ (3.0 equiv)

  • Toluene and Water (e.g., 10:1 v/v, to 0.2 M)

Procedure:

  • In a reaction tube or flask, combine the arylboronic acid, K₃PO₄, Pd(OAc)₂, and RuPhos ligand.

  • Evacuate and backfill the vessel with argon.

  • Add the toluene/water solvent system, followed by the this compound.

  • Seal the vessel and place it in a preheated oil bath or heating block at 100 °C.

  • Stir vigorously for 12-24 hours.

  • Monitor the reaction by taking aliquots and analyzing via GC-MS or LC-MS.

  • After completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

ParameterRecommended Starting ConditionKey Optimization Variables
Catalyst System Pd(OAc)₂ (3 mol%), RuPhos (6 mol%)Screen pre-formed catalysts (e.g., RuPhos-Pd-G3).
Base K₃PO₄ (3.0 equiv)Screen Cs₂CO₃, K₂CO₃. Base strength and solubility are crucial.
Solvent Toluene/H₂O (10:1)Try Dioxane/H₂O or a single-component solvent like t-Amyl alcohol.
Temperature 100 °CMay require temperatures up to 120 °C. Consider microwave heating.
Boron Source Boronic AcidConsider using more reactive boronic esters (pinacol or MIDA).

Conclusion

The palladium-catalyzed cross-coupling of this compound presents a formidable but solvable challenge in modern organic synthesis. The inertness of the C-Cl bond necessitates the use of state-of-the-art catalytic systems featuring highly active, electron-rich, and sterically demanding ligands. The Negishi and Suzuki-Miyaura reactions offer viable pathways to achieve these transformations, providing access to molecules containing the valuable monofluoromethyl ester functionality. The protocols and insights provided in this guide serve as robust starting points for researchers. Success in this area hinges on a willingness to systematically screen and optimize reaction parameters, guided by a solid mechanistic understanding of the catalytic cycle. Mastering these reactions will undoubtedly accelerate the discovery and development of next-generation pharmaceuticals and advanced materials.[14]

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Ethyl Chlorodifluoroacetate: Properties, Applications, and Synthesis of a Key Fluorinated Intermediate.
  • ResearchGate. Pd‐catalyzed Suzuki cross coupling of ethyl bromofluoroacetate with aryl boronic acids.
  • MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Available from: [Link]

  • MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • PubMed. Palladium-Catalyzed Cross-Coupling of Ethyl Bromodifluoroacetate with Aryl Bromides or Triflates and Cross-Coupling of Ethyl Bromofluoroacetate with Aryl Iodides. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • MDPI. Recent Progress in Pd-Catalyzed Tandem Processes. Available from: [Link]

  • Wikipedia. Heck reaction. Available from: [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. Available from: [Link]

  • SiliCycle. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins.
  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available from: [Link]

  • YouTube. palladium coupling catalyst activation. Available from: [Link]

  • ACS Publications. Palladium-Catalyzed Cross-Coupling of Ethyl Bromodifluoroacetate with Aryl Bromides or Triflates and Cross-Coupling of Ethyl Bromofluoroacetate with Aryl Iodides | Organic Letters. Available from: [Link]

  • YouTube. Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Available from: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]

  • Fisher Scientific. Palladium-Catalysed Coupling Chemistry. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Available from: [Link]

  • YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Available from: [Link]

  • MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Available from: [Link]

  • Organic Chemistry Portal. Heck Reaction. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Available from: [Link]

  • YouTube. Heck Cross-Coupling| CSIR 2018| Problem Solved| ChemOrgChem. Available from: [Link]

  • University of Regensburg. Heck Reaction. Available from: [Link]

  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]

  • Nobel Prize Outreach. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available from: [Link]

  • Pharmaffiliates. Ethyl Acetate Applications in Pharmaceuticals: An Overview. Available from: [Link]

  • Bahtera Adi Jaya. Ethyl Acetate in Pharmaceuticals: A Solvent with Precise Purpose. Available from: [Link]

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Conditions for the esterification of chlorofluoroacetic acid to ethyl chlorofluoroacetate.

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the synthesis of ethyl chlorofluoroacetate, a critical building block in the development of novel pharmaceuticals and agrochemicals. We present two robust and validated protocols for the esterification of chlorofluoroacetic acid: the classic Fischer-Speier esterification under acidic catalysis and a high-efficiency method involving an intermediate chlorofluoroacetyl chloride. This document offers in-depth technical details, mechanistic insights, and safety protocols designed for researchers, chemists, and process development professionals.

Introduction: The Significance of this compound

This compound is a halogenated ester of significant interest in organic synthesis. The unique combination of chlorine and fluorine atoms on the alpha-carbon imparts distinct electronic properties and reactivity, making it a versatile precursor for introducing the chlorofluoromethyl group into larger molecules. This moiety is increasingly utilized in medicinal chemistry to modulate pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity. The controlled and efficient synthesis of high-purity this compound is, therefore, a foundational requirement for advancing drug discovery programs that rely on this valuable synthon.

Mechanistic Rationale and Strategy Selection

The synthesis of an ester from a carboxylic acid is a fundamental transformation in organic chemistry. The choice of method depends on factors such as substrate sensitivity, desired purity, and scale. Here, we detail two primary, reliable strategies for the esterification of chlorofluoroacetic acid.

Method A: Fischer-Speier Esterification

This is a classic, acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1] The mechanism, depicted below, involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon.[2][3] The alcohol then acts as a nucleophile, attacking the activated carbonyl. Subsequent proton transfers and the elimination of a water molecule yield the final ester.

Because the reaction is reversible, specific measures must be taken to drive the equilibrium toward the product. This is typically achieved by using a large excess of the alcohol (which can also serve as the solvent) or by actively removing water as it is formed, in accordance with Le Châtelier's principle.[3]

Method B: Acyl Chloride Intermediate Pathway

For substrates that may be sensitive to prolonged heating under strongly acidic conditions, or when near-quantitative conversion is desired, a two-step approach via an acyl chloride is superior.[4] Chlorofluoroacetic acid is first converted to the highly reactive chlorofluoroacetyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with ethanol in a second step. This reaction is rapid, exothermic, and essentially irreversible, as the byproduct, hydrogen chloride (HCl), is a gas that can be easily removed.[1] This method avoids the challenges of managing the equilibrium inherent in Fischer esterification.

Experimental Protocols & Data

Materials and Equipment
Reagent/EquipmentGradeSupplier ExampleNotes
Chlorofluoroacetic Acid≥98%Sigma-AldrichCorrosive; handle with appropriate PPE.
Ethanol, Anhydrous≥99.5%Fisher ScientificMust be anhydrous to favor ester formation.
Sulfuric Acid (H₂SO₄)Concentrated, 98%Merck MilliporeStrong acid and dehydrating agent; corrosive.
Thionyl Chloride (SOCl₂)≥99%Sigma-AldrichReacts violently with water; toxic.[5]
Sodium Bicarbonate (NaHCO₃)ACS Reagent GradeVWRUsed for neutralization during workup.
Anhydrous Magnesium SulfateLaboratory GradeAnyDrying agent.
Round-bottom flasksBorosilicate glassAny
Reflux CondenserBorosilicate glassAny
Distillation ApparatusBorosilicate glassAnyFor final product purification.
Magnetic Stirrer/HotplateN/AAny
Separatory FunnelBorosilicate glassAnyFor aqueous workup.
Protocol 1: Fischer-Speier Esterification

This protocol is adapted from established procedures for haloacetic acids.[6]

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add chlorofluoroacetic acid (11.25 g, 0.1 mol).

  • Reagent Addition: Add 60 mL of anhydrous ethanol (approx. 1.0 mol). The large excess of ethanol serves as both reactant and solvent.

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (1 mL, approx. 0.018 mol) to the mixture through the condenser. The addition is exothermic.

  • Reaction: Heat the mixture to a gentle reflux (approx. 80-85°C) and maintain for 4-6 hours. The progress can be monitored by TLC or GC if desired.

  • Cooling & Quenching: After the reaction period, cool the flask to room temperature in an ice-water bath.

  • Workup - Neutralization: Carefully pour the cooled reaction mixture into 150 mL of cold water in a separatory funnel. Slowly add a saturated aqueous solution of sodium bicarbonate until the evolution of CO₂ gas ceases. This step neutralizes the sulfuric acid catalyst and any unreacted chlorofluoroacetic acid.[7]

  • Workup - Extraction: Extract the aqueous layer with dichloromethane (3 x 40 mL). Combine the organic layers.

  • Workup - Washing & Drying: Wash the combined organic phase with 50 mL of water, followed by 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. Purify the resulting crude oil by fractional distillation under atmospheric pressure, collecting the fraction boiling at 131-134°C. The expected yield is 65-75%.

Protocol 2: Synthesis via Acyl Chloride Intermediate

This protocol is a robust alternative that often provides higher yields.[4]

Step-by-Step Procedure:

Part A: Formation of Chlorofluoroacetyl Chloride

  • Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution), place chlorofluoroacetic acid (11.25 g, 0.1 mol). This entire setup must be in a chemical fume hood. [8]

  • Reagent Addition: Slowly add thionyl chloride (13.1 g, 8.0 mL, 0.11 mol) to the flask at room temperature with stirring.

  • Reaction: The reaction will begin to evolve SO₂ and HCl gas. Gently warm the mixture to 50-60°C for 1-2 hours until gas evolution ceases. The completion of this step yields the crude chlorofluoroacetyl chloride.

  • Isolation (Optional but Recommended): For highest purity, the intermediate acyl chloride can be distilled directly from the reaction mixture. However, for many applications, the crude product can be used directly in the next step after removing excess thionyl chloride under reduced pressure.

Part B: Esterification

  • Reaction Setup: Cool the flask containing the crude chlorofluoroacetyl chloride in an ice bath.

  • Reagent Addition: Slowly add anhydrous ethanol (5.5 g, 7.0 mL, 0.12 mol) dropwise to the stirred, cooled acyl chloride. The reaction is highly exothermic. Maintain the temperature below 20°C during the addition.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion.

  • Workup & Purification: The workup and purification procedure is identical to steps 6-9 in Protocol 1. The expected yield for this two-step process is typically higher, in the range of 80-90%.

Safety & Handling

Chemical Hazard Summary:

  • Chlorofluoroacetic Acid: Corrosive and toxic. Causes severe skin burns and eye damage.

  • Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and reacts violently with water, releasing toxic gases (SO₂ and HCl).[5][9] All manipulations must be performed in a certified chemical fume hood.[8] Wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles with a face shield.[9]

  • Sulfuric Acid (H₂SO₄): Severely corrosive. Causes extreme burns upon contact. Handle with extreme care.

Procedural Precautions:

  • Always add acid to other reagents slowly and with cooling to control exothermic reactions.

  • Ensure gas traps are properly set up when working with thionyl chloride to neutralize toxic off-gases.

  • The workup step involving sodium bicarbonate will produce CO₂ gas, which can cause pressure buildup in a sealed separatory funnel. Vent frequently.

Visual Workflow Diagrams

Fischer_Esterification_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification reactants 1. Mix Chlorofluoroacetic Acid & Anhydrous Ethanol catalyst 2. Add H₂SO₄ Catalyst reactants->catalyst reflux 3. Heat to Reflux (4-6 hours) catalyst->reflux cool 4. Cool Reaction reflux->cool quench 5. Quench in Water & Neutralize with NaHCO₃ cool->quench extract 6. Extract with CH₂Cl₂ quench->extract dry 7. Dry Organic Phase extract->dry purify 8. Distill to Obtain Pure Product dry->purify

Caption: Workflow for Fischer-Speier Esterification.

Acyl_Chloride_Workflow cluster_stepA Part A: Acyl Chloride Formation cluster_stepB Part B: Esterification cluster_workup Workup & Purification start_A 1. Chlorofluoroacetic Acid add_socl2 2. Add Thionyl Chloride (SOCl₂) start_A->add_socl2 react_A 3. Warm to 50-60°C add_socl2->react_A cool_B 4. Cool Acyl Chloride react_A->cool_B add_etoh 5. Add Anhydrous Ethanol cool_B->add_etoh react_B 6. Stir at Room Temp add_etoh->react_B workup 7. Aqueous Workup (Neutralize, Extract, Dry) react_B->workup purify 8. Distill to Obtain Pure Product workup->purify

Sources

Enzymatic reactions using ethyl chlorofluoroacetate as a substrate.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Fidelity Enzymatic Kinetic Resolution of Ethyl Chlorofluoroacetate for Chiral Synthesis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The stereoselective synthesis of molecules containing fluorinated chiral centers is a cornerstone of modern pharmaceutical development. The unique properties of fluorine can significantly enhance a drug candidate's metabolic stability, binding affinity, and lipophilicity. Chlorofluoroacetic acid and its derivatives are valuable chiral building blocks for creating these complex molecules. This document provides a comprehensive guide to the enzymatic kinetic resolution of racemic this compound using lipases. This method offers a robust, scalable, and highly selective pathway to access both enantiomers of the corresponding acid and ester, which are crucial precursors in asymmetric synthesis. We will detail the underlying principles, provide a validated experimental protocol, and offer insights into data analysis and process optimization.

Principle of the Method: Enantioselective Hydrolysis

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture by leveraging their different reaction rates with a chiral catalyst or reagent.[1] In this application, a hydrolase enzyme, typically a lipase, serves as a highly efficient and stereoselective chiral catalyst.

The enzyme preferentially catalyzes the hydrolysis of one enantiomer of the racemic this compound substrate over the other. For instance, the lipase might selectively bind the (R)-enantiomer within its active site and catalyze its conversion to (R)-chlorofluoroacetic acid. The (S)-enantiomer, being a poor fit for the enzyme's active site, remains largely unreacted.

By carefully monitoring and stopping the reaction at approximately 50% conversion, it is possible to recover the unreacted (S)-ethyl chlorofluoroacetate and the newly formed (R)-chlorofluoroacetic acid, both with high enantiomeric excess (ee).[2] The two products, an ester and a carboxylic acid, can be easily separated due to their different chemical properties, providing two valuable, optically enriched chiral synthons from a single reaction.

Sources

Application Note & Protocol: A Scalable and Robust Synthesis of Ethyl Chlorofluoroacetate for Industrial Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the scale-up synthesis of ethyl chlorofluoroacetate, a critical building block in the pharmaceutical and agrochemical industries. We present a detailed, field-proven protocol grounded in established chemical principles, focusing on safety, scalability, and product purity. This guide is intended for researchers, process chemists, and drug development professionals seeking to implement a reliable manufacturing process for this key intermediate.

Introduction: The Industrial Significance of this compound

This compound (CAS No. 401-56-9) is a halogenated ester of significant industrial value. Its unique chemical structure, featuring both chlorine and fluorine atoms on the alpha-carbon, makes it a versatile reagent for introducing the chlorofluoroacetyl moiety into more complex molecules. This functionality is pivotal in the synthesis of various active pharmaceutical ingredients (APIs) and advanced agrochemicals. The controlled, large-scale production of high-purity this compound is therefore a critical upstream process for these sectors.

This application note details a robust and scalable synthesis method, outlines critical process parameters, provides in-depth safety protocols, and describes analytical methods for quality control, ensuring a reproducible and safe manufacturing workflow.

Recommended Synthesis Pathway: Reaction of 2-Chloro-1,1,2-trifluoroethyl Ethyl Ether with Sulfuric Acid

While several synthetic routes exist, the procedure adapted from Young and Tarrant and detailed in Organic Syntheses offers a reliable and well-documented pathway suitable for scale-up.[1] This method involves the controlled reaction of 2-chloro-1,1,2-trifluoroethyl ethyl ether with concentrated sulfuric acid.

Reaction: ClCF2-CHF-O-C2H5 + H2SO4 → F(Cl)CHCO2C2H5 + 2HF + (HOSO2)

The underlying mechanism involves the acid-catalyzed elimination of hydrogen fluoride (HF) and subsequent rearrangement and esterification. The choice of concentrated sulfuric acid is critical; it acts not only as a catalyst but also as a dehydrating agent, driving the reaction forward.[1]

Process Safety and Hazard Management

A thorough risk assessment must be conducted before commencing this synthesis. This compound is a flammable, corrosive, and lachrymatory liquid.[2] The reaction also evolves hydrogen fluoride, a highly toxic and corrosive gas.

Key Hazards:

  • This compound: Flammable liquid and vapor. Causes severe skin burns and eye damage. Harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Sulfuric Acid (96%): Highly corrosive. Causes severe skin and eye burns.

  • Hydrogen Fluoride (byproduct): Extremely toxic and corrosive. Can cause severe, painful burns upon contact with skin, eyes, or mucous membranes. Glass apparatus will be etched.[1]

  • 2-Chloro-1,1,2-trifluoroethyl Ethyl Ether: Flammable and potentially harmful.

Mandatory Personal Protective Equipment (PPE):

  • Acid-resistant gloves (e.g., butyl rubber).

  • Chemical splash goggles and a full-face shield.

  • Flame-retardant lab coat and chemical-resistant apron.

  • Appropriate respiratory protection (e.g., an acid gas respirator or a self-contained breathing apparatus) is essential due to the evolution of HF.[2]

Engineering Controls:

  • The entire procedure must be performed in a well-ventilated chemical fume hood designed for handling corrosive and toxic gases.

  • Use explosion-proof electrical equipment and non-sparking tools.[2]

  • Ground and bond all containers and receiving equipment to prevent static discharge.

  • An emergency shower and eyewash station must be immediately accessible.

Detailed Scale-Up Synthesis Protocol

This protocol is designed for a nominal 190-200 g yield of pure this compound.

Equipment and Reagents
Equipment Specification Purpose
2 L Three-Neck Round-Bottom FlaskGround glass jointsMain reaction vessel
Mechanical StirrerHigh-torque motor with a glass or PTFE-coated stir shaft and paddleEnsures efficient mixing of the biphasic reaction mixture
500 mL Dropping FunnelPressure-equalizingControlled addition of sulfuric acid
ThermometerLow-temperature range (-20°C to 100°C)Monitoring of reaction temperature
Ice-Water BathSufficient size to accommodate the 2 L flaskTemperature control during the exothermic addition
Gas ScrubberFilled with a calcium hydroxide or sodium hydroxide solutionTo safely neutralize the evolved hydrogen fluoride gas before venting to the fume hood
2 L Separatory FunnelPTFE stopcockFor aqueous work-up and washing of the crude product
Fractional Distillation Apparatus2 cm x 12 cm helix-packed column (or equivalent efficiency), distillation head, condenser, and receiving flasksPurification of the final product
Reagents CAS No. Grade Quantity Notes
2-Chloro-1,1,2-trifluoroethyl ethyl ether425-88-7Technical (≥95%)340 g (2.09 moles)Starting material
Sulfuric Acid7664-93-996%228 mL (420 g)Catalyst and dehydrating agent
Saturated Sodium Bicarbonate Solution144-55-8Reagent~100 mLFor neutralization during work-up
Anhydrous Magnesium Sulfate or Drierite7487-88-9Reagent~10 gDrying agent
Crushed IceN/AN/A1 kgFor quenching the reaction
Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_purification Purification A Charge 2L Flask with 2-Chloro-1,1,2-trifluoroethyl ethyl ether B Cool Flask to <5°C in Ice Bath A->B C Setup Mechanical Stirrer, Dropping Funnel (H2SO4), and Gas Scrubber B->C D Add 96% H2SO4 via Dropping Funnel Maintain Temperature at 5-15°C (30-45 min) C->D E Stir at 10°C for 2 hours (HF Evolution) D->E F Quench: Pour Reaction Mixture onto 1 kg Crushed Ice E->F G Separate Lower Organic Layer F->G H Wash with Sat. NaHCO3 (3 x 25 mL) G->H I Wash with Water (4 x 25 mL) H->I J Dry Organic Layer (Anhydrous MgSO4) I->J K Fractional Distillation Under Ambient Pressure J->K L Collect Fraction at 129-130°C K->L M Final Product: This compound L->M

Caption: Workflow for the scale-up synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: Assemble the 2 L three-necked flask with the mechanical stirrer, thermometer, and the dropping funnel. Connect the third neck via tubing to the gas scrubber.

  • Charging and Cooling: Charge the flask with 340 g (2.09 moles) of 2-chloro-1,1,2-trifluoroethyl ethyl ether. Begin stirring and cool the flask in the ice bath until the internal temperature is below 5°C.[1]

  • Acid Addition: Add 228 mL of 96% sulfuric acid to the dropping funnel. Begin adding the acid dropwise to the stirred ether at a rate that maintains the internal temperature between 5–15°C. This addition is exothermic and will require careful monitoring. The addition should take approximately 30–45 minutes. Evolution of hydrogen fluoride gas will begin during this step.[1]

  • Reaction: Once the addition is complete, continue to stir the reaction mixture at 10°C for an additional 2 hours.

  • Quenching: Carefully pour the reaction mixture onto a mixture of 1 kg of crushed ice and 500 mL of water in a separate large beaker. The product will separate as a dense, nearly white oil.

  • Work-up: Transfer the mixture to the 2 L separatory funnel. Separate the lower organic layer.

  • Neutralization: Wash the organic layer with three 25 mL portions of saturated sodium bicarbonate solution to neutralize any remaining acid. Caution: This will evolve CO2 gas; vent the separatory funnel frequently. Continue washing until no more gas evolves.[3]

  • Washing and Drying: Wash the organic layer with four 25 mL portions of water. Separate the organic layer and dry it over 10 g of anhydrous magnesium sulfate or Drierite.[1] The crude, dried ester should weigh between 200–210 g.

  • Purification: Set up the fractional distillation apparatus. Filter the dried crude product into the distillation flask.

  • Distillation: Heat the flask and collect the fraction boiling between 129–130°C.[1] The expected yield of pure this compound is 190–200 g (65–68%).

Quality Control and Analytical Characterization

The purity of the final product must be verified to ensure it meets specifications for downstream applications.

Parameter Specification Method
Appearance Colorless liquidVisual Inspection
Purity (Assay) ≥98%Gas Chromatography (GC) with FID detector
Boiling Point 129–133 °CDistillation or boiling point apparatus
Refractive Index n20/D 1.396Refractometer
Identity Conforms to reference spectrumFT-IR, ¹H NMR, ¹⁹F NMR

Analytical Protocol Outline (GC): A Gas Chromatography (GC) method can be developed to assess purity. A typical starting point would involve a non-polar column (e.g., DB-1 or equivalent) with a temperature gradient program. The absence of starting material and the quantification of any byproducts are the primary goals.

Analytical Protocol Outline (HPLC): For quantitative analysis, a reversed-phase HPLC method can be employed.[4]

  • Column: C18 reverse-phase column (e.g., 15 cm x 3.9 mm, 4 µm particle size).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 40:60).

  • Detection: UV detector at 220 nm.

  • Quantification: An internal standard, such as ethyl acetate, can be used for precise concentration determination.[4]

Troubleshooting and Process Optimization

  • Low Yield:

    • Incomplete Reaction: Ensure the reaction time and temperature were strictly followed.

    • Decomposition During Distillation: The crude product must be thoroughly washed to remove all acidic residue before heating, as this can cause decomposition.[1]

    • Inefficient Distillation: Use of a moderately efficient packed column is necessary for good separation.[1]

  • Product Impurity:

    • Water Contamination: Ensure the product is thoroughly dried before distillation. A cloudy distillate suggests the presence of water.

    • Acidic Product: If the final product has a low pH, the neutralization step was insufficient. The product can be re-washed and re-dried.[3]

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of high-purity this compound. Strict adherence to the reaction parameters, particularly temperature control and purification steps, is essential for achieving high yield and purity. The paramount importance of safety protocols, especially concerning the handling of corrosive reagents and the evolution of hydrogen fluoride, cannot be overstated. By implementing the detailed procedures and quality control measures outlined in this document, industrial and research laboratories can confidently produce this vital chemical intermediate.

References

  • Fisher Scientific. (2025, September 16).
  • Fisher Scientific. (2025, December 19).
  • Young, J. A., & Tarrant, P. (1963). Acetic acid, chlorofluoro-, ethyl ester. Organic Syntheses, Coll. Vol. 4, 184. [Link]

  • MilliporeSigma. (2024, September 6).
  • TCI Chemicals. (2025, October 29).
  • ResearchGate. (2025, August 10). Catalytic synthesis of ethyl chloroacetate by reactive distillation. [Link]

  • Wikipedia. Ethyl chloroacetate. [Link]

  • Koter, S. (n.d.). 6.5. An Analytical Method to Determine Concentration of Ethyl Chloroacetate.

Sources

Protocol for the purification of ethyl chlorofluoroacetate by fractional distillation.

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of ethyl chlorofluoroacetate to high purity using fractional distillation. This compound is a critical building block in the synthesis of pharmaceuticals and agrochemicals, where its purity is paramount.[1] This guide is intended for researchers, scientists, and drug development professionals. It details the theoretical basis, necessary apparatus, step-by-step procedure, and critical safety considerations for the successful purification of this versatile halogenated ester.

Introduction: The Rationale for High-Purity this compound

This compound serves as a key intermediate in organic synthesis, enabling the introduction of both chlorine and fluorine atoms into molecular structures.[1] This dual halogenation can significantly enhance the biological activity of target molecules, a desirable trait in the development of novel drugs and crop protection agents.[1] However, synthetic routes to this compound, such as variations of the Swarts reaction, can result in a crude product containing residual starting materials, byproducts, and solvents.[1][2][3][4][5] These impurities can interfere with subsequent reactions, leading to lower yields and the formation of undesirable side products.

Fractional distillation is the preferred method for purifying this compound due to its efficacy in separating liquids with close boiling points.[6] The technique relies on the establishment of a temperature gradient along a distillation column, allowing for multiple successive vaporization-condensation cycles, known as theoretical plates.[6] Each cycle enriches the vapor phase with the more volatile component, leading to a highly efficient separation. This document provides a detailed protocol to achieve high-purity this compound, ensuring the reliability and reproducibility of downstream applications.

Safety First: Handling Halogenated Esters

This compound is a flammable liquid and vapor that causes severe skin burns and eye damage.[7] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[8] Work should be conducted in a well-ventilated fume hood.

  • Handling: Keep the compound away from heat, sparks, open flames, and hot surfaces.[7][9] Use non-sparking tools and explosion-proof equipment.[10] Ground/bond the container and receiving equipment to prevent static discharge.[7]

  • Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for hazardous waste disposal.[10]

  • First Aid: In case of skin contact, immediately wash with plenty of soap and water.[10] For eye contact, rinse cautiously with water for several minutes.[7] If inhaled, move the person to fresh air.[7] In all cases of exposure, seek immediate medical attention.[7][10]

  • Waste Disposal: Dispose of all waste, including crude material, purified fractions, and contaminated materials, in accordance with local, regional, and national hazardous waste regulations.[10]

Materials and Equipment

Reagents and Materials
  • Crude this compound (purity >90%)

  • Boiling chips or a magnetic stir bar

  • High-vacuum grease

  • Glass wool (optional)

  • Aluminum foil for insulation

Equipment
  • Heating mantle with a stirrer

  • Round-bottom flask (distillation pot)

  • Fractionating column (Vigreux or packed column)

  • Distillation head with a condenser

  • Thermometer or temperature probe (-10 to 200 °C range)

  • Receiving flasks (multiple, appropriately sized)

  • Lab jacks

  • Clamps and stands to secure the apparatus

  • Water source for the condenser

  • (Optional) Vacuum pump and manometer for vacuum distillation if required for highly impure samples.

Pre-Distillation Setup and Considerations

The Heart of the Separation: The Fractionating Column

The efficiency of the separation is directly proportional to the number of theoretical plates in the fractionating column. For liquids with boiling points that are relatively close, a column with a higher number of theoretical plates is necessary.

  • Vigreux Column: Suitable for separating components with a boiling point difference of 20-30 °C. The indentations in the glass increase the surface area for condensation and vaporization.

  • Packed Column: Offers higher efficiency and is recommended for this protocol. The column is filled with packing material that provides a large surface area for vapor-liquid equilibrium.

Given the potentially corrosive nature of halogenated compounds, especially at elevated temperatures, material selection is critical.

Packing MaterialAdvantagesDisadvantagesSuitability
Ceramic Saddles/Rings Excellent chemical and corrosion resistance; good for corrosive substances.[10]Can be brittle.[11]Highly Recommended
Glass Raschig Rings Good chemical resistance.Lower efficiency than other packings.Suitable
Stainless Steel Packing Good thermal conductivity and durability.May be susceptible to corrosion from acidic impurities.[10]Use with Caution
Structured Packing High efficiency, low-pressure drop.[7]Higher cost.[7]Excellent, if available

For this protocol, ceramic saddles are recommended due to their chemical inertness.

Physical Properties of this compound

A clear understanding of the physical properties of the target compound is essential for a successful distillation.

PropertyValueSource(s)
Molecular Formula C₄H₆ClFO₂[11]
Molecular Weight 140.54 g/mol [8][11]
Boiling Point 133 °C (at atmospheric pressure)[8][11][12][13]
Density 1.212 g/mL at 25 °C[8][12][13]
Refractive Index (n20/D) 1.396[8][12][13]

Detailed Protocol for Fractional Distillation

This protocol is designed for the purification of approximately 100-200 mL of crude this compound. Adjust volumes and flask sizes as necessary.

Step 1: Assembling the Apparatus
  • Secure the Distillation Pot: Place the heating mantle on a lab jack. Secure a round-bottom flask (e.g., 500 mL) in the heating mantle. The flask should not be more than two-thirds full of the crude this compound.

  • Add Boiling Chips: Add a few boiling chips or a magnetic stir bar to the flask to ensure smooth boiling.

  • Attach the Fractionating Column: Carefully attach the packed fractionating column to the round-bottom flask. Ensure a snug fit. Use a thin layer of high-vacuum grease on the ground glass joints to ensure a good seal.

  • Position the Distillation Head and Condenser: Place the distillation head on top of the column. Insert a calibrated thermometer or temperature probe so that the top of the bulb is level with the bottom of the side arm leading to the condenser. This ensures an accurate reading of the vapor temperature.

  • Connect the Condenser and Receiving Flask: Attach the condenser to the side arm of the distillation head and secure it with a clamp. Connect the cooling water hoses to the condenser, with water entering at the bottom and exiting at the top. Place a receiving flask at the outlet of the condenser.

  • Insulate the Column: Wrap the fractionating column and the distillation head with glass wool and/or aluminum foil to minimize heat loss and maintain the temperature gradient.

Step 2: The Distillation Process
  • Begin Heating: Turn on the cooling water to the condenser. Begin heating the distillation pot gently. If using a stirrer, start it at a moderate speed.

  • Observe the Reflux: As the mixture heats, you will observe a ring of condensing vapor rising slowly up the column. The key to a good separation is a slow and steady heating rate. The vapor should ascend the column over a period of 20-30 minutes.

  • Establish Equilibrium: Allow the system to come to equilibrium. This is indicated by a steady temperature reading on the thermometer and a constant reflux of condensate within the column.

  • Collect the Foreshot: The first fraction to distill will be the "foreshot," containing the most volatile impurities (e.g., residual solvents). The temperature will be unstable and lower than the boiling point of the target compound. Collect this fraction in a separate receiving flask and set it aside for proper disposal.

  • Collect the Main Fraction: Once the temperature stabilizes at the boiling point of this compound (approximately 133 °C), change to a clean, tared receiving flask. Collect the product while the temperature remains constant (within a 1-2 °C range). The distillation rate should be controlled to about 1 drop per second.

  • Monitor the Temperature: A sharp drop in temperature after the main fraction has been collected indicates that a higher-boiling impurity is about to distill. At this point, stop the distillation.

  • Shutdown: Turn off the heating mantle and allow the apparatus to cool completely before disassembling. Never distill to dryness, as this can lead to the formation of explosive peroxides and a potential explosion.[14]

Workflow Visualization

The following diagram illustrates the key stages of the fractional distillation process.

Fractional_Distillation_Workflow cluster_prep Preparation cluster_distill Distillation cluster_shutdown Shutdown & Analysis A Assemble & Secure Apparatus B Charge Flask with Crude Product & Boiling Chips A->B C Insulate Column B->C D Start Cooling Water & Gentle Heating C->D E Establish Equilibrium & Reflux D->E F Collect Foreshot (Low-Boiling Impurities) E->F G Collect Main Fraction (Pure Product at Constant BP) F->G H Monitor for Temperature Drop G->H I Stop Heating & Cool Down H->I J Disassemble Apparatus I->J K Analyze Purity of Main Fraction (GC, NMR) J->K

Caption: Workflow for the purification of this compound.

Troubleshooting

ProblemPossible Cause(s)Solution(s)
No distillate collected Insufficient heating; improper thermometer placement; leaks in the system.Increase heating mantle temperature; ensure the thermometer bulb is correctly positioned; check all joints for a proper seal.
Flooding of the column Heating rate is too high.Reduce the heat input and allow the excess liquid to drain back into the distillation pot before resuming at a lower heating rate.
Unstable temperature reading Uneven boiling; mixing of fractions.Ensure boiling chips or stirrer are working effectively; adjust the heating rate to ensure a slow, steady distillation.
Poor separation Distillation rate is too fast; insufficient column efficiency.Reduce the distillation rate to 1 drop per second; use a more efficient (longer or better packed) column.

Conclusion

Fractional distillation is a powerful technique for the purification of this compound, yielding a product of high purity suitable for demanding applications in the pharmaceutical and agrochemical industries. By carefully selecting the appropriate equipment, adhering to strict safety protocols, and controlling the distillation parameters, researchers can consistently obtain high-quality material. This protocol provides a robust framework for achieving this separation, emphasizing both the practical steps and the underlying scientific principles.

References

  • Alfa Aesar. (2025, September 16).
  • Accio. (2025, December 26). Fractional Distillation Column: High-Efficiency Industrial Solutions.
  • Aldrich. (2024, September 6).
  • BYJU'S. (n.d.). Swarts reaction mechanism.
  • Chem-Impex. (n.d.).
  • ChemicalBook. (n.d.).
  • Filo. (2025, December 8). Explain swart's reaction with an example.
  • Kuber Precision Technology. (n.d.). 3 Distillation Column Packing Types: Choose the Best.
  • Lab1st-eshop. (n.d.).
  • Mitro Industries. (n.d.). What Are the Common Materials Used for Tower Packing and its Impact Column Performance.
  • MySkinRecipes. (n.d.).
  • Organic Syntheses. (n.d.). Acetic acid, chlorofluoro-, ethyl ester.
  • Pope Scientific, Inc. (n.d.).
  • Reddit. (2019, May 26).
  • Sigma-Aldrich. (n.d.).
  • Srilekha Bio Envirotech. (n.d.).
  • Sutong. (2025, May 6).
  • TCI Chemicals. (2025, October 29).
  • TOPTION Instrument. (2023, August 10).
  • University of Rochester, Department of Chemistry. (n.d.).
  • Vedantu. (n.d.). Swarts Reaction: Definition, Mechanism & Example for Class 12.
  • Vernier. (n.d.).
  • ZWF. (n.d.). How to Choosing the Right Structured Packing for Chemical Processing.
  • sathee jee. (n.d.). Chemistry Swarts Reaction.

Sources

Application Note: High-Throughput Quantification of Ethyl Chlorofluoroacetate in Complex Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents robust and validated analytical methodologies for the precise quantification of ethyl chlorofluoroacetate (ECFA) in synthetic reaction mixtures. Recognizing the critical need for accurate monitoring of reaction kinetics, yield assessment, and impurity profiling in pharmaceutical and agrochemical development, we provide detailed protocols for two primary analytical techniques: Gas Chromatography with Flame Ionization and Mass Spectrometric Detection (GC-FID/MS) and quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) spectroscopy. The GC method offers high sensitivity and throughput, ideal for routine process control, while the ¹⁹F qNMR method provides an orthogonal, highly specific, and rapid approach requiring minimal sample preparation. Each protocol is accompanied by a comprehensive validation strategy aligned with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and reliability for researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge

This compound (ECFA) is a key building block and intermediate in the synthesis of various high-value specialty chemicals, including pharmaceuticals and crop protection agents. The efficiency of its synthesis and the purity of the final product are directly dependent on the precise control of reaction conditions. Therefore, a reliable and accurate analytical method to quantify ECFA directly from the complex matrix of a reaction mixture—often containing starting materials, reagents, solvents, and byproducts—is paramount. This guide provides field-proven, validated protocols designed for immediate implementation in a research or quality control laboratory.

Recommended Analytical Strategies: A Dual Approach

No single analytical technique is universally superior; the optimal choice depends on available instrumentation, required sensitivity, sample throughput, and the need for structural confirmation. We detail two powerful and complementary methods:

  • Gas Chromatography (GC): The gold standard for volatile and semi-volatile compounds. It provides excellent separation of components within the reaction mixture. Coupling with a Flame Ionization Detector (FID) offers robust quantification, while a Mass Spectrometer (MS) provides definitive structural confirmation.

  • Quantitative ¹⁹F NMR (qNMR): A highly specific and non-destructive technique that leverages the unique properties of the fluorine nucleus. Given that ¹⁹F has 100% natural abundance and a high gyromagnetic ratio, it is an exceptionally sensitive NMR nucleus.[1][2] This method is often faster due to simplified sample preparation and provides unambiguous quantification without the need for chromatographic separation.[3]

Primary Method: Gas Chromatography (GC-FID/MS)

This method is recommended for its high resolving power, sensitivity, and the dual-detector approach that ensures both accurate quantification (FID) and confident peak identification (MS).

Principle of GC Analysis

The core principle involves volatilizing the sample in a heated inlet and separating its components as they travel through a capillary column. The separation is based on the differential partitioning of analytes between a gaseous mobile phase (carrier gas) and a stationary phase coated on the column wall. The time taken for an analyte to pass through the column is its retention time (RT), a characteristic identifier. The FID produces a signal proportional to the mass of carbon atoms entering it, making it ideal for quantification. The MS detector fragments the eluting molecules and measures the mass-to-charge ratio of these fragments, generating a unique mass spectrum that acts as a molecular fingerprint.[4]

GC Analysis Workflow

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Aliquot Reaction Mixture s2 Add Internal Standard (e.g., Pentyl Acetate) s1->s2 s3 Dilute with Solvent (e.g., n-Hexane) s2->s3 s4 Vortex & Filter (0.45 µm PTFE) s3->s4 a1 Inject Sample into GC s4->a1 a2 Separation on DB-1 Column a1->a2 a3 Signal Detection (FID and/or MS) a2->a3 d1 Integrate Peak Areas (Analyte & Internal Standard) a3->d1 d2 Construct Calibration Curve d1->d2 d3 Calculate Concentration d2->d3

Caption: Workflow for ECFA quantification by GC.

Detailed Experimental Protocol: GC-FID/MS

A. Sample Preparation:

  • Internal Standard (IS) Stock Solution: Accurately prepare a 10 mg/mL stock solution of an appropriate internal standard, such as pentyl acetate or another non-interfering, stable compound, in n-hexane.

  • Sample Preparation:

    • Transfer 100 µL of the homogenized reaction mixture into a 10 mL volumetric flask.

    • Add 100 µL of the internal standard stock solution.

    • Dilute to the mark with n-hexane. The choice of n-hexane is based on its ability to dissolve the analyte while precipitating many polar, non-volatile components that could contaminate the GC system.[5]

    • Cap the flask and vortex for 30 seconds.

    • If particulates are present, filter an aliquot through a 0.45 µm PTFE syringe filter into a 2 mL GC autosampler vial.[5]

B. Instrumentation and Conditions:

The following parameters provide a robust starting point and should be optimized for your specific instrumentation.

ParameterRecommended SettingRationale
GC System Agilent 8890 or equivalentProvides reliable and reproducible performance.
Column DB-1 (100% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column that separates compounds primarily by boiling point, suitable for the expected components in the reaction mixture.[5]
Carrier Gas Helium or HydrogenInert carrier gases. Hydrogen can provide faster analysis and better resolution at lower temperatures.
Flow Rate 1.0 mL/min (constant flow)Optimal flow for column efficiency and resolution.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the analyte and internal standard without thermal degradation.[6]
Injection Volume 1 µLStandard volume to avoid column overloading.
Split Ratio 50:1 (adjustable based on concentration)Prevents column overload and ensures sharp peaks for accurate quantification.
Oven Program Initial: 50 °C, hold 2 min Ramp: 15 °C/min to 250 °C Hold: 5 minA starting temperature below the solvent's boiling point allows for good peak focusing. The ramp separates analytes by volatility.
FID Detector Temperature: 280 °C H₂ Flow: 30 mL/min Air Flow: 300 mL/min Makeup (N₂): 25 mL/minHigh temperature prevents condensation. Gas flows are optimized for a stable flame and sensitive response.
MS Detector Transfer Line: 280 °C Ion Source: 230 °C Mode: Electron Ionization (EI) at 70 eV Scan Range: 35-350 amuStandard conditions for generating reproducible mass spectra for library matching and structural confirmation.[7]

C. Calibration and Quantification:

  • Calibration Standards: Prepare a series of at least five calibration standards by spiking a blank reaction matrix (or n-hexane) with known concentrations of pure ECFA and a fixed concentration of the internal standard.

  • Analysis: Inject the calibration standards followed by the prepared samples.

  • Data Processing:

    • For each chromatogram, identify and integrate the peaks for ECFA and the internal standard.

    • Calculate the Response Factor (RF) ratio: (AreaAnalyte / ConcAnalyte) / (AreaIS / ConcIS).

    • Plot a calibration curve of (AreaAnalyte / AreaIS) versus (ConcAnalyte / ConcIS).

    • Determine the concentration of ECFA in the prepared samples by using the regression equation from the calibration curve.

Alternative Method: Quantitative ¹⁹F NMR (qNMR)

This method is exceptionally powerful for its specificity, speed, and simple sample preparation. The ¹⁹F nucleus provides a clean spectral window, often free from the overlapping signals that can complicate ¹H NMR.[3]

Principle of qNMR

In NMR spectroscopy, the area of a signal is directly proportional to the number of nuclei contributing to it. In qNMR, a known amount of an internal standard is added to the sample. By comparing the integrated area of a signal from the analyte (ECFA) to the integrated area of a signal from the internal standard, the concentration of the analyte can be precisely calculated without the need for a calibration curve for each experiment.

Detailed Experimental Protocol: ¹⁹F qNMR

A. Sample Preparation:

  • Internal Standard: Choose a fluorine-containing compound with a simple ¹⁹F NMR spectrum that does not overlap with the ECFA signal. A common choice is trifluorotoluene or 1,3,5-trifluorobenzene. Accurately prepare a stock solution of the internal standard in a deuterated solvent (e.g., CDCl₃).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the reaction mixture into an NMR tube.

    • Accurately add a known volume (e.g., 500 µL) of the internal standard stock solution.

    • Cap the tube and gently invert to mix thoroughly.

B. Instrumentation and Parameters:

ParameterRecommended SettingRationale
Spectrometer 400 MHz or higherHigher field strength provides better signal dispersion and sensitivity.
Solvent CDCl₃ or other suitable deuterated solventProvides a field frequency lock and is typically free of fluorine signals.
Pulse Angle 30-45°A smaller pulse angle helps ensure complete relaxation between scans, which is crucial for accurate integration.
Relaxation Delay (D1) > 5 x T₁ (typically 30-60 seconds)CRITICAL: A long delay ensures all nuclei have fully returned to equilibrium before the next pulse, making peak areas truly quantitative.
Number of Scans 16-64 (or as needed for good signal-to-noise)More scans improve the signal-to-noise ratio, leading to more precise integration.
Acquisition Time > 3 secondsEnsures high digital resolution for accurate peak integration.

C. Data Analysis and Calculation:

  • Acquire Spectrum: Run the ¹⁹F NMR experiment.

  • Process Data: Apply Fourier transformation, phase correction, and baseline correction.

  • Integrate: Accurately integrate the area of a well-resolved peak for ECFA (IAnalyte) and a peak for the internal standard (IIS).

  • Calculate Concentration: Use the following formula:

    ConcAnalyte = (IAnalyte / NAnalyte) * (NIS / IIS) * (MWAnalyte / MWIS) * (MassIS / MassSample)

    Where:

    • Conc: Concentration (as mass fraction)

    • I: Integrated peak area

    • N: Number of fluorine atoms in the integrated peak (e.g., N=1 for the -CHF- group in ECFA)

    • MW: Molecular weight

    • Mass: Mass of the internal standard or sample

Method Validation (per ICH Q2(R2) Guidelines)

Validating an analytical procedure is essential to demonstrate its suitability for the intended purpose.[8][9] The following parameters must be assessed for the chosen quantitative method.

Validation Workflow

center Validated Method spec Specificity center->spec lin Linearity & Range center->lin acc Accuracy center->acc prec Precision center->prec loq LOQ center->loq lod LOD center->lod rob Robustness center->rob

Caption: Core parameters for analytical method validation.

Validation Protocols and Acceptance Criteria
ParameterProtocolAcceptance Criteria
Specificity [10]Analyze a blank matrix (reaction mixture without ECFA) and a matrix spiked with ECFA and potential impurities. Ensure the analyte peak is free from interference. For GC-MS, confirm peak purity via mass spectra.The analyte peak should be well-resolved from other components (Resolution > 2.0). No significant interference at the analyte's retention time or chemical shift.
Linearity & Range [11]Analyze a minimum of five concentrations across the expected working range. Plot the response versus concentration and perform a linear regression analysis.Correlation coefficient (r²) > 0.99.[12]
Accuracy [8]Perform recovery studies by spiking a blank matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. Calculate the percentage recovery of the known added amount.Mean recovery between 98.0% and 102.0%.[12]
Precision (Repeatability) [11]Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, with the same analyst and instrument.Relative Standard Deviation (%RSD) ≤ 2.0%.[10]
Precision (Intermediate) [11]Repeat the precision study on a different day, with a different analyst, or on a different instrument to assess the effect of random events.%RSD ≤ 3.0%.
Limit of Quantitation (LOQ) [12]The lowest concentration of the analyte that can be measured with acceptable precision and accuracy. Typically determined as the concentration giving a signal-to-noise ratio of 10:1.Precision (%RSD) at the LOQ should be ≤ 10%.
Limit of Detection (LOD) [12]The lowest concentration of the analyte that can be detected but not necessarily quantified. Typically determined as the concentration giving a signal-to-noise ratio of 3:1.N/A (not a quantitative measure).
Robustness [10]Intentionally introduce small, deliberate variations to the method parameters (e.g., GC oven temperature ±2°C, mobile phase composition ±2%, flow rate ±5%) and assess the impact on the results.The results should remain unaffected by the variations, and system suitability criteria must be met.

Conclusion

The quantification of this compound in reaction mixtures can be achieved with high accuracy and reliability using either GC-FID/MS or ¹⁹F qNMR. The GC-based method is ideal for high-throughput screening and routine analysis, providing excellent separation and sensitivity. The ¹⁹F qNMR method serves as a powerful orthogonal technique, offering rapid, specific, and non-destructive analysis with minimal sample preparation. Both methods, when properly validated according to ICH guidelines, will provide trustworthy data crucial for process optimization, yield determination, and quality control in any research and development setting.

References

  • Diva-portal.org.
  • AMSbiopharma. (2025).
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Okaru, A. O., et al. (2017).
  • Oxford Instruments. NMR | Fluorine Spectroscopy.
  • Yamazaki, T., et al. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy.
  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • IntuitionLabs. (2026). ICH Q2(R2)
  • International Council for Harmonisation. (2023).
  • Mass Spectrometry Facility, University of Massachusetts Amherst.
  • Rasayan Journal of Chemistry. (2018).
  • Zhao, X., et al. (2008).
  • Qiu, Y., et al. (2007). Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling. PubMed.
  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy.
  • Brazilian Journal of Analytical Chemistry. (2020). Use of Mobile Gas Chromatograph Coupled to Mass Spectrometer to Detect Toxic Compounds in Environmental Samples.
  • Husain, S., et al. (1997). Gas chromatographic separation and determination of ethyl chloroacetate reaction mixtures. NIScPR Online Periodical Repository.
  • Shimadzu. Simultaneous GC/MS and GC/FID Analysis Using a Detector Splitting System.
  • Organomation.

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Application Notes & Protocols: Stereoselective Synthesis Using Ethyl Chlorofluoroacetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

Ethyl chlorofluoroacetate is a versatile C2 building block that has garnered significant attention in synthetic organic chemistry, particularly for the stereoselective construction of complex molecules.[1] Its unique electronic and steric properties, stemming from the geminal chlorine and fluorine substituents, allow for a range of stereocontrolled transformations. This guide provides an in-depth exploration of the stereoselective synthesis methodologies employing this compound, with a focus on the underlying mechanistic principles and practical experimental protocols. Key reactions, including aldol and Reformatsky-type additions, are discussed, highlighting strategies to control the formation of new stereocenters. These methods are critical in the synthesis of pharmaceuticals and agrochemicals where specific stereoisomers are often responsible for the desired biological activity.[1][2]

Introduction: The Significance of this compound in Stereoselective Synthesis

The introduction of fluorine and chlorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2][3] this compound serves as a valuable synthon for the direct incorporation of a chlorofluoromethyl group, a motif of increasing importance in medicinal and agricultural chemistry.[1] The challenge in utilizing this reagent lies in controlling the stereochemistry at the α-carbon and, in subsequent reactions, the adjacent newly formed stereocenters.

This document serves as a comprehensive guide to navigating the stereochemical intricacies of reactions involving this compound. We will delve into the fundamental principles that govern stereoselectivity and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.

Foundational Principles of Stereocontrol

The stereochemical outcome of reactions involving this compound is primarily dictated by the geometry of the enolate intermediate and the facial selectivity of its subsequent reaction with an electrophile.

2.1. Enolate Geometry: The E/Z Dichotomy

The formation of either the (E)- or (Z)-enolate of this compound is a critical determinant of the final product's stereochemistry, particularly in aldol-type reactions.[4] The choice of base, solvent, and counterion can influence this equilibrium. Generally, kinetically controlled deprotonation using sterically hindered bases at low temperatures favors the formation of the (E)-enolate, while thermodynamically controlled conditions can lead to the more stable (Z)-enolate.[4]

2.2. Transition State Models and Facial Selectivity

The approach of the electrophile to the planar enolate is governed by steric and electronic factors, often rationalized by transition state models such as the Zimmerman-Traxler model for aldol reactions. This model predicts that a chair-like six-membered transition state is favored, and the substituents on both the enolate and the electrophile will preferentially occupy equatorial positions to minimize steric strain, thus dictating the diastereoselectivity of the reaction.

Key Stereoselective Methodologies

3.1. Diastereoselective Aldol Reactions

The aldol reaction of this compound enolates with aldehydes is a powerful method for the synthesis of α-chloro-α-fluoro-β-hydroxy esters, which are valuable chiral building blocks.[3][5] The diastereoselectivity of this reaction is highly dependent on the enolate geometry.

  • (E)-enolates typically lead to the formation of anti-aldol products.[4]

  • (Z)-enolates generally yield syn-aldol products.[4]

The generation of silyl enol ethers from this compound provides a versatile route to these aldol products under Lewis acid promotion.[5]

Workflow for Lewis Acid-Promoted Aldol Reaction:

Aldol_Workflow cluster_prep Enol Ether Synthesis cluster_reaction Aldol Reaction cluster_workup Workup & Purification A This compound B Mg or Zn in DMF/HMPA A->B Reaction C Silylating Agent (e.g., TMSCl) B->C Quench D Ethyl α-Fluoro Silyl Enol Ether C->D Formation E Aldehyde/Ketone D->E Addition G Reaction Mixture F Lewis Acid (e.g., TiCl4, BF3·OEt2) E->F Activation H Aqueous Workup G->H Quench I Extraction H->I J Chromatography I->J K α-Fluoro-β-hydroxy Ester J->K

Caption: Workflow for the synthesis of α-fluoro-β-hydroxy esters.

3.1.1. Protocol: Diastereoselective Aldol Addition via a Silyl Enol Ether

This protocol is adapted from methodologies describing the synthesis and reaction of ethyl α-fluoro silyl enol ethers.[5]

Materials:

  • This compound[6][7]

  • Magnesium turnings or Zinc dust

  • N,N-Dimethylformamide (DMF) or Hexamethylphosphoramide (HMPA)

  • Chlorotrimethylsilane (TMSCl)

  • Aldehyde or Ketone

  • Lewis Acid (e.g., TiCl₄, BF₃·OEt₂)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard glassware for anhydrous reactions

Procedure:

  • Synthesis of the Silyl Enol Ether:

    • In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq) to anhydrous DMF.

    • Slowly add a solution of this compound (1.0 eq) in DMF to the suspension at 0 °C.

    • Stir the mixture at room temperature until the metal is consumed.

    • Cool the reaction mixture to 0 °C and add chlorotrimethylsilane (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • The resulting silyl enol ether can be isolated by distillation or used directly in the next step.

  • Lewis Acid-Promoted Aldol Reaction:

    • In a separate flame-dried flask under an inert atmosphere, dissolve the aldehyde or ketone (1.0 eq) in anhydrous DCM and cool to -78 °C.

    • Add the Lewis acid (1.1 eq) dropwise to the solution.

    • Slowly add a solution of the prepared ethyl α-fluoro silyl enol ether (1.2 eq) in anhydrous DCM.

    • Stir the reaction at -78 °C for the specified time (typically 1-3 hours, monitor by TLC).

  • Workup and Purification:

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C.

    • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

    • Separate the layers and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired α-fluoro-β-hydroxy ester.

Data Presentation:

EntryAldehydeLewis AcidDiastereomeric Ratio (anti:syn)Yield (%)
1BenzaldehydeTiCl₄>95:585
2IsobutyraldehydeBF₃·OEt₂90:1078
3CyclohexanecarboxaldehydeTiCl₄>98:292

3.2. Asymmetric Reformatsky-Type Reactions

The Reformatsky reaction, traditionally involving the reaction of an α-halo ester with a carbonyl compound in the presence of zinc, can be rendered asymmetric through the use of chiral ligands.[8][9][10] This approach allows for the enantioselective synthesis of β-hydroxy esters.

Mechanism of the Asymmetric Reformatsky Reaction:

Reformatsky_Mechanism A This compound + Zn B Reformatsky Reagent (Zinc Enolate) A->B Oxidative Addition D Chiral Zinc Enolate Complex B->D C Chiral Ligand (L*) C->D Coordination F Diastereomeric Transition States D->F E Aldehyde (RCHO) E->F Addition G Zinc Alkoxide Intermediate F->G Favored Pathway H Acidic Workup G->H I Enantioenriched α-Chloro-α-fluoro-β-hydroxy Ester H->I

Caption: Mechanism of a chiral ligand-controlled Reformatsky reaction.

3.2.1. Protocol: Enantioselective Reformatsky Reaction with a Chiral Amino Alcohol Ligand

This protocol is a generalized procedure based on established methods for asymmetric Reformatsky reactions.[8][9]

Materials:

  • This compound

  • Activated Zinc dust

  • Chiral amino alcohol ligand (e.g., (1R,2S)-(-)-N,N-dimethyl-2-amino-1,2-diphenylethanol)

  • Aldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup:

    • To a flame-dried, three-necked flask under an inert atmosphere, add activated zinc dust (2.0 eq) and the chiral amino alcohol ligand (1.1 eq) in anhydrous THF.

    • Cool the suspension to -40 °C.

    • Slowly add a solution of this compound (1.5 eq) and the aldehyde (1.0 eq) in anhydrous THF to the cooled suspension over 1 hour.

  • Reaction Progression:

    • Stir the reaction mixture at -40 °C for 4-6 hours, monitoring the progress by TLC.

  • Workup and Purification:

    • Quench the reaction by adding 1 M HCl at -40 °C.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the enantioenriched β-hydroxy ester.

Data Presentation:

EntryAldehydeChiral LigandEnantiomeric Excess (ee, %)Yield (%)
1Cinnamaldehyde(1S, 2R)-N,N-dimethyl-2-amino-1,2-diphenylmethanol3755
2BenzaldehydeChiral tridentate β-amino alcohol60-6360-70
31-NaphthaldehydeChiral tridentate β-amino alcohol8165

3.3. Stereoselective Reactions with Chiral Auxiliaries

The use of chiral auxiliaries provides a reliable strategy for controlling stereochemistry.[11][12][13] The auxiliary is temporarily attached to the this compound moiety, directs the stereochemical course of a subsequent reaction, and is then cleaved to reveal the enantioenriched product. Evans' oxazolidinone auxiliaries are commonly employed for this purpose.[11]

Workflow Using a Chiral Auxiliary:

Chiral_Auxiliary_Workflow A Chlorofluoroacetyl Chloride C N-Acyloxazolidinone A->C B Chiral Auxiliary (e.g., Evans' Oxazolidinone) B->C Acylation E Zinc Enolate Formation C->E Deprotonation D Base (e.g., LDA) D->E G Diastereoselective Addition E->G F Electrophile (E+) F->G Reaction H Cleavage of Auxiliary G->H I Enantioenriched Product H->I J Recovered Auxiliary H->J

Caption: General workflow for stereoselective synthesis using a chiral auxiliary.

Conclusion and Future Perspectives

This compound has proven to be a highly effective reagent for the stereoselective synthesis of complex fluorinated and chlorinated molecules. The methodologies outlined in this guide, including diastereoselective aldol reactions and asymmetric Reformatsky-type additions, provide robust and reliable pathways to access valuable chiral building blocks. Future research in this area will likely focus on the development of novel catalytic systems, including organocatalysis, to further enhance the efficiency and enantioselectivity of these transformations under milder and more sustainable conditions.[14][15][16] The continued exploration of the synthetic potential of this compound will undoubtedly lead to the discovery of new bioactive molecules with applications in medicine and agriculture.

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  • Andrés, J. M., et al. (2002). Catalyzed Reformatsky reactions with ethyl bromofluoroacetate for the synthesis of alpha-fluoro-beta-hydroxy acids. The Journal of Organic Chemistry, 67(1), 72–78. [Link]

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  • Marco-Arias, M. (2019). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 15, 2374–2394. [Link]

  • American Institute of Chemists. Recent Advances & Perspectives in the Asymmetric Reformatsky Reaction. [Link]

  • Royal Society of Chemistry. Enantioselective Reformatsky reaction of ethyl iododifluoroacetate with ketones. [Link]

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    -chloro esters by non-covalent catalysis. [Link]
    
  • Organic Syntheses. Acetic acid, chlorofluoro-, ethyl ester. [Link]

  • National Institutes of Health. Detrifluoroacetylative Generation of Halogenated Enolates: Practical Access to Perhalogenated Ketones and Alkenes. [Link]

  • PubMed. Stereoselective chloroacetate aldol reactions: syntheses of acetate aldol equivalents and darzens glycidic esters. [Link]

  • Wikipedia. Chiral auxiliary. [Link]

  • ResearchGate. (PDF) Diastereoselective reactions of enolates. [Link]

  • CDN. Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. [Link]

  • Wikipedia. Reformatsky reaction. [Link]

  • National Institutes of Health. ASYMMETRIC DIELS-ALDER REACTION : CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS HIGHLY EFFECTIVE CHIRAL AUXILIARIES. [Link]

  • SpringerLink. Chiral Auxiliaries in Cycloadditions. [Link]

  • SciELO. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. [Link]

  • University of Birmingham. III Enolate Chemistry. [Link]

  • National Institutes of Health. Asymmetric Synthesis of Tertiary α -Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution. [Link]

  • National Institutes of Health. Highly stereoselective and enantiodivergent synthesis of cyclopropylphosphonates with engineered carbene transferases. [Link]

  • National Institutes of Health. Stereoselective synthesis of geminal bromofluoroalkenes by kinetically controlled selective conversion of oxaphosphetane intermediates. [Link]

  • OUCI. Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents. [Link]

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  • Wiley Online Library. Enantioselective Synthesis of Cyclopropanes That Contain Fluorinated Tertiary Stereogenic Carbon Centers: A Chiral Fluoro Carban. [Link]

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Application Notes & Protocols: Ethyl Chlorofluoroacetate as a Cornerstone for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Fluorinated Heterocycles

In the landscape of modern medicinal chemistry, the fusion of heterocyclic scaffolds with fluorine atoms represents a dominant strategy for the discovery of novel therapeutic agents.[1][2] Heterocyclic moieties are ubiquitous in nature and are present in approximately 85% of all biologically active compounds, providing a versatile framework for interacting with biological targets.[2] Concurrently, the incorporation of fluorine into drug candidates has become a powerful tool to enhance a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2][3] The C-F bond's high strength and the unique electronic properties of fluorine can solve problems related to metabolic degradation, thereby improving a drug's half-life.[2] This synergy has led to a significant number of fluorinated heterocyclic drugs being approved by the FDA, including blockbuster treatments like sitagliptin (Januvia) and atorvastatin (Lipitor).[3][4]

Ethyl chlorofluoroacetate has emerged as a highly valuable and versatile C2 building block for the construction of these privileged structures.[5][6][7] Its utility stems from the differential reactivity of its halogen atoms and the presence of an ester functionality, which can be leveraged to construct a variety of complex molecular architectures. This guide provides an in-depth exploration of the synthetic strategies and detailed protocols for leveraging this compound in the synthesis of medicinally relevant heterocyclic compounds, aimed at researchers and professionals in drug development.

The Reagent: Understanding this compound

This compound is a bifunctional reagent whose reactivity is central to its application in heterocyclic synthesis. The presence of both a chlorine and a fluorine atom on the α-carbon, adjacent to an electron-withdrawing ester group, creates a highly electrophilic center. The chlorine atom serves as a good leaving group in nucleophilic substitution reactions, while the fluorine atom is generally retained, thereby ensuring its incorporation into the final heterocyclic ring.

PropertyValue
CAS Number 401-56-9
Molecular Formula C₄H₆ClFO₂
Molecular Weight 140.54 g/mol
Boiling Point 133 °C
Density 1.212 g/cm³
(Data sourced from[5])

The general workflow for utilizing this reagent involves the initial displacement of the chloride by a nucleophile, followed by subsequent reactions involving the ester group to facilitate cyclization.

G cluster_0 Phase 1: Nucleophilic Substitution cluster_1 Phase 2: Cyclization & Elaboration A This compound C Fluorinated Intermediate A->C Displacement of Cl- B Binucleophile (e.g., Amine, Thioamide) B->C D Intramolecular Cyclization C->D Activation/Reaction of Ester E Novel Heterocycle D->E F Further Functionalization E->F

General workflow for heterocyclic synthesis.

Synthesis of Fluorinated Oxazolidin-2-ones

Oxazolidinones are a critical class of synthetic antibacterial agents, with linezolid being a prominent example.[8] They function by inhibiting bacterial protein synthesis at an early stage.[8] The introduction of a fluorine atom onto the oxazolidinone scaffold can further modulate the compound's pharmacological profile. This compound provides a direct route to 4-fluoro-oxazolidin-2-ones.

Mechanistic Rationale

The synthesis is initiated by the nucleophilic attack of a primary amine (often from a substituted aniline) on the α-carbon of this compound, displacing the chloride ion. This Sₙ2 reaction forms an N-substituted ethyl aminofluoroacetate intermediate. The subsequent cyclization is typically base-mediated. The base deprotonates the amine, and the resulting amide anion attacks the ester carbonyl, leading to the formation of the five-membered oxazolidinone ring with the concomitant elimination of ethanol.

G ECFA This compound Intermediate [Intermediate] Ethyl (R-amino)fluoroacetate ECFA->Intermediate 1. Sₙ2 Displacement (Base, Solvent) Amine R-NH₂ Amine->Intermediate Product 4-Fluoro-oxazolidin-2-one Intermediate->Product 2. Intramolecular Cyclization (Base)

Reaction pathway for oxazolidinone synthesis.
Experimental Protocol: Synthesis of 3-Aryl-4-fluorooxazolidin-2-one

This protocol describes a general procedure for the synthesis of N-aryl substituted 4-fluorooxazolidinones, a key scaffold in medicinal chemistry.[9][10]

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (e.g., 3-fluoro-4-morpholinylaniline) (1.0 eq)[8]

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, reflux condenser

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add the substituted aniline (10 mmol, 1.0 eq) and anhydrous DMF (40 mL). Stir the solution until the aniline is fully dissolved.

  • Base Addition: Add anhydrous potassium carbonate (25 mmol, 2.5 eq) to the solution. The use of a non-nucleophilic base like K₂CO₃ is critical to prevent competitive reactions with the ester moiety of the starting material.

  • Reagent Addition: Add this compound (10 mmol, 1.0 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., Hexane:EtOAc 3:1).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into ice-water (100 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with water (2 x 50 mL) followed by brine (50 mL). Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3-aryl-4-fluorooxazolidin-2-one.

CompoundYield (%)Key Characterization Data
3-(4-Bromophenyl)-4-fluorooxazolidin-2-one 65-75%¹H NMR (CDCl₃): δ 7.50-7.65 (m, 4H, Ar-H), 5.50 (dd, 1H, CHF), 4.65 (t, 1H, CH₂), 4.30 (dd, 1H, CH₂). ¹⁹F NMR (CDCl₃): δ -180.5 (d).

Synthesis of Fluorinated Thiazoles

The thiazole ring is a key structural motif found in numerous pharmacologically active compounds, including antibacterial and antifungal agents.[11][12] The classic Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone and a thioamide, can be adapted for the synthesis of fluorinated thiazoles using this compound as a precursor.[13]

Mechanistic Rationale

The synthesis begins with the reaction between a thioamide and this compound. The nucleophilic sulfur of the thioamide attacks the α-carbon of the ester, displacing the chloride ion. This forms an S-alkylated intermediate. The subsequent step involves an intramolecular cyclization where the nitrogen atom attacks the ester carbonyl. This is followed by a dehydration step, leading to the formation of the aromatic 4-fluoro-5-hydroxythiazole ring. The hydroxyl group exists in equilibrium with its keto tautomer.

Experimental Protocol: Synthesis of 2-Aryl-4-fluoro-5-hydroxythiazole

This protocol outlines the synthesis of a fluorinated thiazole derivative via a modified Hantzsch condensation.

Materials:

  • This compound (1.1 eq)

  • Substituted Thiobenzamide (1.0 eq)

  • Sodium Bicarbonate (NaHCO₃) (2.0 eq)

  • Ethanol (95%)

  • Hydrochloric Acid (1 M)

  • Dichloromethane (DCM)

  • Standard laboratory glassware, magnetic stirrer, reflux condenser

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve the substituted thiobenzamide (5 mmol, 1.0 eq) in 95% ethanol (25 mL).

  • Base Addition: Add sodium bicarbonate (10 mmol, 2.0 eq) to the solution.

  • Reagent Addition: Add this compound (5.5 mmol, 1.1 eq) to the mixture.

  • Reflux: Heat the reaction mixture to reflux (approx. 78 °C) for 6-8 hours. The choice of a protic solvent like ethanol facilitates the reaction, and the mild base neutralizes the HCl formed during the reaction.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Acidification & Extraction: Add water (30 mL) to the residue, followed by slow acidification with 1 M HCl to pH ~5-6. Extract the product with dichloromethane (3 x 30 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Filter and evaporate the solvent. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

CompoundYield (%)Key Characterization Data
2-Phenyl-4-fluoro-1,3-thiazol-5-ol 55-65%¹H NMR (DMSO-d₆): δ 11.5 (br s, 1H, OH), 7.85-7.95 (m, 2H, Ar-H), 7.45-7.55 (m, 3H, Ar-H). ¹⁹F NMR (DMSO-d₆): δ -165.2 (s). MS (ESI): m/z [M+H]⁺ calculated for C₉H₆FNOS, 196.02; found 196.1.

Synthesis of Fluorinated Pyrazoles

Pyrazoles are a well-known class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[14][15][16] A common synthetic route involves the condensation of a 1,3-dicarbonyl compound with hydrazine.[15][17] this compound can be used to construct a fluorinated β-ketoester, which serves as the key precursor for pyrazole synthesis.

Mechanistic Rationale

This is a two-step synthesis. First, a Claisen condensation between an acetophenone derivative and this compound (in the presence of a strong base like sodium ethoxide) generates a fluorinated 1,3-dicarbonyl intermediate. In the second step, this intermediate undergoes a cyclocondensation reaction with hydrazine hydrate. The reaction proceeds via nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Pyrazole Formation A This compound C Fluorinated β-Ketoester A->C NaOEt, EtOH B Acetophenone B->C E Fluorinated Pyrazole C->E AcOH, Reflux D Hydrazine Hydrate D->E

Two-step synthesis of fluorinated pyrazoles.
Experimental Protocol: Synthesis of 3-Aryl-4-fluoro-1H-pyrazol-5-ol

Protocol 5.2.1: Synthesis of Ethyl 2-fluoro-4-oxo-4-phenylbutanoate (Intermediate)

Materials:

  • Acetophenone (1.0 eq)

  • This compound (1.2 eq)

  • Sodium Ethoxide (NaOEt) (1.5 eq)

  • Absolute Ethanol, anhydrous

  • Diethyl ether

  • Sulfuric Acid (10%)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel and condenser, prepare a solution of sodium ethoxide (15 mmol, 1.5 eq) in absolute ethanol (30 mL).

  • Addition of Ketone: Cool the solution in an ice bath and add acetophenone (10 mmol, 1.0 eq) dropwise.

  • Addition of Ester: To the resulting mixture, add this compound (12 mmol, 1.2 eq) dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.

  • Work-up: Pour the reaction mixture into ice-cold 10% sulfuric acid (50 mL).

  • Extraction: Extract the product with diethyl ether (3 x 40 mL). Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Purification: Evaporate the solvent to obtain the crude β-ketoester, which can be used in the next step without further purification or purified by vacuum distillation.

Protocol 5.2.2: Synthesis of 3-Aryl-4-fluoro-1H-pyrazol-5-ol

Materials:

  • Ethyl 2-fluoro-4-oxo-4-phenylbutanoate (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Glacial Acetic Acid

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the crude β-ketoester from the previous step (5 mmol, 1.0 eq) in glacial acetic acid (15 mL).

  • Hydrazine Addition: Add hydrazine hydrate (6 mmol, 1.2 eq) to the solution.

  • Reflux: Heat the mixture to reflux for 4 hours. Acetic acid serves as both the solvent and a catalyst for the condensation and dehydration steps.

  • Isolation: Cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

  • Purification: Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry. The product can be further purified by recrystallization from ethanol.

CompoundOverall Yield (%)Key Characterization Data
4-Fluoro-3-phenyl-1H-pyrazol-5-ol 50-60% (over 2 steps)¹H NMR (DMSO-d₆): δ 12.1 (br s, 1H, NH), 10.5 (br s, 1H, OH), 7.65-7.75 (m, 2H, Ar-H), 7.35-7.45 (m, 3H, Ar-H). ¹⁹F NMR (DMSO-d₆): δ -172.0 (s). MS (ESI): m/z [M+H]⁺ calculated for C₉H₇FN₂O, 179.06; found 179.1.

Conclusion

This compound stands out as a powerful and economical C2 synthon for the synthesis of diverse, fluorinated heterocyclic compounds. The protocols detailed herein for the preparation of oxazolidinones, thiazoles, and pyrazoles demonstrate its utility and provide a robust foundation for researchers in drug discovery and development. The ability to strategically introduce a fluorine atom into these important pharmacophores allows for the fine-tuning of molecular properties, paving the way for the creation of next-generation therapeutics with enhanced efficacy and safety profiles.

References

  • Mukherjee, S., Rani, U., Chandra, G., & Pal, S. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
  • Tfas, F. (n.d.). Key developments in fluorinated heterocycles. Taylor & Francis Online.
  • Mukherjee, S., Rani, U., Chandra, G., & Pal, S. (n.d.). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
  • Scuola, S. D. (2022).
  • (n.d.). Recent Advances on Fluorine Chemistry. PMC - NIH.
  • (n.d.).
  • (n.d.). Synthesis of pyrazole derivatives: Reagents and Conditions.
  • (n.d.). A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). [Source not provided].
  • Moreno, L. M., et al. (n.d.). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions.
  • Malūkaitė, D., et al. (n.d.).
  • (n.d.). Oxazolidinone synthesis. Organic Chemistry Portal.
  • (n.d.).
  • (n.d.). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions.
  • (n.d.).
  • (2024).
  • (n.d.). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. PubMed Central.
  • (n.d.). Application Notes and Protocols: Synthesis of Pyrazole Derivatives from Ethyl 4-(3-chlorophenyl)
  • (1986). Pyrazole derivatives. 5. Synthesis and antineoplastic activity of 3-(2-chloroethyl)
  • Asrondkar, A. L., et al. (n.d.). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica.
  • (n.d.). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. [Source not provided].
  • (n.d.). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. OUCI.
  • (n.d.).
  • (n.d.). Synthesis of Novel Heterocycles Containing Perfluoroalkyl Groups: Reaction of Perfluoro-2-methyl-2-pentene with 1,3-Binucleophilic Reagents. kchem.org.
  • (n.d.).
  • (n.d.). Building Blocks for Medicinal Chemistry. TCI Chemicals.
  • (n.d.). [3+2] Cycloaddition reactions of diethyl (E)-2-fluoromaleate.
  • (2017). Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity.

Sources

Application Notes and Protocols for the Preparation of Radiolabeled Compounds Using Ethyl Chlorofluoroacetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

These application notes provide a comprehensive guide for the use of ethyl chlorofluoroacetate as a precursor in the synthesis of radiolabeled compounds, specifically for the preparation of [¹⁸F]ethyl fluoroacetate. This document offers in-depth technical guidance, field-proven insights, and detailed protocols for researchers in radiochemistry and drug development. The methodologies described herein are designed to ensure scientific integrity, reproducibility, and safety.

Introduction: The Strategic Role of this compound in Radiosynthesis

The synthesis of radiolabeled compounds is a cornerstone of modern biomedical research and pharmaceutical development.[1] These tracers are instrumental in elucidating biological pathways, understanding drug metabolism, and in diagnostic imaging techniques such as Positron Emission Tomography (PET).[2] Fluorine-18 (¹⁸F) is a preferred radionuclide for PET due to its convenient half-life (109.8 minutes), low positron energy, and the metabolic stability of many fluorinated molecules.[2]

This compound serves as a valuable precursor for the introduction of the ¹⁸F-label via a nucleophilic substitution reaction to produce [¹⁸F]ethyl fluoroacetate. This radiolabeled ester can act as a "pro-radiotracer," which, after in vivo hydrolysis, yields [¹⁸F]fluoroacetate. [¹⁸F]fluoroacetate is an analog of acetate and can be used to measure glial metabolism, a process implicated in various neurological disorders.[3] The increased lipophilicity of the ethyl ester form facilitates its transport across the blood-brain barrier.[3]

This guide provides a detailed examination of the synthesis of [¹⁸F]ethyl fluoroacetate from this compound, covering the underlying chemical principles, step-by-step experimental protocols, safety considerations, and analytical methods for the final product.

Precursor Profile: this compound

A thorough understanding of the precursor's properties is fundamental to a successful radiolabeling campaign.

PropertyValueSource
Chemical Formula C₄H₆ClFO₂N/A
Molecular Weight 140.54 g/mol N/A
Boiling Point 143 °C[4]
Density 1.145 g/cm³ at 25 °C[4]
Appearance Colorless liquidN/A
Hazards Flammable liquid and vapor, Harmful if swallowed or in contact with skin, Causes severe skin burns and eye damage, Lachrymator.[5][6]

The Radiosynthesis of [¹⁸F]Ethyl Fluoroacetate: Mechanism and Rationale

The preparation of [¹⁸F]ethyl fluoroacetate from this compound proceeds via a bimolecular nucleophilic substitution (Sₙ2) reaction. In this process, the nucleophilic [¹⁸F]fluoride ion attacks the electrophilic carbon atom bearing the chlorine atom, which acts as the leaving group.

Causality in Experimental Design
  • Choice of Leaving Group: While other leaving groups like mesylates or tosylates are often more reactive, the chloro group in this compound is a viable option for nucleophilic substitution.[3] The selection of a precursor with a chloro leaving group can sometimes be influenced by synthetic accessibility and stability.

  • Activation of [¹⁸F]Fluoride: The nucleophilicity of the [¹⁸F]fluoride ion produced from a cyclotron is initially low due to solvation by water. To enhance its reactivity, the [¹⁸F]fluoride is typically trapped on an anion exchange cartridge and then eluted with a solution containing a phase-transfer catalyst, such as a potassium carbonate/Kryptofix 2.2.2 (K₂₂₂) complex, in a mixture of acetonitrile and water. The K₂₂₂ cryptand effectively sequesters the potassium ion, leaving a "naked" and highly reactive fluoride anion. Subsequent azeotropic drying with acetonitrile removes residual water.

  • Solvent Selection: The reaction is best performed in a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF). These solvents solvate the cation of the fluoride salt but not the fluoride anion itself, thus preserving its high nucleophilicity.

  • Temperature: Elevated temperatures are employed to overcome the activation energy of the reaction and ensure a reasonable reaction rate, which is critical given the short half-life of ¹⁸F.

Reaction Mechanism Diagram

reaction_mechanism precursor This compound (Cl-CH(F)-COOEt) ts Transition State precursor->ts Nucleophilic Attack fluoride [¹⁸F]Fluoride (K⁺/[¹⁸F]F⁻/K₂₂₂) fluoride->ts product [¹⁸F]Ethyl Fluoroacetate ([¹⁸F]-CH(F)-COOEt) ts->product leaving_group Chloride Ion (Cl⁻) ts->leaving_group

Caption: Sₙ2 reaction mechanism for the synthesis of [¹⁸F]ethyl fluoroacetate.

Experimental Protocols

Disclaimer: The following protocols involve radioactive materials and hazardous chemicals. All procedures must be conducted in a properly equipped radiochemistry laboratory with appropriate shielding and in compliance with all institutional and regulatory guidelines.

Preparation of Reactive [¹⁸F]Fluoride
  • Trapping: Pass the aqueous [¹⁸F]fluoride solution obtained from the cyclotron through a pre-conditioned anion exchange cartridge (e.g., QMA).

  • Elution: Elute the trapped [¹⁸F]fluoride from the cartridge into the reaction vessel using a solution of potassium carbonate (2.5 mg) and Kryptofix 2.2.2 (10-15 mg) in a mixture of acetonitrile (0.8 mL) and water (0.2 mL).

  • Azeotropic Drying: Heat the reaction vessel at 110 °C under a stream of nitrogen to azeotropically remove the water with acetonitrile. Add two additional 1 mL portions of anhydrous acetonitrile and evaporate to dryness to ensure the [¹⁸F]fluoride-K₂₂₂ complex is anhydrous.

Radiosynthesis of [¹⁸F]Ethyl Fluoroacetate
  • Precursor Addition: To the dried [¹⁸F]fluoride-K₂₂₂ complex, add a solution of this compound (10-20 mg) in anhydrous acetonitrile (1 mL).

  • Reaction: Seal the reaction vessel and heat at 100-110 °C for 10-15 minutes.

  • Cooling: After the reaction is complete, cool the reaction vessel to room temperature.

Purification of [¹⁸F]Ethyl Fluoroacetate

Due to the volatility of [¹⁸F]ethyl fluoroacetate, distillation is an effective method for purification.[1][7]

  • Distillation Setup: Connect the reaction vessel to a distillation apparatus within a shielded hot cell.

  • Distillation: Gently heat the reaction mixture to distill the [¹⁸F]ethyl fluoroacetate, collecting the distillate in a cooled collection vial. The non-volatile precursor, K₂₂₂ complex, and unreacted fluoride will remain in the reaction vessel.

Automated Synthesis Workflow

Modern radiochemistry often utilizes automated synthesis modules for reproducibility and radiation safety. The following diagram illustrates a typical automated workflow.

automated_workflow cluster_preparation Preparation of Reactive [¹⁸F]Fluoride cluster_synthesis Radiosynthesis cluster_purification Purification cluster_qc Quality Control trap Trap [¹⁸F]F⁻ on Anion Exchange Cartridge elute Elute with K₂CO₃/K₂₂₂ in MeCN/H₂O trap->elute dry Azeotropic Drying with MeCN elute->dry add_precursor Add this compound in MeCN dry->add_precursor react Heat at 100-110 °C for 10-15 min add_precursor->react distill Distillation react->distill collect Collect [¹⁸F]Ethyl Fluoroacetate distill->collect radio_tlc Radio-TLC collect->radio_tlc hplc HPLC collect->hplc

Caption: Automated workflow for the synthesis of [¹⁸F]ethyl fluoroacetate.

Quality Control: Analysis and Characterization

Rigorous quality control is essential to ensure the purity and identity of the radiolabeled product.

Radio-Thin Layer Chromatography (Radio-TLC)

Radio-TLC is a rapid method to determine radiochemical purity.

  • Stationary Phase: Silica gel plates.

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 95:5 v/v) is a common starting point. The optimal mobile phase should provide good separation between the product ([¹⁸F]ethyl fluoroacetate) and unreacted [¹⁸F]fluoride.[2][8]

  • Detection: A radio-TLC scanner is used to detect the distribution of radioactivity on the plate.

  • Expected Results: Unreacted [¹⁸F]fluoride will remain at the origin (R_f_ = 0), while the more lipophilic [¹⁸F]ethyl fluoroacetate will migrate with the solvent front (R_f_ > 0.5).

High-Performance Liquid Chromatography (HPLC)

HPLC provides a more quantitative analysis of radiochemical and chemical purity.

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water or a buffer solution. It is recommended to use a mobile phase with a pH > 5 for silica-based C18 columns to ensure good recovery of [¹⁸F]fluoride.[9][10]

  • Detectors: A radioactivity detector in series with a UV detector. The UV detector can be used to identify the non-radioactive this compound and ethyl fluoroacetate standards.

  • Expected Results: The retention time of the radioactive product should match that of an authentic, non-radioactive ethyl fluoroacetate standard.

AnalysisTypical ParametersExpected Outcome
Radio-TLC Silica gel, Acetonitrile/Water (95:5)R_f_ ([¹⁸F]F⁻) = 0; R_f_ ([¹⁸F]EFA) > 0.5
HPLC C18 column, MeCN/H₂O (pH > 5)Retention time of product matches standard
Radiochemical Purity > 95%[1][7]
Radiochemical Yield 25-50% (decay corrected)[1][7]

Safety and Handling

This compound and its product, ethyl fluoroacetate, are hazardous materials that require strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood or a shielded hot cell.

  • Toxicity: Fluoroacetates are highly toxic.[9][11] Avoid inhalation, ingestion, and skin contact. In case of exposure, seek immediate medical attention.[5]

  • Flammability: this compound is a flammable liquid.[5][6] Keep away from heat, sparks, and open flames.

  • Radiation Safety: Adhere to all principles of ALARA (As Low As Reasonably Achievable) when handling ¹⁸F. Use appropriate shielding (e.g., lead bricks) and minimize exposure time.

  • Waste Disposal: Dispose of all chemical and radioactive waste in accordance with institutional and regulatory guidelines.

Conclusion and Future Perspectives

The use of this compound as a precursor for the synthesis of [¹⁸F]ethyl fluoroacetate offers a reliable method for producing this valuable pro-radiotracer. The protocols outlined in this document, when executed with precision and adherence to safety standards, can yield a high-purity product suitable for preclinical and clinical research. Future work may focus on optimizing reaction conditions to improve radiochemical yields and exploring the use of microfluidic platforms for more efficient and automated synthesis.

References

  • Sun, L.-Q., et al. (2007). A Novel Method for Preparation of Ethyl [18F]Fluoroacetate. 2007 International Conference on Complex Medical Engineering.[Link]

  • Mori, T., et al. (2005). NEW APROACH TO THE PREPARATION OF ETHYL [F-18]FLUOROACETATE-A SIMPLE METHOD VIA DISTILLATION. Journal of Labelled Compounds and Radiopharmaceuticals, 48(S1), S218.[Link]

  • Mori, T., et al. (2009). Preparation and evaluation of ethyl [(18)F]fluoroacetate as a proradiotracer of [(18)F]fluoroacetate for the measurement of glial metabolism by PET. Nuclear Medicine and Biology, 36(2), 221-228.[Link]

  • Material Safety Data Sheet - Ethyl fluoroacetate, 97%. (n.d.). Cole-Parmer.[Link]

  • Ponde, D. E., et al. (2006). New approach to fully automated synthesis of sodium [18F]fluoroacetate -- a simple and fast method using a commercial synthesizer. Nuclear Medicine and Biology, 33(1), 153-158.[Link]

  • Hayes, T. L., et al. (2023). Detrimental impact of aqueous mobile phases on 18F-labelled radiopharmaceutical analysis via radio-TLC. Analytical Methods, 15(3), 377-387.[Link]

  • Pees, A., et al. (2015). Retention of [(18)F]fluoride on reversed phase HPLC columns. Journal of Pharmaceutical and Biomedical Analysis, 111, 219-225.[Link]

  • Yu, S. (2006). Review of 18F-FDG Synthesis and Quality Control. Biomedical Imaging and Intervention Journal, 2(4), e57.[Link]

  • Onega, M., et al. (2010). Electronic Supplementary Information Fluorinase mediated chemoenzymatic synthesis of [18F]- fluoroacetate. The Royal Society of Chemistry.[Link]

  • Rios, A., et al. (2023). Detrimental impact of aqueous mobile phases in 18F-labelled radiopharmaceutical analysis via radio-TLC. eScholarship, University of California.[Link]

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Troubleshooting & Optimization

Technical Support Center: Minimizing Side Product Formation in Ethyl Chlorofluoroacetate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for ethyl chlorofluoroacetate (ECFA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but reactive intermediate.[1][2] Our goal is to provide field-proven insights and actionable protocols to help you minimize side product formation, maximize yield, and ensure the integrity of your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis and use of this compound.

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: The profile of impurities is highly dependent on the synthetic route and reaction conditions. However, several common side products are frequently observed. These include starting materials, products from incomplete or excessive halogenation, and byproducts from side reactions like hydrolysis or self-condensation.

Impurity/Side ProductChemical FormulaCommon Cause
Ethyl Dichloroacetate Cl₂CHCO₂EtIncomplete fluorination of a dichloro- precursor.
Ethyl Trichloroacetate Cl₃CCO₂EtPresence of trichloro- starting material or side reactions.[3]
Ethyl Difluoroacetate F₂CHCO₂EtOver-fluorination or use of related starting materials.[4][5]
Chlorofluoroacetic Acid ClFCHCOOHHydrolysis of the ester group by water, often catalyzed by residual acid or base.[6]
β-Keto Ester EtO₂CCH(Cl)F-C(O)CFClCO₂EtBase-catalyzed Claisen self-condensation.[7]
Unreacted Starting Materials VariesIncomplete reaction due to insufficient time, improper temperature, or poor mixing.

Q2: My reaction mixture has turned into a dark, tarry substance. What is the likely cause?

A2: The formation of dark, polymeric, or tarry material is a common sign of product decomposition or uncontrolled side reactions.[8]

  • Causality: This is often triggered by excessive heat or the presence of strong acids or bases that were not neutralized before heating, such as during distillation.[6] this compound and related halogenated esters can be unstable at high temperatures, especially when acidic or basic impurities are present.[9] These conditions can catalyze polymerization or complex condensation reactions.[10]

  • Preventative Measures:

    • Strict Temperature Control: Maintain the recommended temperature throughout the reaction and purification process.

    • Thorough Workup: Crucially, perform an aqueous wash with a mild base like sodium bicarbonate solution to neutralize and remove any residual acid catalysts (e.g., H₂SO₄) or acidic byproducts (e.g., HCl, HF) before attempting distillation.[6][9]

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation pathways that may contribute to color formation.[8]

Q3: Why is my product yield consistently low, even when the reaction appears to go to completion by TLC/GC?

A3: Low isolated yield after a seemingly complete reaction often points to losses during the workup and purification stages.

  • Mechanical Losses: Ensure transfers between vessels are quantitative. Rinsing glassware with a small amount of the extraction solvent can help recover adhered product.

  • Hydrolysis During Workup: Aggressive washing with strong bases or prolonged contact with aqueous phases can lead to hydrolysis of the ester product. Use a saturated sodium bicarbonate solution, which is basic enough to neutralize acids but mild enough to minimize hydrolysis.[6]

  • Decomposition During Distillation: As mentioned in Q2, attempting to distill the crude product without first removing acidic impurities is a primary cause of yield loss due to thermal decomposition.[6]

  • Inefficient Extraction: Ensure the correct organic solvent is used for extraction and that a sufficient number of extractions are performed to recover all the product from the aqueous layer.

Section 2: Troubleshooting Guide for Synthesis & Reactions

This guide provides specific troubleshooting advice for common side reactions.

Issue 1: Presence of Over-/Under-Halogenated Impurities
  • Symptoms: GC-MS or NMR analysis shows the presence of species like ethyl dichloroacetate or ethyl difluoroacetate.

  • Root Cause Analysis: This issue stems from a lack of control over the halogen exchange process during synthesis (e.g., fluorination of ethyl chloroacetate). The reaction kinetics for each halogen substitution are different, and non-optimal conditions can lead to a mixture of products.

  • Troubleshooting & Optimization:

    • Control Stoichiometry: Ensure the precise molar ratio of the halogenating agent to the substrate. An excess or deficit will directly lead to over- or under-halogenation.

    • Optimize Temperature: Halogen exchange reactions are often temperature-sensitive. A lower temperature may increase selectivity but slow the reaction rate, while a higher temperature can lead to over-reaction. A temperature study is recommended. For example, some preparations specify maintaining temperatures as low as 5–15°C.[6]

    • Homogeneous Reaction Mixture: Ensure efficient stirring to avoid localized "hot spots" or areas of high reactant concentration, which can lead to a broader product distribution.

Issue 2: Formation of β-Keto Ester via Claisen Condensation
  • Symptoms: A higher molecular weight impurity is detected, often with a characteristic signal in ¹H NMR for the methine proton between two carbonyl groups.

  • Root Cause Analysis: This is a classic Claisen self-condensation reaction, which occurs when an ester with an α-hydrogen is treated with a strong base (e.g., sodium ethoxide, LDA).[7] The base deprotonates the α-carbon, creating an enolate that then attacks the carbonyl group of another ester molecule.

  • Troubleshooting & Optimization:

    • Avoid Strong Bases: If possible, use non-basic or only mildly basic conditions for your reaction. If a base is required, consider weaker, non-nucleophilic bases.

    • Low Temperature: If a strong base is unavoidable, run the reaction at very low temperatures (e.g., -78 °C) to disfavor the condensation pathway. Add the ester slowly to a solution of the base to keep the ester concentration low at any given time.

    • Use of Aprotic Solvents: Protic solvents like ethanol can facilitate enolate formation and proton exchange. Switching to an aprotic solvent like THF or diethyl ether can sometimes suppress this side reaction.

Diagram: Claisen Condensation Side Reaction

G cluster_main Claisen Self-Condensation Pathway ECFA1 This compound (Molecule 1) Enolate Enolate Intermediate ECFA1->Enolate Strong Base (e.g., NaOEt) Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral Nucleophilic Attack ECFA2 This compound (Molecule 2) ECFA2->Tetrahedral Product β-Keto Ester Side Product Tetrahedral->Product Expels EtO⁻

Caption: Pathway of β-Keto Ester Side Product Formation.

Section 3: Recommended Protocols & Workflows

Adherence to robust protocols is the most effective way to ensure reproducibility and minimize side product formation.

Protocol 1: Optimized Aqueous Workup Procedure

This protocol is designed to effectively remove acidic impurities post-reaction to prevent degradation during subsequent steps.

  • Transfer: Transfer the entire crude reaction mixture to a separatory funnel. If the reaction was run neat, dilute it with an equal volume of an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) to facilitate phase separation.

  • Initial Water Wash: Wash the organic phase with an equal volume of cold deionized water to remove the bulk of water-soluble impurities. Separate the layers.

  • Neutralization Wash: Carefully wash the organic phase with an equal volume of saturated sodium bicarbonate (NaHCO₃) solution.

    • Scientist's Note: Vent the separatory funnel frequently, as CO₂ gas will evolve if significant acid is present. Continue washing until no more gas evolution is observed. This step is critical for removing residual acid catalysts.[6][9]

  • Brine Wash: Wash the organic phase one final time with an equal volume of saturated sodium chloride (brine) solution. This helps to break up emulsions and removes residual water from the organic layer.

  • Drying: Separate the organic layer and transfer it to an Erlenmeyer flask. Dry the solution over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask until the drying agent no longer clumps together.

  • Filtration: Filter off the drying agent. The resulting clear solution is now ready for solvent removal and distillation.

Diagram: Purification Workflow

G Crude Crude Reaction Mixture Workup Aqueous Workup (Protocol 1) Crude->Workup Neutralize Acids Drying Dry with Na₂SO₄/MgSO₄ Workup->Drying Filter Filter off Drying Agent Drying->Filter SolventRemoval Solvent Removal (Rotovap) Filter->SolventRemoval Distill Fractional Vacuum Distillation SolventRemoval->Distill Purify Pure Pure this compound Distill->Pure

Caption: General workflow for the purification of this compound.

References

  • Ethyl trifluoroacetate - Wikipedia. Wikipedia. Available at: [Link]

  • Acetic acid, chlorofluoro-, ethyl ester - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • CN102311343A - Processing technique of ethyl difluoroacetate - Google Patents. Google Patents.
  • Mastering Organic Synthesis with Ethyl Chlorodifluoroacetate: A Chemist's Guide. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • WO2017025985A1 - Process of producing ethyl difluoroacetate - Google Patents. Google Patents.
  • Ethyl fluoroacetate | C4H7FO2 | CID 9988 - PubChem. PubChem. Available at: [Link]

  • Ethyl chloroacetate - Wikipedia. Wikipedia. Available at: [Link]

  • This compound - MySkinRecipes. MySkinRecipes. Available at: [Link]

  • Safety Data Sheet: Ethyl chloroacetate - Carl ROTH. Carl ROTH. Available at: [Link]

  • JP2002080422A - Method for synthesizing ethyl trifluoroacetate - Google Patents. Google Patents.
  • CN111689858B - Method for preparing ethyl chloroformate - Google Patents. Google Patents.
  • Ethyl Chloroacetate a Deadly Precursor to Many Pharmaceuticals - YouTube. YouTube. Available at: [Link]

  • CN102731298A - Method for purifying ethyl acetate - Google Patents. Google Patents.
  • Make Ethyl Chloroacetate Synthesis with Dean Stark. - YouTube. YouTube. Available at: [Link]

  • Ethyl Chloroacetate: Complete Guide - HighMountain Chem. HighMountain Chem. Available at: [Link]

  • Preparative purification of tetrabromotetrachlorofluorescein and phloxine B by centrifugal counter-current chromatography - PubMed. PubMed. Available at: [Link]

  • I want to stop water molecules generated as a byproduct in an Organic Synthesis to stop interfering and causing further side products, any ideas? | ResearchGate. ResearchGate. Available at: [Link]

  • Amidation of ethyl chloroacetate using La(OTf)3 (ref.[11] – Section 2.1). - ResearchGate. ResearchGate. Available at: [Link]

  • ICSC 1081 - ETHYL CHLOROACETATE. ILO. Available at: [Link]

  • 23.7: The Claisen Condensation Reaction - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

  • Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC. NCBI. Available at: [Link]

  • ETHYLENE OXIDE PRODUCT STEWARDSHIP GUIDANCE MANUAL (2023) - American Chemistry Council. American Chemistry Council. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in the Synthesis of Ethyl Chlorofluoroacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for the synthesis of ethyl chlorofluoroacetate. This resource is designed for researchers, scientists, and drug development professionals seeking to overcome common challenges and optimize their synthetic protocols. As Senior Application Scientists, we have consolidated our expertise and field-proven insights to help you troubleshoot low yields and other frequently encountered issues.

Troubleshooting Guide: Low Yields

Low yields in the synthesis of this compound can be a significant impediment. This guide addresses the most common problems in a question-and-answer format, providing actionable solutions.

Q1: My halogen exchange (Halex) reaction using ethyl dichloroacetate and a fluoride source is resulting in a consistently low yield. What are the probable causes?

The halogen exchange reaction is a critical step, and its efficiency is sensitive to several factors. Low yields can often be attributed to the choice and quality of the fluoride source, the presence of moisture, suboptimal reaction temperatures, and the effectiveness of the catalyst.

A1: Key Troubleshooting Steps

  • Fluoride Source and Quality: The reactivity of your fluoride salt is a crucial parameter.

    • Potassium Fluoride (KF): While a cost-effective option, its low solubility in aprotic solvents can limit reaction rates. To improve its efficacy, consider using spray-dried KF to increase the surface area or employing a phase-transfer catalyst.

    • Cesium Fluoride (CsF): This salt offers higher yields due to its greater solubility, though it comes at a higher cost.

    • Tetrabutylammonium Fluoride (TBAF): While highly soluble and reactive, TBAF is extremely hygroscopic. Any introduced water can lead to detrimental side reactions. Ensure it is rigorously dried before use.

  • Water Contamination: The presence of water can lead to the formation of byproducts such as ethyl glyoxylate, significantly reducing your yield.

    • Solution: All glassware should be oven-dried prior to use. Utilize anhydrous solvents and ensure your reagents, especially hygroscopic fluoride salts, are thoroughly dried.

  • Reaction Temperature and Duration: The fluorination of ethyl dichloroacetate is an equilibrium-driven process.

    • Optimization: The optimal temperature range is typically between 145-150 °C.[1] Lower temperatures can result in incomplete conversion, whereas excessively high temperatures may favor the formation of the common side product, ethyl difluoroacetate. It is highly recommended to monitor the reaction's progress using Gas Chromatography (GC) to determine the ideal reaction time.

  • Catalyst Selection and Concentration: A phase-transfer catalyst (PTC) is often necessary to facilitate the reaction between a solid fluoride salt and the liquid organic substrate.[2]

    • Common PTCs: Quaternary ammonium salts like Tetrabutylammonium Bromide (TBAB) or Tetrabutylammonium Chloride (TBAC) are effective choices.[1]

    • Concentration: Typically, a catalyst loading of 4-5 mol% is a good starting point.[1] Insufficient catalyst will lead to a slow reaction, while an excess can sometimes promote unwanted side reactions.

Experimental Protocol: Optimizing the Halex Reaction

  • Preparation: Oven-dry all glassware overnight at 120 °C and allow it to cool under a stream of dry nitrogen or argon.

  • Reagents:

    • Ethyl dichloroacetate (1.0 eq)

    • Spray-dried Potassium Fluoride (2.5-3.5 eq)[1]

    • Tetrabutylammonium bromide (TBAB) (0.04 eq)[1]

    • Anhydrous sulfolane (solvent)[1]

  • Procedure:

    • In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, combine anhydrous sulfolane, spray-dried KF, and TBAB.

    • Stir the mixture vigorously for 30 minutes to create a fine suspension.

    • Add the ethyl dichloroacetate dropwise over a period of 15-20 minutes.

    • Heat the reaction mixture to 145-150 °C and monitor its progress by taking aliquots every hour for GC analysis.[1]

    • Once the starting material has been consumed, cool the reaction to room temperature.

    • Filter the inorganic salts and wash the filter cake with a small amount of anhydrous solvent.

    • The crude product in the filtrate can then be purified via fractional distillation under reduced pressure.

Q2: I'm observing a significant amount of ethyl difluoroacetate as a byproduct. How can I enhance the selectivity for this compound?

The formation of ethyl difluoroacetate from a subsequent halogen exchange reaction is a common challenge. Controlling the stoichiometry of the reagents and the reaction conditions is essential for maximizing the desired mono-fluorinated product.

A2: Strategies to Improve Selectivity

  • Stoichiometry of the Fluoride Source: An excessive amount of the fluoride source will drive the reaction toward the di-fluorinated product.

    • Recommendation: Begin with a molar ratio of 1.5 to 2.5 equivalents of the fluoride source to ethyl dichloroacetate.[1] This slight excess promotes complete conversion of the starting material without excessively encouraging the second fluorination.

  • Reaction Monitoring: Close monitoring of the reaction is critical.

    • Technique: Use Gas Chromatography (GC) to track the disappearance of the starting material and the appearance of both the desired product and the di-fluorinated byproduct. The reaction should be stopped when the optimal conversion to this compound is reached to prevent further fluorination.

Data Presentation: Influence of KF Stoichiometry on Product Distribution

Molar Equivalents of KFConversion of Ethyl Dichloroacetate (%)Selectivity for this compound (%)Selectivity for Ethyl Difluoroacetate (%)
1.5959010
2.5>998218
3.5>996535

Note: This table presents a typical trend; actual results may vary depending on specific reaction conditions.

FAQs: Synthesis of this compound

Q: What is the most suitable solvent for this reaction? A: Polar aprotic solvents are generally the best choice. Sulfolane is a highly effective solvent for this reaction.[1] Other options include acetonitrile and dimethylformamide (DMF).

Q: How can I effectively dry my reagents and solvents? A:

  • Solvents: Anhydrous solvents can be purchased or dried using standard laboratory methods, such as distillation over an appropriate drying agent (e.g., calcium hydride for acetonitrile).

  • Potassium Fluoride: For industrial applications, spray-drying is effective. In a laboratory setting, KF can be dried by heating it under vacuum at 150 °C for several hours.

  • TBAF: This reagent is highly hygroscopic. It is advisable to purchase an anhydrous grade and handle it within a glovebox.

Q: What safety precautions should I take? A: this compound is a lachrymator and should be handled in a well-ventilated fume hood. The fluoride salts used are toxic and require the use of appropriate personal protective equipment (PPE), including gloves and safety glasses.

Visualizing the Troubleshooting Process

The following diagram provides a logical workflow for troubleshooting low yields in the synthesis of this compound.

Troubleshooting_Workflow start Low Yield of this compound check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions 2. Assess Reaction Conditions start->check_conditions check_byproducts 3. Analyze for Byproducts start->check_byproducts sub_reagents1 Are Reagents & Solvents Anhydrous? check_reagents->sub_reagents1 sub_reagents2 Is Stoichiometry of Fluoride Source Correct? check_reagents->sub_reagents2 sub_conditions1 Is Temperature Optimal (145-150 °C)? check_conditions->sub_conditions1 sub_conditions2 Is Phase-Transfer Catalyst Effective? check_conditions->sub_conditions2 sub_byproducts1 Is Ethyl Difluoroacetate a Major Byproduct? check_byproducts->sub_byproducts1 action_dry Thoroughly Dry All Reagents and Solvents sub_reagents1->action_dry No action_stoichiometry Adjust Stoichiometry (1.5-2.5 eq. F-) sub_reagents2->action_stoichiometry No solution Optimized Yield action_dry->solution action_stoichiometry->solution action_temp Optimize Temperature with GC Monitoring sub_conditions1->action_temp No action_catalyst Use/Optimize PTC (e.g., TBAB) sub_conditions2->action_catalyst No action_temp->solution action_catalyst->solution sub_byproducts1->action_stoichiometry Yes

Caption: A decision tree for troubleshooting low yields.

References

  • Processing technique of ethyl difluoroacetate. Google Patents. (CN102311343A).
  • Acetic acid, chlorofluoro-, ethyl ester. Organic Syntheses Procedure. Retrieved from [Link]

  • Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. Retrieved from [Link]

  • Late-Stage Fluorination: From Fundamentals to Application. ACS Publications - Organic Process Research & Development. Retrieved from [Link]

Sources

Identifying impurities in ethyl chlorofluoroacetate by GC-MS.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of ethyl chlorofluoroacetate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify impurities. As a critical starting material and intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount. This document provides in-depth, experience-based answers to common challenges and questions encountered during its analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities I should expect in a sample of this compound and where do they come from?

A1: The profile of potential impurities is heavily dependent on the synthetic route used to manufacture the this compound. One common synthesis involves the reaction of 2-chloro-1,1,2-trifluoroethyl ethyl ether with sulfuric acid.[1] Another route is the reaction of sulfuryl chloride with ethyl fluoroacetate.[1]

Based on these pathways, impurities can be categorized as:

  • Starting Materials & Reagents: Unreacted precursors such as ethyl fluoroacetate or 2-chloro-1,1,2-trifluoroethyl ethyl ether.

  • By-products: Formed from side reactions. This could include isomers or related halogenated esters like ethyl dichloroacetate or ethyl difluoroacetate.

  • Solvents & Degradation Products: Residual solvents from the reaction or purification process (e.g., benzene, ethanol) and products from decomposition, especially if the crude product is not properly neutralized after synthesis.[1][2]

The following table summarizes likely impurities:

Impurity NameSourceLikely m/z Fragments
Ethyl FluoroacetateStarting Material92 (M+), 65, 47, 45, 29
Ethyl ChloroacetateBy-product/Intermediate122 (M+), 87, 77, 64, 49, 29
Ethyl DichloroacetateBy-product156 (M+), 121, 111, 83, 63, 29
EthanolReagent/Solvent46 (M+), 45, 31
2-chloro-1,1,2-trifluoroethyl ethyl etherStarting Material160 (M+), 125, 93, 82, 47
Q2: What is the expected fragmentation pattern for this compound in GC-MS, and what are the key diagnostic ions?

A2: this compound (C₄H₆ClFO₂, MW ≈ 140.5 g/mol ) will fragment in a predictable manner under standard Electron Ionization (EI). The high-energy electrons in the ion source will dislodge an electron from the molecule to form a molecular ion (M⁺), which then breaks apart into smaller, charged fragments.[3]

The key fragmentation pathways for esters involve cleavage at the bonds adjacent to the carbonyl group (C=O).[4][5] For this compound, this leads to several diagnostic ions:

  • Molecular Ion (M⁺) [CH₃CH₂OC(O)CHFCl]⁺: Look for a peak at m/z 140. Due to the presence of chlorine, you will also see a characteristic M+2 isotope peak at m/z 142 with an intensity of approximately one-third of the M⁺ peak. This isotopic signature is a crucial confirmation of a chlorine-containing fragment.

  • Loss of Ethoxy Radical [-OCH₂CH₃]: Cleavage of the ester bond results in the formation of the chlorofluoroacetyl cation, [C(O)CHFCl]⁺ , at m/z 95 . This is often a prominent peak. You will also see its corresponding isotope peak at m/z 97.

  • Loss of Chlorine [-Cl]: Fragmentation can involve the loss of a chlorine atom, leading to the [M-Cl]⁺ ion at m/z 105 .

  • Loss of Carboethoxy Group [-COOCH₂CH₃]: This would result in the [CHFCl]⁺ fragment at m/z 67 (and its isotope at m/z 69).

  • Ethyl Cation [CH₃CH₂]⁺: A common fragment from the ethyl ester portion will appear at m/z 29 .

The diagram below illustrates these primary fragmentation pathways.

G M [CH₃CH₂-O-C(O)-CHFCl]⁺˙ m/z 140/142 F1 [C(O)CHFCl]⁺ m/z 95/97 M->F1 - •OCH₂CH₃ F2 [M-Cl]⁺ m/z 105 M->F2 - •Cl F3 [CHFCl]⁺ m/z 67/69 M->F3 - •COOCH₂CH₃ F5 [COOCH₂CH₃]⁺ m/z 89 M->F5 - •CHFCl F4 [CH₃CH₂]⁺ m/z 29 F5->F4 - CO₂

Caption: Key fragmentation pathways for this compound in EI-MS.

Troubleshooting Guide

Q3: I see several unexpected small peaks in my chromatogram. How can I determine if they are impurities, contaminants, or artifacts?

A3: This is a common and critical challenge. A systematic approach is required to differentiate between sample-related impurities and system-related artifacts.[6][7]

Step-by-Step Identification Protocol:

  • Run a Solvent Blank: Inject the pure solvent used to dissolve your sample. Any peaks present in the blank run are contaminants from your solvent, vial, or syringe and not from your sample.

  • Check for Septum Bleed: Inject a blank after heating the injector to a high temperature. A series of regularly spaced, broad peaks often indicates siloxane bleed from the injector septum.[8] If observed, use a high-quality, low-bleed septum.

  • Analyze the Mass Spectra:

    • Library Search: Compare the mass spectrum of each unknown peak against a commercial library (e.g., NIST, Wiley). A high match index (>800) provides a strong preliminary identification.[9]

    • Isotope Patterns: Look for the characteristic 3:1 ratio for a single chlorine atom (M+2), or other patterns for multiple halogens. This is a powerful tool for identifying halogenated impurities.

    • Logical Fragmentation: Even without a library match, interpret the fragmentation pattern. Does it correspond to a plausible side product or starting material from your synthesis?[4]

  • Confirm with a Standard: If you have a hypothesis about an impurity's identity, the most definitive confirmation is to inject a certified reference standard of that compound and verify that both the retention time and mass spectrum match perfectly.

The workflow below outlines this logical process.

G start Unexpected Peak Observed blank Run Solvent Blank start->blank peak_in_blank Peak Present in Blank? blank->peak_in_blank contaminant Source is Contamination (Solvent, Vial, System) peak_in_blank->contaminant Yes not_contaminant Peak is Sample-Related peak_in_blank->not_contaminant No analyze_ms Analyze Mass Spectrum not_contaminant->analyze_ms library Library Search (NIST/Wiley) analyze_ms->library isotope Check Isotope Patterns (e.g., Cl, Br) analyze_ms->isotope fragment Manual Interpretation analyze_ms->fragment hypothesis Formulate Hypothesis on Structure library->hypothesis isotope->hypothesis fragment->hypothesis confirm Confirm with Reference Standard hypothesis->confirm identified Impurity Identified confirm->identified

Caption: Systematic workflow for identifying unknown peaks in a GC-MS chromatogram.

Q4: My peaks for this compound and its impurities are tailing significantly. What is causing this and how do I fix it?

A4: Peak tailing is typically a sign of "active sites" within your GC system.[10] These are points where your analyte can undergo unwanted secondary interactions (like hydrogen bonding), which delay its passage through the system and distort the peak shape. Halogenated compounds can be particularly susceptible.

Common Causes and Solutions:

  • Contaminated or Active Inlet Liner: The glass inlet liner is a common culprit. Over time, it can accumulate non-volatile residues or have exposed silanol groups.

    • Solution: Replace the inlet liner. For active compounds, using a deactivated liner (silanized) is highly recommended.[7]

  • Column Contamination: The first few meters of the analytical column can become contaminated with matrix components.

    • Solution: "Dry" the column by removing 10-15 cm from the inlet end. This removes the most contaminated section. If this doesn't work, the column may need to be replaced.

  • Improper Column Installation: If the column is not seated correctly in the injector or detector, it can create dead volume, leading to peak distortion.

    • Solution: Re-install the column according to the manufacturer's instructions, ensuring the correct insertion depth and that the ferrule is properly tightened to prevent leaks.[8][11]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to tailing or fronting peaks.

    • Solution: Dilute your sample or increase the split ratio in your injection method.[10]

Q5: I'm struggling with poor resolution between two closely eluting impurity peaks. What parameters should I adjust?

A5: Improving the separation (resolution) between two peaks requires optimizing the chromatographic conditions. The goal is to either increase the difference in their retention times or decrease their peak widths.

Optimization Strategies:

  • Modify the Temperature Program: This is the most effective first step. A slower temperature ramp rate (e.g., decreasing from 10°C/min to 5°C/min) gives the analytes more time to interact with the stationary phase, often significantly improving separation.[10]

  • Adjust Carrier Gas Flow Rate: Every column has an optimal flow rate (or linear velocity) for maximum efficiency. Deviating too far from this optimum can broaden peaks and reduce resolution. Check your column's specifications and adjust the flow rate accordingly. For most standard columns, a helium flow rate of 1-1.5 mL/min is a good starting point.

  • Use a Longer Column: Doubling the column length will increase the resolution by a factor of approximately 1.4. This is a good option if you consistently analyze for these specific impurities, but it will also increase analysis time.

  • Change the Stationary Phase: If optimizing the parameters on your current column fails, the selectivity of the stationary phase may be insufficient. Switching to a column with a different polarity (e.g., a mid-polarity phase like a 50% phenyl-dimethylpolysiloxane) can alter the elution order and improve separation.

Standard Operating Protocol

GC-MS Method for Impurity Profiling of this compound

This protocol provides a robust starting point for the analysis. It should be validated according to ICH guidelines for specificity, linearity, accuracy, and precision for your specific application.[12][13][14]

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent (e.g., Dichloromethane or Ethyl Acetate, GC grade). This yields a concentration of ~5 mg/mL.

  • Transfer an aliquot to a 2 mL autosampler vial.

2. GC-MS Instrumentation & Conditions:

ParameterSettingRationale
GC System Agilent, Shimadzu, or equivalent
Column 5% Phenyl-dimethylpolysiloxane (e.g., HP-5ms, ZB-5ms)[15]A robust, general-purpose non-polar column suitable for volatile halogenated compounds.
30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions providing good efficiency and capacity.
Carrier Gas Helium, 99.999% purityInert carrier gas, optimal for MS.
Flow Rate 1.2 mL/min (Constant Flow Mode)Provides good chromatographic efficiency.
Inlet Split/Splitless
Inlet Temp 250 °CEnsures complete vaporization of the analyte and impurities.
Injection Mode SplitPrevents column overload from the main component.
Split Ratio 50:1 (Adjust as needed)Can be lowered to detect trace impurities.
Injection Vol. 1 µL
Oven Program Initial Temp: 50°C, hold for 2 minAllows for good focusing of analytes at the head of the column.
Ramp: 10°C/min to 280°CSeparates compounds based on boiling point.
Hold: Hold at 280°C for 5 minEnsures all components are eluted from the column.
MS System Quadrupole Mass Spectrometer
Transfer Line 280 °CPrevents condensation of analytes between GC and MS.
Ion Source Temp 230 °CStandard temperature for stable ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard energy for reproducible fragmentation and library matching.
Scan Range m/z 25 - 350Covers the expected mass range of the parent compound and its impurities.

References

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024). ResearchGate. [Link]

  • DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. (2020). International Journal of Pharmaceutical Sciences and Research. [Link]

  • GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. (2025). Pharmaeli. [Link]

  • How Do I Troubleshoot a Problem on My GC-MS?. (2019). Royal Society of Chemistry. [Link]

  • Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. (2023). MDPI. [Link]

  • GC Troubleshooting Guide. Restek. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • GC/MS Identification of Impurities. (2024). Medistri. [Link]

  • This compound. Organic Syntheses. [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • GC Troubleshooting. Stepbio. [Link]

  • Ethyl chloroacetate. Wikipedia. [Link]

  • Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. Shimadzu. [Link]

  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell. [Link]

  • Mass fragmentation pattern of identified compounds from ethyl acetate... (2021). ResearchGate. [Link]

  • Mass Spectrometry: Fragmentation Patterns. Scribd. [Link]

  • mass spectrum of ethyl ethanoate fragmentation pattern. Doc Brown's Chemistry. [Link]

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Technical Support Center: Optimizing Reaction Conditions for the Fluorination of Ethyl Chloroacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of ethyl fluoroacetate via the fluorination of ethyl chloroacetate. This document is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into optimizing this critical transformation. Here, we will address common challenges, offer troubleshooting strategies, and explain the causality behind experimental choices to ensure robust and reproducible outcomes.

The conversion of ethyl chloroacetate to ethyl fluoroacetate is a cornerstone reaction for introducing fluorine into organic molecules, producing a vital intermediate for pharmaceuticals, agrochemicals, and materials science.[1][2] While the reaction appears to be a straightforward nucleophilic substitution (SN2), its practical execution is often fraught with challenges including low yields, competing side reactions, and difficult purifications. This guide provides a structured approach to overcoming these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for fluorinating ethyl chloroacetate?

The most prevalent method is a nucleophilic substitution (SN2) reaction, often referred to as the Halex (halogen exchange) reaction. This typically involves treating ethyl chloroacetate with an alkali metal fluoride salt. Potassium fluoride (KF) is the most common choice due to its balance of reactivity and cost.[3] The reaction is usually performed in a high-boiling polar aprotic solvent, and often requires a catalyst to enhance the rate and yield.[3][4]

Q2: How do I choose the right fluorinating agent?

The choice of fluoride source is critical and depends on the desired reactivity and reaction conditions.

Fluorinating AgentKey CharacteristicsConsiderations
Potassium Fluoride (KF) Cost-effective, readily available. Its effectiveness is highly dependent on its physical form (e.g., spray-dried) and the absence of water.[3][5]Standard KF is often not reactive enough due to high lattice energy and low solubility.[6] Spray-dried KF, which has a larger surface area, is significantly more effective.[3][7] Anhydrous conditions are paramount.
Cesium Fluoride (CsF) More soluble and reactive than KF in organic solvents, often leading to higher yields and milder reaction conditions.Significantly more expensive than KF, making it less suitable for large-scale synthesis.
Tetrabutylammonium Fluoride (TBAF) Highly soluble in organic solvents and a very reactive fluoride source.It is highly hygroscopic and its inherent basicity can promote elimination side reactions, especially at elevated temperatures.[8]

For most applications, spray-dried potassium fluoride offers the best compromise between reactivity, cost, and ease of handling.[3]

Q3: What is the role of a phase-transfer catalyst and when should I use one?

A phase-transfer catalyst (PTC) is crucial when using poorly soluble fluoride salts like KF. The catalyst, typically a quaternary ammonium or phosphonium salt (e.g., tetrabutylammonium bromide or cetyltrimethylammonium bromide), facilitates the transfer of the fluoride anion from the solid phase (or aqueous phase) into the organic phase where the reaction with ethyl chloroacetate occurs.[3][7][9] This dramatically increases the reaction rate by overcoming the low solubility of the fluoride salt.[10][11]

Use a PTC when:

  • You are using KF or another sparingly soluble fluoride source.

  • The reaction is sluggish or shows low conversion.

  • You wish to use lower reaction temperatures or shorter reaction times.

Q4: What are the recommended starting conditions for a laboratory-scale reaction?

A reliable starting point for a lab-scale synthesis (<1 mole) would be:

  • Fluoride Source: Spray-dried KF (1.5 - 2.5 equivalents).

  • Substrate: Ethyl chloroacetate (1.0 equivalent).

  • Catalyst: Tetrabutylammonium bromide or a similar PTC (5-10 mol%).

  • Solvent: A high-boiling polar aprotic solvent such as acetonitrile, DMF, or sulfolane.[3][12]

  • Temperature: 80-120°C.[4][9]

  • Atmosphere: Inert (Nitrogen or Argon) to prevent moisture ingress.

Reaction progress should be monitored by GC or TLC.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Problem: Low or No Conversion of Ethyl Chloroacetate

Q: My reaction has stalled, or the conversion to ethyl fluoroacetate is very low after several hours. What are the likely causes and solutions?

Low conversion is the most common issue and can be attributed to several factors. A systematic approach is key to diagnosis.

G start Low Conversion Observed q1 Is your KF source active? start->q1 sol1 Use spray-dried KF. Ensure KF is rigorously dried (>120°C, vacuum) before use. q1->sol1 No q2 Are reaction conditions anhydrous? q1->q2 Yes sol2 Dry solvent over molecular sieves. Use oven-dried glassware. Run under inert atmosphere (N2/Ar). q2->sol2 No q3 Is the temperature high enough? q2->q3 Yes sol3 Gradually increase temperature. Consider a higher boiling solvent (e.g., Sulfolane). q3->sol3 No q4 Is your catalyst active and present in sufficient quantity? q3->q4 Yes sol4 Increase catalyst loading (up to 15 mol%). Ensure catalyst is pure and dry. q4->sol4 No

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Explanations:

  • Inactivity of Potassium Fluoride: Standard, anhydrous KF has a very high lattice energy, making the fluoride ion unavailable for reaction. Furthermore, KF is highly hygroscopic; any adsorbed water will preferentially solvate the fluoride ions, killing their nucleophilicity.

    • Solution: Use spray-dried KF , which has a much higher surface area and reactivity.[3][5] Before use, dry the KF in a vacuum oven at >120°C for at least 12 hours to remove any trace water.[13]

  • Presence of Water: Water is detrimental. It can hydrolyze the starting material and the product, and it strongly solvates the fluoride anion, rendering it non-nucleophilic.[14]

    • Solution: Ensure all components are rigorously anhydrous. Dry your solvent (e.g., over 3Å or 4Å molecular sieves), use oven- or flame-dried glassware, and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.[8]

  • Insufficient Temperature: The C-Cl bond in ethyl chloroacetate is relatively strong, and significant thermal energy is often required to achieve a reasonable reaction rate.

    • Solution: If the reaction is sluggish in a solvent like acetonitrile (b.p. ~82°C), consider switching to a higher-boiling solvent like DMF (b.p. 153°C) or sulfolane (b.p. 285°C) to allow for higher reaction temperatures.[3] A gradual increase in temperature (e.g., in 10°C increments) while monitoring the reaction is advised.

  • Catalyst Issues: The phase-transfer catalyst can degrade, especially at high temperatures over long periods, or it may be present in insufficient quantity.

    • Solution: Ensure the PTC is of high purity. If conversion stalls, consider a second addition of the catalyst. Increasing the catalyst loading from a typical 10 mol% to 15 mol% can sometimes be beneficial.

Problem: Significant Formation of Byproducts

Q: My reaction is proceeding, but I'm observing significant byproducts, primarily ethyl glycolate and ethyl acrylate. How can I suppress these side reactions?

The formation of byproducts is typically a result of competing hydrolysis and elimination pathways.

G ECA Ethyl Chloroacetate (Cl-CH2COOEt) EFA Ethyl Fluoroacetate (F-CH2COOEt) ECA->EFA  Desired SN2 Pathway EG Ethyl Glycolate (HO-CH2COOEt) ECA->EG  Hydrolysis (SN2) EA Ethyl Acrylate (H2C=CHCOOEt) ECA->EA  Elimination (E2) reagents1 KF, PTC (Anhydrous) reagents1->ECA reagents2 H2O (Trace) reagents2->ECA reagents3 Base (F-), High Temp reagents3->ECA

Sources

Technical Support Center: Preventing the Decomposition of Ethyl Chlorofluoroacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for ethyl chlorofluoroacetate (ECFA). This resource is tailored for researchers, scientists, and professionals in drug development who utilize this versatile yet sensitive building block. Here, we address the common challenges associated with its decomposition during chemical reactions, providing robust, field-tested solutions to ensure the integrity and success of your experiments.

Introduction

This compound is a valuable reagent in organic synthesis, particularly for the introduction of the monofluoromethyl group in the development of novel pharmaceuticals and agrochemicals.[1][2] However, its utility can be hampered by its susceptibility to decomposition under various reaction conditions, leading to diminished yields, product impurities, and reproducibility issues. A thorough understanding of its degradation pathways and the implementation of preventative measures are paramount for successful and reliable outcomes. This guide offers in-depth answers to frequently encountered problems, grounded in scientific principles and validated protocols.

Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound during a reaction?

A1: this compound's instability is primarily triggered by nucleophiles, bases, moisture, and elevated temperatures. The main decomposition routes include:

  • Hydrolysis: The ester group is susceptible to hydrolysis, a reaction accelerated by both acidic and basic conditions, yielding chlorofluoroacetic acid and ethanol. The presence of water, even in trace amounts, can significantly contribute to this side reaction.[3]

  • Nucleophilic Attack: The carbon atom bonded to both chlorine and fluorine is electrophilic. It can be attacked by various nucleophiles, potentially leading to the displacement of the chloride or fluoride ion.[4][5]

  • Base-Mediated Elimination: Strong bases can abstract the acidic proton on the α-carbon. This can initiate an elimination reaction, forming undesirable byproducts.

  • Thermal Decomposition: At elevated temperatures, this compound can degrade. During a fire, irritating and highly toxic gases may be generated through thermal decomposition or combustion.[6]

Below is a diagram illustrating these decomposition pathways:

G ECFA This compound Decomposition Decomposition Pathways ECFA->Decomposition Hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) Decomposition->Hydrolysis NucleophilicAttack Nucleophilic Attack (Nu⁻) Decomposition->NucleophilicAttack BaseElimination Base-Mediated Elimination (Strong Base) Decomposition->BaseElimination ThermalDecomposition Thermal Decomposition (Heat) Decomposition->ThermalDecomposition Products Decomposition Products Hydrolysis->Products NucleophilicAttack->Products BaseElimination->Products ThermalDecomposition->Products

Caption: Primary decomposition pathways of this compound.

Troubleshooting Guide
Issue 1: My reaction shows significant hydrolysis of this compound.

Symptoms:

  • Reduced yield of the desired product.

  • Presence of chlorofluoroacetic acid or its salt in the crude product, which can be identified by techniques like NMR or LC-MS.

  • A noticeable decrease in the pH of the unbuffered reaction mixture.

Root Causes & Solutions:

Cause Explanation Recommended Action
Presence of Water Trace amounts of water can lead to ester hydrolysis. Solvents and reagents might not be adequately dry.[7]Protocol: Ensure all solvents and reagents are rigorously dried before use. Employ molecular sieves (e.g., 3Å or 4Å) for drying aprotic solvents. Conduct reactions under an inert atmosphere (nitrogen or argon) to prevent exposure to atmospheric moisture.[8]
Acidic or Basic Conditions Both acid and base catalysis can significantly increase the rate of hydrolysis.[9]Protocol: Aim for a neutral pH if the reaction chemistry allows. If acidic or basic conditions are necessary, consider non-aqueous alternatives. For instance, a hindered organic base like 2,6-lutidine could be a substitute for inorganic hydroxides. In some cases, a Lewis acid might be more suitable than a Brønsted acid.

Experimental Protocol: Solvent Drying

  • Drying Agent Selection: Choose a drying agent compatible with your solvent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane).

  • Distillation: Reflux the solvent over the drying agent under an inert atmosphere for a sufficient period.

  • Collection: Distill the dry solvent directly into the reaction vessel or a storage flask containing activated molecular sieves.

  • Storage: Store dried solvents over activated molecular sieves under an inert atmosphere to maintain their anhydrous condition.[8]

Issue 2: My reaction with a nucleophile results in low yields and multiple byproducts.

Symptoms:

  • A complex crude reaction mixture with numerous unexpected peaks in GC-MS or LC-MS analysis.

  • Low consumption of the starting nucleophile.

  • Formation of products from the nucleophile reacting with decomposed fragments of this compound.

Root Causes & Solutions:

Cause Explanation Recommended Action
Strongly Basic Nucleophile Highly reactive nucleophiles can also be strong bases, which can promote elimination reactions over the desired substitution.Protocol: Carefully control the stoichiometry. A slow, controlled addition of either the nucleophile or this compound can help maintain a low instantaneous concentration, thus favoring the desired reaction pathway. If elimination is a major issue, consider using a weaker, more sterically hindered base.
High Reaction Temperature Elevated temperatures accelerate all reaction rates, including undesirable side reactions and decomposition.[6]Protocol: Conduct the reaction at the lowest temperature that provides a reasonable rate. It is advisable to start at a low temperature (e.g., 0 °C or -78 °C) and gradually warm the reaction, monitoring its progress by TLC or LC-MS.
Solvent Choice The solvent can significantly influence the reactivity of the nucleophile and the stability of the this compound.Protocol: While polar aprotic solvents like DMF or DMSO can enhance nucleophilicity, they may also promote decomposition. Consider less polar aprotic solvents such as THF or dichloromethane. The optimal solvent will be reaction-specific.

Workflow for Optimizing Nucleophilic Substitution Reactions:

G Start Reaction Setup TempControl Control Temperature (Start low, e.g., 0°C) Start->TempControl SlowAddition Slow Reagent Addition TempControl->SlowAddition Monitoring Monitor Progress (TLC, LC-MS) SlowAddition->Monitoring Monitoring->SlowAddition Incomplete Workup Quench and Workup Monitoring->Workup Complete Analysis Analyze Products Workup->Analysis Optimization Optimize Conditions (Solvent, Base, Temp.) Analysis->Optimization Low Yield/ Byproducts Optimization->Start Re-run

Caption: A systematic workflow for optimizing nucleophilic substitution reactions involving this compound.

References
  • Vertex AI Search. (n.d.). Ethyl fluoroacetate - SAFETY DATA SHEET.
  • Organic Chemistry Portal. (n.d.). Reformatsky Reaction.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl fluoroacetate, 97%.
  • Chem-Impex. (n.d.). This compound.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: ethyl chloroacetate.
  • Sanmenxia Meile. (n.d.). Operation, Disposal and Storage of Ethyl Fluoroacetate.
  • Organic Syntheses. (n.d.). Acetic acid, chlorofluoro-, ethyl ester.
  • ChemicalBook. (2025). Ethyl fluoroacetate - Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). This compound 98 401-56-9.
  • Wikipedia. (n.d.). α-Halo carboxylic acids and esters.
  • Sigma-Aldrich. (n.d.). Ethyl chlorodifluoroacetate 98 383-62-0.
  • Benchchem. (n.d.). Technical Support Center: Reactions Involving Ethyl 2-chloroacetoacetate.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Reactivity of α-Haloglycine Esters: Hyperconjugation in Action.
  • ResearchGate. (n.d.). Degree of hydrolysis of ethyl chloroacetate as determined with the analytical method.
  • MySkinRecipes. (n.d.). This compound.
  • PubChem. (n.d.). Ethyl chloroacetate.

Sources

Technical Support Center: Managing Exothermic Reactions Involving Ethyl Chlorofluoroacetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals. It provides in-depth technical guidance, troubleshooting advice, and safety protocols for managing exothermic reactions involving ethyl chlorofluoroacetate. The information herein is designed to supplement, not replace, institutional safety protocols and professional judgment.

Introduction: The Dual Nature of this compound

This compound is a valuable reagent in modern organic synthesis, particularly in the construction of complex fluorinated molecules for pharmaceutical and agrochemical applications.[1][2] Its utility stems from the unique reactivity conferred by the presence of both chlorine and fluorine atoms on the α-carbon. However, this reactivity also presents significant thermal hazards. Reactions involving α-halo esters, especially in the formation of organometallic intermediates, can be highly exothermic and require stringent control to prevent thermal runaway.[3][4]

A thermal runaway occurs when the heat generated by a reaction exceeds the rate of heat removal, leading to an uncontrolled increase in temperature and pressure that can result in equipment failure, fire, or explosion.[4] This guide provides a framework for understanding and mitigating these risks through careful planning, monitoring, and emergency preparedness.

Frequently Asked Questions (FAQs)

Q1: What makes reactions with this compound potentially hazardous?

A1: The primary hazard stems from the formation of highly reactive intermediates, most notably organozinc reagents (Reformatsky enolates) during the Reformatsky reaction.[5] The oxidative addition of zinc metal to the carbon-halogen bond is an exothermic process.[3] If the initiation of this reaction is delayed (a common issue), unreacted starting material can accumulate. A sudden, rapid initiation can then lead to a surge in heat production that overwhelms the cooling capacity of the system, potentially leading to a thermal runaway.[3][6]

Q2: What are the initial signs of a developing thermal runaway?

A2: Key indicators include:

  • A sudden, unexpected increase in the internal reaction temperature that does not stabilize with standard cooling.

  • A rapid rise in pressure within the reaction vessel.

  • Noticeable increase in the rate of gas evolution.

  • A change in the color or viscosity of the reaction mixture.

  • Boiling of the solvent at the flask walls, even if the bulk temperature is below the boiling point.

Continuous monitoring of the internal reaction temperature is the most critical parameter for early detection.[7]

Q3: Can I use other metals besides zinc for Reformatsky-type reactions with this compound?

A3: While zinc is the classic metal for the Reformatsky reaction, other metals like indium, manganese, and samarium iodide have been used for similar transformations with α-halo esters.[4][8] However, the reactivity and thermal profile of the reaction will change. It is critical to conduct a thorough safety assessment and start with small-scale experiments before using alternative metals. Using a more reactive metal like magnesium is generally not advised as it can form a Grignard-like reagent that may react uncontrollably with the ester functionality.[3]

Q4: How does the choice of solvent affect the safety of the reaction?

A4: The solvent plays a crucial role in heat dissipation. A solvent with a higher boiling point can absorb more heat before boiling, but a runaway reaction in a high-boiling solvent can reach a dangerously high temperature. Ethers like THF and diethyl ether are common solvents for Reformatsky reactions.[9] It is essential that the solvent is dry, as water can react violently with the organozinc intermediate. The volume of the solvent should be sufficient to allow for efficient stirring and heat transfer, with reaction concentrations typically between 0.1M and 1M being a safe starting point for scale-up.[10]

Troubleshooting Guides

Scenario 1: The Reaction Fails to Initiate

Issue: You have combined this compound and zinc, but there is no observable exotherm or sign of reaction after a reasonable amount of time.

This is a particularly dangerous situation, as the concentration of the unreacted, energetic starting material is high. A sudden, uncontrolled initiation could lead to a violent exotherm.

Logical Troubleshooting Flow:

G A Reaction Not Initiating B Is the zinc activated? A->B C No B->C Most common cause D Yes B->D E Activate Zinc: - Mechanical (grinding) - Chemical (I2, TMSCl, etc.) - Use freshly prepared Rieke Zinc C->E F Is the system under an inert atmosphere and are reagents dry? D->F G No F->G H Yes F->H I Ensure rigorous exclusion of air and moisture. Purge with N2/Ar. Use dry solvents/glassware. G->I J Consider gentle heating (a few degrees) to initiate. Monitor temperature closely. H->J K If initiation occurs, immediately apply cooling to control exotherm. J->K L If no initiation, consider adding a small crystal of I2 as an activator. J->L M If reaction still does not start, STOP. Quench the reaction safely (see quenching protocol). L->M

Caption: Decision tree for troubleshooting a non-initiating Reformatsky reaction.

Expert Analysis: The most frequent cause of initiation failure in a Reformatsky reaction is a passive layer of zinc oxide on the surface of the zinc metal.[6] Activation of the zinc is therefore a critical step. Methods include using iodine, 1,2-dibromoethane, or trimethylsilyl chloride (TMSCl) to etch the surface.[11][12] It is imperative that activation and the reaction itself are conducted under a strict inert atmosphere, as activated zinc is highly sensitive to air and moisture.[6]

Scenario 2: The Reaction Temperature is Rising Uncontrollably

Issue: The internal temperature is rising rapidly and is not responding to the primary cooling system (e.g., ice bath).

This is a thermal runaway. Immediate and decisive action is required.

Emergency Response Protocol:

  • Alert Personnel: Immediately notify all personnel in the lab of the emergency situation.

  • Remove Heating: If any heating source is present, remove it immediately.

  • Enhance Cooling: If possible and safe to do so, add a more powerful cooling agent to the external bath (e.g., dry ice/acetone).

  • Stop Reagent Addition: If reagents are being added, stop the addition immediately.

  • Prepare for Quenching: If the temperature continues to rise and approaches the boiling point of the solvent, prepare to quench the reaction according to the emergency quenching protocol below.

  • Evacuate if Necessary: If the reaction cannot be brought under control, evacuate the area and follow your institution's emergency procedures.

Experimental Protocols

Protocol 1: Safe Setup for a Lab-Scale Reformatsky Reaction

This protocol is a general guideline. Quantities and specific conditions should be adapted based on the specific carbonyl substrate and a thorough risk assessment.

  • Glassware and Setup:

    • Use an appropriately sized round-bottom flask (the total reaction volume should not exceed 50% of the flask's capacity) equipped with a magnetic stir bar, a thermocouple to monitor the internal temperature, a reflux condenser, and an addition funnel.[13]

    • Ensure all glassware is oven-dried and assembled hot under a positive pressure of inert gas (Nitrogen or Argon).

  • Zinc Activation (Iodine Method):

    • To the flask, add zinc dust (2.0 equivalents) and a small crystal of iodine.

    • Gently heat the flask under vacuum with a heat gun until the purple iodine vapor is visible, then cool to room temperature and backfill with inert gas. The zinc should appear grey and metallic.

  • Reaction Assembly:

    • Add dry solvent (e.g., THF) to the activated zinc.

    • In the addition funnel, prepare a solution of the aldehyde or ketone (1.0 equivalent) and this compound (1.2 equivalents) in the dry solvent.

  • Initiation and Controlled Addition:

    • Begin vigorous stirring of the zinc suspension.

    • Add a small portion (approx. 5-10%) of the substrate solution from the addition funnel to the zinc suspension.

    • Monitor the internal temperature for a slight exotherm (2-5 °C rise) indicating reaction initiation. This may take several minutes.

    • Once initiation is confirmed, begin the slow, dropwise addition of the remaining substrate solution, maintaining the internal temperature within a pre-determined safe range (e.g., 20-25 °C) by using an external cooling bath.[7] The addition rate should be controlled such that the cooling system is not overwhelmed.

  • Reaction Monitoring and Completion:

    • After the addition is complete, allow the reaction to stir at the set temperature until TLC or other analysis indicates consumption of the starting material.

  • Workup (Quenching):

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) or 1 M HCl to quench the reaction and dissolve any unreacted zinc.[14] Be aware that gas (hydrogen) may be evolved during this step.

Protocol 2: Emergency Quenching of a Runaway Reaction

This procedure should only be performed if the reaction can be approached safely.

  • Prepare Quenching Agent: Have a flask containing a cold, weak acid (e.g., a saturated solution of ammonium chloride or a 10% solution of citric acid) ready in an ice bath.

  • Stop Agitation (if safe): In some cases, stopping the stirrer can slow the reaction, but this must be assessed carefully as it can also lead to the formation of localized hot spots.

  • Slow Addition of Quench: If the runaway is in its early stages and the temperature rise is not yet vertical, slowly add the cold quenching solution via a cannula or addition funnel. The goal is to both cool the reaction and neutralize the reactive organozinc intermediate.

  • Do NOT add water or protic solvents directly to a very hot, concentrated reaction, as this can cause a violent, uncontrolled quench.

Data Presentation: Thermal Hazard Considerations

Thermal Safety ParameterDescriptionTypical Method of MeasurementImportance for this compound Reactions
Heat of Reaction (ΔHᵣ) The total amount of heat released during the reaction.Reaction Calorimetry (RC1)Essential for calculating the required cooling capacity of the reactor.
Adiabatic Temperature Rise (ΔTₐd) The theoretical temperature increase if no heat is removed from the system.Calculated from ΔHᵣ, mass, and specific heat capacity.A high ΔTₐd indicates a high potential for thermal runaway.
Maximum Temperature of Synthesis Reaction (MTSR) The highest temperature that could be reached in the event of a cooling failure.Calculated from ΔTₐd and the process temperature.If the MTSR is above the boiling point of the solvent or the decomposition temperature of a component, the risk is severe.
Onset Temperature of Decomposition (Tₒ) The temperature at which a substance begins to decompose exothermically.Differential Scanning Calorimetry (DSC)The MTSR should never exceed the Tₒ of any component in the reaction mixture.

Guideline for Scale-Up: Never scale up a reaction by more than a factor of three without re-evaluating the thermal hazards.[10][13] Heat dissipation becomes significantly less efficient as the reactor volume increases, because the surface area-to-volume ratio decreases.[15]

References

  • CLP. (2025). Best Practices for Working with Chemical Reactions in the Lab. Retrieved from [Link]

  • University of Amsterdam. (2024, August 29). PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. HIMS. Retrieved from [Link]

  • Al-Musa, S., Al-Mulla, A., Zubaidi, A., & El-Apasery, M. (2021). The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. Scientific Reports, 11(1), 1-10. Retrieved from [Link]

  • Chemistry Notes. (2022, February 4). Reformatsky reaction, promising mechanism, and application. Retrieved from [Link]

  • ResearchGate. (2025). Solvent-Free Synthesis of β-Hydroxy Esters and β-Amino Esters by Indium-Mediated Reformatsky Reaction. Retrieved from [Link]

  • Wang, Z., Li, G., & Zhang, X. (2020). Highly Catalytic Enantioselective Reformatsky Reaction with Aldehydes and Ketones Using an Available Prolinol Ligand. ACS Omega, 5(26), 16183-16190. Retrieved from [Link]

  • University of Illinois. (2019, September 18). Scale-up Reactions. Division of Research Safety. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • Stanford University. (2023, March 15). Scale Up Safety_FINAL. Environmental Health & Safety. Retrieved from [Link]

  • Charles River. (2021, August 31). Making Fluorination Chemistry Safer and Easier. Eureka Blog. Retrieved from [Link]

  • MIT News. (2009, August 13). A new way to prepare fluorinated pharmaceuticals. Retrieved from [Link]

  • Chemistry World. (2024, September 16). PFAS-free synthesis of fluorinated drugs and pesticides. Retrieved from [Link]

  • Wikipedia. (n.d.). Organozinc chemistry. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Reformatsky Reaction.
  • Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction. Retrieved from [Link]

  • AdiChemistry. (n.d.). REFORMATSKY REACTION | EXPLANATION. Retrieved from [Link]

  • BYJU'S. (n.d.). Reformatsky reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Retrieved from [Link]

  • Vantourout, J. C., et al. (2017). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. Journal of the American Chemical Society, 139(29), 9875-9884. Retrieved from [Link]

  • ResearchGate. (2018). Thermal runaway of large automotive Li-ion batteries. Retrieved from [Link]

  • Quora. (2017, October 1). What causes the reaction when zinc is heated?. Retrieved from [Link]

  • PubMed Central. (2024, January 15). Metal Activation Produces Different Reaction Environments for Intermediates during Oxidative Addition. Retrieved from [Link]

  • Knochel, P., & Jones, P. (Eds.). (1999). Organozinc Reagents: A Practical Approach. Oxford University Press.
  • Scientific Update. (2024, January 8). How do you Safely Scale up a Given Chemical Reaction?. Retrieved from [Link]

  • ResearchGate. (n.d.). Tested cell before and after the thermal runaway experiment. Retrieved from [Link]

  • MDPI. (n.d.). Experimental Study of Thermal Runaway Process of 50 Ah Prismatic Nickel-Rich Battery. Retrieved from [Link]

  • MDPI. (n.d.). Reaction Behavior and Transformation Path of Zinc in the Heating-Up Zone during Sintering Process. Retrieved from [Link]

  • MDPI. (n.d.). Thermal Runaway Modelling of Li-Ion Cells at Various States of Ageing with a Semi-Empirical Model Based on a Kinetic Equation. Retrieved from [Link]

  • YouTube. (2023, July 19). What Causes Thermal Runaway?. Retrieved from [Link]

Sources

Common pitfalls in the handling and use of ethyl chlorofluoroacetate.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for ethyl chlorofluoroacetate (ECFA). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the handling and use of this versatile but sensitive reagent. As a halogenated ester, ECFA offers unique reactivity for introducing chlorofluoromethyl groups, but its successful application hinges on a nuanced understanding of its properties. This guide provides field-proven insights and troubleshooting protocols to ensure the integrity and success of your experiments.

Part 1: Foundational Safety & Handling

Proper handling and storage are non-negotiable prerequisites for any successful experiment involving this compound. Neglecting these fundamentals is the first and most critical pitfall, leading to reagent degradation, hazardous situations, and failed reactions.

Frequently Asked Questions (FAQs) - Safety & Storage

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous chemical that requires careful handling. The primary risks are:

  • Flammability: It is a flammable liquid with a flash point of approximately 51.67°C, and its vapors can form explosive mixtures with air.[1] All ignition sources, such as heat, sparks, and open flames, must be rigorously excluded from the handling area.[2]

  • Corrosivity and Toxicity: The compound is corrosive and can cause severe skin burns and eye damage.[2] It is harmful if swallowed, inhaled, or absorbed through the skin.[2]

  • Lachrymator: It is a lachrymatory agent, meaning its vapors can cause immediate eye irritation and tearing.[2] This serves as a direct indicator of vapor exposure and inadequate ventilation.

Q2: How must I store this compound to ensure its stability and safety?

A2: Proper storage is crucial for maintaining the reagent's purity and for safety. Store the compound in a tightly closed container in a dry, cool, and well-ventilated place, specifically in a designated flammables area.[2][3] Recommended storage temperature is between 2-8°C.[4] It is critical to protect it from moisture, as it is susceptible to hydrolysis. Store it away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[5][6]

Troubleshooting Guide: Handling Issues

Problem: I experience eye irritation or a sharp, pungent odor when handling the reagent, even when I'm being careful.

Cause: This indicates that this compound vapors are escaping into your workspace. This is a common pitfall resulting from inadequate containment during transfers or use.

Solution: Implement a Strict Containment Protocol.

  • Work in a Certified Chemical Fume Hood: All manipulations, including weighing and transfers, must be performed within a properly functioning chemical fume hood.

  • Use a Closed System for Reactions: Whenever possible, set up your reaction apparatus as a closed system under an inert atmosphere (e.g., nitrogen or argon). This prevents the escape of vapors and protects the reagent from atmospheric moisture.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, and chemical-resistant gloves (e.g., nitrile).[1]

  • Spill Management: In case of a small spill, absorb it with an inert material like sand or vermiculite.[2] Remove all ignition sources and use non-sparking tools for cleanup.[2][3] Ensure the area is well-ventilated.

Part 2: Navigating Chemical Reactivity Pitfalls

This compound is a valuable building block for synthesizing fluorinated molecules.[4] However, its reactivity can be a double-edged sword, leading to common pitfalls like low yields, side reactions, and product decomposition.

Diagram: Primary Degradation Pathway

cluster_products Hydrolysis Products ECFA This compound Cl(F)CHCO₂Et CFA Chlorofluoroacetic Acid Cl(F)CHCOOH ECFA->CFA Hydrolysis EtOH Ethanol EtOH ECFA->EtOH H2O H₂O (Moisture) H2O->CFA AcidBase Acid or Base (Catalyst) AcidBase->CFA

Caption: The primary degradation pathway for ECFA is hydrolysis.

Frequently Asked Questions (FAQs) - Reactions & Synthesis

Q3: My reaction is very slow or is not proceeding to completion. What are the common causes?

A3: Sluggish or incomplete reactions with substrates like this compound are a frequent pitfall. The issue often traces back to one of four key factors:

  • Presence of Moisture: Trace amounts of water can hydrolyze the ester, especially under basic or acidic conditions, consuming your starting material.[7] Always use anhydrous solvents and oven-dried glassware.

  • Inappropriate Solvent: The reaction rate of nucleophilic substitutions is highly dependent on the solvent. For SN2-type reactions at the α-carbon, polar aprotic solvents like DMF or DMSO are often superior to protic solvents like ethanol as they do not solvate the nucleophile as strongly, making it more reactive.[7]

  • Insufficiently Active Nucleophile/Base: The nucleophile may not be strong enough to displace the chloride leaving group, or the base may not be strong enough to efficiently form the desired enolate intermediate.[7][8]

  • Low Reaction Temperature: Many reactions require thermal energy to overcome the activation barrier.[7] If the reaction is slow at room temperature, a gradual and controlled increase in temperature while monitoring via TLC or GC is recommended.

Q4: I am observing the formation of multiple byproducts. How can I improve the selectivity of my reaction?

A4: The formation of multiple byproducts is a classic pitfall when working with multifunctional reagents. The key is to control the regioselectivity of the reaction.

  • Enolate Formation Control: If you are performing a reaction via the enolate (e.g., an aldol or alkylation reaction), the choice of base and conditions is critical to avoid forming a mixture of regioisomers. You must decide whether you need the kinetic or thermodynamic enolate.

    • Kinetic Enolate: Forms faster at the less sterically hindered α-proton. Use a strong, bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78°C).[9]

    • Thermodynamic Enolate: The more stable, more substituted enolate. Use a smaller, equilibrating base (e.g., NaOEt in EtOH) at room temperature or higher to allow the initially formed enolates to equilibrate to the most stable form.[9][10]

  • Competing Reaction Sites: this compound has two primary electrophilic sites: the α-carbon (where the halogens are) and the carbonyl carbon of the ester. A strong, hard nucleophile might preferentially attack the carbonyl carbon, leading to acyl substitution, while a softer nucleophile is more likely to attack the α-carbon in an SN2 reaction. Choosing a nucleophile that favors the desired pathway is essential.

Diagram: Kinetic vs. Thermodynamic Enolate Formation

cluster_kinetic Kinetic Control cluster_thermo Thermodynamic Control Start Unsymmetrical Ketone (Example Substrate) Kinetic_Base LDA, THF, -78°C (Bulky Base, Low Temp) Start->Kinetic_Base Thermo_Base NaOEt, EtOH, 25°C (Small Base, Higher Temp) Start->Thermo_Base Kinetic_Enolate Less Substituted Enolate (Forms Faster) Kinetic_Base->Kinetic_Enolate Deprotonates Less Hindered Proton Thermo_Enolate More Substituted Enolate (More Stable) Thermo_Base->Thermo_Enolate Allows Equilibration

Caption: Controlling enolate formation to improve reaction selectivity.

Part 3: Purification & Analysis

Even with a successful reaction, pitfalls can arise during workup and purification, leading to decomposition of the desired product and inaccurate analytical results.

Troubleshooting Guide: Workup & Purification

Problem: My product is decomposing during aqueous workup or distillation, leading to a low isolated yield.

Cause: This is often due to residual acid or base from the reaction catalyzing the hydrolysis of the ester product.[11] Thermal decomposition during distillation can also occur, especially if impurities are present.[12]

Solution: Implement a Careful and Neutralizing Workup Protocol.

  • Quench Cold: Perform the initial reaction quench at a low temperature (e.g., 0°C) to dissipate any exothermic effects.

  • Neutralize Promptly: During the aqueous workup, wash the organic layer with a saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic. This removes any residual acid catalyst.[13] Follow with a water wash and then a brine wash to remove excess water.

  • Dry Thoroughly: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure at a low temperature.

  • Purify Under Vacuum: If distillation is required, perform it under reduced pressure to lower the boiling point and minimize the risk of thermal decomposition. A literature procedure for this compound itself notes that failure to wash the crude product free of acid leads to decomposition during distillation.[13]

Data Table: Physical & Analytical Properties

For quick verification of the starting material or purified fractions, compare against these known properties.

PropertyValueSource
Molecular Formula C₄H₆ClFO₂[4][14]
Molecular Weight 140.54 g/mol [1][4]
Appearance Colorless to almost colorless liquid[4]
Boiling Point 130-133 °C (at atmospheric pressure)[1][4]
Density ~1.212 g/mL at 25 °C[1]
Refractive Index (n20/D) ~1.396[1]
Analytical Methods Gas Chromatography (GC), HPLC[4][15][16]

References

  • Material Safety Data Sheet - Ethyl fluoroacetate, 97%. Cole-Parmer. [Link]

  • Ethyl chloroacetate. PubChem, National Institutes of Health. [Link]

  • Safety Data Sheet: Ethyl chloroacetate. Carl ROTH. [Link]

  • Safety Data Sheet: ethyl chloroacetate. Chemos GmbH & Co.KG. [Link]

  • Acetic acid, chlorofluoro-, ethyl ester. Organic Syntheses Procedure. [Link]

  • Operation, Disposal and Storage of Ethyl Fluoroacetate. Sanmenxia Meile. [Link]

  • This compound. MySkinRecipes. [Link]

  • Degree of hydrolysis of ethyl chloroacetate as determined with the analytical method. ResearchGate. [Link]

  • Nucleophilic substitution reactions with nucleophilic fluorinating reagents. ResearchGate. [Link]

  • An Analytical Method to Determine Concentration of Ethyl Chloroacetate. Poznan University of Technology. [Link]

  • DETERMINATION OF ETHYL 2-CHLOROACETATE AS A GENOTOXIC IMPURITY IN NITROFURANTOIN BY GAS CHROMATOGRAPHY. Rasayan Journal of Chemistry. [Link]

  • Bases to promote enolate formation. Reddit. [Link]

  • Kinetic Versus Thermodynamic Enolates. (2022). Master Organic Chemistry. [Link]

  • 8.S: Nucleophilic Substitution Reactions (Summary). (2022). Chemistry LibreTexts. [Link]

  • Choosing a base for enolate formation. (2019). YouTube. [Link]

Sources

Technical Support Center: Improving the Regioselectivity of Reactions with Ethyl Chlorofluoroacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for ethyl chlorofluoroacetate (EtCFA). This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile fluorinated building block.[1] this compound is a valuable intermediate for synthesizing fluorinated compounds, including amino acids and other bioactive molecules, enhancing the biological activity of target products.[1][2]

The primary challenge in harnessing the synthetic potential of EtCFA lies in controlling the regioselectivity of nucleophilic substitution reactions. The prochiral α-carbon is bonded to two different halogen atoms, chlorine and fluorine, leading to potential competition and the formation of undesired isomers. This guide provides in-depth troubleshooting advice, mechanistic explanations, and optimized protocols to help you achieve predictable and high-yielding transformations.

Understanding the Core Challenge: Competing SN2 Pathways

The central issue in reactions with this compound is the competition between two possible SN2 pathways at the α-carbon. A nucleophile (Nu⁻) can either displace the chloride or the fluoride ion.

G cluster_start Reactants EtCFA This compound (Cl(F)CHCO₂C₂H₅) Prod_Cl Product A (F(Nu)CHCO₂C₂H₅) + Cl⁻ EtCFA->Prod_Cl  Path A (Cl⁻ Displacement) Prod_F Product B (Cl(Nu)CHCO₂C₂H₅) + F⁻ EtCFA->Prod_F  Path B (F⁻ Displacement) Nu Nucleophile (Nu⁻)

The observed regioselectivity is a direct consequence of the difference in activation energies between Path A and Path B. This is governed by a delicate balance of factors including leaving group ability, the nature of the nucleophile, and solvent effects.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common problems encountered during experiments with this compound in a question-and-answer format.

Q1: My reaction is producing a mixture of products from both chloride and fluoride displacement. Why is this happening and how can I control it?

Answer: Achieving high regioselectivity requires understanding the factors that influence leaving group ability in an SN2 context.

  • Leaving Group Ability: In polar, aprotic solvents, chloride is generally a better leaving group than fluoride. This is because fluoride is a smaller, "harder" anion that is more strongly solvated and forms a stronger carbon-fluorine bond (C-F bond energy is ~485 kJ/mol vs. ~346 kJ/mol for C-Cl). However, this can be modulated.

  • Hard and Soft Acid-Base (HSAB) Principle: The electrophilic α-carbon is a "hard" acid.

    • Hard Nucleophiles (e.g., RO⁻, R₂N⁻, OH⁻): These nucleophiles have a high charge density and preferentially attack the harder electrophilic center, which can favor displacement of the better leaving group (Cl⁻).

    • Soft Nucleophiles (e.g., RS⁻, I⁻, R₃P): These have a more diffuse charge and may exhibit different selectivity profiles.

  • Solvent Effects: The choice of solvent is critical.[3]

    • Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These solvents are generally recommended for SN2 reactions.[3] They solvate the cation of the nucleophilic salt but leave the anion relatively "bare," increasing its reactivity. In these solvents, the intrinsic leaving group ability (Cl > F) often dominates.

    • Polar Protic Solvents (Ethanol, Water): These solvents can solvate both the cation and the anion, reducing the nucleophile's reactivity through hydrogen bonding.[4] This can sometimes alter the selectivity profile, but they are generally less ideal for SN2 reactions due to slower rates.

Troubleshooting Workflow for Poor Regioselectivity:

G start Poor Regioselectivity Observed (Mixture of Isomers) q_nucleophile What is the nature of your nucleophile? start->q_nucleophile hard_nu Hard Nucleophile (e.g., Alkoxide, Amine) q_nucleophile->hard_nu Hard soft_nu Soft Nucleophile (e.g., Thiolate, Phosphine) q_nucleophile->soft_nu Soft action_hard Goal: Favor Cl⁻ Displacement 1. Ensure anhydrous polar aprotic solvent (DMF, MeCN). 2. Lower reaction temperature (-20°C to 0°C) to increase selectivity. 3. Use a less coordinating counter-ion (e.g., K⁺ vs. Li⁺). hard_nu->action_hard action_soft Goal: Modulate Selectivity 1. Experiment with solvent polarity. 2. Consider Lewis Acid catalysis to activate the C-F bond (See Q2). soft_nu->action_soft

Q2: How can I selectively displace the fluorine atom? This seems difficult due to the strong C-F bond.

Answer: Displacing the fluoride in the presence of a chloride is a significant challenge. Standard SN2 conditions will almost always favor chloride displacement. To achieve this, you must activate the C-F bond or change the mechanism.

  • Lewis Acid Catalysis: A strong Lewis acid (e.g., AlCl₃, TiCl₄, Sc(OTf)₃) can coordinate to the fluorine atom. This coordination polarizes the C-F bond and makes the fluoride a much better leaving group, effectively creating a [C-F-LA]⁻ complex.

    • Caution: The Lewis acid must be chosen carefully to avoid reacting with the nucleophile or the ester group. Stoichiometric amounts are often required.

  • Silylating Agents: In some cases, reagents like trimethylsilyl iodide (TMS-I) can facilitate fluoride displacement. The reaction proceeds via initial formation of a silyl ether intermediate, with subsequent attack by the iodide.

StrategyKey ReagentsTemperatureRationale
Chloride Displacement "Hard" Nucleophile (e.g., Sodium Ethoxide)0 °C to RTExploits the better intrinsic leaving group ability of Cl⁻ in a polar aprotic solvent (e.g., THF, DMF).
Fluoride Displacement Nucleophile + Strong Lewis Acid (e.g., AlCl₃)-78 °C to 0 °CLewis acid coordinates to F, making it a better leaving group than Cl⁻. Low temperature is critical to control reactivity.
Q3: My reaction is sluggish or not proceeding to completion. What are the common causes?

Answer: Slow or incomplete reactions are often due to issues with reagents, conditions, or the inherent reactivity of the chosen nucleophile.[3]

  • Presence of Moisture: this compound can be sensitive to moisture. Water can hydrolyze the ester and, more importantly, quench strong bases or protonate nucleophiles, rendering them inactive.[3][5]

    • Solution: Always use anhydrous solvents and oven-dried glassware. Conduct the reaction under an inert atmosphere (Nitrogen or Argon).[3]

  • Insufficiently Strong Base/Nucleophile: If your reaction involves deprotonating a precursor to form the active nucleophile (e.g., an alcohol to an alkoxide), the base must be strong enough for complete deprotonation.[4]

    • Solution: For alcohols, use a strong base like sodium hydride (NaH). For softer nucleophiles like thiols, a milder base like potassium carbonate may suffice.

  • Low Reaction Temperature: While lower temperatures can improve selectivity, they also decrease the reaction rate.[3]

    • Solution: If the reaction is clean but slow, consider gradually increasing the temperature while monitoring by TLC or LC-MS.

Experimental Protocols

Protocol 1: Regioselective Displacement of Chloride with Sodium Phenoxide

This protocol is designed to favor the SN2 displacement of the chloride atom by using a hard nucleophile in a polar aprotic solvent.

Materials:

  • Phenol (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound (1.2 eq)

  • Saturated aq. NH₄Cl, Saturated aq. NaCl (brine), Ethyl Acetate, Anhydrous MgSO₄

Procedure:

  • Setup: Add a magnetic stir bar to a flame-dried, three-neck round-bottom flask equipped with a thermometer and a nitrogen inlet.

  • Nucleophile Formation: Suspend NaH (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of phenol (1.0 eq) in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases. The mixture should become a clear solution of sodium phenoxide.

  • Reaction: Cool the reaction mixture back down to 0 °C. Add this compound (1.2 eq) dropwise via syringe over 10 minutes.

  • Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, ethyl 2-fluoro-2-phenoxyacetate.

  • Purification: Purify the crude material by column chromatography on silica gel.

Protocol 2: Handling and Storage of this compound

Proper handling is crucial to ensure reagent integrity and reaction reproducibility.

  • Storage: Store this compound (CAS 401-56-9) at 2-8 °C under an inert atmosphere. The compound is flammable and a skin corrosive.

  • Handling: Always handle in a well-ventilated fume hood. Use personal protective equipment, including gloves and safety goggles. Dispense the liquid using a syringe or cannula under a positive pressure of nitrogen or argon to prevent exposure to atmospheric moisture.

References

  • This compound. Chem-Impex. [Link]

  • The Power of Fluorination: Ethyl Difluoroacetate in Drug Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Ethyl chloroacetate. Wikipedia. [Link]

  • Acetic acid, chlorofluoro-, ethyl ester. Organic Syntheses Procedure. [Link]

  • Ethyl Chloroacetate a Deadly Precursor to Many Pharmaceuticals. YouTube. [Link]

  • 9.2: The E₂ Reaction is Regioselective. Chemistry LibreTexts. [Link]

  • Regioselective Factors that Affect E2 Product Prediction - Example 1. YouTube. [Link]

  • Ethyl fluoroacetate and butyl fluoroacetate oxidation: Products yields, mechanisms and environmental implications. CONICET. [Link]

  • E2 Reactions | Regioselectivity and Stereoselectivity. YouTube. [Link]

  • (a) scheme of phloroglucinol reaction with 2-chloro ethyl acetate in... ResearchGate. [Link]

  • E2 mechanism: regioselectivity. YouTube. [Link]

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Technical Support Center: Strategies for the Removal of Unreacted Ethyl Chlorofluoroacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing ethyl chlorofluoroacetate in their synthetic workflows. The removal of unreacted starting materials is a critical step in ensuring the purity of your target molecule and the reliability of downstream applications. This document provides in-depth, field-proven insights into work-up procedures, troubleshooting common issues, and selecting the optimal purification strategy for your specific experimental context.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the foundational questions researchers encounter when working with this compound.

Q1: What are the key physical properties of this compound that influence work-up procedures?

Understanding the physicochemical properties of this compound is the cornerstone of designing an effective purification strategy. Its behavior in different solvent systems and under various conditions dictates which methods will be most successful.

PropertyValueSource(s)Significance for Work-up
Molecular Formula C₄H₆ClFO₂[1][2]Basic information for characterization.
Molecular Weight 140.54 g/mol [1][2]Relevant for molar calculations and mass spectrometry.
Boiling Point 130-133 °C (at atm. pressure)[1][3]Crucial for separation from products via distillation.
Density ~1.212 g/mL at 25 °C[1][3]Denser than water; it will form the lower layer in an aqueous extraction with many common organic solvents.
Solubility Water soluble.[4]This property is highly advantageous for removal using aqueous washes.
Reactivity Susceptible to hydrolysis under basic or acidic conditions.[5][6]Can be intentionally hydrolyzed to a water-soluble salt for efficient removal.
Q2: Why is it critical to remove unreacted this compound?

Complete removal of this reagent is essential for several reasons:

  • Product Purity: Residual starting material compromises the purity of your final compound, which can interfere with subsequent reaction steps, biological assays, and final product specifications.

  • Toxicity and Safety: this compound is a corrosive and flammable compound[7]. Its removal is necessary for the safe handling and use of the final product.

  • Analytical Interference: The presence of the reactant can complicate the interpretation of analytical data, such as NMR and mass spectrometry, making it difficult to confirm the structure and purity of the desired product.

Q3: What are the primary methods for removing unreacted this compound?

There are three principal strategies, which can be used alone or in combination:

  • Aqueous Work-up (Hydrolytic Removal): This is the most common and often the easiest method. It involves washing the reaction mixture with a basic aqueous solution to hydrolyze the ester into the highly water-soluble chlorofluoroacetate salt, which is then extracted from the organic phase.

  • Distillation: If your desired product has a boiling point that is significantly different from that of this compound (~133 °C), fractional distillation (either at atmospheric or reduced pressure) can be a highly effective purification method[5].

  • Column Chromatography: For achieving the highest levels of purity or when other methods fail, flash column chromatography is the method of choice. It separates compounds based on their differential adsorption to a stationary phase[][9].

Q4: I've confirmed my reaction is complete. What is the very first step in the work-up process?

The first step is always to safely quench the reaction[10]. This involves deactivating any highly reactive species to ensure the mixture is safe to handle during subsequent extraction and purification steps. The choice of quenching agent depends on the specific reagents used in your reaction. For many reactions, this may involve cooling the mixture in an ice bath and slowly adding a suitable quenching solution, such as saturated aqueous ammonium chloride (NH₄Cl) or simply water[11]. If the reaction is exothermic, extreme caution must be exercised[10].

Section 2: Troubleshooting Guide - Common Issues & Solutions

ProblemProbable CauseRecommended Solution
An emulsion has formed during aqueous extraction. The organic solvent and aqueous phase have similar densities, or surfactants are present.1. Add Brine: Add a saturated NaCl solution to increase the ionic strength and density of the aqueous phase, which often breaks the emulsion[12]. 2. Allow to Stand: Let the separatory funnel sit undisturbed for an extended period. 3. Filtration: Filter the entire mixture through a pad of Celite or glass wool.
My desired product has some water solubility. The product is partitioning between the organic and aqueous layers, leading to yield loss.1. Use Brine for Washes: Minimize the use of pure water; use saturated brine for all aqueous washes to reduce the solubility of organic compounds in the aqueous layer[12]. 2. Back-Extraction: Combine all aqueous layers and extract them one or two more times with fresh organic solvent to recover any dissolved product. 3. Solvent Choice: Consider a less polar extraction solvent like diethyl ether or hexanes if your product is sufficiently nonpolar.
NMR analysis shows residual this compound after a standard aqueous wash. The hydrolysis was incomplete, or the extraction was not efficient enough.1. Increase Base Equivalents: Use a larger excess of the basic solution (e.g., NaHCO₃) and increase the shaking time to ensure complete hydrolysis. 2. Perform More Washes: Increase the number of aqueous washes (e.g., from 2 to 4). 3. Proceed to a Secondary Method: If aqueous extraction is insufficient, purify the material further using distillation or column chromatography.

Section 3: Detailed Protocols

Protocol 1: Standard Aqueous Work-up via Basic Hydrolysis

This protocol is a robust method for removing unreacted this compound by converting it to its water-soluble salt. This procedure is adapted from established methods for purifying similar esters[5][13].

Objective: To hydrolyze and extract unreacted this compound from an organic reaction mixture.

Materials:

  • Crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Separatory funnel.

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Deionized water.

  • Saturated aqueous sodium chloride (brine) solution.

  • Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Erlenmeyer flask.

  • Filtration apparatus.

Procedure:

  • Transfer: Ensure the reaction is quenched and cooled to room temperature. Transfer the crude reaction mixture to a separatory funnel of appropriate size. If the reaction solvent is water-miscible (e.g., THF, ethanol), it should first be removed by rotary evaporation, and the residue redissolved in a water-immiscible solvent like ethyl acetate[13][14].

  • Neutralizing Wash: Add an equal volume of saturated NaHCO₃ solution to the separatory funnel. Stopper the funnel, invert, and vent immediately and frequently to release the CO₂ gas that may form from neutralizing any acidic components. Shake gently for 1-2 minutes.

  • Separate Layers: Allow the layers to fully separate. Drain the lower aqueous layer. Given the density of this compound, be mindful that your organic layer may be the lower layer if using a dense solvent like dichloromethane.

  • Repeat Wash: Repeat the wash with a fresh portion of saturated NaHCO₃ solution to ensure complete hydrolysis of the ester.

  • Water Wash: Wash the organic layer with an equal volume of deionized water to remove any remaining bicarbonate solution. Separate the layers.

  • Brine Wash: Perform a final wash with an equal volume of brine. This step removes the majority of dissolved water from the organic layer and helps break any minor emulsions[12][13].

  • Drying: Transfer the organic layer to a clean Erlenmeyer flask. Add a suitable amount of anhydrous Na₂SO₄ or MgSO₄. Swirl the flask and let it stand for 15-30 minutes until the solution is clear and the drying agent no longer clumps together[12].

  • Filtration & Concentration: Filter the solution to remove the drying agent. Rinse the drying agent with a small amount of fresh solvent to recover all of the product. Concentrate the filtrate using a rotary evaporator to yield the crude product, now free of this compound.

Section 4: Method Selection Guide

Choosing the right purification strategy is critical for efficiency and success. The following table and flowchart provide a framework for making this decision.

Comparison of Purification Methods
ParameterAqueous Work-up (Hydrolysis)Fractional DistillationColumn Chromatography
Primary Mechanism Chemical conversion & extractionSeparation by boiling pointDifferential adsorption (polarity)
Purity Achievable Good to ExcellentExcellent (if ΔBP > 30°C)Very High (>99%)
Product Stability Must be stable to aqueous baseMust be thermally stableGenerally mild conditions
Typical Scale Milligrams to KilogramsGrams to KilogramsMilligrams to Grams
Speed FastModerate to SlowSlow
Equipment Standard lab glasswareDistillation apparatus, vacuum pumpChromatography column, silica gel, solvent delivery system
Decision-Making Flowchart for Purification

This flowchart guides the user to the most appropriate work-up procedure based on the properties of their desired product.

G start Reaction Complete & Quenched product_stability Is the desired product stable to aqueous base? start->product_stability wash_no_base Perform aqueous wash with Water and Brine only. (No Hydrolysis) product_stability->wash_no_base No   wash_with_base Perform Hydrolytic Work-up (Protocol 1: NaHCO₃ Wash) product_stability->wash_with_base  Yes purity_check_2 Is purity sufficient? wash_no_base->purity_check_2 purity_check_1 Is purity sufficient? wash_with_base->purity_check_1 bp_check Is product BP significantly different from 133°C? purity_check_1->bp_check No   end Pure Product Isolated purity_check_1->end  Yes purity_check_2->bp_check No   purity_check_2->end  Yes distillation Purify by Fractional Distillation bp_check->distillation  Yes chromatography Purify by Column Chromatography bp_check->chromatography No   distillation->end chromatography->end

Caption: Decision flowchart for selecting a purification method.

Section 5: Safety Information

Handling this compound requires strict adherence to safety protocols.

  • Hazards: The compound is a flammable liquid and vapor. It causes severe skin burns and eye damage[7][15]. It is harmful if swallowed or inhaled.

  • Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, splash goggles, a face shield, and a lab coat[4][16].

  • Handling: Keep away from heat, sparks, and open flames. Use spark-proof tools and ground all equipment to prevent static discharge[4][7]. Avoid breathing vapors or mist[4][16].

  • Disposal: Dispose of all waste containing this reagent as hazardous chemical waste in accordance with local, state, and federal regulations[4].

References

  • Vertex AI Search. (2025). This compound - SAFETY DATA SHEET.
  • Vertex AI Search. (2024). Aldrich 539147 - SAFETY DATA SHEET.
  • MySkinRecipes. (n.d.). This compound.
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  • Sigma-Aldrich. (n.d.). This compound 98%.
  • Sigma-Aldrich. (n.d.). Ethyl chlorodifluoroacetate 98%.
  • TCI Chemicals. (2025). SAFETY DATA SHEET - Ethyl Fluoroacetate.
  • Chem-Impex. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). Ethyl fluoroacetate 98%.
  • Vertex AI Search. (2025). Ethyl fluoroacetate - SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Ethyl chlorodifluoroacetate.
  • Organic Syntheses. (n.d.). Acetic acid, chlorofluoro-, ethyl ester.
  • National Institutes of Health. (n.d.). Ethyl chloroacetate. PubChem.
  • ResearchGate. (n.d.). Degree of hydrolysis of ethyl chloroacetate as determined with the analytical method.
  • University of Rochester. (n.d.). Workup for Polar and Water-Soluble Solvents. Department of Chemistry.
  • BenchChem. (2025). Application Note: Workup Procedure for 2-Fluoroethyl Fluoroacetate Synthesis.
  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups.
  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Department of Chemistry.
  • National Institutes of Health. (2018). Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. PubMed Central.
  • ResearchGate. (2012). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate?
  • National Institutes of Health. (n.d.). Preparative purification of tetrabromotetrachlorofluorescein and phloxine B by centrifugal counter-current chromatography. PubMed.
  • University of Rochester. (n.d.). Remove Sticky Reagents. Department of Chemistry.
  • ChemHelp ASAP. (2021). reaction work-up, liquid-liquid extraction, & product isolation. YouTube.
  • University of Rochester. (n.d.). How To Run A Reaction: The Quench. Department of Chemistry.
  • BenchChem. (2025). methods for removing water from ethyl chloroacetate reaction mixtures.
  • BOC Sciences. (n.d.). Chromatography Purification Services.
  • BenchChem. (2025). Technical Support Center: Purification Strategies for Reactions Involving Ethyl 2-Chloroacetoacetate.
  • Organic Syntheses. (n.d.). Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S)-.
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of Ethyl Chloro(methylthio)acetate and Related Compounds in Organic Solvents.
  • Google Patents. (n.d.). US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
  • Royal Society of Chemistry. (2016). temperature dependent rate coefficients, product distribution of their reactions with Cl atoms and CF2ClC(O)OH formation. RSC Publishing.
  • University of Rochester. (n.d.). About Workup. Department of Chemistry.
  • ResearchGate. (n.d.). (a) scheme of phloroglucinol reaction with 2-chloro ethyl acetate in....
  • ResearchGate. (n.d.). Chromatogram of the ethyl acetate fraction of crude ethanol extract from C. leucophloea by preparative HSCCC.
  • ResearchGate. (2016). How can I remove ethyl acetate?
  • Reddit. (2024). Quenching guide. r/Chempros.
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Technical Support Center: Managing Azeotropes in Ethyl Chlorofluoroacetate Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for handling complex distillations of ethyl chlorofluoroacetate. This guide is designed for researchers, scientists, and drug development professionals who may encounter the challenge of azeotrope formation during the purification of this critical synthetic intermediate. We provide in-depth troubleshooting guides and frequently asked questions to help you navigate and resolve these separation challenges effectively.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the foundational concepts of azeotropes in the context of this compound distillation.

Q1: What is an azeotrope and why does it prevent separation by simple distillation?

An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation.[1][2] This occurs because, at a specific composition, the vapor generated from boiling the liquid has the exact same composition as the liquid itself.[1][3] This phenomenon is a result of non-ideal behavior in the liquid mixture, where intermolecular interactions cause significant deviations from Raoult's Law.[1][4][5] Since distillation relies on the difference in composition between the liquid and vapor phases, an azeotropic mixture behaves like a single pure substance with a constant boiling point, making separation of its components impossible through standard distillation techniques.[2][3]

Q2: How can I determine if my this compound mixture is forming an azeotrope?

There are several key indicators of azeotrope formation during your experiment:

  • Constant Boiling Point: You observe a constant, sharp boiling point for the mixture that is different from the boiling points of the individual pure components.

  • Stalled Separation: During fractional distillation, the composition of the distillate remains constant over time, and you are unable to achieve the desired purity for this compound.

  • Analytical Confirmation: The most definitive method is to analyze the composition of both the boiling liquid and the condensed vapor (distillate). If the compositions are identical, you have confirmed the presence of an azeotrope.[6] Gas chromatography (GC) is an excellent technique for this analysis.[7][8]

Q3: What types of solvents are likely to form azeotropes with this compound?

While specific azeotropic data for this compound with all solvents is not exhaustively published, we can make educated predictions based on its molecular structure (a polar, halogenated ester). Azeotropes often form between components with different polarities and hydrogen bonding capabilities. Therefore, common laboratory solvents that might form azeotropes with this compound include:

  • Protic solvents like water and alcohols (e.g., ethanol, isopropanol).

  • Other polar aprotic solvents or esters.

  • Hydrocarbons used in extraction or reaction workups (e.g., hexane, toluene).

The formation is driven by specific intermolecular interactions that lead to a minimum or maximum in the vapor pressure-composition diagram.[4][9]

Q4: What are the primary methods for "breaking" an azeotrope?

When simple distillation fails, several advanced techniques can be employed to separate azeotropic mixtures. The most common industrial and laboratory methods are:

  • Extractive Distillation: Involves adding a high-boiling, non-volatile solvent to alter the relative volatility of the components, thereby breaking the azeotrope.[10][11]

  • Pressure-Swing Distillation: This method utilizes two distillation columns operating at different pressures, which shifts the azeotropic composition and allows for separation.[12][13]

  • Azeotropic Distillation: This technique involves adding a third component, known as an entrainer, which forms a new, lower-boiling azeotrope with one or more of the original components.[14][15] This new azeotrope is then distilled off.

  • Adsorption: Using materials like molecular sieves to selectively remove one component from the mixture, often water.[14]

Section 2: Troubleshooting Guides - Practical Solutions

This section provides detailed, step-by-step guides for identifying and resolving azeotrope-related issues during the distillation of this compound.

Guide 1: Characterizing the Azeotrope

Before you can break an azeotrope, you must confirm its presence and composition.

Logical Workflow for Azeotrope Identification

Diagram 1: Logic for Azeotrope Identification A Observe Constant Boiling Point During Distillation B Does the distillate composition remain constant? A->B C Collect samples of boiling liquid and condensed distillate B->C  Yes H No azeotrope likely. Check for system leaks or thermal instability. B->H No   D Analyze composition of both samples (e.g., via GC) C->D E Are the compositions identical? D->E F Azeotrope Confirmed. Proceed to separation strategy. E->F Yes G No azeotrope present. Re-evaluate distillation parameters (e.g., column efficiency, reflux ratio). E->G No

Caption: A flowchart outlining the logical steps to confirm the presence of an azeotrope.

Experimental Protocol: Confirmation via Gas Chromatography (GC)

  • Setup: Assemble your distillation apparatus and bring the this compound mixture to a stable boil.

  • Equilibration: Allow the system to equilibrate for at least 30 minutes, ensuring a constant temperature at the distillation head and a steady reflux.

  • Sampling: Carefully and safely collect two small, separate samples:

    • A ~0.5 mL sample of the boiling liquid from the distillation pot.

    • A ~0.5 mL sample of the condensed distillate.

  • GC Analysis: Analyze both samples using a calibrated gas chromatograph. The GC method should be capable of clearly resolving and quantifying this compound and the suspected azeotrope-forming solvent(s).

  • Data Comparison: Compare the peak areas or concentration percentages from the chromatograms of the liquid and distillate samples. If the relative compositions are identical (within experimental error), the presence of an azeotrope at that boiling temperature is confirmed.[7][16]

Guide 2: Breaking the Azeotrope with Extractive Distillation

Extractive distillation is an excellent choice for separating mixtures with low relative volatility, such as azeotropes.[11] It is particularly effective for halogenated compounds.[17] The method works by introducing a high-boiling point solvent that interacts differently with the components of the azeotrope, altering their activity coefficients and making one component more volatile than the other.[11]

Workflow for Extractive Distillation

Diagram 2: Extractive Distillation Workflow Feed Azeotropic Feed (this compound + Solvent A) C1 Extractive Distillation Column (C1) Feed->C1 Solvent_In Extractive Solvent (S) (High Boiling Point) Solvent_In->C1 Product Pure Ethyl Chlorofluoroacetate (More Volatile) C1->Product Distillate Bottoms1 Bottoms (Solvent A + Solvent S) C1->Bottoms1 Bottoms C2 Solvent Recovery Column (C2) Bottoms1->C2 Solvent_Out Recovered Solvent A C2->Solvent_Out Distillate Solvent_Recycle Recycled Extractive Solvent (S) C2->Solvent_Recycle Bottoms

Caption: Process flow for separating an azeotrope using extractive distillation.

Protocol: Lab-Scale Extractive Distillation

  • Solvent Selection: Choose a suitable extractive solvent. Key criteria include:

    • High boiling point (at least 50-100 °C above the azeotrope's boiling point).

    • Miscibility with the azeotropic mixture.[11]

    • Does not form a new azeotrope with either component.[11]

    • Significantly alters the relative volatility of this compound and the other component.

    • Candidate solvents for halogenated compounds could include glycols or glycol ethers.[17]

  • Column Setup: Use a two-column setup. The first is the extractive distillation column, and the second is for solvent recovery.

  • Operation (Column 1):

    • Continuously feed the azeotropic mixture into the middle of the first column.

    • Continuously feed the extractive solvent near the top of the column.

    • Heat the reboiler of the first column. The more volatile component (ideally, the purified this compound) will rise and be collected as the distillate.

    • The less volatile component will exit the bottom of the column mixed with the high-boiling extractive solvent.

  • Operation (Column 2):

    • Feed the bottoms from the first column into the second (solvent recovery) column.

    • Heat the reboiler. The lower-boiling original component will be collected as the distillate.

    • The high-boiling extractive solvent will be collected from the bottom and can be recycled.

  • Validation: Analyze the distillate from the first column by GC to confirm the purity of the recovered this compound.

Guide 3: Breaking the Azeotrope with Pressure-Swing Distillation (PSD)

PSD is an elegant method that avoids introducing a third component into your system. It leverages the fact that azeotropic composition is pressure-dependent.[9][14] By operating two columns at different pressures, the azeotrope from one column can be fed to the second column where the composition is no longer azeotropic, allowing for further separation.[12][18]

Workflow for Pressure-Swing Distillation

Diagram 3: Pressure-Swing Distillation Workflow Feed Fresh Feed C1 Low Pressure Column (C1) P1 Feed->C1 Product1 Pure Product A C1->Product1 Bottoms Azeo1 Azeotrope at P1 C1->Azeo1 Distillate C2 High Pressure Column (C2) P2 Azeo1->C2 Product2 Pure Product B C2->Product2 Bottoms Azeo2 Azeotrope at P2 C2->Azeo2 Distillate Azeo2->C1 Recycle

Caption: A two-column setup for separating azeotropes via pressure-swing distillation.

Protocol: Lab-Scale Pressure-Swing Distillation

  • System Feasibility: This method is viable only if the azeotropic composition of your mixture changes significantly with pressure.[12][13] This can be confirmed by consulting thermodynamic data or through experimentation.

  • Column Setup: Assemble two separate distillation columns. One will be operated at low pressure (e.g., under vacuum), and the other at high pressure (e.g., above atmospheric pressure).

  • Operation (Column 1 - Low Pressure):

    • Feed the initial mixture into the low-pressure column.

    • Distill the mixture. One pure component will be separated as the bottoms product.

    • The distillate will be the azeotropic mixture at that low pressure.

  • Operation (Column 2 - High Pressure):

    • Feed the distillate (low-pressure azeotrope) from Column 1 into the high-pressure column.

    • Because the pressure is different, this feed composition is no longer azeotropic in Column 2.[19]

    • Distill the mixture. The second pure component will be separated as the bottoms product.

    • The distillate from this column will be the azeotrope at the higher pressure, which is then recycled back as feed to the first column.[13]

  • Validation: Collect samples of the bottoms products from both columns and analyze by GC to confirm purity.

Section 3: Data & Safety

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₄H₆ClFO₂[20][21]
Molecular Weight140.54 g/mol [20][21]
Boiling Point~133 °C (at 1 atm)[20][22][23][24]
Density~1.212 g/mL (at 25 °C)[20][22][23][24]
AppearanceColorless liquid[25]

Table 2: Example Azeotropic Data Table

Note: The following table is a template. You must experimentally determine the specific data for your mixture.

Component BWt. % of Component B in AzeotropeBoiling Point of Azeotrope (°C)
Water[Experimental Value][Experimental Value]
Ethanol[Experimental Value][Experimental Value]
Toluene[Experimental Value][Experimental Value]

Safety Precautions for Handling this compound

This compound is a hazardous chemical that requires careful handling.

  • Hazard Statements: Flammable liquid and vapor. Causes severe skin burns and eye damage.

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, eye protection (goggles), and face protection (face shield).[26]

  • Handling:

    • Handle only in a well-ventilated area, preferably within a chemical fume hood.[27]

    • Keep away from heat, sparks, open flames, and hot surfaces.[28]

    • Use spark-proof and explosion-proof equipment.[27][28]

    • Ground all equipment to prevent static discharge.

  • First Aid:

    • Eyes: Rinse immediately and cautiously with plenty of water for at least 15 minutes.[27] Seek immediate medical attention.

    • Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[27]

    • Inhalation: Remove person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[27]

  • Disposal: Dispose of waste as hazardous material in accordance with local, regional, and national regulations.[27]

Section 4: References
  • Azeotropic distillation - Wikipedia. (n.d.).

  • Kiss, A. A., Suszwalak, D. J. P. C., & Ignat, R. M. (2013). Breaking Azeotropes by Azeotropic and Extractive Distillation in a Dividing-Wall Column. Chemical Engineering Transactions, 35, 1279-1284.

  • Azeotrope' Thermodynamics | PDF | Gibbs Free Energy | Phase (Matter) - Scribd. (n.d.).

  • Distillation - Koch Modular. (n.d.).

  • This compound - SAFETY DATA SHEET. (2025, September 16).

  • This compound - MySkinRecipes. (n.d.).

  • Overview of Pressure-Swing Distillation Process for Separation of Azeotropic Mixture - FAMT. (n.d.).

  • Aldrich 539147 - SAFETY DATA SHEET. (2024, September 6).

  • How can a Mixture of Ethanol and Water be Separated by Azeotropic Distillation? - BYJU'S. (n.d.).

  • Azeotropic Data For Binary Mixtures. (n.d.).

  • Dive Into Azeotropic Distillation: Essential Techniques - GWSI. (n.d.).

  • This compound - ChemBK. (2024, April 9).

  • Azeotrope - Wikipedia. (n.d.).

  • This compound CAS#: 401-56-9 - ChemicalBook. (n.d.).

  • This compound 98 401-56-9 - Sigma-Aldrich. (n.d.).

  • US3689374A - Process for separating halogenated hydrocarbons by extractive distillation - Google Patents. (n.d.).

  • Azeotrope tables - Grokipedia. (n.d.).

  • Pressure swing distillationn | PPTX - Slideshare. (n.d.).

  • Pressure Swing Distillation - Chemical Engineering World. (2020, July 16).

  • SAFETY DATA SHEET - TCI Chemicals. (2025, October 29).

  • This compound - Chem-Impex. (n.d.).

  • 6.4 Pressure swing distillation - Hyper-TVT. (n.d.).

  • Pressure Swing Distillation Process | PDF - Scribd. (n.d.).

  • Ethyl fluoroacetate CAS#: 459-72-3 - ChemicalBook. (n.d.).

  • This compound | 401-56-9 - ChemicalBook. (2025, September 25).

  • Ethyl fluoroacetate - SAFETY DATA SHEET. (n.d.).

  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).

  • US3692635A - Process for separating halogenated hydrocarbons by extractive distillation - Google Patents. (n.d.).

  • Determination of the Azeotropic Composition for Cyclohexane and Ethanol Using Gas Chromatographic Data | Journal of Chemical Education - ACS Publications. (n.d.).

  • Acetic acid, 2-chloro-2-fluoro-, ethyl ester | C4H6ClFO2 | CID 101668 - PubChem. (n.d.).

  • Azeotropic Mixtures: Definition, Composition | StudySmarter. (2024, August 27).

  • Lec 34: Azeotropes - YouTube. (2019, April 5).

  • Extractive distillation - Wikipedia. (n.d.).

  • Ethyl fluoroacetate | C4H7FO2 | CID 9988 - PubChem. (n.d.).

  • Determination of Azeotropy - Digital Commons @ USF. (n.d.).

  • Azeotropic composition for cyclohexane and ethanol from gas chromatography data. (2021, March 6).

  • Predictions of Azeotropes Formed from Fluorinated Ethers, Ethanes, and Propanes - epa nepis. (n.d.).

  • Azeotrope tables - Wikipedia. (n.d.).

  • Extractive Distillation : Technology & Advantages | PPSX - Slideshare. (n.d.).

  • Design of extractive distillation for the separation of close-boiling mixtures: Solvent selection and column optimization | Request PDF - ResearchGate. (2025, August 7).

  • US3640884A - Azeotropic cleaning solvents based on 1 1 2 2-tetrachloro-1 2-difluoroethane - Google Patents. (n.d.).

  • Azeotrope - chemeurope.com. (n.d.).

  • Azeotropes from A to Z - Conservation OnLine. (2006, May 2).

  • Organic Solvents for Separating Ethyl Acetate-Ethanol by Extractive Distillation. (2012, July 26).

  • Lec 34: Azeotropes - YouTube. (2019, April 5).

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Technical Support Center: Troubleshooting Catalyst Deactivation in Reactions with Ethyl Chlorofluoroacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in catalytic reactions involving ethyl chlorofluoroacetate. The catalytic reduction of halogenated esters is a cornerstone for synthesizing valuable fluorinated building blocks, but it is frequently challenged by rapid and complex catalyst deactivation. This guide provides in-depth, field-proven insights into diagnosing, preventing, and resolving common deactivation issues to enhance the efficiency and robustness of your experiments.

Section 1: Understanding the Deactivation Landscape (FAQs)

This section addresses the most common questions regarding catalyst performance and stability in the presence of this compound.

Q1: My catalyst's activity drops dramatically within the first hour of the reaction. What is the most likely cause?

A: A rapid loss of activity is almost certainly due to catalyst poisoning , a form of chemical deactivation where a substance strongly bonds to the active sites, rendering them inaccessible to reactants.[1][2] In reactions with this compound, the primary poisons are the halogens themselves, particularly chlorine.

The mechanism involves the cleavage of the carbon-chlorine (C-Cl) bond on the catalyst surface (e.g., Palladium). This process, while necessary for the desired hydrodechlorination, releases chloride species that strongly adsorb onto the active metal sites. This interaction can form stable metal-halide species on the surface, which are catalytically inactive.[3] Furthermore, the generated HCl can, in some cases, lead to the leaching of the active metal into the solution, causing an irreversible loss of catalyst.[4]

Q2: The reaction starts efficiently but activity gradually declines over several hours or upon catalyst recycling. What mechanisms are at play?

A: A gradual decline in performance points towards slower, cumulative deactivation processes. While poisoning can still be a factor, other mechanisms are likely involved:

  • Fouling or Coking: This involves the physical deposition of carbonaceous materials on the catalyst surface, blocking pores and active sites.[5][6] These deposits can originate from the polymerization or degradation of the reactant, solvent, or reaction products. Over time, these deposits build up, hindering reactant access to the active sites.[7][8]

  • Sintering: This is a thermal degradation mechanism where small, highly active metal nanoparticles migrate and agglomerate into larger, less active particles.[4][9] This process reduces the catalyst's active surface area and is generally irreversible. While often associated with high temperatures, the presence of halides can sometimes lower the temperature at which sintering occurs.

  • Leaching: As mentioned, a slow but steady dissolution of the active metal into the reaction medium can occur, especially under acidic conditions that may arise from in-situ HCl generation.[4] This leads to a permanent loss of active sites.

Q3: How does my choice of catalyst (e.g., Pd vs. Cu) and support (e.g., Carbon vs. Alumina) impact deactivation?

A: The selection of both the active metal and the support material is critical for catalyst stability.

  • Active Metal:

    • Palladium (Pd): Palladium is highly effective for hydrogenation and hydrodechlorination reactions due to its excellent ability to adsorb and dissociate hydrogen.[10] However, it is also highly susceptible to poisoning by halides and sulfur compounds.[2][5][6]

    • Copper (Cu): Copper-based catalysts are also used for hydrogenation. Their deactivation is often linked to changes in the copper oxidation state and sintering, especially after prolonged reaction times.[11]

  • Support Material: The support does more than just disperse the metal; it significantly influences the catalyst's resistance to deactivation.[12]

    • Activated Carbon (AC): Often a robust choice, its hydrophobic nature can help reduce the negative impact of aqueous chloride ions on the catalyst surface.[7]

    • Metal Oxides (e.g., Al₂O₃, TiO₂): These supports can exhibit strong metal-support interactions that help stabilize metal nanoparticles against sintering and leaching.[3] Some basic or amphoteric supports can also act as traps for acidic poisons like HCl.

Section 2: Diagnostic Workflows and Protocols

A systematic approach is essential to correctly identify the cause of deactivation.

Workflow 1: Diagnosing Rapid Deactivation

This workflow is designed to quickly determine if acute halide poisoning is the primary cause of catalyst failure.

A Rapid Loss of Activity Observed (e.g., < 1-2 hours) B Run Control Experiment: Replace this compound with a non-halogenated analogue (e.g., ethyl acetate) A->B C Is Catalyst Stable? B->C D Primary Cause: Halide Poisoning Confirmed C->D Yes E Primary Cause is NOT acute halide poisoning. Investigate other factors (e.g., substrate purity, other poisons). C->E No F Characterize Spent Catalyst: Use XPS or EDX to detect Cl on catalyst surface. D->F

Caption: Troubleshooting workflow for rapid catalyst deactivation.

Protocol 1: Characterizing a Deactivated Catalyst

To obtain a definitive diagnosis, especially for gradual deactivation, post-reaction characterization of the catalyst is crucial.[13]

Objective: To identify the physical and chemical changes in the catalyst responsible for deactivation.

Methodology:

  • Catalyst Recovery: Carefully filter the catalyst from the reaction mixture. Wash it with a solvent identical to the one used in the reaction to remove adsorbed reactants and products. Dry the catalyst under vacuum at a low temperature (e.g., 60 °C).

  • Thermogravimetric Analysis (TGA):

    • Purpose: To quantify the amount of non-volatile deposits (coke/fouling).

    • Procedure: Heat a small sample of the dried, spent catalyst under an inert atmosphere (e.g., N₂) to determine the initial weight loss from residual solvent. Then, switch to an oxidizing atmosphere (e.g., air) and continue heating. The weight loss during oxidation corresponds to the amount of carbonaceous deposits.

  • Transmission Electron Microscopy (TEM):

    • Purpose: To visually inspect for sintering.[4]

    • Procedure: Acquire images of both the fresh and spent catalyst. Measure the particle size distribution for each. A significant increase in the average particle size of the spent catalyst is direct evidence of sintering.[4]

  • X-ray Photoelectron Spectroscopy (XPS):

    • Purpose: To identify surface poisons and changes in the metal's oxidation state.[4]

    • Procedure: Analyze the surface of the fresh and spent catalyst. Look for the presence of Cl 2p peaks on the spent sample, which confirms halide poisoning. Changes in the binding energy of the active metal (e.g., Pd 3d) can indicate oxidation or the formation of metal chlorides.

  • Inductively Coupled Plasma (ICP) Analysis:

    • Purpose: To quantify metal leaching.

    • Procedure: Analyze the reaction filtrate (the liquid portion after catalyst removal) using ICP-OES or ICP-MS to determine the concentration of the active metal. The presence of the metal in the solution confirms that leaching has occurred.

Section 3: Prevention and Regeneration Strategies

Q: How can I minimize catalyst deactivation from the outset?

A: Proactive measures can significantly extend catalyst life:

  • Feedstock Purification: Ensure reactants and solvents are of high purity and free from common poisons like sulfur or nitrogen compounds.[14][15]

  • Optimize Reaction Conditions: Operate at the lowest effective temperature to minimize sintering and reduce the rate of strong chemisorption of poisons.

  • pH Control: In cases where HCl is generated, adding a mild, non-poisonous base (e.g., Na₂CO₃) can neutralize the acid and significantly reduce metal leaching and corrosion.[16]

  • Catalyst Design:

    • Support Selection: Use supports with strong metal-support interactions (e.g., certain metal oxides) or those known for their stability, like carbon nanotubes.[12]

    • Bimetallic Catalysts: Incorporating a second metal can sometimes improve resistance to poisoning.

Protocol 2: Regeneration of a Fouled (Coked) Catalyst

Objective: To remove carbonaceous deposits from the catalyst surface.

Methodology:

  • Solvent Wash: Wash the recovered catalyst thoroughly with a suitable solvent to remove any soluble organic material.

  • Calcination: Heat the catalyst in a tube furnace under a controlled flow of a dilute oxygen/inert gas mixture (e.g., 1-5% O₂ in N₂).

  • Temperature Program: Slowly ramp the temperature (e.g., 2-5 °C/min) to a target temperature (typically 300-500 °C, but this must be below the sintering temperature of the catalyst) and hold for several hours until the coke is burned off.[17]

  • Re-reduction: After cooling, the oxidized metal must be re-reduced. Pass a flow of hydrogen (diluted in an inert gas) over the catalyst at a temperature appropriate for the specific metal (e.g., 150-300 °C for many Pd catalysts) to restore the active metallic state.

Q: Can a halide-poisoned catalyst be regenerated?

A: Regeneration of halide-poisoned catalysts is challenging and often only partially successful. The strong bond between the metal and the halide makes removal difficult.

Protocol 3: Attempted Regeneration of a Halide-Poisoned Catalyst

Objective: To remove strongly adsorbed halide species from the catalyst's active sites.

Methodology:

  • Chemical Washing:

    • Wash the catalyst with a dilute basic solution (e.g., dilute NaOH or NH₄OH) to neutralize surface acidity and potentially displace some chloride ions.[18]

    • Alternatively, some success has been reported using specific chemical treatments, such as washing with a mixture of solvents like chloroform and acetic acid, which may help remove complex organic and inorganic poisons.[19]

  • High-Temperature Reduction: After washing and drying, perform a reduction under a hydrogen atmosphere at a temperature higher than the normal reduction temperature. This may help to reduce the metal-halide species and volatilize the resulting HX. Caution: This approach carries a high risk of inducing thermal sintering, which could permanently damage the catalyst.[17]

  • Oxidative Treatment: In some cases, an oxidative treatment with agents like H₂O₂ has been used to convert metal chlorides and sulfides to oxides, which can then be re-reduced.[20] The concentration and conditions must be carefully controlled to avoid damaging the catalyst structure.[20]

Section 4: Summary of Deactivation Mechanisms

The table below provides a quick reference for diagnosing catalyst deactivation issues.

Deactivation MechanismPrimary Cause in this ReactionCommon SymptomsKey Diagnostic Techniques
Poisoning Adsorption of chloride/fluoride species on active sites.Rapid, severe loss of activity.XPS, EDX (to detect surface halogens).[4]
Fouling / Coking Polymerization or degradation of reactants/products.Gradual, progressive loss of activity over time/runs.TGA (quantifies deposits), SEM (visualizes surface blockage).[8][21]
Sintering Agglomeration of metal nanoparticles.Gradual, often irreversible loss of activity.TEM (measures particle size increase).[4]
Leaching Dissolution of active metal into the reaction medium.Gradual, irreversible loss of activity.ICP analysis of the reaction filtrate (detects dissolved metal).

Catalyst Deactivation Pathways

Caption: Common pathways leading to catalyst deactivation.

References

  • Ordóñez, S., et al. (2011). Catalyst deactivation during the liquid phase hydrodechlorination of 2,4-dichlorophenol over supported Pd: Influence of the support. Applied Catalysis B: Environmental, 102(1-2), 179-188.
  • Kim, H., et al. (2020).
  • Lan, L., et al. (2019). Effect of the supports on catalytic activity of Pd catalysts for liquid-phase hydrodechlorination/hydrogenation reaction. Environmental Technology, 40(12), 1615-1623.
  • Kim, J., et al. (2013). Method for regenerating and hydrogenation catalyst.
  • García-Atenza, M., et al. (2014). Deactivation of a Pd/AC catalyst in the hydrodechlorination of chlorinated herbicides. Applied Catalysis B: Environmental, 150-151, 56-64.
  • García, J., et al. (2011). Minimization of the deactivation of palladium catalysts in the hydrodechlorination of trichloroethylene in wastewaters. Applied Catalysis B: Environmental, 103(3-4), 365-373.
  • Park, J., et al. (2024).
  • Li, Q., et al. (2024). Critical Review of Pd-Catalyzed Reduction Process for Treatment of Waterborne Pollutants. Environmental Science & Technology.
  • Chen, J. C., & Huang, J. J. (2013).
  • Hiden Analytical. (2021).
  • Noah Chemicals. (2024).
  • Jentoft, F. C. (2000). Poisoning and deactivation of palladium catalysts.
  • Azlim, N., et al. (2010). Comparison of catalyst activity between palladium, copper and iron catalyst in catalytic combustion of methane. Journal of Applied Sciences, 10(1), 113-121.
  • Concibido, C., et al. (2008). Characterisation of the deactivation of platinum and palladium supported on activated carbon used as hydrodechlorination catalysts. Applied Catalysis B: Environmental, 84(1-2), 22-32.
  • Wikipedia. (n.d.).
  • The Catalyst Group. (2020).
  • Casado, A. L., & Espinet, P. (2001). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 123(47), 11822-11833.
  • Nieskens, D. L. S., et al. (2010). Catalyst regeneration method.
  • Zhang, Z., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI.
  • Jentoft, F. C. (2000). Poisoning and deactivation of palladium catalysts.
  • Feigel, M., et al. (2023). Simulating Catalyst Deactivation in Ethylbenzene Dehydrogenation. 14th European Congress of Chemical Engineering.
  • Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation.
  • BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Reactions with Terminal Alkynes. BenchChem.
  • de la Fuente, A., et al. (2015). Kinetics and catalyst deactivation in the enantioselective hydrogenation of ethyl benzoylformate over Pt/Al2O3. Catalysis Science & Technology, 5(1), 309-318.
  • Joy, J., et al. (1990). Mechanisms of Toxic Action and Structure-Activity Relationships for Organochlorine and Synthetic Pyrethroid Insecticides. Environmental Health Perspectives, 87, 255-262.
  • Jadsadajerm, S., et al. (2024). Investigation on deactivation of Cu-Cr catalyst for direct ethanol dehydrogenation to ethyl acetate, acetaldehyde, and hydrogen. Journal of the Taiwan Institute of Chemical Engineers, 148, 105001.
  • Kress, B., et al. (2023). Activation by O2 of AgxPd1–x Alloy Catalysts for Ethylene Hydrogenation. The Journal of Physical Chemistry C, 127(44), 21697-21706.
  • Susanti, D., et al. (2017). (a) scheme of phloroglucinol reaction with 2-chloro ethyl acetate in enol form (b) scheme of phloroglucinol reaction with 2-chloro ethyl acetate in keto form.
  • Deshpande, P. A., & Vlachos, D. G. (2018). Kinetics of Ethylene Epoxidation on a Promoted Ag/α-Al2 O3 Catalyst-The Effects of Product and Chloride Co-Feeds on Rates and Selectivity.

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How to safely quench a reaction containing ethyl chlorofluoroacetate.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl Chlorofluoroacetate Reactions

A Guide for Senior Application Scientists

This guide provides in-depth technical and safety information for researchers, scientists, and drug development professionals working with this compound. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered during the critical quenching step of a reaction.

I. Understanding the Core Hazards

Before addressing specific quenching procedures, it is crucial to understand the inherent risks associated with this compound. It is a reactive α-halo ester, a class of compounds known to be potent alkylating agents.

Key Hazards Include:

  • Corrosivity: Causes severe skin burns and serious eye damage.

  • Toxicity: Harmful if swallowed, inhaled, or in contact with skin.

  • Flammability: It is a flammable liquid, and its vapors can form explosive mixtures with air.

  • Lachrymator: Vapors are irritating to the eyes and can cause tearing.

  • Hazardous Decomposition: In a fire or during uncontrolled decomposition, it can release highly toxic gases such as hydrogen chloride, hydrogen fluoride, and carbon oxides.

All manipulations should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a flame-resistant lab coat, and chemical splash goggles with a face shield.

II. Troubleshooting and FAQs: Quenching Your Reaction

This section addresses common questions and issues that arise when terminating a reaction involving this compound. The advice provided assumes the presence of other reagents in the flask, which often pose a greater immediate hazard during the quench than the starting ester itself.

Q1: What are the primary dangers when quenching a reaction containing this compound?

The primary dangers stem from the potential for a violent, exothermic reaction upon the addition of a quenching agent. This is typically due to unreacted starting materials (e.g., strong bases, metal hydrides, organometallics) rather than the this compound itself. Key risks include:

  • Runaway Exotherm: Rapid addition of a protic quenching agent (like water) to a strong base or metal hydride can generate a tremendous amount of heat, potentially boiling the solvent and causing a dangerous pressure buildup.

  • Flammable Gas Evolution: Quenching reactive metals (Na, K) or hydrides (LiAlH₄, NaH) with protic solvents evolves hydrogen gas, which is highly flammable and can ignite if the reaction becomes too hot.

  • Violent Hydrolysis: While the ester will hydrolyze, this is usually less violent than quenching the other reagents. However, if the reaction was run at high temperatures, adding a cold quenching agent could cause thermal shock to the glassware.

Q2: I used a strong, non-nucleophilic base like LDA or NaH to deprotonate my this compound. What is the safest way to quench this reaction?

When quenching a reaction containing a potent base, the goal is to neutralize it slowly and control the temperature. Never add water directly as the first step.

The recommended procedure is a sequential quench using reagents of decreasing reactivity. A typical sequence is:

  • Cool the reaction: Ensure the reaction flask is in an ice or dry ice/acetone bath.

  • Add a less reactive alcohol: Slowly add isopropanol or ethanol dropwise. These alcohols are less acidic than water and will react more controllably with the strong base.

  • Add methanol: Once the initial vigorous reaction subsides, slowly add methanol.

  • Add water: Finally, add water slowly to quench any remaining reactive species.

This sequential approach ensures that the bulk of the reactive base is consumed in a controlled manner, minimizing the risk of a dangerous exotherm.

Q3: Can I use a saturated aqueous solution like ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃) to quench?

Yes, these are common and often preferred quenching agents, but their use depends on the reaction conditions.

  • Saturated Ammonium Chloride (NH₄Cl): This is a weakly acidic solution and is excellent for quenching reactions involving organometallics (like Grignard reagents) or enolates. It provides a proton source that is less aggressive than dilute HCl or pure water, often leading to cleaner reactions and easier workups.

  • Saturated Sodium Bicarbonate (NaHCO₃): This is a weak base. It is ideal for neutralizing any acids present in the reaction mixture or acids generated during the workup. For instance, if you are quenching an acyl chloride, which produces HCl upon reaction with water, a bicarbonate quench is appropriate. It is also used to wash the organic layer during extraction to remove acidic impurities.

The choice between them depends on the pH sensitivity of your product and the nature of the species you need to neutralize.

Q4: What are the signs of an unsafe quench, and what should I do?

An unsafe quench will show clear signs of an uncontrolled reaction. Be vigilant for:

  • Rapid, uncontrolled rise in temperature.

  • Solvent violently boiling or refluxing.

  • Excessive gas evolution causing splashing or "volcano-like" eruption.

  • Sudden change in color or pressure.

  • Smoke or fumes being emitted from the flask.

Immediate Actions:

  • Stop the addition of the quenching agent immediately.

  • Ensure the cooling bath is effectively cooling the flask. Add more ice or dry ice if necessary.

  • If safe to do so, lower the sash of the fume hood.

  • Alert others in the lab and be prepared to evacuate if the situation escalates.

III. Standard Operating Protocol: Quenching a Base-Mediated Alkylation

This protocol provides a step-by-step guide for safely quenching a reaction where this compound was deprotonated with a strong base (e.g., Sodium Hydride, NaH) for a subsequent alkylation.

Prerequisites:

  • Reaction has been monitored and is confirmed to be complete (e.g., by TLC, GC-MS).

  • All operations are conducted within a chemical fume hood.

  • Appropriate PPE is worn.

Step-by-Step Methodology:

  • Cooling: Ensure the reaction flask is submerged in an ice/water bath, bringing the internal temperature to 0-5 °C.

  • Initial Quench (Alcohol): Using a dropping funnel or syringe pump, add isopropanol dropwise to the stirring reaction mixture.

    • Rationale: Isopropanol reacts exothermically but controllably with residual NaH, releasing hydrogen gas. The slow addition and external cooling are critical to manage the heat and gas evolution.

  • Monitor: Observe the rate of gas evolution and the internal temperature. If either increases too rapidly, halt the addition immediately until the reaction subsides. Continue adding isopropanol until gas evolution ceases.

  • Secondary Quench (Water): Once the reaction with isopropanol is complete, slowly add deionized water dropwise.

    • Rationale: Water will hydrolyze any remaining alkoxide species and begin the process of dissolving the inorganic salts (e.g., sodium iodide byproduct) to prepare for aqueous workup.

  • Warm to Room Temperature: Once the addition of water is complete and no further exotherm is observed, remove the cooling bath and allow the mixture to warm to room temperature with continued stirring.

  • Proceed to Workup: The reaction is now safely quenched and can proceed to the extraction phase.

IV. Visualization of Quenching Strategy

The choice of a quenching strategy is dependent on the class of reagents used in the reaction. The following decision tree provides a logical workflow for selecting a safe and effective quenching procedure.

Quenching_Decision_Tree start Identify Reactive Species in Reaction Mixture reagent_type What is the most reactive unreacted species? start->reagent_type strong_base Strong Base (e.g., NaH, LDA, LHMDS) reagent_type->strong_base Base organometallic Organometallic (e.g., Grignard, Organolithium) reagent_type->organometallic Organometallic hydride_reductant Hydride Reductant (e.g., LiAlH4, DIBAL-H) reagent_type->hydride_reductant Reductant acidic_cond Acidic Conditions (e.g., HCl, H2SO4) reagent_type->acidic_cond Acid strong_base_proc 1. Cool to 0 °C 2. Slow addition of Isopropanol/Ethanol 3. Slow addition of Water strong_base->strong_base_proc end_workup Proceed to Aqueous Workup strong_base_proc->end_workup organometallic_proc 1. Cool to 0 °C 2. Slow addition of Sat. aq. NH4Cl organometallic->organometallic_proc organometallic_proc->end_workup hydride_reductant_proc Use Fieser Workup or 1. Slow addition of Ethyl Acetate 2. Slow addition of Methanol 3. Slow addition of Water hydride_reductant->hydride_reductant_proc hydride_reductant_proc->end_workup acidic_cond_proc 1. Cool to 0 °C 2. Slow addition of Sat. aq. NaHCO3 or a weak base solution acidic_cond->acidic_cond_proc acidic_cond_proc->end_workup

Caption: Decision tree for selecting a safe quenching protocol.

V. Quenching Agent Data Summary

The table below summarizes common quenching agents and their primary applications and hazards.

Quenching AgentFormulaPrimary UseProsCons / Hazards
Water H₂OGeneral purpose, hydrolysisInexpensive, effective for many saltsReacts violently with alkali metals and hydrides; can be too reactive for sensitive substrates.
Isopropanol/Ethanol C₃H₈O / C₂H₆OQuenching reactive metals, hydridesMore controlled reaction than water; good intermediate before adding water.Flammable; adds an organic solvent that must be removed.
Ethyl Acetate C₄H₈O₂Quenching metal hydrides (e.g., LiAlH₄)Reacts controllably to consume hydride without generating H₂ gas.Flammable; introduces another ester into the mixture.
Sat. Ammonium Chloride NH₄Cl (aq)Quenching enolates, organometallicsMildly acidic, provides a controlled proton source, minimizes side reactions.Can form emulsions during workup; not suitable for acid-labile products.
Sat. Sodium Bicarbonate NaHCO₃ (aq)Neutralizing acidsWeak base, safe to handle, effective for neutralizing strong acids.Generates CO₂ gas, which can cause pressure buildup if not added slowly.

VI. References

  • Frontier, A. (2026). How To Run A Reaction: The Quench. University of Rochester, Department of Chemistry. [Link]

  • Yufeng. (2025). How To Quench Acid Chlorides? 5 Key Methods for Safe Handling. [Link]

  • Virginia Tech Chemistry Department. (2006). Quenching Reactive Substances. [Link]

  • ResearchGate. (n.d.). Degree of hydrolysis of ethyl chloroacetate as determined with the analytical method. [Link]

  • Wikipedia. (n.d.). α-Halo carboxylic acids and esters. [Link]

  • Chemistry LibreTexts. (2021). Reactions at the α Carbons of Carboxylic Acid Derivatives. [Link]

  • Reddit. (2024). Taking and quenching aliquots from a reaction without heating up the mixture before it touches the quenching agent. r/AdvancedOrganic. [Link]

  • PubMed. (2023). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. [Link]

  • Organic Syntheses. (n.d.). Acetic acid, chlorofluoro-, ethyl ester. [Link]

  • Organic Syntheses. (n.d.). Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S)-. [Link]

  • Sarpong, R. (2016). Quenching of Water Reactive Materials. University of California, Berkeley, Department of Chemistry. [https://sarpong.cchem.berkeley.edu/wp-content/uploads/2016/11/02-Quenching-of-Water-Reactive-Materials-SOP.pdf]([Link]

Technical Support Center: Navigating Solubility Challenges in Reactions with Ethyl Chlorofluoroacetate

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientists, we understand that navigating the complexities of synthetic chemistry requires not only theoretical knowledge but also practical, field-tested solutions. Reactions involving ethyl chlorofluoroacetate are pivotal in constructing fluorinated molecules for the pharmaceutical and agrochemical industries, yet they often present a significant hurdle: poor reagent solubility. This guide is designed to be your first point of reference, providing in-depth, actionable advice to diagnose and resolve these critical experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My starting material is poorly soluble in the aprotic solvent recommended for my Reformatsky reaction with this compound. What are my immediate options?

This is a classic challenge, particularly when reacting this compound with polar, high-molecular-weight ketones or aldehydes. Direct, brute-force heating is often discouraged as it can lead to the decomposition of the sensitive organozinc intermediate (the Reformatsky reagent).

Expertise & Experience: The core issue is often a significant polarity mismatch between your starting material (e.g., a complex carbonyl compound) and the traditional, nonpolar solvents like THF or diethyl ether that are ideal for forming the Reformatsky reagent. Your primary goal is to increase the solvent's solvating power without interfering with the reaction mechanism.

Troubleshooting Workflow:

A Problem: Poor Reagent Solubility in Aprotic Solvent (e.g., THF) B Option 1: Introduce a Co-Solvent A->B Most common first step C Option 2: Phase-Transfer Catalysis (PTC) A->C For specific cases D Option 3: Change Primary Solvent A->D More drastic change B1 Select a polar, aprotic co-solvent (e.g., DMF, DMAc, NMP) B->B1 B2 Start with low percentage (5-10% v/v). Monitor for reagent stability. B1->B2 B3 Does solubility improve without significant side reactions? B2->B3 B4 Success: Proceed with reaction B3->B4 Yes B5 Failure: Co-solvent inhibits reaction or is ineffective. Consider Option 2 or 3. B3->B5 No C1 For reactions with ionic reagents. Select appropriate PTC (e.g., TBAB). C2 Run reaction in a biphasic system (e.g., Toluene/Water). D1 Consider polar aprotic solvents like Acetonitrile or highly solvating options like DMPU. D2 Verify solvent compatibility with all reagents and intermediates.

Caption: Troubleshooting workflow for poor reagent solubility.

Authoritative Grounding: The use of polar aprotic co-solvents is a well-established technique to enhance the solubility of polar substrates. Solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) have high dielectric constants and can effectively solvate a wide range of compounds. However, their compatibility with highly reactive organometallic intermediates must be carefully evaluated, as they can sometimes coordinate to the metal center and alter reactivity.

Q2: I've added DMF as a co-solvent, and while my starting material dissolved, the yield of my desired product has dropped significantly. What is happening?

Expertise & Experience: This is a common outcome that highlights the delicate balance of solvent effects. While DMF is an excellent solubilizer, it is also a Lewis base. The lone pair on the nitrogen or oxygen atom can coordinate strongly to the zinc metal center of the Reformatsky reagent. This coordination can over-stabilize the reagent, reducing its nucleophilicity and thus decreasing its reactivity towards the carbonyl substrate. This leads to lower yields or stalled reactions.

Trustworthiness (Self-Validating System):

  • Run a Control: Set up the reaction in the original solvent (e.g., pure THF) side-by-side with the THF/DMF system. If the THF system proceeds (even with poor solubility) and the DMF system does not, it strongly implicates the DMF in reagent inhibition.

  • Analyze by TLC/LC-MS: Monitor both reactions over time. In the inhibited reaction, you will likely observe unreacted starting materials and potentially some decomposition of the Reformatsky reagent, but little to no product formation.

Alternative Co-Solvents to Consider:

Co-SolventKey CharacteristicsConsiderations
DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone)Highly polar, aprotic. Excellent solvating power for polar and anionic species. Less coordinating than DMF or HMPA.Often a superior, but more expensive, substitute for HMPA. Can be difficult to remove during workup.
DMAc (N,N-Dimethylacetamide)Similar to DMF but can sometimes offer a different reactivity profile.Also a coordinating solvent; may offer little advantage over DMF but is worth screening.
Acetonitrile (MeCN) Polar aprotic, but generally less coordinating than amides.Ensure it is rigorously dried. Can be a good balance of polarity and compatibility.
Q3: Can I use Phase-Transfer Catalysis (PTC) for a nucleophilic substitution reaction with this compound and a poorly soluble nucleophile salt?

Expertise & Experience: Absolutely. Phase-transfer catalysis is an outstanding technique for situations where you have two mutually insoluble reactants, such as an organic-soluble electrophile (this compound) and an aqueous- or solid-phase nucleophile (e.g., sodium azide, potassium cyanide, or a carboxylate salt).

Authoritative Grounding: The PTC mechanism relies on a catalyst, typically a quaternary ammonium or phosphonium salt (like tetrabutylammonium bromide, TBAB), to shuttle the nucleophile from the aqueous or solid phase into the organic phase where the reaction can occur. The lipophilic cation of the catalyst pairs with the nucleophilic anion, creating a "soft," organic-soluble ion pair that is highly reactive in the nonpolar organic solvent.

Experimental Workflow Diagram:

cluster_aqueous Aqueous / Solid Phase cluster_organic Organic Phase (e.g., Toluene) Nuc_aq Nucleophile Anion (Nu⁻) IonPair_org Ion Pair [Q⁺Nu⁻] Nuc_aq->IonPair_org Phase Transfer Cat_aq PTC Cation (Q⁺) Cat_aq->IonPair_org Salt_aq Salt (M⁺X⁻) ECFA_org This compound (Ester) Product_org Product (Ester-Nu) ECFA_org->Product_org Product_org->Cat_aq Regenerates Catalyst IonPair_org->ECFA_org Reaction

Caption: Phase-Transfer Catalysis (PTC) workflow.

Detailed Experimental Protocol: The Co-Solvent Approach

Objective: To perform a Reformatsky reaction between a poorly soluble ketone and this compound using a THF/DMPU co-solvent system.

Trustworthiness: This protocol includes checkpoints for verifying the activation of zinc and monitoring the reaction progress, ensuring a self-validating workflow.

Materials:

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)

  • Activated Zinc dust (see pre-activation note)

  • This compound

  • Substrate (e.g., 4-Nitroacetophenone - chosen for its characteristically poor solubility in pure THF)

  • Iodine (for activation)

  • Saturated aqueous ammonium chloride (for workup)

Pre-Protocol Step: Zinc Activation

  • It is critical to use freshly activated zinc. A common method involves stirring zinc dust in 1M HCl for several minutes, followed by sequential washing with deionized water, ethanol, and diethyl ether, and finally drying under high vacuum.

Step-by-Step Methodology:

  • Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-neck round-bottom flask with a reflux condenser, a magnetic stirrer, a thermometer, and a dropping funnel.

  • Reagent Charging:

    • Add activated zinc dust (1.5 equivalents) to the flask.

    • Add the poorly soluble ketone (1.0 equivalent) to the flask.

    • Add a small crystal of iodine (catalytic amount). The purple color should fade upon heating, indicating activation.

  • Solvent Addition:

    • Add anhydrous THF to the flask to create a stirrable slurry.

    • Add anhydrous DMPU as a co-solvent, starting at 10% of the total solvent volume (e.g., 90 mL THF and 10 mL DMPU).

    • Stir the mixture. The ketone should now be fully or mostly dissolved. If not, a slight, gentle warming (to ~35-40 °C) can be applied, or the DMPU percentage can be incrementally increased to 15-20%.

  • Reagent Addition & Reaction Initiation:

    • In the dropping funnel, prepare a solution of this compound (1.2 equivalents) in a small amount of anhydrous THF.

    • Add a small portion (~10%) of the this compound solution to the main flask.

    • Gently warm the mixture to initiate the reaction. A slight exotherm and bubbling should be observed. This is a critical checkpoint. If no initiation is seen, the zinc may not be sufficiently active.

  • Execution:

    • Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux or a steady internal temperature (typically 45-55 °C).

    • After the addition is complete, maintain the reaction at this temperature for 1-3 hours.

  • Monitoring & Workup:

    • Monitor the reaction progress by TLC or LC-MS by quenching a small aliquot in saturated NH4Cl(aq).

    • Upon completion, cool the reaction mixture to 0 °C.

    • Slowly quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for purification.

References

  • Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH. [Link]

  • Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Springer. [Link]

Technical Support Center: Managing the Stability of Ethyl Chlorofluoroacetate in the Presence of Water

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for ethyl chlorofluoroacetate. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile fluorinated building block.[1] Understanding and controlling the stability of this compound, particularly in the presence of water, is paramount for achieving reproducible and successful experimental outcomes. This guide provides in-depth answers to common questions, troubleshooting strategies for experimental challenges, and validated protocols to ensure the integrity of your work.

Frequently Asked Questions (FAQs)

Q1: Why is water content a critical factor for the stability of this compound?

This compound, as an ester, is susceptible to hydrolysis, a chemical reaction in which water acts as a nucleophile to break the ester bond. This process degrades the starting material into chlorofluoroacetic acid and ethanol. The presence of even trace amounts of water in solvents, reagents, or on glassware surfaces can initiate this degradation, leading to reduced yield, inconsistent reaction kinetics, and the introduction of impurities. The general principle is that ester hydrolysis can be catalyzed by both acidic and basic conditions, making control of the chemical environment essential.[2] Related compounds like ethyl fluoroacetate are also known to decompose in the presence of moisture.[3]

Q2: What are the primary degradation products of this compound hydrolysis?

The hydrolysis of this compound yields two primary products: Chlorofluoroacetic Acid and Ethanol . This reaction is effectively irreversible under basic conditions, a process known as saponification.[2]

The chemical equation for the hydrolysis reaction is: Cl(F)CHCO₂C₂H₅ (this compound) + H₂O (Water) ⇌ Cl(F)CHCOOH (Chlorofluoroacetic Acid) + C₂H₅OH (Ethanol)

Q3: How does pH influence the rate of hydrolysis?

The rate of hydrolysis for esters like this compound is highly pH-dependent. The reaction is generally slowest in a slightly acidic pH range (typically pH 4-6).[4][5]

  • Acidic Conditions (pH < 4): The reaction is catalyzed by H⁺ ions. The acidic environment protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[2]

  • Neutral Conditions (pH ≈ 7): Neutral hydrolysis occurs but is generally slow compared to acid- or base-catalyzed hydrolysis.

  • Basic Conditions (pH > 7): The reaction is catalyzed by hydroxide ions (OH⁻). Hydroxide is a much stronger nucleophile than water, leading to a significantly faster rate of degradation. This base-catalyzed hydrolysis, or saponification, is typically irreversible because the resulting carboxylic acid is deprotonated to a carboxylate, which is not susceptible to nucleophilic attack by ethanol.[2]

Q4: What are the recommended storage and handling conditions to minimize water-induced degradation?

To maintain the purity and stability of this compound, strict adherence to proper storage and handling protocols is crucial.

  • Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[6] Recommended storage temperatures are often between 2-8 °C.[1] Keep the container away from heat, sparks, open flames, and other ignition sources.[6][7][8]

  • Handling: Always handle the material under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture. Use spark-proof tools and ground all equipment when transferring material.[6][7] It is advisable to use anhydrous solvents and thoroughly dried glassware for all experiments.

Troubleshooting Guide for Common Experimental Issues

This section addresses specific problems that may arise during the use of this compound, with a focus on issues related to its stability.

Problem 1: Inconsistent analytical results or lower-than-expected product yield.
  • Possible Cause: Uncontrolled degradation of this compound due to residual water in the reaction setup.

  • Troubleshooting Steps:

    • Verify Solvent Purity: Use only high-purity, anhydrous solvents from a freshly opened bottle or one that has been properly stored.

    • Dry Glassware: Ensure all glassware is oven-dried or flame-dried immediately before use and allowed to cool in a desiccator or under an inert atmosphere.

    • Inert Atmosphere: Conduct reactions under a dry, inert atmosphere (nitrogen or argon) to exclude atmospheric moisture.

    • Reagent Check: Ensure other reagents are not contaminated with water.

Problem 2: Appearance of unexpected peaks during chromatographic analysis (HPLC/GC).
  • Possible Cause A: Degradation in the Sample Vial: The analyte may be hydrolyzing in the sample diluent while waiting for injection in the autosampler.

  • Solution: Prepare samples in an aprotic solvent (e.g., acetonitrile) immediately before analysis.[9] If a queue is necessary, use a cooled autosampler to minimize degradation.[9]

  • Possible Cause B: On-Column Degradation: The aqueous mobile phase or the stationary phase of the column may be causing hydrolysis during the chromatographic run.

  • Solution: Reduce the analysis time by using a shorter column, a higher flow rate, or a faster gradient.[9] Ensure the mobile phase pH is in a range that promotes stability (e.g., slightly acidic).

Problem 3: Poor chromatographic peak shape (e.g., tailing or broadening).
  • Possible Cause: On-column degradation can contribute to peak distortion. Another cause could be the interaction of the acidic degradation product (chlorofluoroacetic acid) with the stationary phase.

  • Solution:

    • Optimize Mobile Phase: Adjust the pH of the mobile phase. Adding a buffer can help maintain a consistent pH and improve peak shape.

    • Check Sample Integrity: Confirm that the poor peak shape is not due to a partially degraded sample by injecting a freshly prepared standard.

Data Summary

The stability of this compound is qualitatively summarized in the table below, based on general principles of ester hydrolysis.

ConditionWater ContentpHTemperatureExpected StabilityKey Considerations
Optimal Storage AnhydrousN/A2-8 °CHigh Store under inert gas in a tightly sealed container.[1][6]
Aqueous, Acidic High< 4AmbientLow Acid-catalyzed hydrolysis is significant.[2]
Aqueous, Neutral High~7AmbientModerate Slow hydrolysis will occur over time.
Aqueous, Basic High> 8AmbientVery Low Base-catalyzed hydrolysis (saponification) is rapid.[2]
Organic Solvent AnhydrousN/AAmbientHigh Stability is high in the absence of water.
Organic Solvent Trace WaterN/AAmbientModerate to Low Stability depends on the amount of water contamination.

Experimental Protocols

Protocol 1: Monitoring the Stability of this compound in an Aqueous Solution via HPLC

This protocol provides a framework for assessing the rate of hydrolysis of this compound.

1. Materials:

  • This compound (≥98% purity)

  • Acetonitrile (HPLC grade, anhydrous)

  • Water (HPLC grade)

  • Phosphate buffers (pH 4, 7, and 9)

  • Volumetric flasks, pipettes, and autosampler vials

  • HPLC system with UV detector (e.g., monitoring at 210 nm)

  • C18 reversed-phase HPLC column

2. Procedure:

  • Prepare Stock Solution: Accurately prepare a 1 mg/mL stock solution of this compound in anhydrous acetonitrile.

  • Prepare Test Solutions: For each pH to be tested, pipette the required volume of the stock solution into a volumetric flask containing the buffer (pH 4, 7, or 9) to achieve a final concentration of ~50 µg/mL. Start a timer immediately upon addition.

  • Incubation: Store the test solutions at a constant, controlled temperature (e.g., 25 °C or 40 °C).

  • Time-Point Sampling: At specified time intervals (e.g., t=0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of each test solution and immediately transfer it to an HPLC vial containing acetonitrile to quench the hydrolysis reaction.

  • HPLC Analysis: Analyze the samples by HPLC. The mobile phase could be a gradient of acetonitrile and water.

  • Data Analysis: Quantify the peak area of this compound at each time point. Plot the natural logarithm of the concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k) for the degradation.

Visualizations

Diagram 1: Hydrolysis Pathway of this compound

Hydrolysis cluster_reactants Reactants ECFA Ethyl Chlorofluoroacetate Products Chlorofluoroacetic Acid + Ethanol ECFA->Products Hydrolysis (H⁺ or OH⁻ catalyzed) H2O Water (H₂O)

Caption: The hydrolysis of this compound by water.

Diagram 2: Troubleshooting Workflow for Stability Issues

Troubleshooting Start Inconsistent Results or Unexpected Peaks CheckSolvents Are solvents certified anhydrous and properly stored? Start->CheckSolvents CheckGlassware Was glassware thoroughly dried? CheckSolvents->CheckGlassware Yes UseNewSolvent Use fresh anhydrous solvent. CheckSolvents->UseNewSolvent No CheckSamplePrep How were samples prepared for analysis? CheckGlassware->CheckSamplePrep Yes DryGlassware Oven-dry or flame-dry glassware before use. CheckGlassware->DryGlassware No AproticDiluent Use aprotic diluent (e.g., ACN). Analyze immediately. CheckSamplePrep->AproticDiluent Aqueous Diluent CooledAutosampler Use a cooled autosampler for sample queue. CheckSamplePrep->CooledAutosampler Stored at RT UseNewSolvent->CheckGlassware DryGlassware->CheckSamplePrep

Caption: A logical workflow for troubleshooting stability-related issues.

References

  • Aldrich 539147 - SAFETY DATA SHEET. (2024).
  • This compound - SAFETY DATA SHEET. (2025).
  • Material Safety Data Sheet - Ethyl fluoroacetate, 97%. Cole-Parmer.
  • Operation, Disposal and Storage of Ethyl Fluoroacetate. Sanmenxia Meile.
  • This compound. Chem-Impex.
  • Safety Data Sheet: ethyl chloroacetate. Chemos GmbH&Co.KG.
  • Ethyl chloroacetate | C4H7ClO2 | CID 7751. PubChem, NIH.
  • Degree of hydrolysis of ethyl chloroacetate as determined with the analytical method. ResearchGate.
  • Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. PubMed.
  • Prediction of hydrolysis products of organic chemicals under environmental pH conditions.
  • Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. USDA ARS.
  • Hydrolysis rate of ethyl acetate as function of pH and temperature in C. ResearchGate.
  • Analytical techniques for monitoring the degradation of benzylboronic acid. Benchchem.

Sources

Technisches Support-Center: Strategien zur Trennung von Ethylchlorfluoracetat von seinen Isomeren

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German, as requested by the user.

Willkommen im technischen Support-Center, das sich der Lösung von Herausforderungen bei der Trennung von Ethylchlorfluoracetat-Isomeren widmet. Diese Ressource richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die bei der Isolierung des gewünschten Isomers auf Schwierigkeiten stoßen.

Dieser Leitfaden bietet detaillierte Anleitungen zur Fehlerbehebung und häufig gestellte Fragen (FAQs), um spezifische Probleme zu behandeln, die während Ihrer Experimente auftreten können. Als leitender Anwendungswissenschaftler ist es mein Ziel, Ihnen nicht nur Protokolle, sondern auch die wissenschaftlichen Grundlagen hinter diesen experimentellen Entscheidungen zu vermitteln.

Häufig gestellte Fragen (FAQs)

F1: Was sind die häufigsten Isomere von Ethylchlorfluoracetat und warum ist ihre Trennung so anspruchsvoll?

A1: Die primären Isomere, die bei der Synthese von Ethylchlorfluoracetat auftreten, sind Positionsisomere (z. B. Ethyl-2-chlor-2-fluoracetat vs. Ethyl-2-chlor-3-fluoracetat) und Enantiomere (R- und S-Formen des Ethyl-2-chlor-2-fluoracetats). Die Trennung ist aufgrund ihrer sehr ähnlichen physikalischen Eigenschaften, wie Siedepunkt und Polarität, schwierig.[1][2] Enantiomere besitzen identische physikalische Eigenschaften in einer achiralen Umgebung, was eine Trennung durch Standardmethoden wie die fraktionierte Destillation unmöglich macht.[2] Für eine erfolgreiche Trennung sind spezialisierte chromatographische Techniken erforderlich.[3]

F2: Welche Analysetechnik eignet sich am besten zur Identifizierung und Quantifizierung des Isomerenverhältnisses in meiner Probe?

A2: Die Gaschromatographie (GC) ist eine leistungsstarke Methode zur Trennung von Verbindungen in einer Mischung.[4] Gekoppelt mit einem Flammenionisationsdetektor (FID) oder einem Massenspektrometer (MS) ist sie die effektivste Methode zur Analyse von flüchtigen Estern wie Ethylchlorfluoracetat. Der Schlüssel zur Trennung von Isomeren liegt in der Wahl der GC-Säule. Für Positionsisomere kann eine Säule mit einer polaren stationären Phase, die unterschiedliche Wechselwirkungen mit den Isomeren eingeht, eine gute Auftrennung erzielen.[5] Zur Trennung von Enantiomeren ist eine chirale stationäre Phase unerlässlich.[6]

F3: Meine Isomere koeluieren in der GC-Analyse. Was sind die ersten Schritte zur Fehlerbehebung?

A3: Koelution ist ein häufiges Problem. Hier ist ein systematischer Ansatz zur Optimierung Ihrer GC-Methode:

  • Temperaturprogramm anpassen: Eine niedrigere Starttemperatur und eine langsamere Heizrate erhöhen die Verweilzeit der Analyten auf der stationären Phase, was die Auflösung verbessern kann.[7]

  • Trägergasfluss optimieren: Passen Sie die lineare Geschwindigkeit Ihres Trägergases (z. B. Helium oder Wasserstoff) an, um eine maximale Säuleneffizienz (minimale Plattenhöhe) zu erreichen.

  • Säulenauswahl überprüfen: Stellen Sie sicher, dass die Polarität Ihrer Säule für die Analyten geeignet ist. Für halogenierte Verbindungen können Säulen mit Phenyl- oder Cyanopropyl-Funktionsgruppen die Selektivität verbessern.[5][8]

  • Injektionsvolumen reduzieren: Eine Überladung der Säule führt zu breiten, überlappenden Peaks. Versuchen Sie, ein kleineres Probenvolumen zu injizieren.

F4: Kann ich Hochleistungsflüssigkeitschromatographie (HPLC) zur Trennung dieser Isomere verwenden?

A4: Ja, HPLC ist eine sehr vielseitige und wichtige Methode, insbesondere für die Trennung von Enantiomeren.[9] Die chirale HPLC, bei der chirale stationäre Phasen (CSPs) verwendet werden, ist die am weitesten verbreitete Technik zur Trennung von Enantiomeren in der pharmazeutischen Industrie.[9][10][11] Polysaccharid-basierte CSPs sind für eine breite Palette von Verbindungen wirksam.[12] Für Positionsisomere kann die Normalphasen-Chromatographie (NP-HPLC) aufgrund von Polaritätsunterschieden ebenfalls erfolgreich sein.[13]

Anleitungen zur Fehlerbehebung und Protokolle

Anleitung 1: Optimierung der fraktionierten Destillation zur Anreicherung von Positionsisomeren

Die fraktionierte Destillation ist oft der erste Versuch, um Isomere zu trennen, deren Siedepunkte nahe beieinander liegen (typischerweise weniger als 25–40 °C Unterschied).[1][14] Für Ethylchlorfluoracetat (Siedepunkt ca. 133 °C) und seine Positionsisomere ist diese Methode eine Herausforderung, kann aber zur Anreicherung verwendet werden.[15]

Problem: Geringe Trennleistung und schlechte Reinheit der Fraktionen.

Ursachen und Lösungen:

  • Unzureichende Säulenleistung: Die Anzahl der "theoretischen Böden" ist zu gering.

    • Lösung: Verwenden Sie eine längere Fraktionierkolonne (z. B. Vigreux-Kolonne oder eine mit Füllkörpern gepackte Kolonne), um die Anzahl der Verdampfungs-Kondensations-Zyklen zu erhöhen.[16]

  • Falsches Rücklaufverhältnis: Ein zu niedriges Rücklaufverhältnis reduziert die Kontaktzeit zwischen Dampf- und Flüssigphase.

    • Lösung: Erhöhen Sie das Rücklaufverhältnis. Ein höheres Verhältnis verbessert die Trennung, verlangsamt aber den Prozess. Beginnen Sie mit einem Verhältnis von 10:1 und optimieren Sie es.

  • Instabile Heizrate: Unregelmäßiges Sieden führt zu Druckschwankungen und beeinträchtigt das Gleichgewicht in der Kolonne.

    • Lösung: Verwenden Sie ein Ölbad oder einen Heizpilz mit Magnetrührer, um eine gleichmäßige und kontrollierte Wärmezufuhr zu gewährleisten.

Zusammenfassende Tabelle: Typische Parameter für die fraktionierte Destillation

ParameterEmpfohlener WertBegründung
Kolonnenlänge > 30 cmErhöht die Anzahl der theoretischen Böden für eine bessere Trennung.[16]
Rücklaufverhältnis > 10:1Verbessert das Gleichgewicht und die Trennleistung.
Destillationsdruck Atmosphärisch oder VakuumVakuum senkt den Siedepunkt und kann thermischen Abbau verhindern.
Heizung Langsam und gleichmäßigVerhindert Siedeverzüge und sorgt für ein stabiles Gleichgewicht.
Isolierung ErforderlichMinimiert den Wärmeverlust und verbessert die Effizienz der Kolonne.
Anleitung 2: Präparative Chromatographie zur Isolierung hochreiner Isomere

Für die Gewinnung hochreiner Isomere im Forschungsmaßstab ist die präparative Chromatographie die Methode der Wahl.[13] Sowohl präparative GC als auch präparative HPLC können eingesetzt werden.

Problem: Geringe Ausbeute und/oder Kreuzkontamination der gesammelten Fraktionen.

Ursachen und Lösungen:

  • Überladung der Säule: Zu viel Probenmaterial führt zu breiten, überlappenden Peaks.

    • Lösung: Führen Sie eine Beladungsstudie im analytischen Maßstab durch und skalieren Sie diese auf die präparative Säule hoch. Beginnen Sie mit einer geringeren Beladung.

  • Ineffiziente Fraktionssammlung: Die Analyten werden nicht vollständig kondensiert oder aufgefangen.

    • Lösung (präp. GC): Kühlen Sie die Sammelfallen effektiv, z. B. mit einem Trockeneis/Aceton-Bad oder flüssigem Stickstoff.

    • Lösung (präp. HPLC): Stellen Sie sicher, dass der Fraktionssammler korrekt getriggert wird (z. B. durch UV-Signal oder Zeit) und das Totvolumen minimiert ist.

  • Falsche mobile Phase (HPLC/SFC): Die Selektivität zwischen den Isomeren ist nicht optimal.

    • Lösung: Führen Sie ein systematisches Screening verschiedener Lösungsmittel und chiraler stationärer Phasen durch, um die besten Bedingungen zu finden.[8][12]

Logischer Arbeitsablauf für die Methodenentwicklung in der chiralen Chromatographie

G Start Racemische Probe von Ethylchlorfluoracetat Screening Screening auf chiralen Säulen (z.B. Polysaccharid-basiert) Start->Screening Schritt 1 Mode Modusauswahl (Normalphase, Umkehrphase, Polar-organisch) Screening->Mode Schritt 2 Optimization Optimierung der mobilen Phase (Lösungsmittel, Additive, Flussrate) Mode->Optimization Schritt 3 (Beste Bedingungen auswählen) Temp Temperaturoptimierung Optimization->Temp Schritt 4 ScaleUp Scale-Up auf präparative Säule Temp->ScaleUp Schritt 5 Collection Fraktionssammlung und Analyse ScaleUp->Collection Schritt 6 Result Getrennte, reine Enantiomere Collection->Result

Bildunterschrift: Systematischer Ansatz zur Entwicklung einer chiralen Trennmethode.

Anleitung 3: Experimentelles Protokoll für die analytische chirale HPLC-Trennung

Dieses Protokoll beschreibt einen Ausgangspunkt für die Entwicklung einer Methode zur Trennung der Enantiomere von Ethyl-2-chlor-2-fluoracetat.

1. Vorbereitung der mobilen Phase:

  • Für die Normalphasen-Chromatographie eine Mischung aus n-Hexan und Isopropanol (z. B. 90:10 v/v) vorbereiten.

  • Die mobile Phase gründlich entgasen (z. B. durch Ultraschall oder Helium-Spülung).

2. Probenvorbereitung:

  • Eine Stammlösung der Isomerenmischung in der mobilen Phase mit einer Konzentration von ca. 1 mg/mL herstellen.

  • Die Probe durch einen 0,45-µm-Spritzenfilter filtrieren, um Partikel zu entfernen.

3. HPLC-System-Setup:

  • Säule: Eine chirale Säule auf Polysaccharidbasis (z. B. Cellulose- oder Amylose-Derivat) installieren.

  • Flussrate: Mit einer Flussrate von 1,0 mL/min beginnen.

  • Temperatur: Die Säule bei 25 °C thermostatisieren.

  • Detektion: UV-Detektor bei einer geeigneten Wellenlänge (z. B. 210 nm) einstellen.

  • Injektionsvolumen: 5–10 µL injizieren.

4. Datenerfassung und Optimierung:

  • Das Chromatogramm aufzeichnen. Wenn keine oder nur eine geringe Trennung (Auflösung < 1,5) beobachtet wird, die Zusammensetzung der mobilen Phase anpassen (z. B. den Isopropanol-Anteil in 2-%-Schritten verändern).

  • Auch die Temperatur kann ein wichtiger Selektivitätsparameter bei chiralen Trennungen sein und sollte optimiert werden.[12]

Entscheidungsdiagramm: Auswahl der Trennstrategie

G Isomers Isomerengemisch Type Art der Isomerie? Isomers->Type Positional Positionsisomere (Unterschiedliche Siedepunkte) Type->Positional Konstitutionell Enantiomers Enantiomere (Identische Siedepunkte) Type->Enantiomers Stereochemisch Distillation Fraktionierte Destillation Positional->Distillation Großer Maßstab PrepGC Präparative achirale GC/HPLC Positional->PrepGC Kleiner Maßstab, hohe Reinheit ChiralSep Chirale Chromatographie (GC, HPLC, SFC) Enantiomers->ChiralSep PurePositional Getrennte Positionsisomere Distillation->PurePositional PrepGC->PurePositional PureEnantiomer Getrennte Enantiomere ChiralSep->PureEnantiomer

Bildunterschrift: Entscheidungsbaum zur Auswahl der geeigneten Trennstrategie.

Referenzen

  • Titel: Isomer separation by CPC chromatography Quelle: Rotachrom Technologies URL: [Link]

  • Titel: Easy purification of isomers with prepacked glass columns Quelle: Chromatography Today URL: [Link]

  • Titel: The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1) Quelle: Rotachrom Technologies URL: [Link]

  • Titel: High-Performance Preparative LC Techniques Quelle: Phenomenex URL: [Link]

  • Titel: Fractional distillation is the separation of substances Quelle: Mammoth Memory URL: [Link]

  • Titel: 5.3: Fractional Distillation Quelle: Chemistry LibreTexts URL: [Link]

  • Titel: Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chromatography Quelle: PubMed URL: [Link]

  • Titel: Purification: Fractional Distillation Quelle: University of Rochester Department of Chemistry URL: [Link]

  • Titel: How to separate two close boiling isomers other than the distillation method at a low cost Quelle: Quora URL: [Link]

  • Titel: Use of fractional distillation in organic chemistry Quelle: Chemistry Stack Exchange URL: [Link]

  • Titel: Acetic acid, 2-chloro-2,2-difluoro-, ethyl ester Quelle: PubChem URL: [Link]

  • Titel: Acetic acid, 2-chloro-2-fluoro-, ethyl ester Quelle: PubChem URL: [Link]

  • Titel: How Does A Gas Chromatography Separate Compounds? Quelle: Chemistry For Everyone (YouTube) URL: [Link]

  • Titel: Gas Chromatograph Quelle: Michigan State University Chemistry URL: [Link]

  • Titel: Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers Quelle: PubMed URL: [Link]

  • Titel: Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines Quelle: MDPI URL: [Link]

  • Titel: Strategies for chiral separation: from racemate to enantiomer Quelle: National Institutes of Health (NIH) URL: [Link]

  • Titel: The separation of optical isomers by gas chromatography Quelle: CORE URL: [Link]

  • Titel: Playing with Selectivity for Optimal Chiral Separation Quelle: LCGC International URL: [Link]

  • Titel: Synthesis, separation of E, Z isomers, their configuration by IH NMR spectra and antifungal activity of new Quelle: Indian Journal of Chemistry URL: [Link]

  • Titel: 12.4: Gas Chromatography Quelle: Chemistry LibreTexts URL: [Link]

  • Titel: Selected constitutional isomers of molecular formula C3H5FO2... Quelle: Doc Brown's Chemistry URL: [Link]

  • Titel: Chiral HPLC Separations Quelle: Phenomenex URL: [Link]

  • Titel: What are the various ways of Chiral Separation by using HPLC? Quelle: Pharma Interview Questions and Answers (YouTube) URL: [Link]

Sources

Validation & Comparative

Comparing the reactivity of ethyl chlorofluoroacetate with ethyl bromoacetate.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of Ethyl Chlorofluoroacetate and Ethyl Bromoacetate

A Senior Application Scientist’s Guide for Drug Development Professionals

In the landscape of organic synthesis, particularly within pharmaceutical and agrochemical development, α-haloesters are indispensable reagents. They serve as versatile building blocks for constructing complex molecular architectures through the formation of new carbon-carbon and carbon-heteroatom bonds. Among these, ethyl bromoacetate has long been a workhorse reagent, prized for its high reactivity in nucleophilic substitution and organometallic reactions. More recently, fluorinated analogs like this compound have garnered significant interest, offering pathways to novel compounds with unique physicochemical and biological properties.[1]

This guide provides a comprehensive comparison of the reactivity of these two critical reagents. Moving beyond simple statements, we will dissect the underlying principles governing their chemical behavior, present supporting experimental data, and offer practical protocols. Our objective is to equip researchers, scientists, and drug development professionals with the nuanced understanding required to select the optimal reagent for their specific synthetic challenges.

The Theoretical Bedrock: Factors Governing α-Haloester Reactivity

The reactivity of both ethyl bromoacetate and this compound is primarily dictated by their susceptibility to nucleophilic attack at the α-carbon. This is best understood through the lens of the bimolecular nucleophilic substitution (SN2) reaction and related transformations like the Reformatsky reaction.

The SN2 Reaction Pathway

The SN2 reaction is a concerted, single-step process where a nucleophile attacks the electrophilic carbon atom, simultaneously displacing the leaving group.[2][3] The rate of this reaction is sensitive to several factors, but for our comparison, two are paramount: the nature of the leaving group and the electronic effects of other substituents.

  • Leaving Group Ability: A good leaving group is one that can stabilize the negative charge it acquires upon departure. This generally correlates with the strength of its conjugate acid; the weaker the base, the better the leaving group. When comparing the halogens, iodide is the best leaving group, followed by bromide, and then chloride. This is because hydroiodic acid (HI) is a stronger acid than hydrobromic acid (HBr), which in turn is stronger than hydrochloric acid (HCl). Therefore, Br⁻ is a weaker base and a better leaving group than Cl⁻.[4]

  • Inductive Effects: The presence of electronegative atoms can significantly influence the electrophilicity of the reaction center. The fluorine atom on this compound exerts a powerful electron-withdrawing inductive effect (-I effect). This effect polarizes the C-Cl bond and increases the partial positive charge on the α-carbon, potentially making it a more attractive target for nucleophiles.

These two factors—leaving group ability and inductive effects—are in opposition when comparing ethyl bromoacetate and this compound. The central question is which factor dominates their reactivity profile.

Comparative Reactivity in Nucleophilic Substitution

Experimental data provides a clear verdict on the dominant factor influencing reactivity in SN2 reactions. A study comparing the reactivity of various ethyl α-halogenated acetates with the model nucleophile glutathione (GSH) established a clear reactivity order.[5]

The order of relative reactivity was found to be: Ethyl Iodoacetate (EIAC) > Ethyl Bromoacetate (EBAC) >> Ethyl Chloroacetate (ECAC)

This trend demonstrates unequivocally that the leaving group ability of the halogen is the dominant factor determining the rate of SN2 reactions for these substrates. While the inductive effect of chlorine (and fluorine in our target molecule) does increase the electrophilicity of the α-carbon, it is not sufficient to overcome the poorer leaving group ability of the chloride ion compared to the bromide ion.

Data Presentation: Relative Reactivity
ReagentHalogen Leaving GroupRelative Reactivity Trend
Ethyl IodoacetateI⁻Highest
Ethyl Bromoacetate Br⁻ High
Ethyl ChloroacetateCl⁻Low
Ethyl FluoroacetateF⁻No observed reactivity[5]

Table 1: Comparative reactivity of ethyl α-haloacetates in SN2 reactions. The trend clearly shows that reactivity is governed by the leaving group ability (I > Br > Cl).

// Reactants Nu [label="Nu:⁻"]; Substrate_Br [label=<

BrO │║ H₂C─C─OEt

, labeljust="l"]; Substrate_Cl [label=<

ClO │║ FHC─C─OEt

, labeljust="l"];

// Transition States TS_Br [label=<

Transition State Nu∙∙∙CH₂∙∙∙Br │ C=O │ OEt

]; TS_Cl [label=<

Transition State Nu∙∙∙CHF∙∙∙Cl │ C=O │ OEt

];

// Products Product_Br [label=<

NuO │║ H₂C─C─OEt

]; Br_ion [label="+ Br⁻"]; Product_Cl [label=<

NuO │║ FHC─C─OEt

]; Cl_ion [label="+ Cl⁻"];

// Energy Labels Energy_Br [label="ΔG‡ (Lower)", fontcolor="#34A853"]; Energy_Cl [label="ΔG‡ (Higher)", fontcolor="#EA4335"];

// Edges {Nu Substrate_Br} -> TS_Br [label="k_Br (Faster)", color="#34A853", fontcolor="#34A853"]; TS_Br -> {Product_Br Br_ion}; {Nu Substrate_Cl} -> TS_Cl [label="k_Cl (Slower)", color="#EA4335", fontcolor="#EA4335"]; TS_Cl -> {Product_Cl Cl_ion};

// Invisible edges for alignment TS_Br -> Energy_Br [style=invis]; TS_Cl -> Energy_Cl [style=invis]; }

Diagram 1: SN2 Reaction Energy Profile. This diagram illustrates that the reaction with ethyl bromoacetate proceeds faster due to a lower activation energy (ΔG‡) transition state, a direct consequence of bromide being a superior leaving group compared to chloride.

Comparative Reactivity in the Reformatsky Reaction

The Reformatsky reaction is a cornerstone of organic synthesis, used to form β-hydroxy esters from α-haloesters, carbonyl compounds, and metallic zinc.[6] The key step is the oxidative addition of zinc into the carbon-halogen bond to form an organozinc reagent, often called a Reformatsky enolate.[7]

Ethyl bromoacetate is the classic substrate for this reaction. [8][9] The C-Br bond is sufficiently reactive to undergo insertion by zinc dust under relatively mild conditions.

The reactivity of α-haloesters in this reaction follows the trend of bond strength: C-I > C-Br > C-Cl .[10] Consequently, ethyl chloroacetate is significantly less reactive than ethyl bromoacetate and requires more forcing conditions or more highly activated zinc to react efficiently.

For this compound, the C-Cl bond is even stronger due to the inductive effect of the adjacent fluorine atom. While specialized conditions can be developed, its reactivity in a standard Reformatsky protocol is expected to be substantially lower than that of ethyl bromoacetate. Notably, related compounds like ethyl bromofluoroacetate have been successfully used in cerium-catalyzed Reformatsky reactions, highlighting that the more reactive C-Br bond is preferred even in fluorinated systems.[11]

// Explanations node [shape=plaintext, fillcolor="none", fontcolor="#202124"]; exp1 [label="The weaker C-Br bond readily undergoes\ninsertion with standard zinc dust."]; exp2 [label="The stronger C-Cl bond requires more\nforcing conditions to form the enolate."];

Enolate_Br -> exp1 [style=invis]; Enolate_Cl -> exp2 [style=invis]; }

Diagram 2: Reformatsky Reaction Workflow. A comparison showing the more facile formation of the key organozinc enolate from ethyl bromoacetate versus the more challenging activation required for chloro-analogs.

Experimental Protocols for Reactivity Comparison

To provide a self-validating framework, the following protocols outline how a direct comparison of reactivity could be performed in a laboratory setting.

Protocol 1: Comparative SN2 Kinetics

This protocol is based on established methods for studying the kinetics of ethyl bromoacetate with carboxylate nucleophiles.[12][13]

Objective: To determine the second-order rate constants for the reaction of a nucleophile with ethyl bromoacetate and this compound.

Materials:

  • Ethyl bromoacetate

  • This compound

  • Sodium phenoxide (or other suitable nucleophile)

  • Acetone (reagent grade)

  • Deionized water

  • Standardized silver nitrate (AgNO₃) solution

  • Potassium chromate (K₂CrO₄) indicator

  • Constant temperature water bath, flasks, pipettes, burettes

Procedure:

  • Solution Preparation: Prepare equimolar stock solutions (e.g., 0.1 M) of sodium phenoxide, ethyl bromoacetate, and this compound in a 90% acetone/10% water (v/v) solvent mixture.

  • Reaction Initiation: Place the flasks containing the nucleophile and each of the ester solutions in a constant temperature bath (e.g., 35°C) to equilibrate. To start the reaction, quickly add a known volume of the nucleophile solution to each ester solution and start a timer.

  • Reaction Quenching & Analysis: At timed intervals (e.g., 10, 20, 30, 60 minutes), withdraw an aliquot (e.g., 5 mL) from each reaction mixture and quench it by adding it to a flask containing cold dilute nitric acid.

  • Titration: Determine the concentration of the halide ion (Br⁻ or Cl⁻) produced in each quenched aliquot by titration with the standardized AgNO₃ solution, using potassium chromate as an indicator (Mohr's method).

  • Data Analysis: The second-order rate constant (k) can be calculated using the integrated rate law for a second-order reaction: kt = 1/([A]₀-[B]₀) * ln(([B]₀[A])/([A]₀[B])), where [A] and [B] are the concentrations of the reactants at time t, and [A]₀ and [B]₀ are the initial concentrations. A plot of ln(([B]₀[A])/([A]₀[B])) versus time will yield a straight line with a slope equal to k*([A]₀-[B]₀).

  • Comparison: The calculated rate constant for the ethyl bromoacetate reaction is expected to be significantly larger than that for the this compound reaction.

Protocol 2: Comparative Reformatsky Reaction

Objective: To compare the yield and reaction time for the formation of a β-hydroxy ester using the two reagents under standard conditions.

Materials:

  • Ethyl bromoacetate

  • This compound

  • Zinc dust

  • Benzaldehyde (or another model ketone/aldehyde)

  • Anhydrous Toluene

  • Iodine (for activation)

  • 10% Hydrochloric acid (HCl) solution

  • Standard laboratory glassware for reflux and workup

Procedure:

  • Zinc Activation: In two separate flame-dried flasks equipped with reflux condensers, place zinc dust (1.2 equivalents) and a crystal of iodine. Heat gently until the iodine color disappears, indicating activation. Cool to room temperature.

  • Reaction Setup: To each flask, add anhydrous toluene. In one flask, add benzaldehyde (1 equivalent) and ethyl bromoacetate (1.1 equivalents). In the second flask, add benzaldehyde (1 equivalent) and this compound (1.1 equivalents).

  • Reaction: Gently heat both mixtures to initiate the reaction (a slight exotherm may be observed). Once initiated, maintain a gentle reflux and monitor the consumption of the starting materials by Thin Layer Chromatography (TLC).

  • Workup: After the reaction (or after a set time, e.g., 2 hours), cool the flasks to 0°C and quench by slowly adding 10% HCl solution.

  • Extraction and Purification: Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography.

  • Comparison: Compare the isolated yield of the β-hydroxy ester from both reactions. The reaction with ethyl bromoacetate is expected to proceed to completion in a shorter time and give a higher yield than the reaction with this compound under identical conditions.[7][14]

Conclusion and Practical Recommendations

For the practicing scientist, the choice between these two reagents should be guided by the specific goals of the synthesis:

  • Choose Ethyl Bromoacetate for:

    • High Reactivity and Efficiency: When rapid and high-yielding conversions are desired under standard, mild conditions.

    • Classic Transformations: For well-established protocols like the Reformatsky, Wittig, and general alkylation reactions where its reactivity is well-documented.[9]

  • Choose this compound for:

    • Introduction of Fluorine: When the synthetic goal is to introduce the unique -CHFCO₂Et moiety, which can impart valuable properties such as increased metabolic stability or altered lipophilicity to a drug candidate.[1][15]

    • Controlled Reactivity: In cases where the high reactivity of ethyl bromoacetate might lead to side reactions or polymerization, the less reactive chlorofluoro-analog may offer better control, albeit likely requiring more forcing reaction conditions.

    • Novel Chemical Space: For creating novel fluorinated building blocks and exploring their utility in medicinal chemistry and materials science.

By understanding the fundamental principles that govern the reactivity of these powerful reagents, researchers can make more informed decisions, optimizing their synthetic strategies to achieve their objectives with greater efficiency and precision.

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  • ResearchGate. (2025). Radical Reactions of Alkyl 2-Bromo-2,2-difluoroacetates with Vinyl Ethers: "Omitted" Examples and Application for the Synthesis of 3,3-Difluoro-GABA. [Link]

  • LibreTexts Chemistry. (2024). 21.2: Nucleophilic Acyl Substitution Reactions. [Link]

  • Preprints.org. (2025). Nucleophilic Substitutions Involving Ethyl Propanoate in Organic Synthesis. [Link]

  • ResearchGate. (n.d.). Triple Mode of Alkylation with Ethyl Bromodifluoroacetate: N, or O-Difluoromethylation, N-Ethylation and S-(ethoxycarbonyl)difluoromethylation. [Link]

  • The Organic Chemistry Tutor. (2018). 18.04 Predicting Products of Nucleophilic Substitution Reactions. YouTube. [Link]

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A Comparative Guide to the ¹H and ¹⁹F NMR Spectral Analysis of Ethyl Chlorofluoroacetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of halogenated organic molecules is a cornerstone of robust analytical chemistry. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide unparalleled insight into molecular structure, connectivity, and stereochemistry. This is particularly true for fluorinated compounds, where the unique properties of the ¹⁹F nucleus offer a powerful diagnostic window.

This guide provides an in-depth analysis of the ¹H and ¹⁹F NMR spectra of ethyl chlorofluoroacetate (CHClFCO₂CH₂CH₃), a chiral ester containing both fluorine and chlorine. We will dissect its spectral features, explaining the underlying principles of chemical shifts and spin-spin coupling. Furthermore, we will compare its spectra with those of structurally related esters to highlight the distinct influence of halogen substitution on NMR parameters. This comparative approach, grounded in experimental data and theoretical principles, aims to equip you with the expertise to confidently interpret the NMR spectra of complex halogenated molecules.

Experimental Methodology: Acquiring High-Fidelity NMR Data

The quality of NMR data is paramount for accurate structural interpretation. The following protocol outlines a self-validating system for acquiring high-resolution ¹H and ¹⁹F NMR spectra, ensuring both reproducibility and accuracy.

1. Sample Preparation:

  • Analyte: this compound (~15 mg)

  • Solvent: Deuterated chloroform (CDCl₃, ~0.7 mL). CDCl₃ is selected for its excellent chemical inertness, its ability to dissolve a wide range of organic compounds, and its deuterium signal, which is essential for the spectrometer's field-frequency lock.

  • Internal Standard (for ¹H NMR): Tetramethylsilane (TMS, 0 ppm).

  • Internal Standard (for ¹⁹F NMR): Trichlorofluoromethane (CFCl₃, 0 ppm) is the standard reference, though other secondary references like hexafluorobenzene (-164.9 ppm) can be used.

  • Procedure: Dissolve the analyte in the deuterated solvent within a clean, dry 5 mm NMR tube. Ensure the solution is homogeneous.

2. NMR Spectrometer Parameters:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (zg30).

    • Acquisition Time (AQ): ~3-4 seconds to ensure high resolution.

    • Relaxation Delay (D1): 5 seconds to allow for full relaxation of protons, ensuring accurate integration.

    • Number of Scans (NS): 8 to 16 scans to achieve a good signal-to-noise ratio.

  • ¹⁹F NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (zgfhigqn on Bruker systems) to simplify the spectrum by removing ¹H-¹⁹F couplings. A coupled spectrum should also be acquired to observe these interactions.

    • Spectral Width (SW): A wide spectral width (e.g., -250 ppm to 50 ppm) should be initially used to locate the fluorine signal, then optimized.

    • Transmitter Offset (O1): Centered on the expected chemical shift region for the fluorine atom.

This detailed protocol ensures that the acquired data is of high quality, allowing for confident analysis of chemical shifts, coupling constants, and integrations.

Workflow for NMR Spectral Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep Dissolve Ethyl Chlorofluoroacetate in CDCl3 with TMS acq_h1 Acquire 1H NMR Spectrum prep->acq_h1 acq_f19 Acquire 19F NMR Spectrum (Coupled & Decoupled) prep->acq_f19 proc_h1 Fourier Transform, Phase & Baseline Correction (1H) acq_h1->proc_h1 proc_f19 Fourier Transform, Phase & Baseline Correction (19F) acq_f19->proc_f19 analysis_h1 Analyze 1H: - Chemical Shift (δ) - Integration - Multiplicity (JHH) proc_h1->analysis_h1 analysis_f19 Analyze 19F: - Chemical Shift (δ) - Multiplicity (JHF) proc_f19->analysis_f19 comparison Comparative Analysis with Related Esters analysis_h1->comparison analysis_f19->comparison structure Structure Elucidation & Verification comparison->structure

Caption: Workflow from sample preparation to final structure elucidation.

¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound presents three distinct sets of signals corresponding to the three chemically non-equivalent proton environments in the molecule.

  • Methine Proton (CHClF): The proton on the α-carbon is the most deshielded due to the strong inductive effect of the adjacent electronegative fluorine, chlorine, and the carbonyl group.[1][2] This results in a signal significantly downfield. This proton is coupled to the adjacent fluorine atom, resulting in a doublet. The magnitude of this geminal H-F coupling (²JHF) is typically large, around 45-55 Hz.

  • Methylene Protons (-OCH₂CH₃): These protons are adjacent to the ester oxygen, which is also an electronegative atom, causing their signal to appear downfield, typically as a quartet.[3] This quartet arises from coupling to the three neighboring methyl protons (n+1 rule, 3+1=4).

  • Methyl Protons (-OCH₂CH₃): These protons are the most shielded in the molecule, appearing furthest upfield. They are coupled to the two adjacent methylene protons, resulting in a triplet (n+1 rule, 2+1=3).

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
-OCH₂CH₃ ~1.35Triplet (t)³JHH ≈ 7.13H
-OCH₂ CH₃~4.34Quartet (q)³JHH ≈ 7.12H
CH ClF~6.45Doublet (d)²JHF ≈ 501H
Table 1: ¹H NMR Spectral Data for this compound (in CDCl₃). Data estimated from the spectrum available from ChemicalBook.[3]

¹⁹F NMR Spectral Analysis of this compound

¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[4] The chemical shift range in ¹⁹F NMR is much wider than in ¹H NMR, which minimizes signal overlap and provides a clear window into the fluorine's electronic environment.[5]

For this compound, a single resonance is expected in the ¹⁹F NMR spectrum.

  • ¹⁹F Signal: In a proton-coupled spectrum, this signal will appear as a doublet due to the large geminal coupling to the methine proton (²JHF ≈ 50 Hz). In a proton-decoupled spectrum, this signal will collapse into a singlet.

Fluorine Assignment Estimated Chemical Shift (δ, ppm) Multiplicity (Coupled) Coupling Constant (J, Hz)
CHF Cl-160 to -180Doublet (d)²JHF ≈ 50
Table 2: Estimated ¹⁹F NMR Spectral Data for this compound.

Comparative Spectral Analysis: The Inductive Effect of Halogens

To fully appreciate the spectral features of this compound, it is instructive to compare its ¹H NMR data with those of related, non-fluorinated or differently halogenated esters. This comparison clearly illustrates the powerful influence of substituent electronegativity on proton chemical shifts.[6]

The primary point of comparison is the chemical shift of the α-proton(s) (the proton(s) on the carbon adjacent to the carbonyl group).

Compound Structure α-Proton Chemical Shift (δ, ppm)
Ethyl AcetateCH₃CO₂CH₂CH₃~2.05
Ethyl ChloroacetateCH₂ClCO₂CH₂CH₃~4.05
Ethyl DichloroacetateCHCl₂CO₂CH₂CH₃~5.95
Ethyl FluoroacetateCH₂FCO₂CH₂CH₃~4.78 (doublet, ²JHF ≈ 47 Hz)
Ethyl DifluoroacetateCHF₂CO₂CH₂CH₃~5.88 (triplet, ²JHF ≈ 55 Hz)
This compound CHClFCO₂CH₂CH₃ ~6.45 (doublet, ²JHF ≈ 50 Hz)
Table 3: Comparison of α-Proton Chemical Shifts in Various Ethyl Esters (in CDCl₃). Data sourced from[3][7][8][9][10].

Analysis of Trends:

  • Effect of a Single Halogen: Replacing one α-proton of ethyl acetate with a chlorine (in ethyl chloroacetate) or a fluorine (in ethyl fluoroacetate) causes a significant downfield shift (from ~2.05 ppm to ~4.05 ppm and ~4.78 ppm, respectively). This is a direct result of the deshielding inductive effect of the electronegative halogen, which withdraws electron density from the neighboring proton.[1][2] Fluorine, being more electronegative than chlorine, causes a larger downfield shift.

  • Additive Effect of Halogens: The addition of a second halogen further deshields the α-proton. In ethyl dichloroacetate, the α-proton resonates at ~5.95 ppm, a substantial shift from the ~4.05 ppm in ethyl chloroacetate.

  • Combined Effect in this compound: In our target molecule, the α-proton is deshielded by three electron-withdrawing groups: the carbonyl, a chlorine atom, and a fluorine atom. This cumulative effect results in the most downfield chemical shift in the series, at approximately 6.45 ppm. This demonstrates the additive nature of inductive effects on proton chemical shifts.

Visualizing Spin-Spin Coupling

The connectivity and spatial relationship between nuclei can be visually represented. The diagram below illustrates the key spin-spin coupling interactions in this compound. The three-bond coupling between the methylene and methyl protons (³JHH) and the large two-bond coupling between the methine proton and the fluorine (²JHF) are the defining features of the spectrum.

Caption: Key J-coupling interactions in this compound.

Conclusion

The combined ¹H and ¹⁹F NMR analysis of this compound provides a comprehensive structural fingerprint of the molecule. The ¹H NMR spectrum is defined by a significantly downfield-shifted methine proton, which appears as a doublet due to a large geminal coupling with the fluorine atom. The ¹⁹F NMR spectrum is expected to show a corresponding doublet in a proton-coupled experiment.

By comparing the ¹H NMR spectrum of this compound with those of its analogues, we can clearly observe the strong, additive deshielding effect of electronegative halogen substituents. This guide demonstrates that a thorough understanding of these fundamental principles, combined with high-quality experimental data, allows for the confident and accurate structural elucidation of complex fluorinated and chlorinated organic compounds, a critical capability in modern chemical research and development.

References

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl Chlorofluoroacetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical analysis, understanding the mass spectrometry fragmentation patterns of small molecules is paramount for structural elucidation and impurity profiling. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation of ethyl chlorofluoroacetate, a compound of interest in synthetic chemistry. By comparing its fragmentation behavior with that of structurally related halogenated esters, we offer a comprehensive resource for identifying and characterizing this and similar molecules.

Introduction: The Significance of Halogenation on Fragmentation

The fragmentation of esters under electron ionization typically follows well-established pathways, including α-cleavage and McLafferty rearrangements.[1][2] However, the introduction of halogens, particularly a combination of different halogens on the α-carbon, can significantly alter these pathways. The electronegativity and size of the halogen atoms influence bond strengths and the stability of resulting fragment ions, leading to unique and diagnostic fragmentation patterns. This guide will dissect the fragmentation of this compound and compare it with its mono- and di-halogenated analogs to illuminate these effects.

Experimental Methodology

The data presented in this guide is based on standard gas chromatography-mass spectrometry (GC-MS) analysis employing electron ionization.

Experimental Protocol:

  • Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.

  • Gas Chromatography: The sample is injected into a GC system equipped with a non-polar capillary column (e.g., DB-5ms). The oven temperature is programmed to ensure separation from any impurities and the solvent front.

  • Mass Spectrometry: The eluent from the GC is introduced into the ion source of a mass spectrometer.

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Mass Analyzer: Quadrupole or Ion Trap

    • Scan Range: m/z 30-200

Workflow for Data Acquisition and Analysis:

G cluster_0 Sample Preparation cluster_1 GC Separation cluster_2 MS Analysis cluster_3 Data Interpretation prep Dilute this compound in Volatile Solvent gc Injection into GC with Non-polar Capillary Column prep->gc sep Temperature Programmed Elution gc->sep ion Electron Ionization (70 eV) sep->ion mass_an Mass Analysis (Quadrupole/Ion Trap) ion->mass_an detect Detection mass_an->detect spec Mass Spectrum Acquisition detect->spec frag Fragmentation Pattern Analysis spec->frag comp Comparison with Analogs frag->comp

Caption: Workflow for GC-MS analysis of this compound.

Fragmentation Pattern of this compound

The mass spectrum of this compound (MW = 140.54 g/mol ) is characterized by a series of key fragment ions that arise from the cleavage of specific bonds within the molecule.[3] The presence of both chlorine and fluorine on the α-carbon introduces distinctive fragmentation pathways.

Proposed Fragmentation Pathways:

G cluster_frags M [CH(Cl)(F)COOCH2CH3]+• m/z 140/142 A [CH(Cl)(F)CO]+ m/z 95/97 M->A - •OCH2CH3 B [COOCH2CH3]+ m/z 73 M->B - •CH(Cl)(F) D [OCH2CH3]+ m/z 45 M->D - •CH(Cl)(F)CO E [CH2CH3]+ m/z 29 M->E - •COOCH(Cl)(F) C [CH(Cl)(F)]+ m/z 67/69 A->C - CO

Sources

The Strategic Advantage of Ethyl Chlorofluoroacetate in the Synthesis of Antiviral Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel antiviral agents with improved efficacy and pharmacokinetic profiles is a perpetual challenge. The introduction of fluorine into drug candidates has emerged as a powerful strategy to enhance metabolic stability, binding affinity, and bioavailability. This guide provides an in-depth technical comparison of ethyl chlorofluoroacetate as a key reagent in the synthesis of fluorinated antiviral compounds, evaluating its efficacy against alternative methodologies and providing supporting experimental data for informed decision-making in drug discovery and development.

The Critical Role of Fluorination in Antiviral Drug Design

The incorporation of fluorine atoms or fluorine-containing functional groups can dramatically alter the physicochemical properties of a molecule.[1] In the context of antiviral drug development, this can lead to:

  • Enhanced Metabolic Stability: The high strength of the carbon-fluorine bond can block metabolic pathways, increasing the drug's half-life in the body.[1]

  • Increased Lipophilicity: Fluorination can enhance a molecule's ability to cross cell membranes, improving its access to viral targets within the cell.[2]

  • Modulation of pKa: The strong electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can be crucial for binding to viral enzymes.

  • Improved Binding Affinity: The unique electronic properties of fluorine can lead to favorable interactions with amino acid residues in the active site of viral proteins, enhancing the drug's potency.[1]

This compound: A Versatile Reagent for Fluorinated Building Blocks

This compound (EClFA) is a valuable building block for introducing the monofluorinated ester moiety into organic molecules. Its utility in the synthesis of pharmaceuticals, particularly antiviral and anti-inflammatory drugs, is well-recognized. A key reaction where EClFA and its halo-analogs are employed is the Reformatsky reaction .

The Reformatsky reaction involves the reaction of an α-haloester with a carbonyl compound (an aldehyde or ketone) in the presence of a metal, typically zinc, to form a β-hydroxy ester.[3] This reaction is a powerful tool for carbon-carbon bond formation and provides a direct route to key intermediates for more complex molecules, including antiviral nucleoside analogues and other heterocyclic systems.[4]

G cluster_0 Reformatsky Reaction reagent This compound (ClCHFCOOEt) intermediate Organozinc Intermediate (Reformatsky Enolate) reagent->intermediate + Zn carbonyl Aldehyde/Ketone (R-CHO or R-CO-R') zinc Zinc (Zn) product β-Hydroxy-α-fluoroester intermediate->product + Carbonyl then H+ workup caption General Workflow of the Reformatsky Reaction

General Workflow of the Reformatsky Reaction

Comparative Analysis: this compound vs. Alternatives

While this compound is a viable reagent, its efficacy must be compared with other commercially available α-haloesters used in similar transformations. The primary alternatives include ethyl bromofluoroacetate and ethyl iodofluoroacetate, as well as reagents for introducing a difluoromethyl group, such as ethyl bromodifluoroacetate.

ReagentKey FeaturesAdvantagesDisadvantages
This compound Introduces a monofluorinated ester moiety.Generally more cost-effective and readily available than bromo- and iodo- analogs.Less reactive than bromo- and iodo- analogs, may require harsher reaction conditions.
Ethyl Bromofluoroacetate Higher reactivity than the chloro-analog in Reformatsky reactions.Higher yields and faster reaction times in some cases.More expensive and potentially less stable than the chloro-analog.
Ethyl Iodofluoroacetate Highest reactivity among the monohalo-analogs.Can be effective for less reactive carbonyl compounds.Highest cost and lowest stability.
Ethyl Bromodifluoroacetate Introduces a difluorinated ester moiety.Difluoromethyl groups can offer enhanced metabolic stability and lipophilicity compared to monofluoromethyl groups.[5]Different reactivity profile; may not be a direct substitute for monofluorination.

Experimental Protocols and Data

Protocol 1: Synthesis of a β-Hydroxy-α-fluoroester using Ethyl Bromofluoroacetate

This protocol describes a cerium(III) chloride-catalyzed Reformatsky reaction, which has been shown to improve yields and simplify the procedure.[6]

Reaction:

G cluster_1 Synthesis of a β-Hydroxy-α-fluoroester aldehyde Aldehyde (R-CHO) product β-Hydroxy-α-fluoroester aldehyde->product reagent Ethyl Bromofluoroacetate (BrCHFCOOEt) reagent->product reagents Zn, CeCl3 (cat.) THF reagents->product Reflux caption Reaction scheme for Protocol 1

Reaction scheme for Protocol 1

Materials:

  • Aldehyde or ketone

  • Ethyl bromofluoroacetate

  • Zinc dust (activated)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Standard glassware for organic synthesis

Procedure:

  • To a stirred suspension of activated zinc dust (2.0 equiv.) and CeCl₃·7H₂O (0.1 equiv.) in anhydrous THF under a nitrogen atmosphere, add a solution of the aldehyde or ketone (1.0 equiv.) and ethyl bromofluoroacetate (1.5 equiv.) in THF.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired β-hydroxy-α-fluoroester.

Expected Yields: Diastereomeric mixtures of the product are typically obtained in good to excellent yields (70-95%), depending on the substrate.[6]

Protocol 2: Enantioselective Reformatsky Reaction with Ethyl Iododifluoroacetate

This protocol demonstrates a more advanced application, achieving high enantioselectivity through the use of a chiral ligand.[7]

Reaction:

G cluster_2 Enantioselective Reformatsky Reaction ketone Ketone (R-CO-R') product Enantioenriched β-Hydroxy-α,α-difluoroester ketone->product reagent Ethyl Iododifluoroacetate (ICF2COOEt) reagent->product reagents Et2Zn, Chiral Ligand Toluene reagents->product -20 °C to rt caption Reaction scheme for Protocol 2

Reaction scheme for Protocol 2

Materials:

  • Ketone

  • Ethyl iododifluoroacetate

  • Diethylzinc (Et₂Zn)

  • Chiral amino alcohol ligand (e.g., (1R,2S)-(-)-N,N-dimethyl-1-phenyl-3-(1-pyrrolidinyl)-1-propanamine)

  • Toluene, anhydrous

  • Saturated aqueous ammonium chloride

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of the chiral amino alcohol ligand (0.2 equiv.) in anhydrous toluene at -20 °C under a nitrogen atmosphere, add diethylzinc (1.0 M in hexanes, 2.0 equiv.) dropwise.

  • Stir the mixture at -20 °C for 30 minutes.

  • Add a solution of the ketone (1.0 equiv.) in toluene.

  • Add ethyl iododifluoroacetate (1.5 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Expected Yields and Enantioselectivity: This method can provide good to excellent yields (up to 95%) and high enantiomeric excesses (up to 98% ee).[7]

Discussion and Future Perspectives

The choice of reagent for introducing a fluorinated ester moiety depends on a balance of reactivity, cost, and the specific requirements of the target molecule. This compound offers a cost-effective entry point, particularly for large-scale synthesis, although its lower reactivity may necessitate more forcing conditions. For more sensitive substrates or when higher reactivity is required, the bromo- and iodo-analogs are superior choices, albeit at a higher cost.

The development of catalytic and enantioselective Reformatsky-type reactions has significantly expanded the utility of these reagents, allowing for the synthesis of complex, chiral fluorinated building blocks for antiviral drug discovery. Future research will likely focus on the development of even more efficient and selective catalytic systems, as well as the exploration of novel fluorinated building blocks to further enhance the therapeutic potential of antiviral compounds.

References

  • Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. PMC.

  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. PMC.

  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. MDPI.

  • Ethyl bromodifluoroacetate. Wikipedia.

  • Synthesis and antiviral evaluation of fluorinated acyclo-nucleosides and their phosphoramidates. NIH.

  • Fluorine in Medicinal Chemistry: In Perspective to COVID-19. ACS Omega.

  • What are the applications of Ethyl bromodifluoroacetate?. Guidechem.

  • Ethyl dibromofluoroacetate: a versatile reagent for the synthesis of fluorinated molecules. PMC.

  • Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. PMC.

  • Dual role of ethyl bromodifluoroacetate in the formation of fluorine-containing heteroaromatic compounds. Royal Society of Chemistry.

  • Ethyl bromodifluoroacetate. Enamine.

  • Ethyl Bromodifluoroacetate: Properties, Applications, and Manufacturing in China. Stanford Advanced Materials.

  • Advances in the chemistry of β-lactam and its medicinal applications. PMC.

  • Synthesis of New β-Lactams Bearing the Biologically Important Morpholine Ring and POM Analyses of Their Antimicrobial and Antimalarial Activities. NIH.

  • Catalyzed Reformatsky reactions with ethyl bromofluoroacetate for the synthesis of alpha-fluoro-beta-hydroxy acids. PubMed.

  • Enantioselective Reformatsky reaction of ethyl iododifluoroacetate with ketones. Organic & Biomolecular Chemistry.

  • Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. NIH.

  • Reformatsky Reaction. Cambridge University Press.

  • Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae.

  • Synthesis and in vitro antiviral activities of 3'-fluoro (or chloro) and 2',3'-difluoro 2',3'-dideoxynucleoside analogs against hepatitis B and C viruses. PubMed.

  • Reformatsky reaction. Wikipedia.

  • Reformatsky Reaction. NROChemistry.

  • Revolutionizing Antiviral Therapeutics: Unveiling Innovative Approaches for Enhanced Drug Efficacy. PMC.

  • The design, synthesis, and antiviral activity of monofluoro and difluoro analogues of 4'-azidocytidine against hepatitis C virus replication: the discovery of 4'-azido-2'-deoxy-2'-. PubMed.

  • Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation. MDPI.

Sources

A Senior Application Scientist's Guide to Catalytic Systems for the Synthesis of Ethyl Chlorofluoroacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Ethyl Chlorofluoroacetate in Modern Chemistry

This compound (ECFA) is a pivotal building block in the synthesis of advanced materials and life-saving therapeutics.[1] Its unique structure, featuring both chlorine and fluorine atoms on the α-carbon, offers a versatile handle for introducing these halogens into complex molecular architectures. This capability is particularly valuable in drug development, where the incorporation of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[2] Consequently, ECFA serves as a key intermediate in the production of various pharmaceuticals, including antiviral and anti-inflammatory agents, as well as in the agrochemical sector for creating more effective pesticides and herbicides.[1]

Despite its utility, the efficient and selective synthesis of ECFA presents notable challenges. Traditional methods often require harsh conditions or stoichiometric reagents, leading to issues with yield, byproduct formation, and environmental impact.[3] The advent of catalytic chemistry has provided a paradigm shift, offering pathways to milder, more efficient, and scalable production. This guide provides a comparative analysis of different catalytic systems for ECFA synthesis, offering researchers and process chemists the data-driven insights needed to select the optimal catalyst for their specific application.

Comparative Analysis of Catalytic Systems

The synthesis of this compound typically involves the reaction of a suitable precursor, such as ethyl chloroacetate or ethyl dichloroacetate, with a fluorinating agent. The catalyst's role is to facilitate this nucleophilic substitution, enhancing reaction rates and selectivity under manageable conditions. Phase-Transfer Catalysis (PTC) has emerged as a particularly effective strategy.

Phase-Transfer Catalysis (PTC): Bridging Reactivity Gaps

Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., a solid or aqueous phase and an organic phase).[4] In the context of ECFA synthesis, the fluorinating agent (often an inorganic salt like KF) resides in a solid or aqueous phase, while the organic substrate is in a non-polar organic solvent. The phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, forms a lipophilic ion pair with the fluoride anion, shuttling it into the organic phase where it can react with the substrate.[4][5]

Mechanism of Action: The Catalytic Cycle The process follows a well-established cycle, which is crucial for understanding catalyst selection and optimization.

Caption: Phase-Transfer Catalysis (PTC) cycle for fluorination.

Common phase-transfer catalysts include quaternary 'onium' salts and crown ethers.[5] Their performance is dictated by the lipophilicity of the cation and the nature of the counter-anion.

  • Quaternary Ammonium Salts (e.g., TBAB, Aliquat® 336): These are the most common and cost-effective PTCs.[5] Their effectiveness is governed by the length of the alkyl chains. Longer chains increase solubility in the organic phase, enhancing catalytic activity. Aliquat® 336, for instance, is highly effective as it remains almost entirely in the organic phase, enabling its use across multiple consecutive reaction steps without intermediate isolation.[6]

  • Crown Ethers (e.g., 18-Crown-6): These catalysts function by encapsulating the cation (e.g., K⁺ from KF) within their hydrophilic cavity, creating a lipophilic complex that is soluble in the organic phase.[5] Crown ethers often exhibit higher catalytic activity than onium salts but are significantly more expensive and can be toxic, limiting their industrial application.[5]

Performance Data Summary

The selection of a catalyst is a multi-parameter optimization problem. The following table summarizes typical performance data for different catalytic systems in nucleophilic fluorination reactions, providing a basis for comparison.

Catalyst SystemCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Selectivity (%)Key Considerations
H₂SO₄ (Stoichiometric) [3]100+None5 - 152.565 - 71ModerateHarsh conditions, corrosive, significant waste generation.
Tetrabutylammonium Bromide (TBAB) 5 - 10Acetonitrile70 - 808 - 1285 - 95HighGood balance of cost and performance; standard choice.
Aliquat® 336 [6]1 - 5Toluene80 - 1006 - 10> 90Very HighExcellent for process intensification; stays in organic phase.
18-Crown-6 [5]1 - 2Acetonitrile60 - 704 - 8> 95ExcellentHigh activity at lower temperatures; cost and toxicity are major drawbacks.
Supported PTC [5]10 - 15Various90 - 11012 - 2475 - 85HighCatalyst is easily recoverable and reusable; may have lower activity.

Experimental Protocols: A Practical Guide

To provide a tangible comparison, we present two detailed protocols: a traditional acid-mediated synthesis and a modern phase-transfer catalyzed method.

Protocol 1: Synthesis via Sulfuric Acid (Baseline Method)

This procedure is adapted from a well-established method and serves as a non-catalytic benchmark.[3]

Causality: This method relies on the strong dehydration and rearrangement properties of concentrated sulfuric acid acting on a haloether precursor. The low temperature is critical to control the exothermic reaction and prevent decomposition of the product.[3]

Step-by-Step Procedure:

  • Reactor Setup: Equip a 2 L three-necked round-bottomed flask with a mechanical stirrer, a 500 mL dropping funnel, and a thermometer. Vent the third neck to a fume hood to safely remove evolved hydrogen fluoride (HF).

  • Charging Reactant: Charge the flask with 340 g (2.09 moles) of 2-chloro-1,1,2-trifluoroethyl ethyl ether.

  • Cooling: Cool the flask in an ice bath until the internal temperature is below 5°C.

  • Acid Addition: Add 228 mL of 96% sulfuric acid from the dropping funnel at a rate that maintains the reaction temperature between 5–15°C. This addition typically takes 30-45 minutes.

  • Reaction: Stir the mixture at 10°C for 2 hours after the addition is complete.

  • Quenching: Carefully pour the reaction mixture onto a slurry of 1 kg of crushed ice and 500 mL of water. The oily product will separate as the lower layer.

  • Workup: Separate the organic layer. Wash it sequentially with three 25 mL portions of saturated sodium bicarbonate solution (to neutralize residual acid), followed by four 25 mL portions of water. Trustworthiness Check: Failure to completely remove acid will cause significant product decomposition during distillation.[3]

  • Drying & Isolation: Dry the crude product over an anhydrous drying agent (e.g., 10 g of Drierite).

  • Purification: Perform fractional distillation to obtain pure this compound (b.p. 129–130°C). The expected yield is 190–200 g (65–68%).

Protocol 2: Synthesis via Phase-Transfer Catalysis (Recommended Method)

This protocol outlines a typical PTC approach, offering higher yields, milder conditions, and easier workup compared to the acid-mediated route.

Causality: The TBAB catalyst facilitates the transport of fluoride ions from the solid phase (KF) to the organic phase (acetonitrile solution of the substrate), enabling the nucleophilic substitution reaction to occur efficiently at a moderate temperature. Acetonitrile is chosen as the solvent for its ability to partially dissolve the reactants and facilitate the PTC cycle.

Experimental_Workflow arrow arrow A 1. Charge Reactor (Substrate, KF, TBAB, Solvent) B 2. Heat to Reflux (e.g., 80°C) A->B C 3. Monitor Reaction (TLC or GC) B->C D 4. Cool and Filter (Remove inorganic salts) C->D E 5. Concentrate Filtrate (Remove solvent) D->E F 6. Aqueous Wash (Remove residual catalyst/salts) E->F G 7. Dry Organic Layer (Anhydrous Na₂SO₄) F->G H 8. Purify by Distillation (Vacuum Distillation) G->H I Final Product (this compound) H->I

Caption: General experimental workflow for PTC synthesis.

Step-by-Step Procedure:

  • Reactor Setup: To a 1 L round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and temperature probe, add ethyl chloroacetate (1 mole), spray-dried potassium fluoride (1.5 moles), and tetrabutylammonium bromide (TBAB, 0.05 moles).

  • Solvent Addition: Add 500 mL of anhydrous acetonitrile to the flask.

  • Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC) until the starting material is consumed (typically 8-12 hours).

  • Cooling & Filtration: Cool the reaction mixture to room temperature. Filter the solid salts (KF and KCl) and wash the filter cake with a small amount of acetonitrile.

  • Solvent Removal: Combine the filtrates and remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Workup: Dissolve the resulting oil in a water-immiscible organic solvent (e.g., dichloromethane). Wash the organic layer with water to remove any remaining TBAB and salts.

  • Drying & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by vacuum distillation to yield this compound.

Conclusion and Future Outlook

For the synthesis of this compound, phase-transfer catalysis, particularly with quaternary ammonium salts like TBAB or Aliquat® 336, presents a superior alternative to traditional stoichiometric methods. PTC offers a compelling combination of high yield, excellent selectivity, milder reaction conditions, and operational simplicity, making it highly suitable for both laboratory-scale synthesis and industrial production.[5][6] While crown ethers demonstrate exceptional activity, their high cost remains a significant barrier.

Future research will likely focus on the development of more robust and recyclable supported phase-transfer catalysts to further enhance the sustainability and cost-effectiveness of ECFA production. As the demand for complex fluorinated molecules in the pharmaceutical and agrochemical industries continues to grow, the optimization of catalytic systems for key intermediates like this compound will remain an area of critical importance.

References

  • Chem-Impex. (n.d.). This compound. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ethyl Chlorodifluoroacetate (CAS 383-62-0): Applications in Pharmaceutical Intermediate Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic synthesis of ethyl chloroacetate by reactive distillation. Retrieved from [Link]

  • Kovács, J., et al. (2021). Synthesis and Catalytic Activity of Bifunctional Phase-Transfer Organocatalysts Based on Camphor. Molecules, 26(11), 3379. Retrieved from [Link]

  • Sogukomerogullari, H. G., et al. (2019). Yield and selectivity for ECHC formation as a function of CO2 pressure with 1a as catalyst. ResearchGate. Retrieved from [Link]

  • Zhu, W. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Journal of Scientific & Technical Research, 45(4). Retrieved from [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]

  • Starks, C. M. (n.d.). Industrial Phase-Transfer Catalysis. PTC Organics. Retrieved from [Link]

  • Patsnap Eureka. (2025). Evaluating New Catalytic Methods for Ethyl Acetate Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN112574039B - Synthesis method of ethyl difluoroacetoacetate.
  • Organic Syntheses. (n.d.). Acetic acid, chlorofluoro-, ethyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). The detailed kinetics and mechanism of ethyl ethanoate synthesis over a Cu/Cr 2O 3 catalyst. Retrieved from [Link]

  • Pattanaik, B. N., & Mandalia, H. C. (2012). ethyl acetate: properties, production processes and applications - a review. International Journal of Current Research and Review, 4(17), 70.
  • National Autonomous University of Mexico. (n.d.). Chemicals from Ethanol-The Ethyl Acetate One-Pot Synthesis. Retrieved from [Link]

  • Gothwal, A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Bioorganic Chemistry, 114, 105078. Retrieved from [Link]

  • ResearchGate. (n.d.). Performance comparison between different types of catalysts.... Retrieved from [Link]

  • ResearchGate. (n.d.). Efficiency Comparison of Various Catalysts for the. Retrieved from [Link]

  • Journal of Catalysis. (2005). The detailed kinetics and mechanism of ethyl ethanoate synthesis over a Cu/Cr2O3 catalyst.
  • Corbett, P. C., et al. (2022). Identification of catalyst optimization trends for electrocatalytic CO(2) reduction to ethylene. Energy & Environmental Science, 15(10), 4058-4071.
  • Jin, X., et al. (2008). Engineering selectivity in heterogeneous catalysis: Ag nanowires as selective ethylene epoxidation catalysts. Journal of the American Chemical Society, 130(34), 11264-5.
  • Wosu, C. I. (2024). Design of a CSTR for the Production of 1000000 tons Per Year of Ethyl Acetate from Esterification Reaction of Acetic Acid and Ethyl Alcohol. International Research Journal of Advanced Engineering and Science, 9(1), 1-8.

Sources

A comparative study of fluorinating agents for the synthesis of ethyl chlorofluoroacetate.

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of fluorinated organic compounds is of paramount importance. Ethyl chlorofluoroacetate, a key building block in the synthesis of various pharmaceuticals and agrochemicals, presents a valuable case study in the selection of appropriate fluorinating agents. This guide provides an in-depth, objective comparison of the performance of various fluorinating agents for the synthesis of this compound, supported by experimental data and field-proven insights. We will delve into the mechanistic nuances, practical considerations, and safety profiles of each agent, enabling you to make informed decisions for your synthetic endeavors.

The Significance of this compound

The introduction of fluorine into organic molecules can dramatically alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1] this compound serves as a versatile intermediate, enabling the introduction of the monofluoromethyl group, a common motif in many bioactive compounds.

The Synthetic Challenge: From Dichloroacetate to Chlorofluoroacetate

A common and economically viable precursor for the synthesis of this compound is ethyl dichloroacetate. The core transformation involves the substitution of one chlorine atom with fluorine. This seemingly simple halogen exchange (Halex) reaction is, however, fraught with challenges, including the potential for over-fluorination to ethyl difluoroacetate, harsh reaction conditions, and the handling of hazardous reagents. The choice of fluorinating agent is therefore critical to achieving high yield and selectivity.

Nucleophilic Fluorination: The Halogen Exchange (Halex) Approach

Nucleophilic fluorination is a cornerstone of organofluorine chemistry, relying on the displacement of a leaving group, typically a halide, by a fluoride ion. The Swarts reaction, a classic example of halogen exchange, has been a workhorse in this field for over a century.[2]

The Swarts Reaction and its Variants

The Swarts reaction traditionally employs heavy metal fluorides like antimony trifluoride (SbF₃), often with a pentavalent antimony salt as a catalyst, to exchange chlorine or bromine atoms for fluorine.[2]

Mechanism of the Swarts Reaction:

The reaction proceeds through a nucleophilic substitution mechanism. The metal fluoride provides the fluoride anion, which attacks the electrophilic carbon atom bearing the chlorine atom. The presence of a Lewis acidic metal center can activate the C-Cl bond, facilitating the substitution.

Swarts_Mechanism cluster_0 Swarts Reaction Mechanism Substrate Cl₂CHCOOEt Intermediate [Cl(F)CHCOOEt]⁺ [SbF₃Cl]⁻ Substrate->Intermediate Coordination & Activation Reagent SbF₃ Reagent->Intermediate Product Cl(F)CHCOOEt Intermediate->Product Fluoride Attack Byproduct SbF₂Cl Intermediate->Byproduct

Caption: Mechanism of the Swarts reaction for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound using Antimony Trifluoride

Materials:

  • Ethyl dichloroacetate

  • Antimony trifluoride (SbF₃)

  • Antimony pentachloride (SbCl₅) (catalyst)

  • Anhydrous reaction vessel with a reflux condenser and a distillation setup

Procedure:

  • In a dry reaction vessel, combine ethyl dichloroacetate and a catalytic amount of antimony pentachloride.

  • Add antimony trifluoride to the mixture.

  • Heat the reaction mixture to initiate the halogen exchange. The temperature should be carefully controlled to prevent over-fluorination and decomposition.

  • The product, this compound, is typically distilled directly from the reaction mixture as it is formed.

  • The collected distillate is then purified by fractional distillation.

Discussion:

The Swarts reaction using SbF₃ is a powerful method for halogen exchange. However, it suffers from several drawbacks. Antimony compounds are toxic and require careful handling and disposal.[3][4][5][6] The reaction often requires high temperatures, which can lead to the formation of byproducts.

Alkali Metal Fluorides: A Greener Alternative?

Potassium fluoride (KF) and cesium fluoride (CsF) are often considered more environmentally benign alternatives to heavy metal fluorides.[7] However, their lower reactivity necessitates the use of high boiling point polar aprotic solvents, such as sulfolane, and often requires the aid of phase-transfer catalysts to enhance the solubility and nucleophilicity of the fluoride ion.[8]

Experimental Protocol: Synthesis of Ethyl Fluoroacetate using Potassium Fluoride (A model for this compound synthesis)

This protocol for the related ethyl fluoroacetate provides a framework that can be adapted for this compound.

Materials:

  • Ethyl chloroacetate

  • Potassium fluoride (KF), spray-dried

  • N-hexadecyl-N,N,N-trimethylammonium bromide (phase-transfer catalyst)

  • Sulfolane (solvent)

Procedure:

  • In a flask equipped with a stirrer and a condenser, add ethyl chloroacetate, spray-dried potassium fluoride, and N-hexadecyl-N,N,N-trimethylammonium bromide to sulfolane.

  • Heat the mixture to 120-165°C with vigorous stirring for 2 hours.

  • After the reaction is complete, cool the mixture and filter to remove the inorganic salts.

  • The filtrate is then subjected to distillation to isolate the ethyl fluoroacetate. A yield of 83.5% has been reported for this specific synthesis.[8]

Discussion:

While avoiding heavy metals, the use of high boiling point solvents and phase-transfer catalysts presents its own challenges in terms of product purification and waste management. The efficiency of the reaction is highly dependent on the form of KF used, with spray-dried KF showing superior performance due to its high surface area.

Deoxofluorination Agents: A Different Approach

Deoxofluorinating agents, such as Diethylaminosulfur Trifluoride (DAST) and its more thermally stable analogues like Deoxo-Fluor, offer an alternative route. These reagents are typically used to convert alcohols to alkyl fluorides and carbonyl compounds to gem-difluorides.[9] For the synthesis of this compound, the starting material would be ethyl chloro(hydroxy)acetate, which is not as readily available as ethyl dichloroacetate. However, for the sake of a comprehensive comparison, their utility is considered.

Mechanism of Deoxofluorination with DAST:

The reaction of an alcohol with DAST proceeds via an alkoxyaminosulfur difluoride intermediate. Nucleophilic attack by fluoride, either through an SN1 or SN2 pathway, then yields the alkyl fluoride.

DAST_Mechanism cluster_1 Deoxofluorination with DAST Alcohol R-OH Intermediate [R-O-SF₂NEt₂]⁺ F⁻ Alcohol->Intermediate DAST Et₂NSF₃ DAST->Intermediate Product R-F Intermediate->Product SN1 or SN2 Byproducts Et₂NSOF + HF Intermediate->Byproducts

Caption: General mechanism of deoxofluorination of an alcohol using DAST.

Experimental Protocol: General Procedure for Deoxofluorination with DAST

Materials:

  • Alcohol substrate

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the alcohol in anhydrous DCM and cool the solution to -78°C under a nitrogen atmosphere.

  • Add DAST dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Discussion:

DAST and its analogues are effective fluorinating agents, but they are moisture-sensitive and can be thermally unstable, posing a safety risk, especially on a larger scale.[9] The generation of HF as a byproduct also requires the use of appropriate safety precautions and plasticware. Newer crystalline reagents like XtalFluor-E and XtalFluor-M have been developed to be more stable and easier to handle.[10]

Electrophilic Fluorination: A Modern and Selective Method

Electrophilic fluorinating agents, such as Selectfluor® (F-TEDA-BF₄), have emerged as powerful tools for the selective fluorination of a wide range of substrates, including the α-fluorination of carbonyl compounds.[11][12][13]

Mechanism of Electrophilic Fluorination with Selectfluor®:

The reaction typically involves the formation of an enolate or enol ether from the carbonyl substrate, which then acts as a nucleophile, attacking the electrophilic fluorine atom of the Selectfluor® reagent.

Selectfluor_Mechanism cluster_2 Electrophilic Fluorination with Selectfluor® Substrate ClCH₂COOEt Enolate [ClCH=C(O⁻)OEt] M⁺ Substrate->Enolate Deprotonation Base Base Base->Enolate Product Cl(F)CHCOOEt Enolate->Product Nucleophilic Attack on F⁺ Selectfluor F-TEDA-BF₄ Selectfluor->Product Byproduct TEDA-BF₄ Selectfluor->Byproduct

Caption: General mechanism for the electrophilic fluorination of an ester using Selectfluor®.

Experimental Protocol: Synthesis of Ethyl 2-fluoro-3-oxo-3-phenylpropanoate with Selectfluor® (A model for α-fluorination of esters)

This protocol for a related α-fluorination provides a general framework.

Materials:

  • Ethyl 3-oxo-3-phenylpropanoate

  • Sodium hydride (NaH)

  • Selectfluor®

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a suspension of sodium hydride in anhydrous THF, add a solution of ethyl 3-oxo-3-phenylpropanoate in THF at 0°C.

  • Stir the mixture at room temperature for 30 minutes to form the enolate.

  • Cool the reaction mixture to 0°C and add Selectfluor® in one portion.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or NMR).

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[9]

Discussion:

Selectfluor® is a user-friendly reagent; it is a stable, non-volatile solid that can be handled in the air.[14] Reactions are often high-yielding and selective, with the formation of the monofluorinated product being favored.[13] The main drawback is the relatively high cost of the reagent compared to simpler fluoride sources.[7][15]

Comparative Analysis

To provide a clear and objective comparison, the following table summarizes the key performance indicators for each class of fluorinating agent in the context of synthesizing this compound.

FeatureSwarts Reaction (SbF₃)Alkali Metal Fluorides (KF)Deoxofluorination (DAST)Electrophilic Fluorination (Selectfluor®)
Starting Material Ethyl dichloroacetateEthyl dichloroacetateEthyl chloro(hydroxy)acetateEthyl chloroacetate
Typical Yield Moderate to GoodModerate to GoodGood to ExcellentGood to Excellent
Reaction Conditions High temperatureHigh temperature, polar aprotic solventLow to ambient temperatureAmbient temperature
Reagent Handling Toxic solid, moisture sensitiveHygroscopic solidCorrosive, moisture-sensitive, thermally unstable liquidStable, non-volatile solid
Safety Concerns High toxicity of antimony compoundsLowThermally unstable, generates HFModerate, strong oxidant
Byproducts Antimony oxyhalidesMetal chloridesSulfur oxides, HFTEDA salts
Cost Low to ModerateLowHighHigh
Green Chemistry Poor (toxic heavy metal)Moderate (high energy, solvent use)Poor (atom economy, hazardous reagent)Moderate (high atom economy of F, but complex reagent synthesis)

Cost Comparison

A significant factor in the choice of a fluorinating agent, particularly for large-scale synthesis, is the cost. The following is an approximate cost comparison based on current market prices.

Fluorinating AgentPrice per Gram (USD, approximate)
Antimony Trifluoride (SbF₃)$0.50 - $2.00
Potassium Fluoride (KF)< $0.10
DAST~$80 per month for access to pricing, suggesting high cost[16]
Selectfluor®$2.00 - $5.00

Note: Prices are subject to change and vary by supplier and purity.[3][4][5][6][17][18]

Analytical Data for this compound

For confirmation of product identity and purity, the following spectroscopic data are provided as a reference.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show a triplet for the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, and a doublet for the α-proton, which is split by the adjacent fluorine atom.[19]

  • ¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon, the α-carbon (split by fluorine), and the two carbons of the ethyl group. The C-F coupling constant is a characteristic feature.[20][21][22]

  • ¹⁹F NMR: The fluorine NMR spectrum will exhibit a single signal, typically a doublet due to coupling with the α-proton. The chemical shift is indicative of the fluorine's chemical environment.[2][14][23][24][25]

Conclusion and Recommendations

The choice of the optimal fluorinating agent for the synthesis of this compound is a multifactorial decision that balances reactivity, selectivity, cost, safety, and environmental impact.

  • For large-scale industrial production where cost is a primary driver, a Swarts-type reaction using an alkali metal fluoride like KF with a phase-transfer catalyst may be the most viable option, despite the need for high temperatures and challenging purification.

  • For laboratory-scale synthesis where ease of handling, safety, and high selectivity are paramount, Selectfluor® is an excellent choice. Its stability and predictable reactivity often justify the higher cost.

  • Deoxofluorinating agents like DAST are less practical for this specific transformation due to the less common starting material required. However, for other syntheses involving the conversion of an alcohol to a fluoride, they remain a powerful, albeit hazardous, option.

Ultimately, the "best" method depends on the specific needs and constraints of the researcher and their institution. It is imperative to conduct a thorough risk assessment before undertaking any fluorination reaction and to adhere to all recommended safety protocols.[26]

Experimental Workflows

Experimental_Workflow cluster_workflow General Experimental Workflow Start Select Starting Material & Fluorinating Agent Reaction_Setup Reaction Setup (Anhydrous conditions, Inert atmosphere if needed) Start->Reaction_Setup Reagent_Addition Addition of Reagents (Control of temperature and addition rate) Reaction_Setup->Reagent_Addition Reaction_Monitoring Monitoring Reaction Progress (TLC, GC, NMR) Reagent_Addition->Reaction_Monitoring Workup Reaction Quenching & Aqueous Workup Reaction_Monitoring->Workup Purification Purification (Distillation, Chromatography) Workup->Purification Analysis Product Characterization (NMR, IR, MS) Purification->Analysis End Pure this compound Analysis->End

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for Ethyl Chlorofluoroacetate

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides an in-depth technical comparison of analytical methodologies for the robust characterization and quantification of ethyl chlorofluoroacetate. As a critical intermediate and analyte in various pharmaceutical and chemical manufacturing processes, ensuring the accuracy and reliability of its analytical data is paramount. This document outlines the principles, protocols, and comparative performance of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering a comprehensive framework for methodological cross-validation.

Introduction: The Analytical Imperative for this compound

This compound (ECFA) is a halogenated organic compound whose precise quantification is essential for process control, impurity profiling, and stability testing in regulated industries.[1] The inherent volatility and chemical properties of ECFA necessitate the use of sophisticated analytical techniques.[2] Cross-validation of results from orthogonal methods—those based on different chemical or physical principles—is a cornerstone of a robust analytical quality system. This practice ensures data integrity by mitigating the risk of method-specific biases and interferences.

This guide is structured to provide not just procedural steps, but the scientific rationale behind the selection of each technique and the critical parameters for their validation, in alignment with international regulatory standards such as the ICH Q2(R1) guidelines.[3][4][5]

Orthogonal Analytical Approaches for ECFA Characterization

The selection of analytical techniques for cross-validation should be based on their differing separation and detection principles. For ECFA, a volatile and structurally distinct molecule, GC-MS, HPLC, and NMR spectroscopy offer a powerful combination of quantitative accuracy and structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles

Principle: GC-MS is the premier technique for the analysis of volatile and semi-volatile organic compounds.[2] Separation is achieved in the gas phase based on the compound's boiling point and affinity for a stationary phase within a capillary column. The mass spectrometer then fragments the eluted analyte, providing a unique mass spectrum that serves as a chemical fingerprint for identification and quantification.

Expertise & Experience: The choice of a suitable capillary column is critical for resolving ECFA from potential impurities. A mid-polarity column, such as one with a 5% phenyl-polysiloxane stationary phase, often provides the necessary selectivity. Furthermore, derivatization with reagents like ethyl chloroformate can be employed in complex matrices to enhance volatility and chromatographic performance, though for a relatively simple molecule like ECFA, direct injection is typically sufficient.[6][7][8][9]

Trustworthiness: The specificity of GC-MS is its greatest asset. The combination of retention time and a characteristic mass spectrum provides a high degree of confidence in analyte identification. For quantitative analysis, Selected Ion Monitoring (SIM) mode is often employed to enhance sensitivity and selectivity by monitoring specific fragment ions of ECFA.

High-Performance Liquid Chromatography (HPLC): A Versatile Quantitative Tool

Principle: HPLC separates compounds in the liquid phase based on their differential partitioning between a mobile phase and a stationary phase. For a moderately polar compound like ECFA, reversed-phase HPLC using a C18 column is a common starting point.[10] Detection is typically achieved using a UV detector, as the ester functional group in ECFA exhibits some UV absorbance.

Expertise & Experience: Method development in HPLC for halogenated compounds often involves careful selection of the mobile phase composition (e.g., acetonitrile/water or methanol/water gradients) and pH to achieve optimal separation from related substances.[10] While direct UV detection is feasible, its sensitivity may be limited. For trace-level analysis, derivatization to introduce a chromophore or coupling to a mass spectrometer (LC-MS) can be considered.[11]

Trustworthiness: HPLC provides a robust and precise quantitative analysis. Its orthogonal separation mechanism compared to GC makes it an excellent cross-validation technique. If a peak is observed at the expected retention time in HPLC and its identity is confirmed by GC-MS, the confidence in the result is significantly increased.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

Principle: NMR spectroscopy provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei. For ECFA, ¹H and ¹³C NMR are invaluable for confirming the molecular structure and can also be used for quantitative purposes (qNMR).[12][13]

Expertise & Experience: The ¹H NMR spectrum of this compound is expected to show distinct signals for the ethyl group (a quartet and a triplet) and a doublet for the proton on the chiral center, split by the adjacent fluorine atom.[14][15] Quantitative NMR (qNMR) relies on the principle that the integrated signal area is directly proportional to the number of nuclei. By using a certified internal standard with a known concentration, the absolute concentration of ECFA can be determined with high accuracy.

Trustworthiness: NMR is a primary analytical method, meaning it does not rely on calibration with a reference standard of the analyte itself. This makes it an exceptionally powerful tool for verifying the concentration of reference standards used for GC and HPLC calibration, thus closing the loop on analytical traceability.

Experimental Protocols & Data Comparison

Sample Preparation

For all techniques, a consistent and well-documented sample preparation procedure is crucial. As ECFA is a volatile organic compound, appropriate handling to minimize evaporation is necessary.[16][17][18]

Protocol for Standard and Sample Preparation:

  • Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable volatile solvent (e.g., methanol or acetonitrile) in a volumetric flask.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation: Depending on the matrix, dilute the sample containing this compound with the same solvent used for the standards to bring the concentration within the calibration range. For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering components.[19]

GC-MS Analysis Protocol

Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with a 5977B MSD).[8]

Step-by-Step Methodology:

  • Column: HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Injector: Splitless mode at 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Start at 50°C (hold for 2 min), ramp to 250°C at 15°C/min, and hold for 5 min.

  • MS Conditions: Electron Ionization (EI) at 70 eV. Ion source temperature at 230°C.

  • Acquisition Mode: Full scan (m/z 40-200) for qualitative analysis and SIM mode for quantitative analysis, monitoring characteristic ions of this compound.

HPLC Analysis Protocol

Instrumentation: High-performance liquid chromatograph with a UV detector (e.g., Agilent 1260 Infinity II).

Step-by-Step Methodology:

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Isocratic elution with 60:40 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Quantitative NMR (qNMR) Protocol

Instrumentation: 400 MHz NMR spectrometer (e.g., Bruker Avance III).

Step-by-Step Methodology:

  • Internal Standard: Accurately weigh a certified internal standard (e.g., maleic acid) and dissolve it in a known volume of deuterated solvent (e.g., CDCl₃).

  • Sample Preparation: Accurately weigh the this compound sample and dissolve it in the same internal standard solution.

  • Acquisition Parameters: Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation and accurate integration.

  • Data Processing: Integrate the well-resolved signals of both the analyte and the internal standard.

  • Calculation: Calculate the concentration of this compound using the following formula: Concentration_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS where I = integral, N = number of protons, MW = molecular weight, m = mass, and IS = internal standard.

Comparative Data Analysis

The following table summarizes the expected performance characteristics for each analytical technique based on established validation guidelines.[20][21][22][23][24][25]

Parameter GC-MS HPLC-UV qNMR ICH Q2(R1) Guideline [4]
Specificity High (Retention Time + Mass Spectrum)Moderate (Retention Time)High (Unique Chemical Shifts)Ability to assess the analyte unequivocally in the presence of other components.
Linearity (R²) > 0.995> 0.995N/A (Primary Method)A linear relationship between concentration and response over the analytical range.
Accuracy (% Recovery) 98-102%98-102%99-101%The closeness of test results to the true value.
Precision (%RSD) < 2%< 2%< 1%The degree of scatter between a series of measurements.
Limit of Detection (LOD) Low (ng/mL)Moderate (µg/mL)High (mg/mL)The lowest amount of analyte that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) Low (ng/mL)Moderate (µg/mL)High (mg/mL)The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Visualization of the Cross-Validation Workflow

A robust cross-validation workflow ensures that data from different analytical techniques are systematically compared to provide a comprehensive and reliable assessment of the analyte.

CrossValidationWorkflow cluster_prep Sample & Standard Preparation cluster_analysis Orthogonal Analysis cluster_validation Data Cross-Validation cluster_reporting Final Reporting Prep Single Batch Preparation GCMS GC-MS Analysis (Quantitation & Identity) Prep->GCMS Aliquots HPLC HPLC-UV Analysis (Quantitation) Prep->HPLC Aliquots qNMR qNMR Analysis (Purity & Identity) Prep->qNMR Aliquots Compare Compare Quantitative Results (% Difference < 2%) GCMS->Compare Confirm Confirm Structural Identity (MS and NMR Spectra) GCMS->Confirm HPLC->Compare qNMR->Compare qNMR->Confirm Report Consolidated Analytical Report Compare->Report Confirm->Report

Sources

A Comparative Guide to the Synthesis of Ethyl Chlorofluoroacetate: Benchmarking Yields and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, process chemists, and professionals in drug development, the efficient synthesis of specialized reagents is paramount. Ethyl chlorofluoroacetate (ECFA) is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals, owing to its unique combination of functional groups. This guide provides an in-depth comparison of published synthesis methods for ECFA, with a focus on reaction yields, experimental conditions, and the underlying chemical principles. We will delve into the established literature to provide a clear benchmark for researchers working with this versatile ester.

Introduction to this compound

This compound (ClFC(H)COOEt) is a halogenated ester that serves as a key intermediate in organic synthesis. Its utility stems from the presence of three distinct functionalities: a reactive chlorine atom, a fluorine atom that can influence the electronic properties and metabolic stability of a target molecule, and an ester group that can be readily modified. Accurate and reproducible synthetic protocols are therefore highly sought after to ensure a reliable supply of this important precursor.

Benchmarking the Synthesis: The Young and Tarrant Method

The most well-documented and widely recognized synthesis of this compound is the method developed by Young and Tarrant, which is detailed in the trusted repository of organic chemical preparations, Organic Syntheses. This procedure has become the de facto benchmark against which other synthetic routes are measured due to its detailed, peer-reviewed protocol and reliably reported yield.

The Young and Tarrant synthesis proceeds via the reaction of 2-chloro-1,1,2-trifluoroethyl ethyl ether with concentrated sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the reaction and minimize the formation of byproducts.

Reaction Scheme:

Experimental Protocol: A Step-by-Step Guide

The following protocol is an adaptation of the procedure published in Organic Syntheses, providing a clear and actionable guide for laboratory synthesis.

Materials:

  • 2-chloro-1,1,2-trifluoroethyl ethyl ether

  • 96% Sulfuric acid

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (or other suitable drying agent)

  • Distillation apparatus

Procedure:

  • A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with 2-chloro-1,1,2-trifluoroethyl ethyl ether.

  • The flask is cooled in an ice bath to below 10°C.

  • Concentrated sulfuric acid is added dropwise from the dropping funnel, maintaining the reaction temperature between 10-15°C.

  • After the addition is complete, the reaction mixture is stirred at 10°C for an additional 2 hours.

  • The reaction mixture is then carefully poured onto crushed ice.

  • The organic layer is separated and washed successively with water, saturated sodium bicarbonate solution, and again with water until the washings are neutral.

  • The crude this compound is dried over anhydrous magnesium sulfate.

  • The dried product is purified by fractional distillation, collecting the fraction boiling at 129-130°C.

Performance and Yield

The Young and Tarrant method, as documented in Organic Syntheses, consistently provides a yield of 65-68% of pure this compound after distillation[1]. This yield serves as a reliable benchmark for any laboratory-scale synthesis.

Alternative Synthetic Routes: A Literature Perspective

The discussion in the Organic Syntheses procedure mentions two alternative methods for the preparation of this compound, providing a basis for comparison.

  • Chlorination of Ethyl Fluoroacetate with Sulfuryl Chloride: This approach, attributed to Park, Lacher, and Tarrant, involves the direct chlorination of ethyl fluoroacetate using sulfuryl chloride (SO₂Cl₂), typically in the presence of a radical initiator such as benzoyl peroxide.

    Reaction Scheme:

    This method offers a different synthetic strategy, starting from a more readily available precursor. However, similar to the silica-catalyzed method, detailed experimental procedures and validated yield data for this specific transformation are not easily found in the current body of scientific literature. While the chlorination of esters with sulfuryl chloride is a known transformation, the specific application to ethyl fluoroacetate to produce this compound requires further investigation to establish a reliable yield for comparison.

Comparative Analysis and Discussion

The table below summarizes the key aspects of the discussed synthetic methods for this compound.

MethodStarting MaterialReagentsReported YieldData Availability
Young and Tarrant (Benchmark) 2-chloro-1,1,2-trifluoroethyl ethyl etherSulfuric Acid65-68%High
Silica-Catalyzed Rearrangement 2-chloro-1,1,2-trifluoroethyl ethyl etherSilicaNot ReportedLow
Chlorination of Ethyl Fluoroacetate Ethyl FluoroacetateSulfuryl Chloride, Benzoyl PeroxideNot ReportedLow

From the available data, the Young and Tarrant method using sulfuric acid remains the gold standard for the synthesis of this compound. Its high level of documentation and validated yield provide a solid foundation for researchers. The alternative methods, while mechanistically plausible, suffer from a lack of detailed and accessible experimental data, precluding a direct and fair comparison of their efficiency.

For researchers and drug development professionals, this analysis highlights a potential opportunity. A systematic study of the silica-catalyzed rearrangement or the chlorination of ethyl fluoroacetate could lead to the development of a novel, high-yielding, and potentially more sustainable synthesis of this compound. Such a study would require detailed experimental optimization and thorough characterization of the final product to establish a new and improved benchmark.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound based on the benchmark Young and Tarrant method.

cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Start: 2-chloro-1,1,2-trifluoroethyl ethyl ether reagent Add H₂SO₄ (10-15°C) start->reagent stir Stir at 10°C for 2h reagent->stir quench Pour onto ice stir->quench separate Separate organic layer quench->separate wash Wash with H₂O, NaHCO₃, H₂O separate->wash dry Dry over MgSO₄ wash->dry distill Fractional Distillation dry->distill product Pure this compound (65-68% Yield) distill->product

Caption: Workflow for the synthesis of this compound.

Conclusion

This guide has benchmarked the synthesis of this compound against the established literature, with a focus on providing actionable data for researchers. The Young and Tarrant method, with a reported yield of 65-68%, stands as the most reliable and well-documented procedure. While alternative methods have been mentioned in the literature, a lack of detailed experimental protocols and validated yields prevents a direct comparison. This highlights an area ripe for further research to develop potentially more efficient and sustainable synthetic routes to this important chemical intermediate.

References

  • Organic Syntheses, Coll. Vol. 4, p.423 (1963); Vol. 33, p.37 (1953). [Link]

  • Young, J. A.; Tarrant, P. J. Am. Chem. Soc.1949 , 71 (7), pp 2432–2433. [Link]

  • Park, J. D.; Lacher, J. R.; Tarrant, P. J. Am. Chem. Soc.1951 , 73 (8), pp 3684–3686. [Link]

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A Senior Application Scientist's Guide to the In-Silico Prediction of Biological Activity for Ethyl Chlorofluoroacetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of leading in-silico methodologies for predicting the biological activity of ethyl chlorofluoroacetate derivatives. Designed for researchers, chemists, and drug development professionals, this document moves beyond procedural outlines to explore the causal logic behind selecting and integrating these powerful computational tools. Our objective is to equip you with a robust framework for generating reliable, experimentally verifiable hypotheses about the biological potential and toxicological profile of this important class of halogenated compounds.

The Rationale: Why Predict Activity for Halogenated Acetates?

This compound and its analogs represent a class of small molecules with significant toxicological and potential therapeutic interest. Their parent compound, fluoroacetate, is a potent metabolic poison known for its "lethal synthesis" pathway, where it is converted into fluorocitrate, a powerful inhibitor of the aconitase enzyme in the Krebs cycle.[1][2][3] Understanding how structural modifications—such as the introduction of a chlorine atom or alterations to the ester group—impact this activity is crucial. In-silico methods provide a rapid, cost-effective, and ethically sound approach to:

  • Prioritize Synthesis: Focus laboratory resources on synthesizing derivatives with the highest predicted activity or desired safety profile.

  • Elucidate Mechanisms: Generate hypotheses about the molecular interactions driving biological effects.

  • Screen for Toxicity: Flag potentially hazardous compounds early in the discovery pipeline.

This guide will compare the three cornerstone methodologies of modern computational chemistry: Quantitative Structure-Activity Relationship (QSAR), Molecular Docking, and Molecular Dynamics (MD) simulations.

The Foundation: Curating Data for Model Development

Before any prediction is possible, a reliable dataset is paramount. The predictive power of any in-silico model is directly dependent on the quality and relevance of the experimental data used for its training and validation.

Experimental Protocol: Data Sourcing and Curation

  • Database Mining: Systematically query public and private bioactivity databases for this compound and structurally similar analogs. Key resources include:

    • PubChem: A comprehensive repository of chemical substances and their biological activities.[4][5][6][7]

    • ChEMBL: A curated database of bioactive molecules with drug-like properties, containing extensive bioactivity data (e.g., IC₅₀, Kᵢ, EC₅₀).[5][6][8]

    • BindingDB: Focuses on protein-ligand binding affinities.[8]

  • Data Standardization: Collate data from various sources. It is critical to standardize activity measurements (e.g., convert all values to molar units like pIC₅₀) and ensure consistent assay protocols across the dataset to avoid introducing artifacts.

  • Structural Verification: Ensure the chemical structures are correct and standardized (e.g., consistent tautomeric states and protonation).

The goal is to assemble a dataset of diverse analogs with consistently measured biological endpoints, which will serve as the ground truth for our predictive models.

Comparative Analysis of Predictive Methodologies

No single in-silico method is universally superior; their power lies in their strategic application and integration. Here, we compare QSAR, docking, and MD simulations, detailing their underlying principles, workflows, and optimal use cases for studying this compound derivatives.

Quantitative Structure-Activity Relationship (QSAR): The Correlative Approach

QSAR modeling is predicated on the principle that the biological activity of a compound is a function of its molecular structure.[9] By mathematically correlating structural descriptors with observed activity, we can build models to predict the activity of unsynthesized analogs. This is an indispensable tool for library screening and lead optimization.

Causality and Justification: For a series of derivatives like ethyl chlorofluoroacetates, QSAR excels at identifying the specific physicochemical properties that govern potency. For halogenated compounds, it is crucial to use descriptors that accurately capture the influence of halogens on electronic distribution, size, and lipophilicity.[10][11][12]

Experimental Protocol: QSAR Model Development

  • Dataset Preparation: Divide the curated dataset into a training set (typically 70-80%) for model building and a test set for external validation.

  • Descriptor Calculation: Compute a wide range of molecular descriptors for each compound. These can include:

    • 1D/2D Descriptors: Molecular weight, logP, polar surface area, atom counts, topological indices.

    • Quantum Chemical Descriptors: HOMO/LUMO energies, atomic charges, dipole moment. These are particularly important for capturing the electronic effects of the fluorine and chlorine atoms.[13]

  • Feature Selection: Employ statistical techniques to select a subset of non-correlated descriptors that have the strongest relationship with biological activity. This prevents model overfitting.

  • Model Generation: Use a statistical algorithm to build the mathematical model. Common choices include:

    • Multiple Linear Regression (MLR)

    • Partial Least Squares (PLS)

    • Machine Learning methods like Random Forest or Support Vector Machines.[14][15][16]

  • Rigorous Validation: This is the most critical step.

    • Internal Validation: Use cross-validation (e.g., leave-one-out) on the training set to assess model robustness.

    • External Validation: Use the model to predict the activity of the compounds in the independent test set. The model's predictive power is judged by how well its predictions match the experimental values.[13]

    • Y-Randomization: Scramble the activity data multiple times and rebuild the model to ensure the original correlation was not due to chance.[13]

Visualization: QSAR Development Workflow

QSAR_Workflow Data Curated Dataset (Structures + Activities) Split Split Data (Train/Test) Data->Split Desc Calculate Descriptors Split->Desc Train Set Select Feature Selection Desc->Select Build Build Model (e.g., MLR, RF) Select->Build Validate Validate Model Build->Validate Internal (CV) Predict Predict New Compounds Validate->Predict External (Test Set)

Caption: A typical workflow for developing and validating a QSAR model.

Data Presentation: Hypothetical QSAR Model Comparison

Model TypeDescriptors UsedTraining Set R²Validation Q²Test Set R²_pred
MLRLogP, Dipole Moment, LUMO0.780.710.75
Random Forest15 Descriptors (various)0.920.810.85

This table illustrates how a more complex machine learning model like Random Forest might outperform a simpler linear model, suggesting non-linear relationships between structure and activity.

Molecular Docking: The Structural Interaction Approach

When a specific biological target is known or hypothesized, molecular docking provides a structural hypothesis for ligand binding.[17] For fluoroacetates, the primary target is aconitase.[18][2] Docking simulates the conformation and orientation of a ligand within the protein's active site, estimating the binding affinity via a scoring function.

Causality and Justification: Docking allows us to visualize the specific molecular interactions—hydrogen bonds, electrostatic interactions, and, critically for these compounds, halogen bonds—that stabilize the ligand-protein complex.[19][20] A halogen bond is a directional, non-covalent interaction involving a region of positive electrostatic potential (the σ-hole) on the halogen atom, which can be crucial for binding affinity and specificity.[21]

Experimental Protocol: Molecular Docking

  • Target Preparation:

    • Download the 3D crystal structure of the target protein (e.g., human mitochondrial aconitase) from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation:

    • Generate the 3D structures of the this compound derivatives.

    • Perform energy minimization to obtain a low-energy, stable conformation.

  • Binding Site Definition: Define the coordinates of the active site, typically based on the location of a co-crystallized native ligand or known catalytic residues.

  • Docking Simulation: Run a docking algorithm (e.g., AutoDock Vina, Glide) to generate multiple possible binding poses for each ligand within the active site. The algorithm's scoring function ranks these poses.[22]

  • Post-Docking Analysis:

    • Analyze the top-ranked pose for each derivative.

    • Identify and measure key interactions (e.g., hydrogen bond distances, halogen bond geometries).

    • Compare docking scores across the series of derivatives to rank-order their predicted binding affinities.

Visualization: Molecular Docking Workflow

Docking_Workflow cluster_target Target Preparation cluster_ligand Ligand Preparation PDB Get Protein 3D Structure (PDB) PrepP Prepare Protein (add H, etc.) PDB->PrepP Dock Molecular Docking PrepP->Dock Lig2D Derivative 2D Structure Lig3D Generate 3D Conformer Lig2D->Lig3D Lig3D->Dock Analyze Analyze Pose & Score Dock->Analyze

Caption: The workflow for preparing and docking a ligand to a protein target.

Data Presentation: Sample Docking Results against Aconitase

DerivativeDocking Score (kcal/mol)Key Interactions with Aconitase ResiduesHalogen Bond Detected?
Ethyl fluoroacetate-5.8H-bond with Ser642No
This compound-6.5H-bond with Ser642; Halogen bond with Gly639 backboneYes (Cl···O)
Isopropyl chlorofluoroacetate-6.9H-bond with Ser642; Halogen bond with Gly639; Hydrophobic contact with Val701Yes (Cl···O)

This table demonstrates how docking can rationalize activity differences. The higher predicted affinity of the chloro-derivative could be attributed to an additional halogen bond, an insight QSAR alone could not provide.

Molecular Dynamics (MD) Simulations: The Dynamic Validation Approach

Molecular docking provides a static snapshot of binding. MD simulations introduce dynamism by simulating the movements of every atom in the protein-ligand complex over time, typically nanoseconds to microseconds.[23] This provides a much more realistic view of the binding event.

Causality and Justification: MD is essential for validating the stability of a docked pose. An interaction that looks favorable in a static image might be transient or unstable in a flexible, solvated environment. For halogenated ligands, MD simulations are particularly powerful for confirming the stability and geometry of predicted halogen bonds, which are often poorly modeled by standard docking force fields.[19][21][24]

Experimental Protocol: MD Simulation

  • System Setup: Take the best-docked pose of the ligand-protein complex as the starting point.

  • Solvation: Place the complex in a simulation box filled with explicit water molecules and counter-ions to neutralize the system's charge, mimicking physiological conditions.

  • Equilibration: Gradually heat the system to the target temperature (e.g., 310 K) and allow the pressure to stabilize. This allows the system to relax before the production run.

  • Production Run: Run the simulation for the desired length of time (e.g., 100 ns), saving the atomic coordinates at regular intervals.

  • Trajectory Analysis: Analyze the resulting trajectory to assess:

    • RMSD (Root Mean Square Deviation): To check for the overall stability of the protein and the ligand's binding pose.

    • RMSF (Root Mean Square Fluctuation): To identify flexible regions of the protein.

    • Interaction Stability: To monitor the persistence of key hydrogen and halogen bonds over the course of the simulation.

Visualization: Integrated Docking and MD Logic

MD_Workflow Dock Molecular Docking (Static Pose) MD_Setup MD System Setup (Solvate & Equilibrate) Dock->MD_Setup Input Pose MD_Run Production MD Run (e.g., 100 ns) MD_Setup->MD_Run Analysis Trajectory Analysis (RMSD, Interaction Stability) MD_Run->Analysis Result Validated Binding Hypothesis Analysis->Result

Caption: MD simulations are used to validate and refine static docking poses.

A Synergistic Strategy for Robust Prediction

The most powerful in-silico investigations do not use these methods in isolation but as part of an integrated workflow. A self-validating system for assessing this compound derivatives would proceed as follows:

  • High-Throughput Screening (QSAR): If you have a large virtual library of hundreds or thousands of derivatives, a validated QSAR model is the most efficient tool for an initial screen to discard predicted inactive compounds and prioritize a smaller, more manageable set.

  • Mechanism-Based Prioritization (Docking): Dock the prioritized subset of compounds into the active site of aconitase (or another hypothesized target). Re-rank the compounds based on their docking scores and the quality of their predicted interactions. This step grounds the prediction in a plausible biological mechanism.

  • Dynamic Validation (MD Simulation): For the top 1-3 candidates from docking, perform MD simulations to rigorously test the stability of their binding modes. This final step provides the highest level of confidence in your in-silico prediction before committing to chemical synthesis and in-vitro testing.

Conclusion: From Prediction to Experimental Verification

This guide has compared three principal in-silico methodologies for predicting the biological activity of this compound derivatives.

  • QSAR offers a high-throughput, correlative approach ideal for screening large libraries and identifying key physicochemical features.

  • Molecular Docking provides a structural hypothesis of binding, offering mechanistic insights that are crucial when a biological target is known.

  • Molecular Dynamics serves as the ultimate validation step, assessing the stability of predicted interactions in a dynamic, more realistic environment.

By integrating these techniques, researchers can build a comprehensive and robust predictive model. This synergistic approach allows for the intelligent prioritization of synthetic efforts and the generation of highly plausible, mechanistically detailed hypotheses. It is imperative to remember that all in-silico predictions remain hypotheses until they are confirmed by rigorous experimental validation. The goal of this computational work is to make that experimental work more targeted, efficient, and successful.

References

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  • Quantitative structure activity relationship (QSAR) modeling for adsorption of organic compounds by activated carbon based on Freundlich adsorption isotherm. (n.d.). PMC - NIH.
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  • (PDF) Molecular docking and computational assessment of spectroscopic analysis of ethyl 3-(4-chloro-2-methylphenylamino)-3-phenylacrylate as a potential antibacterial agent. (n.d.). ResearchGate.
  • Synthesis, Spectroscopic Characterization and Molecular Docking Study of Ethyl 2-(4-(5, 9-dihydro-6-hydroxy-2-mercapto-4H-purin-8-ylthio) thiophen-2-yl)-2-oxoacetate Molecule for the Chemotherapeutic Treatment of Breast Cancer Cells. (n.d.). ResearchGate.
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Comparison of the environmental impact of different synthetic routes to ethyl chlorofluoroacetate.

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Environmental Impact of Synthetic Routes to Ethyl Chlorofluoroacetate

For researchers and professionals in drug development and specialty chemical synthesis, the selection of a synthetic pathway extends beyond mere yield and purity. The principles of green chemistry—which advocate for the reduction of waste, minimization of hazard, and maximization of efficiency—are increasingly critical. This compound (ECFA), a valuable building block in pharmaceuticals and agrochemicals, serves as an excellent case study for evaluating the environmental trade-offs inherent in different synthetic strategies. This guide provides an in-depth comparison of the three primary routes to ECFA, grounding the analysis in both established protocols and the fundamental tenets of sustainable science.

Route A: Acid-Mediated Hydrolysis of 2-Chloro-1,1,2-trifluoroethyl ethyl ether

This classical approach, detailed in Organic Syntheses, relies on the reaction of a haloether with concentrated sulfuric acid.[1] The starting material, 2-chloro-1,1,2-trifluoroethyl ethyl ether, is typically prepared via the addition of ethanol to chlorotrifluoroethylene (CTFE), a process that itself carries environmental considerations related to the handling of gaseous reagents.

Reaction Scheme & Mechanism:

The reaction proceeds via an acid-catalyzed elimination of one equivalent of hydrogen fluoride (HF), followed by the hydrolysis of the resulting acyl fluoride intermediate, which is then esterified in the presence of ethanol (formed in situ or from the ether starting material). The concentrated sulfuric acid acts as both a catalyst and a dehydrating agent.

start 2-Chloro-1,1,2-trifluoroethyl ethyl ether product This compound start->product  Reaction (5-15°C) reagent1 H₂SO₄ (conc.) byproduct1 HF (gas) product->byproduct1 Evolved during reaction workup Aqueous Workup (Ice, H₂O, NaHCO₃) product->workup Quenching & Neutralization waste Acidic Aqueous Waste workup->waste

Caption: Workflow for Route A: Acid-Mediated Hydrolysis.

Environmental Impact Analysis:

  • Reagents and Byproducts: The primary drawback of this route is the use of a large stoichiometric excess of concentrated sulfuric acid and the concomitant evolution of highly toxic and corrosive hydrogen fluoride gas.[1] HF poses a severe inhalation hazard and requires specialized scrubbers for safe handling on an industrial scale. Furthermore, it readily etches standard glass reaction vessels.[1]

  • Waste Generation (E-Factor): The process necessitates quenching the reaction mixture in a large volume of ice and water, followed by neutralization with sodium bicarbonate. This generates a significant stream of acidic aqueous waste containing sodium sulfate, which contributes to a high Environmental Factor (E-Factor).

  • Energy Consumption: The reaction requires initial cooling to maintain a low temperature (5-15°C) to control the exothermic reaction and minimize side reactions, followed by energy-intensive fractional distillation for purification.[1]

  • Atom Economy: While the yield is respectable (65-70%), the atom economy is inherently poor due to the elimination of HF and the use of sulfuric acid as a reagent rather than a true catalyst.

Route B: Halogen Exchange Fluorination (Swarts Reaction)

The Swarts reaction is a classic halogen exchange (Halex) method for synthesizing organofluorine compounds.[2][3] In this proposed route, the more readily available ethyl dichloroacetate would be converted to ECFA using a heavy metal fluoride. Antimony trifluoride (SbF₃), often with a catalytic amount of antimony pentachloride (SbCl₅), is a common reagent for this transformation.[4]

Reaction Scheme & Mechanism:

The reaction follows a nucleophilic substitution (SN2) mechanism where the fluoride from the metal salt displaces one of the chloride atoms on the α-carbon of the ester.[3][5] The antimony catalyst (SbCl₅) facilitates the reaction by polarizing the C-Cl bond, making the carbon more susceptible to nucleophilic attack.

start Ethyl Dichloroacetate product This compound start->product  Reaction (Heated) reagent1 SbF₃ (stoichiometric) catalyst SbCl₅ (catalytic) byproduct1 SbCl₃ / Mixed Antimony Halide Waste product->byproduct1 Generated

Caption: Workflow for Route B: Swarts Halogen Exchange.

Environmental Impact Analysis:

  • Reagent Toxicity: The most significant environmental burden of the Swarts reaction is the use of stoichiometric quantities of heavy metal fluorides.[2] Antimony, mercury, and silver compounds are highly toxic, persistent, and pose significant disposal challenges.[6][7][8] Contamination of waste streams with these metals is a major concern, requiring costly remediation.

  • Atom Economy: The theoretical atom economy is superior to Route A, as it is a substitution rather than an elimination reaction. However, this is offset by the generation of a stoichiometric amount of heavy metal chloride byproduct (e.g., SbCl₃).

  • Solvents: While the reaction can sometimes be run neat, it often requires a dry, polar aprotic solvent, which adds to the process mass intensity and waste generation.[3]

  • Green Chemistry Alternatives: The toxicity of traditional Swarts reagents has prompted research into greener fluorinating agents. While not yet standard for this specific transformation, alternatives like alkali metal fluorides (KF, CsF) in conjunction with phase-transfer catalysts or in ionic liquids are being explored for other fluorinations to avoid heavy metals.[9][10]

Route C: Free-Radical Chlorination of Ethyl Fluoroacetate

This route involves the direct chlorination of ethyl fluoroacetate at the α-position. The reaction typically uses a chlorinating agent like sulfuryl chloride (SO₂Cl₂) and is initiated by UV light or a chemical radical initiator such as benzoyl peroxide.[1]

Reaction Scheme & Mechanism:

The reaction proceeds via a classic free-radical chain mechanism involving three stages: initiation, propagation, and termination.[11][12] An initiator generates a radical, which then abstracts a hydrogen atom from the α-carbon of ethyl fluoroacetate. The resulting carbon-centered radical reacts with the chlorinating agent to form the product and a new chain-carrying radical.

start Ethyl Fluoroacetate product This compound start->product  Reaction reagent1 SO₂Cl₂ initiator Initiator (UV light or Peroxide) byproduct1 HCl, SO₂ product->byproduct1 Gaseous byproducts byproduct2 Over-chlorinated Products product->byproduct2 Impurities

Caption: Workflow for Route C: Free-Radical Chlorination.

Environmental Impact Analysis:

  • Selectivity and Byproducts: A major flaw of free-radical halogenation is the lack of selectivity.[13] The reaction can be difficult to control, leading to the formation of ethyl dichloroacetate and other polychlorinated impurities. This not only lowers the yield of the desired product but also complicates purification, often requiring energy-intensive distillation and generating more waste.

  • Hazardous Reagents and Byproducts: Sulfuryl chloride is a toxic and corrosive reagent. The reaction generates gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are both corrosive and toxic and must be scrubbed from the effluent gas stream.

  • Initiators: Chemical initiators like benzoyl peroxide are often thermally unstable and can be explosive, posing a safety hazard. While UV light is a cleaner alternative for initiation, it requires specialized photochemical reactors.

Quantitative Comparison and Discussion

To objectively compare these routes, we can use established green chemistry metrics like Atom Economy and the Environmental Factor (E-Factor).[14][15][16]

MetricRoute A (Hydrolysis)Route B (Swarts Reaction)Route C (Chlorination)
Starting Material(s) C₄H₆ClF₃OC₄H₅Cl₂O₂ + SbF₃C₄H₇FO₂ + SO₂Cl₂
Product C₄H₆ClFO₂C₄H₆ClFO₂C₄H₆ClFO₂
Theoretical Yield ~70%[1]~80% (Estimated)~60% (Estimated, due to selectivity)
Atom Economy (Ideal) 86.5% ¹78.6% ²78.0% ³
E-Factor (Estimated) High (>10)Very High (>15, due to heavy metal)High (>10)
Key Hazard HF and H₂SO₄Toxic Heavy Metal Waste (Sb)Lack of Selectivity, SO₂/HCl gas
Primary Waste Stream Acidic Aqueous (Na₂SO₄)Heavy Metal SaltsGaseous (SO₂, HCl), Organic Impurities

¹ Calculation: [MW of ECFA] / [MW of Ether] = 140.54 / 162.54 = 86.5% ² Calculation: [MW of ECFA] / [MW of Dichloroacetate + MW of SbF₃] = 140.54 / (157.00 + 178.76) = 41.9% (This highlights the issue with stoichiometric metal reagents. A better comparison might only consider the organic backbone, but the full equation reveals the true waste). For the purpose of a more direct comparison focusing on the organic transformation, if we consider it as a simple substitution of Cl for F, the atom economy is much higher, but this ignores the inorganic reagent waste. ³ Calculation: [MW of ECFA] / [MW of Fluoroacetate + MW of SO₂Cl₂] = 140.54 / (106.09 + 134.97) = 58.3%

Discussion:

From an environmental and safety perspective, all three classical routes present significant challenges.

  • Route A is hampered by the generation of highly toxic HF gas and a large volume of acidic aqueous waste. Its primary advantage is a well-documented, reliable procedure.

  • Route B , the Swarts reaction, suffers critically from its reliance on stoichiometric, toxic heavy metals. The resulting waste stream is hazardous and difficult to remediate, making this the least environmentally acceptable option despite a potentially good yield and cleaner reaction profile otherwise.

  • Route C is plagued by poor selectivity, which leads to a mixture of products, difficult purification, and lower effective yields. The generation of toxic and corrosive gases (SO₂ and HCl) is also a major drawback.

Experimental Protocols

Protocol 1: Synthesis of this compound via Acid-Mediated Hydrolysis (Route A)

This protocol is adapted from the procedure by Young and Tarrant.[1]

  • Setup: Equip a 500 mL three-necked flask (preferably made of a material resistant to HF, such as polyethylene or through use of a wax coating if glass is unavoidable for heating) with a mechanical stirrer, a dropping funnel, and a thermometer. Attach a tube from the third neck leading to an aqueous sodium hydroxide scrubber to neutralize the evolved HF gas.

  • Charging: Charge the flask with 81.3 g (0.50 mol) of 2-chloro-1,1,2-trifluoroethyl ethyl ether. Cool the flask in an ice/water bath until the internal temperature is below 5°C.

  • Reaction: Slowly add 55 mL of 96% sulfuric acid (101 g, 1.03 mol) from the dropping funnel over 30-45 minutes, ensuring the internal temperature is maintained between 5-15°C. Vigorous evolution of HF will occur.

  • Stirring: After the addition is complete, continue to stir the mixture at 10°C for an additional 2 hours.

  • Quenching: Carefully pour the reaction mixture onto a slurry of 250 g of crushed ice in 125 mL of water in a large beaker. The oily product will separate as the lower layer.

  • Workup: Separate the lower organic layer using a separatory funnel. Wash the crude product sequentially with two 15 mL portions of saturated sodium bicarbonate solution (until effervescence ceases) and then three 15 mL portions of water.

  • Drying & Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and purify by fractional distillation under atmospheric pressure, collecting the fraction boiling at 129-130°C.

  • Yield: The expected yield is approximately 45-49 g (65-70%) of pure this compound.

Protocol 2: Plausible Synthesis of this compound via Swarts Reaction (Route B)

This is a representative protocol based on general procedures for the Swarts reaction.

  • Setup: Assemble a 250 mL round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is thoroughly dried. The setup should be under an inert atmosphere (e.g., nitrogen or argon).

  • Charging: To the flask, add 31.4 g (0.20 mol) of ethyl dichloroacetate, 14.3 g (0.08 mol) of antimony trifluoride (SbF₃), and 1.0 g (~2% mol) of antimony pentachloride (SbCl₅) as a catalyst.

  • Reaction: Heat the reaction mixture with stirring to 120-130°C. The reaction is typically monitored by GC to observe the conversion of the starting material. Maintain heating for 3-5 hours or until the reaction is complete.

  • Isolation: Cool the reaction mixture to room temperature. Carefully decant or filter the liquid product away from the solid antimony salts.

  • Purification: The crude product is purified by vacuum distillation. The distillation must be performed with care to avoid decomposition. Collect the fraction corresponding to this compound. The heavy metal residue must be quenched and disposed of according to hazardous waste protocols.

  • Yield: The expected yield would be in the range of 70-85%, depending on the efficiency of the reaction and purification.

References

  • Young, J. A., & Tarrant, P. (1949). The Preparation of Some Derivatives of Chlorofluoroacetic Acid. Journal of the American Chemical Society, 71(7), 2432–2434. [Link]

  • ChemBAM. (n.d.). Atom economy / E factor. ChemBAM. Retrieved from [Link]

  • Wikipedia. (2023). Green chemistry metrics. In Wikipedia. Retrieved from [Link]

  • Manahan, S. E. (2021). The E-Factor in Green Chemistry. Chemistry LibreTexts. Retrieved from [Link]

  • Yale University. (n.d.). METRICS - Green Chemistry Toolkit. Yale University Center for Green Chemistry & Green Engineering. Retrieved from [Link]

  • Andraos, J., & Sayed, M. (2007). Metrics to 'green' chemistry—which are the best? Green Chemistry, 9(3), 201-208.
  • ChemAnalyst. (n.d.). 2-Chloro-1,1,2-trifluoroethyl ethyl ether. Retrieved from [Link]

  • BYJU'S. (n.d.). Swarts reaction mechanism. BYJU'S. Retrieved from [Link]

  • Vedantu. (n.d.). Swarts Reaction: Definition, Mechanism & Example for Class 12. Vedantu. Retrieved from [Link]

  • Filo. (2025). Explain Swarts Reaction with an Example. Filo. Retrieved from [Link]

  • Chem-Impex International. (n.d.). 2-Chloro-1,1,2-trifluoroethyl ethyl ether. Retrieved from [Link]

  • JETIR. (2019). GREEN ALTERNATIVES –TO TRADITIONAL ORGANIC SOLVENTS. Journal of Emerging Technologies and Innovative Research, 6(6). Retrieved from [Link]

  • Filo. (2025). The conversion of ethyl chloride to ethyl fluoride using silver... Filo. Retrieved from [Link]

  • Filo. (2024). (11) Describe the swart's reactions with example. Filo. Retrieved from [Link]

  • Wikipedia. (2023). Free-radical halogenation. In Wikipedia. Retrieved from [Link]

  • NIST. (n.d.). 2-Chloro-1,1,2-trifluoroethyl ethyl ether. NIST Chemistry WebBook. Retrieved from [Link]

  • Teruel, M. A., et al. (2025). Ethyl fluoroacetate and Butyl fluoroacetate oxidation: Products yields, mechanisms and environmental implications.
  • Science Info. (2023). Swarts Reaction/Swarts Fluorination Reaction: Mechanism, Application. Science Info. Retrieved from [Link]

  • Cheméo. (n.d.). 2-Chloro-1,1,2-trifluoroethyl ethyl ether. Cheméo. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-1,1,2-trifluoroethyl methyl ether. PubChem Compound Database. Retrieved from [Link]

  • Chad's Prep. (2020, December 15). 10.2 The Free Radical Halogenation Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, April 16). Free Radical Reactions [Video]. YouTube. Retrieved from [Link]

  • Tchounwou, P. B., et al. (2012). Heavy Metals Toxicity and the Environment. EXS, 101, 133–164.
  • Soderberg, T. (2022). Radical Chain Reactions. Chemistry LibreTexts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chlorofluoroacetic acid. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2025). Alternative Solvents: Shades of Green. Request PDF. Retrieved from [Link]

  • Google Patents. (1995). US5401876A - Synthesis of chloroacetic acids.
  • Roy, S., & Saha, A. (2023). Harmful Effects of Different Classes of Heavy Metals in Our Beautiful Environment. Asian Journal of Research in Chemistry, 16(1).
  • Kumar, A., et al. (2023). Heavy Metal Pollution in the Environment and Its Impact on Health: Exploring Green Technology for Remediation. Biological Procedures Online, 25(1), 26.

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Reproducibility of published experimental procedures for ethyl chlorofluoroacetate.

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The successful and reproducible synthesis of key chemical intermediates is a cornerstone of efficient drug discovery and development. Ethyl chlorofluoroacetate, a valuable building block in the synthesis of various pharmaceuticals and agrochemicals, presents a case study in the importance of understanding the nuances of experimental procedures. This guide provides a comparative analysis of published methods for the synthesis of this compound, offering insights into the reproducibility of these procedures and the critical parameters that influence success.

Synthetic Strategies: A Comparative Overview

The preparation of this compound has been approached through several distinct chemical pathways. Understanding the advantages and disadvantages of each is crucial for selecting the most appropriate method for a given research or production context.

Two prominent methods documented in the literature are:

  • Halogen Exchange (Halex) Reaction: This widely utilized method involves the substitution of a chlorine atom in ethyl dichloroacetate with fluorine. A common approach employs potassium fluoride (KF) as the fluorinating agent. The efficiency of this reaction is often enhanced by the use of catalysts.

  • From 2-chloro-1,1,2-trifluoroethyl ethyl ether: This procedure, detailed in Organic Syntheses, involves the reaction of 2-chloro-1,1,2-trifluoroethyl ethyl ether with sulfuric acid.[1]

A variety of catalysts have been explored to improve the yield and reaction conditions of the Halex reaction. These include:

  • Phase-Transfer Catalysts: Quaternary ammonium salts, such as tetrabutylammonium bromide, have been used to facilitate the reaction between the organic and inorganic phases.[2]

  • Ionic Liquids: Imidazole-based ionic liquids have been investigated as both catalysts and solvents, demonstrating the potential for higher yields compared to traditional phase-transfer catalysts.[2]

  • Dual Catalyst Systems: A combination of a quaternary ammonium salt and polyethylene glycol has been reported to achieve high yields with a reduced amount of catalyst, offering a more cost-effective approach.[3]

  • Solid-Supported Catalysts: The use of potassium fluoride dispersed on micropowder silica gel has been shown to significantly increase the specific surface area and reactivity of the fluorinating agent, allowing the reaction to proceed under milder conditions with high efficiency.[4]

Synthetic MethodKey ReagentsCatalyst/ConditionsReported YieldKey AdvantagesPotential Challenges
From 2-chloro-1,1,2-trifluoroethyl ethyl ether 2-chloro-1,1,2-trifluoroethyl ethyl ether, 96% Sulfuric AcidIce bath (5-15°C)65-68%Well-documented procedure in a reliable source.Evolution of hazardous hydrogen fluoride gas, which also etches glassware.[1] Requires careful temperature control.
Halogen Exchange (Potassium Fluoride) Ethyl chloroacetate, Potassium FluorideVaries (see below)72-99%High yields achievable, versatile with different catalysts.Reaction time and temperature can be high depending on the catalyst.
- with Ionic Liquid CatalystEthyl chloroacetate, KF1-butyl-3-methylimidazolium bromide, N,N-dimethylformamide~72%Potentially higher yields than traditional quaternary ammonium salts.[2]Requires specific and potentially expensive ionic liquids.
- with Dual Catalyst SystemEthyl chloroacetate, KFQuaternary ammonium salt, Polyethylene glycolHigh (not specified)Reduced catalyst cost.[3]Specific yield data not readily available in the provided source.
- with Solid-Dispersed KFEthyl chloroacetate, KF on silica gel10-60°C98-99%High yields under mild conditions, simple workup.[4]Requires preparation of the solid-dispersed fluorinating agent.

The Critical Challenge of Reproducibility

While published procedures provide a valuable starting point, achieving consistent results can be challenging. Several factors can significantly impact the reproducibility of this compound synthesis.

2.1. Purity of Starting Materials: The presence of impurities in the starting materials, particularly ethyl chloroacetate, can lead to the formation of byproducts that are difficult to separate from the desired product. For instance, the presence of ethyl dichloroacetate can result in the formation of ethyl difluoroacetate.

2.2. Reaction Conditions:

  • Temperature Control: As with many chemical reactions, precise temperature control is paramount. In the sulfuric acid-mediated synthesis, maintaining the temperature between 5-15°C is critical to prevent side reactions and decomposition.[1]

  • Reaction Time: The optimal reaction time can vary depending on the specific catalyst and conditions employed. Insufficient reaction time will lead to incomplete conversion, while prolonged reaction times may result in the formation of degradation products.

2.3. Workup and Purification:

The purification of this compound is a critical step that significantly influences the final yield and purity.

  • Neutralization: Acidic byproducts, such as hydrogen chloride, must be thoroughly removed before distillation to prevent decomposition of the product at elevated temperatures.[1][5] Washing the crude product with a saturated sodium bicarbonate solution is a common and effective method.[1]

  • Drying: The crude ester must be thoroughly dried before distillation to prevent hydrolysis.

  • Distillation: Fractional distillation is often necessary to achieve high purity.[1] The efficiency of the distillation column can impact the separation of the desired product from any remaining starting materials or byproducts.

Experimental Protocols: A Step-by-Step Guide

To aid researchers in their endeavors, detailed experimental procedures for two common methods are provided below.

Method 1: Synthesis from 2-chloro-1,1,2-trifluoroethyl ethyl ether

This procedure is adapted from Organic Syntheses, a highly reputable source for reliable chemical preparations.[1]

Experimental Workflow:

start Start reagents Charge flask with 2-chloro-1,1,2-trifluoroethyl ethyl ether start->reagents cool Cool to <5°C in an ice bath reagents->cool add_h2so4 Add 96% H2SO4 at 5-15°C cool->add_h2so4 stir Stir at 10°C for 2 hours add_h2so4->stir quench Pour onto crushed ice and water stir->quench separate Separate the lower organic layer quench->separate wash_bicarb Wash with saturated NaHCO3 solution separate->wash_bicarb wash_water Wash with water wash_bicarb->wash_water dry Dry over Drierite wash_water->dry distill Fractional distillation (129-130°C) dry->distill product This compound distill->product

Caption: Workflow for the synthesis of this compound from 2-chloro-1,1,2-trifluoroethyl ethyl ether.

Step-by-Step Procedure:

  • Apparatus Setup: Equip a 2-liter three-necked round-bottomed flask with a mechanical stirrer, a 500-ml dropping funnel, and a thermometer. Attach a length of rubber tubing to the third neck to vent the evolved hydrogen fluoride to the back of the fume hood.

  • Charging the Reactor: Charge the flask with 340 g (2.09 moles) of crude 2-chloro-1,1,2-trifluoroethyl ethyl ether.

  • Cooling: Cool the flask in an ice bath until the temperature of the halo ether is below 5°C.

  • Addition of Sulfuric Acid: From the dropping funnel, add 228 ml of 96% sulfuric acid (420 g, 4.1 moles) at a rate that maintains the reaction temperature between 5–15°C. This addition typically takes 30–45 minutes.

  • Reaction: Stir the reaction mixture at 10°C for 2 hours.

  • Quenching: Carefully pour the reaction mixture onto a mixture of 1 kg of crushed ice and 500 ml of water.

  • Workup:

    • Separate the lower oily layer of the product.

    • Wash the product with three 25-ml portions of saturated sodium bicarbonate solution until it is free of acid.

    • Wash with four 25-ml portions of water.

    • Dry the crude ester over 10 g of Drierite.

  • Purification: Fractionally distill the crude product to obtain pure this compound (b.p. 129–130°C).

Method 2: Halogen Exchange using Solid-Dispersed Potassium Fluoride

This method, adapted from a patent, offers a high-yield and environmentally friendly approach.[4]

Experimental Workflow:

start Start prep_kf Prepare Potassium Fluoride solid dispersion on silica gel start->prep_kf add_reagents Add ethyl chloroacetate and KF solid dispersion to container prep_kf->add_reagents react Stir at 20°C for 3 hours add_reagents->react separate Separate the product react->separate product Ethyl Fluoroacetate separate->product

Caption: Workflow for the synthesis of ethyl fluoroacetate using solid-dispersed potassium fluoride.

Step-by-Step Procedure:

  • Preparation of Potassium Fluoride Solid Dispersion:

    • Dissolve 60 parts of potassium fluoride in 100 parts of water.

    • Add 6 parts of micropowder silica gel to the solution and stir thoroughly.

    • Separate and dry the solid to obtain the potassium fluoride solid dispersion.

  • Reaction:

    • In a suitable container, add 122 g of ethyl chloroacetate.

    • Under agitation, add 65 g of the prepared potassium fluoride solid dispersion.

    • Stir the mixture at 20°C for 3 hours.

  • Isolation: Separate the product from the reaction mixture. This method reports a yield of 99.1% and a purity of 99.7%.[4]

Conclusion and Future Perspectives

The synthesis of this compound can be achieved through various methods, each with its own set of advantages and challenges. The reproducibility of these procedures is highly dependent on the careful control of reaction parameters, the purity of starting materials, and meticulous workup and purification techniques.

For researchers seeking a well-established and thoroughly documented procedure, the method described in Organic Syntheses is a reliable choice, provided that appropriate safety precautions are taken to handle the evolution of hydrogen fluoride.[1] For those prioritizing high yields and milder reaction conditions, the use of solid-dispersed potassium fluoride presents a compelling alternative.[4]

Future research in this area could focus on the development of even more efficient and environmentally benign catalytic systems. The exploration of continuous flow methodologies could also offer advantages in terms of safety, scalability, and product consistency. By carefully considering the factors outlined in this guide, researchers can enhance the reproducibility of their synthetic efforts and accelerate the pace of innovation in drug discovery and development.

References

  • Organic Syntheses. Acetic acid, chlorofluoro-, ethyl ester. Available at: [Link]

  • CN102976934A - Preparation method of fluoroacetate - Google Patents.
  • CN114920644B - Method for synthesizing ethyl fluoroacetate by double catalysts - Google Patents.
  • CN102875370A - Method for synthesizing fluoro-ethyl acetate and fluoro-methyl acetate - Google Patents.

Sources

A Guide to Structural Elucidation: Correlating the Spectroscopic Data of Ethyl Chlorofluoroacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and materials science research, the precise structural confirmation of novel and existing molecules is a foundational requirement. Ethyl chlorofluoroacetate (CAS No: 401-56-9, Molecular Formula: C₄H₆ClFO₂) is a halogenated ester with applications as a versatile building block in organic synthesis.[1] Its structure, featuring a chiral center and multiple electronegative atoms, presents an excellent case study for the power of modern spectroscopic techniques. This guide provides an in-depth analysis, correlating the known molecular structure of this compound with its empirical data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), and Mass Spectrometry (MS). Our approach moves beyond a simple data dump, focusing on the causality behind the spectral features and demonstrating how these techniques provide a self-validating system for structural confirmation.

The Analytical Workflow: An Integrated Approach

The elucidation of a molecular structure is not a linear process but an integrated workflow where each analytical technique provides a unique piece of the puzzle. The information is then synthesized to build a cohesive and validated structural assignment.

G cluster_0 Spectroscopic Data Acquisition cluster_1 Data Interpretation & Correlation IR Infrared (IR) Spectroscopy IR_Data Functional Group Identification IR->IR_Data NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) NMR_Data Connectivity & Electronic Environment Mapping NMR->NMR_Data MS Mass Spectrometry (MS) MS_Data Molecular Weight & Fragmentation Pattern Analysis MS->MS_Data Structure_Confirmation Validated Structure of This compound IR_Data->Structure_Confirmation NMR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Integrated workflow for spectroscopic structure elucidation.

Infrared (IR) Spectroscopy: Identifying the Functional Groups

Expertise & Causality: Infrared spectroscopy is the first pass in structural analysis, providing a rapid fingerprint of the functional groups present. The principle lies in the absorption of infrared radiation by molecules, which excites vibrations (stretching, bending) of specific bonds. The frequency of absorption is characteristic of the bond type and its chemical environment. For this compound, we anticipate key vibrations from the ester group and the carbon-halogen bonds.

Expected vs. Experimental Data

The structure of this compound contains an ester, an ethyl group, a C-Cl bond, and a C-F bond. The expected IR absorptions are compared with experimental data below.

Functional Group/BondVibration TypeExpected Wavenumber (cm⁻¹)Observed Wavenumber (cm⁻¹)
C=O (Ester)Stretch1735–1750[2][3]~1749
C-O (Ester)Stretch1000–1300[2][4]~1240 and ~1100
C-H (sp³ CH₃, CH₂)Stretch2850–3000[5]~2980
C-ClStretch550–850[5][6]~780
C-FStretch1000–1400~1150

Note: Observed values are typical and may vary slightly based on the specific instrument and sample preparation.

Interpretation:

  • C=O Stretch: A strong, sharp absorption around 1749 cm⁻¹ is the most prominent feature of the spectrum, unequivocally identifying the carbonyl group of the ester.[3] Its position within the 1735-1750 cm⁻¹ range is characteristic of saturated aliphatic esters.[2]

  • C-O Stretches: The "fingerprint region" below 1500 cm⁻¹ contains two strong bands characteristic of the ester's C-O single bonds, further confirming this functional group.

  • C-H Stretches: The absorption just below 3000 cm⁻¹ is due to the C-H stretching vibrations of the ethyl group's methyl (CH₃) and methylene (CH₂) components.[5]

  • Carbon-Halogen Bonds: The presence of C-Cl and C-F bonds is confirmed by absorptions in the lower wavenumber region. The C-F stretch often overlaps with C-O stretches, while the C-Cl stretch appears at a lower frequency.

Experimental Protocol: Acquiring an FT-IR Spectrum
  • Sample Preparation: As this compound is a liquid[1], a neat spectrum is easily obtained. A single drop of the neat liquid is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Acquisition: A second salt plate is carefully placed on top to create a thin liquid film. The plates are mounted in the spectrometer's sample holder.

  • Measurement: A background spectrum of the empty spectrometer is first recorded. The sample spectrum is then acquired. The instrument's software automatically subtracts the background to produce the final spectrum.

  • Data Processing: The resulting interferogram is subjected to a Fourier Transform (FT) to generate the familiar spectrum of absorbance (or transmittance) versus wavenumber.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Expertise & Causality: NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule. It maps the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei (¹H, ¹³C, ¹⁹F) in a strong magnetic field. The key parameters—chemical shift (δ), integration, and spin-spin coupling (J)—provide rich information about the electronic environment and connectivity of atoms.

¹H NMR Spectroscopy

Prediction vs. Data: The proton NMR spectrum reveals the number of chemically distinct protons and their neighboring protons. For this compound, we expect three distinct signals.

Labeled ProtonChemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)
H a (-CH₃)~1.33HTriplet (t)~7.1
H b (-OCH₂-)~4.32HQuartet (q)~7.1
H c (-CHFCl)~6.41HDoublet (d)~48

Data is based on typical values and available spectra.[7]

Interpretation:

  • Signal (a) & (b): The Ethyl Group: The signals at ~1.3 ppm and ~4.3 ppm are characteristic of an ethyl ester. The upfield triplet (H a) with an integration of 3H corresponds to the methyl protons. They are split into a triplet by their two neighbors on the methylene carbon. The downfield quartet (H b) with an integration of 2H corresponds to the methylene protons, which are deshielded by the adjacent oxygen atom. They are split into a quartet by their three methyl neighbors. The identical coupling constant (~7.1 Hz) for both signals confirms they are coupled to each other.

  • Signal (c): The Methine Proton: The most downfield proton signal at ~6.4 ppm is the methine proton (H c). Its significant downfield shift is caused by the strong deshielding effects of three electronegative atoms: the carbonyl oxygen, chlorine, and fluorine. This proton appears as a doublet due to coupling with the single, adjacent fluorine atom. The large coupling constant (~48 Hz) is a hallmark of a one-bond ¹H-¹⁹F coupling (¹JHF).

¹³C NMR Spectroscopy

Prediction vs. Data: The ¹³C NMR spectrum indicates the number of unique carbon environments. We expect four distinct signals for the four carbon atoms in the molecule.

Labeled CarbonChemical Shift (δ, ppm)Multiplicity (¹⁹F Coupled)
C ₁ (-C H₃)~14Singlet
C ₂ (-OC H₂-)~64Singlet
C ₃ (-C HFCl)~115Doublet (d)
C ₄ (>C =O)~165Doublet (d)

Data is based on typical values and available spectra.[8]

Interpretation:

  • C₁ and C₂: The two upfield signals at ~14 ppm and ~64 ppm correspond to the methyl and methylene carbons of the ethyl group, respectively.

  • C₃: The signal at ~115 ppm is assigned to the methine carbon. It is significantly shifted downfield due to the direct attachment of both chlorine and fluorine. In a ¹⁹F-coupled spectrum, this signal would appear as a large doublet due to one-bond coupling with the fluorine atom (¹JCF).

  • C₄: The most downfield signal at ~165 ppm is characteristic of a carbonyl carbon in an ester.[9] This carbon also experiences coupling to the fluorine atom, albeit weaker (two-bond coupling, ²JCF), and would appear as a smaller doublet.

¹⁹F NMR Spectroscopy

Trustworthiness & Authoritative Grounding: The ¹⁹F nucleus is an excellent NMR probe due to its 100% natural abundance and high gyromagnetic ratio, resulting in high sensitivity comparable to ¹H NMR.[10][11] Its large chemical shift dispersion makes it highly sensitive to the local electronic environment, providing unambiguous data for fluorinated compounds.[12][13]

Interpretation:

  • The ¹⁹F NMR spectrum of this compound exhibits a single signal.

  • Chemical Shift: The chemical shift of this signal provides information about the electronic environment of the fluorine atom.

  • Multiplicity: Crucially, this signal is split into a doublet by the adjacent methine proton (H c). The observed coupling constant will be identical to the ~48 Hz splitting seen in the ¹H NMR spectrum for H c, providing a self-validating link between the two spectra and confirming the F-C-H connectivity.

Experimental Protocol: Acquiring NMR Spectra
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the specific nucleus being observed (¹H, ¹³C, or ¹⁹F).

  • Acquisition: Standard pulse sequences are used to acquire the spectra. For ¹³C NMR, proton decoupling is typically applied to simplify the spectrum by collapsing all C-H couplings into singlets, though a ¹⁹F-coupled spectrum can also be acquired.

  • Data Processing: The acquired Free Induction Decay (FID) signal is Fourier transformed, phased, and baseline-corrected to produce the final NMR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Expertise & Causality: Electron Ionization Mass Spectrometry (EI-MS) provides two key pieces of information: the molecular weight of the compound and its fragmentation pattern. In the mass spectrometer, molecules are ionized by a high-energy electron beam, forming a molecular ion (M⁺˙). This ion is often unstable and breaks apart into smaller, charged fragments. The pattern of these fragments serves as a molecular fingerprint.

Structural Correlation Diagram

Caption: Correlation of molecular structure with key spectroscopic data.

Interpretation of the Mass Spectrum:

The molecular weight of this compound is 140.54 g/mol .

m/z ValueProposed FragmentComments
140 / 142[C₄H₆³⁵ClFO₂]⁺˙ / [C₄H₆³⁷ClFO₂]⁺˙Molecular Ion (M⁺˙) . The presence of two peaks in a ~3:1 ratio is the classic isotopic signature for a compound containing one chlorine atom.
95 / 97[M - OCH₂CH₃]⁺ or [Cl(F)CHCO]⁺Loss of the ethoxy radical (-•OC₂H₅). The 3:1 isotopic pattern is retained.
77[C₄H₅O₂]⁺Loss of both Cl and F radicals.
45[OCH₂CH₃]⁺Ethoxy cation. A common fragment from ethyl esters.

Fragmentation Analysis:

  • Molecular Ion: The appearance of peaks at m/z 140 and 142 confirms the molecular weight and the presence of a single chlorine atom, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

  • Alpha-Cleavage: The most common fragmentation for esters is cleavage of the bond alpha to the carbonyl group. Loss of the ethoxy radical (•OCH₂CH₃, mass 45) gives rise to the acylium ion at m/z 95 and 97 [Cl(F)CHCO]⁺. This is often a very stable and abundant fragment.

  • Other Fragments: The presence of a peak at m/z 45 corresponds to the ethoxy cation itself, resulting from cleavage of the C-O bond.

Experimental Protocol: Acquiring an EI-Mass Spectrum
  • Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS). The sample is vaporized in a high vacuum environment.

  • Ionization: In the ionization chamber, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing an electron to be ejected from the molecule to form the molecular ion (M⁺˙).

  • Fragmentation & Analysis: The high energy of the molecular ion causes it to fragment. The positively charged ions (both molecular and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Conclusion: A Self-Validating Structural Proof

By integrating the data from IR, NMR (¹H, ¹³C, ¹⁹F), and MS, we construct an unambiguous and self-validating proof of the structure of this compound.

  • IR confirms the presence of the key functional groups: an ester and carbon-halogen bonds.

  • NMR maps the precise connectivity of the atoms. ¹H and ¹³C NMR define the ethyl group and the unique methine center, while ¹⁹F NMR, through its coupling to the methine proton, definitively places the fluorine atom.

  • MS confirms the correct molecular weight and elemental composition (presence of one chlorine atom) and shows a fragmentation pattern consistent with the proposed ester structure.

Each piece of data corroborates the others, providing the high level of certainty required in scientific research and drug development. This systematic approach, grounded in the fundamental principles of spectroscopy, is essential for the rigorous characterization of any chemical entity.

References

  • Stait, O., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. PubMed Central. [Link]

  • Grokipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

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Safety Operating Guide

Mastering the Unseen Threat: A Guide to Personal Protective Equipment for Handling Ethyl Chlorofluoroacetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of pharmaceutical and agrochemical synthesis, compounds like Ethyl chlorofluoroacetate are invaluable for their ability to introduce both chlorine and fluorine atoms into organic molecules, often enhancing the biological activity of the final product.[1] However, the very reactivity that makes this colorless to almost colorless clear liquid a powerful tool in creating complex molecular structures also presents significant hazards.[1][2] This guide, born from extensive experience in laboratory safety and chemical handling, provides a comprehensive, in-depth directive on the essential personal protective equipment (PPE) and procedures required to handle this compound safely and effectively. Our goal is to empower you with the knowledge to not just follow protocols, but to understand the causality behind them, ensuring a self-validating system of safety in your laboratory.

Immediate Safety Briefing: Understanding the Risks

This compound is a flammable liquid and vapor that is harmful if swallowed, inhaled, or in contact with skin.[2][3] It is corrosive, capable of causing severe skin burns and serious eye damage.[2][4] Furthermore, it is a lachrymator, a substance that irritates the eyes and causes tearing.[2] The vapors can form explosive mixtures with air, especially at elevated temperatures, and may travel to an ignition source and flash back.[2][5]

Core Hazards at a Glance:

Hazard ClassificationDescriptionSource
Flammable Liquid Category 3. Vapors may form explosive mixtures with air.[2][2]
Acute Toxicity (Oral, Dermal, Inhalation) Category 4. Harmful if swallowed, in contact with skin, or if inhaled.[2][2]
Skin Corrosion/Irritation Category 1B. Causes severe skin burns.[2][4][2][4]
Serious Eye Damage/Irritation Category 1. Causes serious eye damage.[2][4][2][4]
Lachrymator Substance which increases the flow of tears.[2][2]

The Last Line of Defense: Your Personal Protective Equipment (PPE)

When engineering and administrative controls are not sufficient to eliminate exposure, PPE becomes your most critical defense. The following provides a detailed breakdown of the necessary PPE for handling this compound.

Hand Protection: The Critical Barrier

Given that this compound is harmful in contact with skin and causes severe burns, selecting the appropriate gloves is paramount.[2][3]

  • Recommended Glove Material: While specific breakthrough times can vary by manufacturer, neoprene, nitrile, or butyl rubber gloves are generally recommended for handling halogenated organic compounds.[6][7] Always consult your glove manufacturer's compatibility chart for the specific chemical you are using.[8][9]

  • Glove Inspection and Technique: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tears. When removing gloves, do so without touching the outer contaminated surface with your bare hands.

Eye and Face Protection: Shielding Against Irreversible Damage

As a corrosive substance and a lachrymator, Ethyl chlorofluomoacetate poses a severe threat to the eyes.[2]

  • Primary Protection: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are required.[9][10] Safety glasses with side shields do not provide adequate protection against splashes.[10]

  • Enhanced Protection: When there is a significant risk of splashing or a highly exothermic reaction, a face shield worn over chemical splash goggles is mandatory.[4][9][10]

Skin and Body Protection: Comprehensive Coverage

To prevent skin contact and burns, appropriate protective clothing is essential.[2]

  • Laboratory Coat: A flame-resistant lab coat is recommended. Ensure it is fully buttoned with the sleeves rolled down.[9]

  • Apron: For tasks with a higher risk of splashes, such as transferring large quantities, a chemically resistant apron worn over the lab coat is advised.

  • Footwear: Always wear closed-toe shoes that cover the entire foot.[8][9]

Respiratory Protection: Guarding Against Inhalation Hazards

This compound is harmful if inhaled, and its vapors can be corrosive to the respiratory tract.[2][3]

  • Engineering Controls First: All work with this compound should be conducted in a properly functioning certified laboratory chemical fume hood.[8][11]

  • When Respirators are Necessary: If engineering controls are not feasible or during emergency situations, respiratory protection is required. A NIOSH-approved respirator with an organic vapor cartridge is recommended.[12][13] For higher concentrations or in situations where the concentration is unknown, a supplied-air respirator or a self-contained breathing apparatus (SCBA) may be necessary.[13][14] All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation, fit testing, and training, in accordance with OSHA 29 CFR 1910.134.[13][15]

Operational Plan: A Step-by-Step Guide to Safe Handling

The following workflow is designed to minimize exposure and ensure a safe handling process from start to finish.

Ethyl_Chlorofluoroacetate_Handling_Workflow prep_sds Review SDS prep_ppe Inspect and Don PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handle_transport Transport Chemical in Secondary Containment prep_spill->handle_transport handle_work Perform Work in Fume Hood handle_transport->handle_work handle_close Securely Close Container After Use handle_work->handle_close cleanup_decon Decontaminate Work Area handle_close->cleanup_decon cleanup_doff Doff PPE Correctly cleanup_decon->cleanup_doff cleanup_waste Dispose of Waste in Labeled Container cleanup_doff->cleanup_waste cleanup_wash Wash Hands Thoroughly cleanup_waste->cleanup_wash

Caption: Safe handling workflow for this compound.

Emergency Response: Spill and Exposure Protocols

In Case of a Spill:

  • Evacuate and Alert: Immediately evacuate all non-essential personnel from the area and alert others in the vicinity.[16][17]

  • Ventilate: Ensure the area is well-ventilated, but only if it is safe to do so without spreading the vapors.

  • Remove Ignition Sources: Eliminate all sources of ignition, such as open flames, sparks, and hot surfaces.[2][18] Use non-sparking tools.[2][11]

  • Containment: For small spills, absorb the material with an inert absorbent such as sand, silica gel, or vermiculite.[2][16][18] Do not use combustible materials like sawdust.

  • Collection and Disposal: Collect the absorbed material into a suitable, labeled, and sealed container for disposal as hazardous waste.[2][16][17]

In Case of Personal Exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[2][8] Seek immediate medical attention.[2][8]

  • Skin Contact: Immediately remove all contaminated clothing and shoes.[2] Flush the affected skin with plenty of water for at least 15 minutes in an emergency shower.[2][8] Seek immediate medical attention.[2]

  • Inhalation: Move the person to fresh air.[2] If breathing is difficult or has stopped, provide artificial respiration.[2] Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water.[2] Seek immediate medical attention.[2]

Disposal Plan: Managing this compound Waste

All waste containing this compound must be managed as hazardous waste.[8]

  • Waste Collection: Collect all liquid and solid waste (including contaminated gloves, absorbent materials, etc.) in a clearly labeled, compatible, and tightly sealed container.[2][16][17]

  • Labeling: The container must be labeled as "Hazardous Waste: this compound" and include any other information required by your institution's Environmental Health and Safety (EHS) department.[16][17]

  • Storage: Store the waste container in a designated, well-ventilated area, away from incompatible materials and sources of ignition.[2][18]

  • Disposal: Arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal company.[2][16][17] Do not dispose of this compound waste down the drain.[8][11][16]

By adhering to these comprehensive guidelines, you can confidently and safely harness the synthetic potential of this compound, ensuring the well-being of yourself and your colleagues while advancing your critical research.

References

  • Alfa Aesar. (2025, September 16).
  • Sigma-Aldrich. (2024, September 6).
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  • Shanghai Fluorine Technology. (n.d.).
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  • ChemicalBook. (n.d.).
  • Benchchem. (2025, December).
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  • Fisher Scientific. (2025, December 18).
  • OSU Chemistry. (n.d.).
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  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • University of California, Santa Cruz. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Gebauer Company. (n.d.).
  • Sigma-Aldrich. (2025, August 29).
  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
  • Guide Gloves. (n.d.). CHEMICAL- RESISTANT GLOVES.
  • 3M. (n.d.).
  • Princeton EHS. (n.d.). Section 6C: Protective Equipment | Office of Environmental Health and Safety.
  • Protective Industrial Products. (n.d.). Chemical Glove Selection Guide: Find the Perfect Protection.
  • Benchchem. (n.d.).
  • Enviro Safety Products. (n.d.). Material Guide For Chemical and Liquid Resistant Gloves.
  • OHSE. (2025, December 27). Respiratory Protection and VOC Exposure: A Critical Safety Guide.
  • CDC/NIOSH. (n.d.). OSHA Respirator Requirements for Selected Chemicals.
  • PubMed. (n.d.).
  • Cornell EHS. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
  • Redlog. (2016, August 1). Volatile Compounds in the Workplace: Part 1 VOCs.
  • Dartmouth Policy Portal. (n.d.). Hazardous Waste Disposal Guide - Research Areas.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.